molecular formula C21H21O4P B1683661 o-Cresyl phosphate CAS No. 78-30-8

o-Cresyl phosphate

Cat. No.: B1683661
CAS No.: 78-30-8
M. Wt: 368.4 g/mol
InChI Key: YSMRWXYRXBRSND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

see also related IMOL S-140

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tris(2-methylphenyl) phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21O4P/c1-16-10-4-7-13-19(16)23-26(22,24-20-14-8-5-11-17(20)2)25-21-15-9-6-12-18(21)3/h4-15H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSMRWXYRXBRSND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OP(=O)(OC2=CC=CC=C2C)OC3=CC=CC=C3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21O4P
Record name TRI-o-CRESYL PHOSPHATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0961
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6032192
Record name Tri-o-cresyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6032192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless to pale-yellow, odorless liquid or solid (below 52 degrees F). [NIOSH], COLOURLESS OR PALE YELLOW LIQUID., Colorless to pale-yellow, odorless liquid or solid (below 52 °F).
Record name Triorthocresyl phosphate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/669
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name TRI-o-CRESYL PHOSPHATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0961
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name TRIORTHOCRESYL PHOSPHATE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/671
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Triorthocresyl phosphate
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0642.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Boiling Point

410 °C, BP: approximately 410 °C with slight decomposition, 770 °F (Slight decomposition), 770 °F (Decomposes)
Record name TRI-O-CRESYL PHOSPHATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4084
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name TRIORTHOCRESYL PHOSPHATE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/671
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Triorthocresyl phosphate
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0642.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Flash Point

437 °F ( 225 °C) (Closed cup), 225 °C c.c., 437 °F
Record name TRI-O-CRESYL PHOSPHATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4084
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name TRI-o-CRESYL PHOSPHATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0961
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name TRIORTHOCRESYL PHOSPHATE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/671
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Triorthocresyl phosphate
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0642.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Solubility

Sparingly soluble in water, Slightly soluble in alcohol; soluble in ether, Very soluble in carbon tetrachloride, ethanol, ether, and toluene; soluble in acetic acid, Solubility in water: none, Slight
Record name TRI-O-CRESYL PHOSPHATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4084
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name TRI-o-CRESYL PHOSPHATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0961
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Triorthocresyl phosphate
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0642.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

1.1955 g/cu cm at 20 °C, Relative density (water = 1): 1.2, 1.16, 1.20
Record name TRI-O-CRESYL PHOSPHATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4084
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name TRI-o-CRESYL PHOSPHATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0961
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name TRIORTHOCRESYL PHOSPHATE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/671
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Triorthocresyl phosphate
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0642.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

Relative vapor density = 12.7 (air = 1), Relative vapor density (air = 1): 12.7, 12.7
Record name TRI-O-CRESYL PHOSPHATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4084
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name TRI-o-CRESYL PHOSPHATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0961
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name TRIORTHOCRESYL PHOSPHATE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/671
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Vapor Pressure

0.00002 [mmHg], 1.96X10-6 mm Hg at 25 °C, 0.00002 mmHg at 77 °F, (77 °F): 0.00002 mmHg
Record name Triorthocresyl phosphate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/669
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name TRI-O-CRESYL PHOSPHATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4084
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name TRIORTHOCRESYL PHOSPHATE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/671
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Triorthocresyl phosphate
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0642.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Color/Form

Colorless or pale yellow liquid

CAS No.

78-30-8
Record name o-Cresyl phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78-30-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tri-o-cresyl phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078308
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tri-o-tolyl phosphate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=438
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phosphoric acid, tris(2-methylphenyl) ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Tri-o-cresyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6032192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tri-o-tolyl phosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.003
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRI-O-CRESYL PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8II18JD0A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name TRI-O-CRESYL PHOSPHATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4084
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name TRI-o-CRESYL PHOSPHATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0961
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name TRIORTHOCRESYL PHOSPHATE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/671
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Phosphoric acid, tri-o-tolyl ester
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh-rtecs/TD55730.html
Description The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures.
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Melting Point

11 °C, -22-(-)13 °F, 52 °F
Record name TRI-O-CRESYL PHOSPHATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4084
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name TRI-o-CRESYL PHOSPHATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0961
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name TRIORTHOCRESYL PHOSPHATE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/671
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Triorthocresyl phosphate
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0642.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Foundational & Exploratory

The Neurotoxic Cascade of o-Cresyl Phosphate: From Molecular Initiation to Axonal Demise

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Executive Summary

Tri-ortho-cresyl phosphate (TOCP), a widely utilized organophosphorus compound in industrial applications, is a potent neurotoxicant responsible for a debilitating neurological condition known as Organophosphate-Induced Delayed Neuropathy (OPIDN).[1] This condition manifests 1-4 weeks after exposure and is characterized by the distal degeneration of long axons in both the central and peripheral nervous systems, leading to progressive weakness, ataxia, and in severe cases, paralysis.[2] This guide provides a comprehensive technical overview of the molecular mechanisms underpinning TOCP neurotoxicity. We will dissect the initiating biochemical event—the inhibition and subsequent "aging" of Neuropathy Target Esterase (NTE)—and trace the downstream pathophysiological cascades, including disruptions in calcium homeostasis, mitochondrial bioenergetics, cytoskeletal integrity, and the activation of apoptotic pathways. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding of this complex neurotoxic process.

Introduction: The Clinical and Historical Context of a Delayed Threat

This compound is one of the three isomers of tricresyl phosphate and is recognized as the most neurotoxic.[1] Its use as a plasticizer, flame retardant, and lubricant in jet engine oils has led to numerous instances of mass poisoning globally, most infamously during the U.S. Prohibition era when TOCP-contaminated ginger extract caused thousands of cases of paralysis, termed "Ginger Jake Leg".[1][3][4]

Unlike the acute cholinergic crisis associated with many organophosphate pesticides that inhibit acetylcholinesterase (AChE), the neurotoxicity of TOCP is distinct and delayed.[1] The initial exposure may be asymptomatic or cause mild, transient cholinergic effects, with the severe neurological symptoms of OPIDN only emerging weeks later.[2][5] This delay points to a complex pathogenic process that begins with a specific molecular interaction and evolves into widespread axonal degeneration.

The Initiating Biochemical Lesion: Neuropathy Target Esterase (NTE) Inhibition and "Aging"

The central and requisite event for the initiation of OPIDN is the inhibition of a specific enzyme within the nervous system known as Neuropathy Target Esterase (NTE), also designated as patatin-like phospholipase domain-containing protein 6 (PNPLA6).[3][6][7] The process is a critical two-step mechanism:

Step 1: Metabolic Activation and NTE Phosphorylation TOCP itself is a pro-toxin. Within the liver, cytochrome P450 enzymes metabolize it into a highly reactive cyclic metabolite, cresyl saligenin phosphate (CBDP).[8][9] This metabolite is the active neurotoxic agent that covalently binds to and phosphorylates the active site serine of NTE.[6][10] Inhibition of NTE activity by over 70-80% is considered the threshold for initiating OPIDN.[1][6][11]

Step 2: Irreversible "Aging" Phosphorylation alone is insufficient to cause neuropathy. The key pathogenic event is the subsequent "aging" of the inhibited enzyme.[10] This process involves the cleavage of one of the cresyl R-groups from the phosphorus atom, leaving a stable, negatively charged phosphoryl residue covalently attached to the NTE active site.[6] This irreversible modification is believed to trigger the downstream degenerative cascade. Organophosphates that can inhibit NTE but possess chemical structures that prevent this aging reaction do not cause OPIDN and can even protect against it if administered prior to a neuropathic compound.[1][6]

cluster_0 Initiation of OPIDN TOCP Tri-o-cresyl Phosphate (TOCP) (Pro-toxin) Metabolism Hepatic Metabolism (Cytochrome P450) TOCP->Metabolism CBDP Cresyl Saligenin Phosphate (CBDP) (Active Toxin) Metabolism->CBDP NTE Active Neuropathy Target Esterase (NTE) CBDP->NTE Phosphorylation Inhibited_NTE Phosphorylated NTE (Reversible Inhibition) Aged_NTE Aged NTE (Irreversibly Inhibited) Inhibited_NTE->Aged_NTE "Aging" Reaction (Cleavage of R-group) Degeneration Axonal Degeneration Cascade Aged_NTE->Degeneration

Caption: The two-step initiation of TOCP-induced neurotoxicity.

Downstream Pathophysiological Cascades

The irreversible inhibition of NTE unleashes a cascade of deleterious events that converge to cause the characteristic "dying-back" axonopathy of OPIDN.

Endoplasmic Reticulum Stress and Disrupted Phospholipid Homeostasis

NTE is an endoplasmic reticulum (ER)-associated protein whose physiological function involves the deacylation of phosphatidylcholine (PtdCho), a major membrane phospholipid.[7][12] The loss of NTE's phospholipase activity is hypothesized to cause an accumulation of PtdCho in the ER, leading to ER malfunction, perturbation of axonal transport, and disruption of crucial glial-axonal interactions.[12]

Alterations in Calcium Homeostasis

A significant downstream effect of TOCP exposure is the disruption of intracellular calcium (Ca²⁺) homeostasis.[1] Studies have demonstrated a massive influx of extracellular Ca²⁺ in neuronal cells following treatment, which acts as a potent trigger for multiple cell death pathways.[13] This sustained elevation in cytoplasmic Ca²⁺ can lead to the activation of calpains and caspases, contributing directly to cytoskeletal breakdown and apoptosis.[14]

Mitochondrial Dysfunction and Oxidative Stress

Mitochondria are a primary target in the TOCP neurotoxic cascade. The influx of Ca²⁺ contributes to mitochondrial overload, leading to:

  • Increased Mitochondrial Permeability Transition (MPT): This disrupts the integrity of the mitochondrial membranes.[1][15]

  • Collapse of Mitochondrial Membrane Potential (ΔΨm): A reduction in ΔΨm indicates severe mitochondrial dysfunction.[13]

  • Depletion of ATP: The failure of mitochondrial bioenergetics starves the axon of the energy required for transport and maintenance.[13]

  • Generation of Reactive Oxygen Species (ROS): Damaged mitochondria produce excess ROS, leading to oxidative stress, evidenced by increased lipid peroxidation.[1]

This mitochondrial dysfunction initiates the intrinsic apoptotic pathway through the release of cytochrome C into the cytoplasm, which in turn activates caspase-9 and the executioner caspase-3.[16]

cluster_1 Mitochondrial-Mediated Apoptosis Aged_NTE Aged NTE / ER Stress Ca_Influx Ca²⁺ Influx Aged_NTE->Ca_Influx Mito Mitochondrion Ca_Influx->Mito ROS Oxidative Stress (ROS Production) Mito->ROS MPT ↑ Permeability ↓ Membrane Potential Mito->MPT Dysfunction CytC Cytochrome C Release Mito->CytC Apoptosis Apoptosis & Axon Degeneration ROS->Apoptosis Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp3->Apoptosis

Caption: The central role of mitochondria in the TOCP neurotoxic cascade.

Cytoskeletal Disruption and Axonal Transport Failure

The neuronal cytoskeleton, composed of microtubules, neurofilaments, and actin filaments, forms the structural framework for the axon and the tracks for axonal transport.[17] TOCP toxicity leads to profound disruptions in this architecture.[1]

  • Disorganization: The normal arrangement and distribution of microtubules and microfilaments are disrupted.[1]

  • Neurofilament Degradation: An early molecular event is the degradation of neurofilament proteins, leading to axonal swellings and eventual fragmentation.[1]

  • Impaired Axonal Transport: The combination of ATP depletion from mitochondrial failure and physical disruption of cytoskeletal tracks leads to a catastrophic failure of axonal transport. This prevents the delivery of essential proteins and organelles to the distal axon, causing it to "die back" from the synapse towards the cell body.[18]

Experimental Models and Methodologies

Studying the complex, delayed nature of TOCP neurotoxicity requires robust and validated experimental models and protocols.

Key Experimental Models
Model SystemKey AdvantagesCommon ApplicationsReferences
Adult Hen High sensitivity; develops clinical and histopathological signs closely resembling human OPIDN. The gold-standard in vivo model.Efficacy testing of potential therapeutics; dose-response studies; timeline analysis of pathological events.[19][20][21]
SH-SY5Y Neuroblastoma Cells Human origin; readily available and culturable; useful for high-throughput screening.Mechanistic studies of apoptosis, oxidative stress, and mitochondrial dysfunction.[1]
Primary Dorsal Root Ganglia (DRG) Neurons Allows for direct observation of axon degeneration in vitro; preserves native neuronal physiology.Studies of cytoskeletal dynamics, axonal transport, and direct neurotoxic effects on axons.[13]
Zebrafish Larvae Rapid development; transparent body allows for real-time imaging of neuronal development and degeneration.High-throughput screening for neurotoxicants; studies on developmental neurotoxicity.[22][23]
Core Experimental Protocols

Protocol 1: Neuropathy Target Esterase (NTE) Activity Assay

This assay is critical for confirming target engagement by a test compound. It is often performed on brain, spinal cord, or peripheral blood lymphocyte samples.[24]

  • Homogenization: Tissue is homogenized in a suitable buffer (e.g., Tris-sucrose) on ice.

  • Pre-incubation: The homogenate is divided into two aliquots. Both are pre-incubated with a "non-neuropathic" esterase inhibitor (e.g., paraoxon) to block interfering esterases. One aliquot is additionally incubated with a specific NTE inhibitor (e.g., mipafox) to serve as a blank.

  • Substrate Addition: A substrate for NTE, such as phenyl valerate, is added to both tubes.

  • Incubation: The reaction is allowed to proceed at 37°C for a defined period.

  • Reaction Termination & Measurement: The reaction is stopped, and the product (e.g., phenol) is measured colorimetrically.

  • Calculation: NTE activity is calculated as the difference between the activity in the sample without mipafox and the sample with mipafox.

Protocol 2: Assessment of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses a fluorescent dye to quantify mitochondrial health.

  • Cell Culture: Plate cells (e.g., SH-SY5Y) in a suitable format (e.g., 96-well plate) and allow them to differentiate.

  • TOCP Exposure: Treat cells with the desired concentrations of TOCP for a specified time. Include a vehicle control and a positive control for mitochondrial depolarization (e.g., CCCP).

  • Dye Loading: Remove the treatment media and add media containing a fluorescent potentiometric dye, such as Rhodamine 123 (Rh123) or JC-1. Incubate to allow the dye to accumulate in active mitochondria.

  • Washing: Gently wash the cells with a buffered salt solution to remove excess dye.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader or fluorescence microscope. A decrease in fluorescence corresponds to a loss of ΔΨm.[13]

cluster_2 Experimental Workflow: In Vitro Neurotoxicity Start Plate & Differentiate Neuronal Cells (e.g., SH-SY5Y) Exposure Expose to TOCP (Dose-response, Time-course) Start->Exposure Endpoint Endpoint Analysis Exposure->Endpoint NTE NTE Activity Assay Endpoint->NTE Mito Mitochondrial Health (ΔΨm, ATP levels) Endpoint->Mito Ca Calcium Imaging Endpoint->Ca Apoptosis Apoptosis Assays (TUNEL, Caspase Activity) Endpoint->Apoptosis Cyto Immunofluorescence (Cytoskeleton) Endpoint->Cyto

Caption: A generalized workflow for assessing TOCP neurotoxicity in vitro.

Conclusion and Future Directions

The neurotoxicity of this compound is a multi-stage process initiated by the specific and irreversible inhibition of Neuropathy Target Esterase. This single biochemical event triggers a complex and interconnected series of downstream pathologies, including ER stress, calcium dysregulation, mitochondrial collapse, oxidative stress, and cytoskeletal breakdown, which collectively culminate in the distal degeneration of long axons.

While the role of NTE is well-established, significant questions remain. The precise signaling pathway that links the "aged" NTE enzyme to the downstream effectors is still an area of active investigation. Furthermore, the development of effective therapeutic interventions remains a major challenge. Current treatments are largely supportive, and recovery from severe OPIDN is often incomplete.[1] Future research should focus on elucidating the missing links in the pathogenic cascade and identifying novel therapeutic targets that can interrupt the progression from NTE inhibition to irreversible axonal loss.

References

  • Jiang, L., Yang, Y., Tian, X., Hu, F., & Long, D. (2024). Exploring Tri-Orththis compound Neurotoxicity and Underlying Mechanisms. Journal of Neurology and Neuroscience. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOd4Xz3qk0gWPdhkyBKj9YqMrXArUMoqso0QRM8puD70rQAR7tptKUNZYTD1fjfqNlbLoq94idnQnvL4TRhc7xhc6DNN-9j-gyA_46F08ajnFKcagpaxTYoouwgcfvlBQwc1BpEWErW5b3CxRHhWSMudnjEeYsbC0-nlh9r6WAqGcWCrIcQEixw1eM8iyeJL1UIhwON-TEBhVZefih_CKCwgPv9nLGvJLQTPTsgJahxdTsTWdy]
  • Valley International Journals. (n.d.). Organophosphate Poison Induced Delayed Polyneuropathy (Opidn) After Inhalational Poisoning- A Rare Sequel. Valley International Journals. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTZ9ZI8g3_QiRbAaWFEcrRAuJkrlkyon9GJOnjHz_UnwE4YXk2p5zGFgb1C350M8l20b1kv9MJJkf6FSCzhRIn0iiQ38HSzNMVnRC21DFdESx12QBFLa9EjWRgKzw7EAfdWRBMQHm6Hrdr1znU3nVwgc0CH7nWBpfhnK4MJ7arOw==]
  • Glynn, P. (2006). Axonal degeneration and neuropathy target esterase. PubMed. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3sSYt7PZdIlatRiFPJvjPfyzEeZ5dOHxtwvUpmgNj3m8Xtdl36MLULCXqeQzBCZOeWI880MMU6_bHYO0ew_a2alO7c2i-UfoycfufxoecQNEDCTsfXvR4ry6Ik_uph9D416dk]
  • Bentham Science. (n.d.). Organophosphate Induced Delayed Polyneuropathy. Bentham Science. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF92ZX1C7NsF8W3Ok6gzqQq5Jqb_x7yXYjSc6Mbqrxqxuyk99qhb_afgFMb25Yjr--1rQNbQjX3fn4EBX6zPv-2wpYpEMtKmJZeUdLmby1YSSmeG5Rtb88bzGxoq4DbPRy6ZLlK]
  • Wu, S. Z., Li, Y. L., Liu, K., Chen, S. H., & Xu, Y. A. (2013). Activation of mitochondria-mediated apoptotic pathway in tri-orththis compound-induced delayed neuropathy. PubMed. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQvdE6Nc5qdSlUsvQiluQSnp3xbedPlHc7zCihJsaCQpm8ngi_OqaKaTYgioCHBm4mkmQHM9bqPQk1fmuTUouL2pqSuspeIxFTx3Q_mOFXjqG21T1GQfu8tWg-oINpiQKH7Ycq]
  • ResearchGate. (n.d.). Assessment of neurotoxic effects of tri-cresyl phosphates (TCPs) and cresyl saligenin phosphate (CBDP) using a combination of in vitro techniques. ResearchGate. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_cM6QqT-wSgNNLFu6uWek7gl1UdIcftgb7WXTtwbLMP4LporsajYD18LqwebdIfNPPZt8ry3IrE2UfnDv7wP1CiDIY9qfV6nkiRMy5E6dhpMKt-wticVRwETnANXbLXn50hG2QlS6pWRrME-B0mbs38r3_XRwenkI2DrB415t8sSJ71oSARWc7CATcDulkS7e8-Apoh82CBkf56Hdpm14NFrWxMWz7ShdC2F69bmyEhStSGS7FwgT4dshPscSNXN-XlMgZ6WyafcXOKKcgoCbeoYnFOH24cucHF7Lq-uwTUDnwtTHW9i69TpffnMn5_dBf1f9Ro7oi_jbuvA=]
  • Lotti, M., & Moretto, A. (2005). Organophosphate-induced delayed polyneuropathy. PubMed. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7oizYNoRO8pu6hQNYzmE5xzB9PjaX_-mDOGHe3K_LFMCzmcD6s3gQhj5Wpv48EXk96PNitp_qDv2S0A-R9ZLiLlCjAMA2d2ZKFtLLOLZFc7vacZhgSL2fKZzBTCX4FRHb76ll]
  • Wikipedia. (n.d.). Organophosphate-induced delayed neuropathy. Wikipedia. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHeVFF6KveGB6x4xWH92blLlDlcy4QWM7fZhm3Oz5OtIG9EG_4DqDcnmrteuIawDOpw7a90v8dHN-znNCqcmU9N2Eg_1vzNRhaw51e_MFlDLSMxKHRxSymZNM7N93dGI0ms1h4BS1zE5sZ7G9jGhbnUwM_plirL866aQtd8G61hQcWeyQ==]
  • ResearchGate. (n.d.). (PDF) Changes of mitochondrial ultrastructures and function in central nervous tissue of hens treated with tri-orththis compound (TOCP). ResearchGate. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJxpApWV5YxTrYmCTlWtS4c1WVyTb82TbHWa6YElVE8t3BzlUkK1GrcRfnwoyOOrqH0JpSO_F7o0-QCPB2CaICmJVR6OMglXAbhhUdHiK7s8tCaxtwN_OSYVdYoQqIHPfyJPMcTx1djL5NZx8r4AeGsnL0iqD3zxsanoScH2hExEixjm8bE_IODRNnTiruXVgVWufMf9tr3hqgY1vhigu9uLg83rloGUJGm1HvqdNowrkcKxwIQ_TeRB_4tXrX36MVbh45COPQPgt1FI8IX1prrmpXQ19XZKmBEcF8qVPJBYTnaY98ng-3nEMPEigIyXiAvA==]
  • Bionity. (n.d.). Organophosphate-induced delayed neuropathy. Bionity. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFP9RkDB14XT6qMWF0wh6WHz7C1vpx1RTtbcKbFKhWrA_f_B6oFFpftyBYc1qMjZrzFIJ6pcV_ahu3Cm34SVWydZD9vxf8xQxpVFiYeO_8gVR1sdYXpEviUGWuiTHveDiMlx0DejT5Z3VObBNuCtzAbcddijpnRb-vOOSQz-psbX3svhCHVLcTK0mDRCWVhPNqjRg==]
  • Weiner, M. L., & Jortner, B. S. (1999). Organophosphate-induced delayed neurotoxicity of triarylphosphates. PubMed. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUcY03po7V5NHokCfrxZrfqllfSCro1PpxCbr0wWXrEahQmda516ADf_EBgme6ntglkVqE1HsM8IYN2Xb8zeDNEbhXzYst_ANjgvbJtbLHSUQ6Mko7SHp323bg-zq4UPeL0IZc]
  • Sherk, G. W. (1999). Tricresyl Phosphate Neurotoxicity Potential. UNH Scholars' Repository. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtsRYycqHanzIT19Yyfj4VraHAREp1K7GzG94jgwvSDKGKJLWGMqAOXwvqN2wHvdygqScNudBx04q-xH3WiX5k0eoGThACAUSUqa1YvwkxaNJVj_Hmr8Mvv8CRUKsWhQzrpMj2J-EMJzTQHoW7SR42OGZu7ImVB7HEct5NFtuLiqY=]
  • Perroteau, I., Cunéaz, G., et al. (2021). Hyperactivity and Seizure Induced by Tricresyl Phosphate Are Isomer Specific and Not Linked to Phenyl Valerate-Neuropathy Target Esterase Activity Inhibition in Zebrafish. PubMed. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEh2J0DseZHYKq0MKWEhRZrQEM58JsR16GkBSOSZ6fc2UlPc3EDWHzWBWCavyeZm3P9HCNRjnE7IqSBsi8fH1JgDN3Kfi9m1-OXV_TfOjOKM4QNnxI5KleNiY0pk5kFp4v92ink]
  • Graham, D. G. (1999). Neurotoxicants and the cytoskeleton. PubMed. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKztPGfXQKVQnbtt_v7BTMLix2n40H37y2Ss_pxNS0fGaulPite8fkLsQvh2CU1dbd3teXRTHfV5ABXunwraSaEW1OlVWWwmOPticb3VAoZG9WDOX1QJGfKYZi0EfZqe2O7bcH]
  • Carrington, C. D., et al. (1991). Lack of delayed neurotoxic effect after tri-o-cresyl phosphate treatment in male Fischer 344 rats: biochemical, neurobehavioral, and neuropathological studies. PubMed. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsJpSI4pm35Lr58yAtK8pEyY2vErbg1qqJ6HlMHbdhpHfdF0PoxkjAg-JzGubFFECOQMbSeNW_JWJWhP_13YBFiqZtIIlExWbgRockyTwDKH50f940epoo8C8fHv8nn50JXTk=]
  • Read, D. J., Li, Y., et al. (2009). Neuropathy Target Esterase Is Required for Adult Vertebrate Axon Maintenance. Journal of Neuroscience. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBzjswUj_9flogGWyziIxAJEsehfcEFMGqcb12XRE6JI48G6WY0L25IoMY-aRIF6ZPGj_2ZDeSfsnJ7uxvojIU9cn2bWU0HN3y5G61YZlmcyCvGQX2luLknGiCoKo2RMb8ge3qSGyVHg==]
  • Carrington, C. D., et al. (1991). Lack of delayed neurotoxic effect after tri-o-cresyl phosphate treatment in male Fischer 344 rats: Biochemical, neurobehavioral, and neuropathological studies. UTMB Research Experts. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFeiPWxCFXYm9TX5rl2XYIkBMsjkS16ouGPtgJmA2uq0zCNbgigsXzk7fgbPKG3uZ4GeZrUqsCWWxeY7wkii4KAkSvj-4MmCrD_VXsN-APfRPWVkjtqfunQdHloctgvDJkAadIW37hOV9mW0bU_Nug7liDXcmYJCSEoxaa20h8lKleci-O3Nv6-Mil8GYYQm2mKmnh-dnYBtjfcEB_U82rf2AYCSQJ8tR72VpgnREShBg==]
  • Wang, Y., et al. (2023). Developmental Toxicities in Zebrafish Embryos Exposed to Tri-o-cresyl Phosphate. MDPI. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBhZO2wvpKV_SBDdOBnSL-bwz9idJK0S20SfQgtFTfHkVkEK0bnKgGwxhNzEtj5pw52enSUJ3YcaZTlSlgAqtGmDYoOh_muaZBUxuZTuwJfJZ5dVNcP6ddELdr8PvNbNJIff4_]
  • ResearchGate. (n.d.). (PDF) Exposure to tri-o-cresyl phosphate in jet airplane passengers. ResearchGate. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnfnnelxWio-lkMq3FA0eE7QxJXn0jQaOGLhn7pI--KPfmLUV8DUhZesbXeuRGnct8uMJiBJvJlQ6JW_53xG4oTegxrwfhI15Br42SKLWIB5FScGqssPPgF1y92N6kewNOqAtmc19rioL7BY5rWLqg5d6waCLQhgvPZ6zGMvSuQN1POGT45YX-N-pfquUhhtQnABp4RrJagbGPO3er6bFx5w_KxFMLezoDsg==]
  • Wikipedia. (n.d.). Tricresyl phosphate. Wikipedia. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmrg97_wacAzHOIX4y2I2wOmtPLAwpx2BjrWCJnLT-j9cO_2FmNyJlb64w6SPWQxVg_rAO-rXjMUDWvFIVPMvjyWMnokhUmzjv9jLOCYh_NDVTTGOHzfdZADGlr1nw4mzEmibkZcItpQjS-NM=]
  • Zora Uzh. (2021). Neuropathy target esterase inhibitors – Evaluation of study results in biological material. zora.uzh.ch. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAeQQRTUWBXbvbtshlBa8heEjQugGtczcLAac7jAMH1D0TFhsecqMNe8h9wfvyXeZ1wC-bZZu5Ig7DZtjCDk-n-hH5RBliNMsTlIVm943NpdJ6BWde0zErg7L9eHFQHsRD-_vHSMDo0tv9G6M6vvjmTGWqi7FWw0aE]
  • Lotti, M., et al. (1986). Inhibition of lymphocytic neuropathy target esterase predicts the development of organophosphate-induced delayed polyneuropathy. PubMed. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1ZrrqnecoIQtn48iUDX-P7SIdJ_kqYxdWdA7Xi5SIINp4dED9IRHTLE1SZzQ5AAoyBQyW9IhR3m8rllrqRjv7dnLDZBjSOWxVBVipxarwPu-Td5LvHa8yDhQqoRg25m76f3k=]
  • ResearchGate. (n.d.). Cytoskeletal Elements in Neurotoxicity*. ResearchGate. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEx_pQfdJq98mAJsN_4sg5eaHEg2fUBCDCZPDJ8lgOk8gnd6SKhHHNMEVz2eo7dE3DEOWn5AZpea2kIDzQQjR1atcJXe7XSvaHNzsTMeTbeWNSoLBZujzNgnM-8MVIv5nticslcz9qdvqzoE0HHA0R9YVsmCGJSH9PbWIhmKNreZjd5AicFuwOLi-PzSMUQ4yIudrS0]
  • Inchem.org. (1990). Tricresyl phosphate (EHC 110, 1990). Inchem.org. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFc9lKzHcSNa566WsTJw7WAfXOnNSlxzTmq8waZ78fyw-upTC8m_Evae5hIX4hoxJbkIzpeltC84YL5eU6BgOH4le9LGIkORELZcLKxxlVOp4ievr6yAHBC4pb-qPM6O7cG88DSD6Gct8x9E_hYYw==]
  • Costas-Ferreira, C., & Faro, L. R. F. (2021). Systematic Review of Calcium Channels and Intracellular Calcium Signaling: Relevance to Pesticide Neurotoxicity. PubMed. [Source: vertexaisearch.cloud.google.

Sources

An In-depth Technical Guide to the Synthesis and Impurity Profiling of Tri-o-cresyl Phosphate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the synthesis of tri-o-cresyl phosphate (TOCP), a compound of significant industrial importance and toxicological concern. We delve into the core chemical principles, present a detailed synthesis protocol, and explore the critical impact of process parameters on product purity. A significant focus is placed on the formation of hazardous impurities, particularly isomeric variants, and their toxicological implications. Furthermore, this guide outlines rigorous analytical methodologies for the quality control and validation of TOCP, ensuring a product that is safe and fit for purpose. This document is intended for researchers, chemists, and professionals in the fields of chemical manufacturing and drug development who require a deep, practical understanding of TOCP synthesis and quality assurance.

Introduction

Tri-o-cresyl phosphate (TOCP) is an organophosphate ester belonging to the broader family of tricresyl phosphates (TCPs). Historically, TCPs have been widely used as plasticizers in polymers like PVC, as flame retardants, anti-wear additives in lubricants, and as hydraulic fluids.[1][2] While commercial TCP is typically a mixture of isomers derived from meta- and para-cresols, the ortho-isomer, TOCP, is of particular scientific and regulatory interest due to its pronounced neurotoxicity. Exposure to TOCP can lead to a severe neurological condition known as organophosphate-induced delayed neuropathy (OPIDN).[1]

The toxicity of TOCP is not direct but stems from its metabolic activation in the liver by cytochrome P450 enzymes.[1] This process transforms TOCP into a cyclic phosphate ester metabolite, 2-(ortho-cresyl)-4H-1,3,2-benzodioxaphosphoran-2-one (CBDP), also known as cresyl saligenin phosphate.[3][4] This metabolite is a potent inhibitor of neuropathy target esterase (NTE) and other cholinesterases, leading to the characteristic delayed neurotoxic effects.[1][3] Given the severe health risks, the synthesis of any product intended for applications with potential human contact must be carefully controlled to minimize or eliminate the presence of the ortho-isomer. This guide will therefore focus specifically on the synthesis of the pure tri-o-cresyl phosphate isomer for research and reference standard purposes, while also discussing the broader context of commercial TCP production and the critical importance of isomeric purity.

Part 1: The Synthesis of Tri-o-cresyl Phosphate

The industrial production of tricresyl phosphates, including TOCP, is primarily achieved through the reaction of cresol with a phosphorylating agent, most commonly phosphorus oxychloride (POCl₃).[5][6] Alternative reagents mentioned in historical literature include phosphorus pentachloride (PCl₅).[1]

Core Reaction Chemistry

The fundamental reaction involves the stepwise esterification of phosphorus oxychloride with three equivalents of o-cresol. The reaction proceeds via a nucleophilic attack of the phenolic hydroxyl group of o-cresol on the electrophilic phosphorus atom of POCl₃. This process occurs in three successive steps, eliminating one molecule of hydrogen chloride (HCl) at each stage.

Overall Reaction: 3 CH₃C₆H₄OH (o-cresol) + POCl₃ → (CH₃C₆H₄O)₃PO (TOCP) + 3 HCl[7]

The reaction is typically driven to completion by heating, which facilitates the removal of the gaseous HCl byproduct.[8] The use of a slight excess of cresol can help ensure the complete conversion of the phosphorus oxychloride and minimize the formation of partially reacted, acidic intermediates like dicresyl phosphoryl chloride.[8]

A Standard Laboratory Synthesis Protocol

This protocol outlines a representative method for synthesizing TOCP. It is critical that all operations are performed in a well-ventilated fume hood with appropriate personal protective equipment, given the corrosive nature of the reactants and the toxicity of the product.

Materials:

  • o-Cresol (high purity, >99%)

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous aluminum chloride (AlCl₃) or magnesium chloride (MgCl₂) (catalyst, optional)

  • 5% Sodium hydroxide (NaOH) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Toluene or other suitable organic solvent

Experimental Protocol:

  • Reactor Setup: A multi-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, a condenser topped with a gas outlet (vented to a scrubber containing NaOH solution to neutralize HCl gas), and a thermometer. The entire apparatus must be dried to prevent premature hydrolysis of POCl₃.

  • Charging Reactants: The flask is charged with o-cresol (3.1 molar equivalents) and a catalytic amount of anhydrous aluminum chloride (e.g., 0.1-1% by weight).[8]

  • Addition of POCl₃: Phosphorus oxychloride (1.0 molar equivalent) is added dropwise from the dropping funnel to the stirred o-cresol at room temperature. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature below 50°C.

  • Reaction Heating: After the addition is complete, the reaction mixture is gradually heated. A typical temperature profile involves heating to 100-120°C for several hours, then slowly increasing the temperature to 150-200°C to drive the reaction to completion and expel the HCl.[7][8] The reaction progress can be monitored by measuring the evolution of HCl gas.

  • Work-up and Neutralization: Once the reaction is complete (HCl evolution ceases), the crude product is cooled. The mixture is diluted with an organic solvent like toluene and washed sequentially with water, 5% aqueous NaOH solution to remove unreacted cresol and acidic byproducts, and finally with brine.

  • Drying and Solvent Removal: The organic layer is separated, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The final purification of the crude TOCP is achieved by vacuum distillation.[9] This step is crucial for removing non-volatile impurities and any remaining starting materials.

Impact of Process Parameters

The yield and purity of the final TOCP product are highly dependent on several key process parameters. Careful control of these variables is essential for a reproducible and efficient synthesis.

ParameterEffect on SynthesisRationale & Field Insights
Reactant Stoichiometry A slight excess (3-10%) of cresol is often used.[8]Ensures complete conversion of POCl₃, minimizing highly corrosive and difficult-to-remove impurities like dicresyl phosphoryl chloride, which can hydrolyze to form acidic phosphates.[8]
Reaction Temperature Stepwise heating, often from 60°C up to 230°C.[7][8]Initial lower temperatures control the exothermic reaction. Higher final temperatures are required to drive the final esterification step to completion and remove all HCl, pushing the equilibrium towards the product.
Catalyst Lewis acids like AlCl₃ or MgCl₂ can be used in small amounts (0.1-2%).[8]The catalyst activates the phosphorus oxychloride, making the phosphorus atom more electrophilic and increasing the reaction rate. However, excess catalyst can lead to side reactions and complicate purification.
Reaction Time Typically several hours (e.g., 8-12 hours).[9]Sufficient time is required for the reaction to proceed to completion, especially for the third, sterically hindered substitution step.
Purification Method Vacuum distillation is the standard.[9]TOCP has a high boiling point (approx. 410°C at atmospheric pressure), making vacuum distillation necessary to prevent thermal decomposition during purification.[5]
Visualizing the Synthesis Workflow

The following diagram illustrates the key stages in the production of high-purity tri-o-cresyl phosphate.

Synthesis_Workflow cluster_reactants Reactants & Catalyst cluster_process Synthesis & Purification cluster_output Final Product & Byproducts o_cresol o-Cresol reactor Reaction Vessel (Controlled Heating, HCl Removal) o_cresol->reactor POCl3 Phosphorus Oxychloride POCl3->reactor catalyst AlCl₃ (Catalyst) catalyst->reactor workup Aqueous Work-up (Wash with H₂O, NaOH, Brine) reactor->workup Crude Product byproduct HCl Gas (to Scrubber) reactor->byproduct drying Drying & Solvent Removal workup->drying waste Aqueous Waste workup->waste distillation Vacuum Distillation drying->distillation product High-Purity TOCP distillation->product

Caption: A flowchart of the TOCP synthesis process.

Part 2: The Impurity Landscape in TOCP Synthesis

The generation of impurities is an unavoidable aspect of chemical synthesis. In the case of TOCP, these impurities can significantly impact the product's toxicological profile, making their identification and control paramount.

The Isomeric Challenge: Critical Impurities

The most significant impurities in any tricresyl phosphate synthesis are the other isomers: tri-m-cresyl phosphate (TMCP) and tri-p-cresyl phosphate (TPCP), as well as mixed-isomer species (e.g., di-ortho-mono-para-cresyl phosphate).

  • Source of Isomeric Impurities: The primary source of these impurities is the cresol starting material. Commercial cresol, often derived from coal tar or petroleum refining, is a mixture of ortho-, meta-, and para-isomers.[5] Synthesizing pure TOCP therefore necessitates the use of high-purity (>99%) o-cresol.

  • Toxicological Significance: While all TCP isomers can exhibit some level of toxicity, the ortho-isomer is uniquely associated with the severe, delayed neurotoxicity (OPIDN).[1] Commercial TCP mixtures intended for industrial use are therefore formulated to contain very low levels of the ortho-isomer.[5] For research applications requiring pure TOCP, the absence of meta and para isomers is a critical quality attribute.

Process-Related Impurities

Beyond isomeric contaminants, other impurities can arise from the reaction process itself:

  • Incomplete Reaction Products: If the reaction is not driven to completion, intermediates such as mono-o-cresyl phosphoryl dichloride and di-o-cresyl phosphoryl chloride may remain. During aqueous work-up, these are hydrolyzed to their corresponding acidic phosphate esters (mono- and di-o-cresyl phosphoric acid ). These acidic impurities can affect the stability and performance of the final product.

  • Starting Material Residues: Unreacted o-cresol and residual phosphorus oxychloride can also contaminate the crude product. While POCl₃ is readily removed by hydrolysis during work-up, residual o-cresol must be removed by the caustic wash and/or vacuum distillation.

  • Other Phosphorus Compounds: Impurities in the POCl₃ starting material, such as phosphorus trichloride (PCl₃), could lead to the formation of phosphite esters instead of phosphate esters.[7]

Impurity Formation Pathways

The diagram below illustrates the origins of the primary impurities during TOCP synthesis.

Impurity_Formation POCl3 POCl₃ TOCP Target: Tri-o-cresyl Phosphate POCl3->TOCP Isomers Isomeric Impurities (TMCP, TPCP, Mixed) POCl3->Isomers Partials Incomplete Reaction (Di-o-cresyl phosphate, etc.) POCl3->Partials o_cresol o-Cresol (>99% pure) o_cresol->TOCP Main Reaction o_cresol->Partials Incomplete Reaction m_p_cresol m/p-Cresol (Starting Material Impurity) m_p_cresol->Isomers Contamination

Caption: Formation pathways for key impurities in TOCP synthesis.

Table of Potential Impurities
Impurity NameChemical Structure (Example)OriginToxicological/Quality Impact
Tri-m-cresyl Phosphate (TMCP)(m-CH₃C₆H₄O)₃POImpure cresol starting materialLower neurotoxicity than TOCP, but its presence indicates an impure product.
Tri-p-cresyl Phosphate (TPCP)(p-CH₃C₆H₄O)₃POImpure cresol starting materialGenerally considered the least toxic of the isomers; its presence indicates impurity.
Mixed Cresyl Isomerse.g., (o-CH₃C₆H₄O)₂(p-CH₃C₆H₄O)POImpure cresol starting materialToxicity depends on the number of ortho groups; complicates toxicological assessment.
Di-o-cresyl Phosphoric Acid(o-CH₃C₆H₄O)₂PO(OH)Incomplete reaction and subsequent hydrolysisAcidic; can cause corrosion and product degradation.
o-Cresolo-CH₃C₆H₄OHUnreacted starting materialToxic and corrosive; must be removed to meet product specifications.

Part 3: Analytical Control and Validation

To ensure the purity and safety of synthesized TOCP, a robust analytical quality control strategy is essential. The primary challenge is the separation and quantification of the closely related cresol isomers.

The Cornerstone of Quality: Chromatographic Separation

Gas chromatography (GC) is the technique of choice for the analysis of TOCP and its isomers due to their volatility and thermal stability.

  • Detection: A Flame Photometric Detector (FPD) operating in phosphorus mode is highly selective and sensitive for organophosphorus compounds, making it ideal for this analysis.[10] A mass spectrometer (MS) detector provides definitive identification based on fragmentation patterns and is invaluable for impurity profiling.

  • Separation: A capillary GC column with a mid-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) typically provides sufficient resolution to separate the various isomers of tricresyl phosphate.

Protocol: GC-FPD Analysis for Isomer Quantification

This protocol provides a framework for the quantitative analysis of TOCP.

Experimental Protocol:

  • Standard Preparation: Prepare a stock solution of a certified TOCP reference standard in a suitable solvent like diethyl ether or ethyl acetate.[10] Create a series of calibration standards by serial dilution to cover the expected concentration range of the samples.

  • Sample Preparation: Accurately weigh a sample of the synthesized TOCP and dissolve it in the chosen solvent to a known volume (e.g., 10 mL).[10] The final concentration should fall within the range of the calibration standards.

  • GC-FPD Instrumentation and Conditions:

    • GC System: Agilent 7890 or equivalent.

    • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1-2 mL/min).[10]

    • Injector: Split/splitless, 250°C.

    • Oven Program: Start at 150°C, hold for 1 min, ramp at 10°C/min to 280°C, hold for 10 min. (This program should be optimized for the specific column and analytes).

    • Detector: FPD (Phosphorus mode), 250°C.[10]

  • Analysis: Inject the calibration standards to generate a calibration curve (peak area vs. concentration). Then, inject the prepared sample solution.

  • Data Analysis: Identify the TOCP peak in the sample chromatogram by comparing its retention time to that of the reference standard. Quantify the concentration of TOCP in the sample by using the calibration curve. The purity can be expressed as a percentage area or by comparison against the initial weighed amount. Other peaks can be tentatively identified and quantified as impurities.

Workflow for Quality Control

The following diagram outlines a typical analytical workflow for the quality control of a synthesized batch of TOCP.

QC_Workflow Sample Synthesized TOCP Batch Prep Sample Preparation (Dilution in Solvent) Sample->Prep GCMS GC-MS Analysis (Impurity Identification) Prep->GCMS GCFPD GC-FPD Analysis (Purity Assay & Isomer Quantification) Prep->GCFPD Data Data Review & Calculation GCMS->Data Spectral Data GCFPD->Data Chromatographic Data Report Certificate of Analysis (Purity, Impurity Profile) Data->Report

Caption: Quality control workflow for TOCP batch release.

Conclusion

The synthesis of tri-o-cresyl phosphate is a well-established chemical process, but one that demands rigorous control and meticulous attention to detail. The profound neurotoxicity associated with the ortho-isomer necessitates the use of high-purity starting materials and carefully optimized reaction conditions to prevent the formation of dangerous impurities. As this guide has detailed, the pathway from o-cresol and phosphorus oxychloride to a pure, well-characterized final product is governed by principles of stoichiometry, catalysis, and purification.

For scientists and researchers, a thorough understanding of not only the synthesis but also the potential impurity landscape is non-negotiable. The implementation of robust analytical methods, primarily high-resolution gas chromatography, is the ultimate safeguard, ensuring that the final product meets the stringent purity requirements for its intended application. Through the integration of controlled synthesis and stringent analytical validation, the risks associated with TOCP can be effectively managed, allowing for its safe use in a research and development context.

References

  • Ataman Kimya. (n.d.). TRICRESYL PHOSPHATE.
  • Wikipedia. (n.d.). Tricresyl phosphate.
  • Danish Environmental Protection Agency. (n.d.). 1. General description. Retrieved from Danish Environmental Protection Agency website.
  • Zhongda Chem. (n.d.). High-Quality Tricresyl Phosphate (TCP) Supplier.
  • Celanese Corp. (1959). Tricresylphosphate process. U.S. Patent US2870192A.
  • Aekyung Petrochemical Co Ltd. (2008). Method for preparing tricresyl phosphate. Korean Patent KR100821507B1.
  • Sinobio Chemistry. (2024). The Importance of Quality Control in Trixylenyl Phosphate Manufacture.
  • ICL Industrial. (n.d.). Understanding Tricresyl Phosphate (TCP) for Industrial Applications: A Manufacturer's Perspective.
  • Changzhou Chang-Yu Chemical Co Ltd. (2013). Method for producing non-toxic tricresyl phosphate. Chinese Patent CN103224527A.
  • Ataman Kimya. (n.d.). TRICRESYL PHOSPHATE.
  • Schopfer, L. M., Furlong, C. E., & Lockridge, O. (2010). Exposure to tri-o-cresyl phosphate detected in jet airplane passengers. PubMed Central.
  • Abou-Donia, M. B. (Ed.). (2003). Metabolism of o-tricresyl phosphate. Structures.
  • NIOSH. (n.d.). triorthocresyl phosphate. Centers for Disease Control and Prevention.
  • Jokanović, M., & Kosanović, M. (2010). Major intermediates in organophosphate synthesis (PCl3, POCl3, PSCl3, and their diethyl esters)
  • Ghorbani-Vaghei, R., & Malaeki, A. (2018). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles.
  • International Programme on Chemical Safety. (1990).
  • Ataman Kimya. (n.d.). TRICRESYL PHOSPHATE.
  • Mungall, W. S., Greene, G. L., Miller, P. S., & Letsinger, R. L. (1975). Use of phosphorus oxychloride in synthesizing nucleotides and oligonucleotides.

Sources

metabolic activation of o-Cresyl phosphate to SCOTP

The metabolic activation of this compound to SCOTP is a requisite step for its characteristic delayed neurotoxicity. This bioactivation is primarily mediated by CYP3A4 and CYP1A2 in the human liver, transforming the inert parent compound into a highly reactive cyclic phosphate ester. SCOTP then exerts its toxic effect by irreversibly inhibiting and aging its molecular target, Neuropathy Target Esterase, in the nervous system. Understanding this pathway is paramount for assessing the risks associated with TOCP exposure and for developing potential therapeutic strategies. Future research must continue to explore the role of genetic polymorphisms in CYP enzymes, which may explain inter-individual differences in susceptibility to OPIDN, and to refine in vitro screening models for the rapid identification of compounds with a potential to cause this severe neurodegenerative condition. [7][15]

References

  • Exploring Tri-Orththis compound Neurotoxicity and Underlying Mechanisms. MDPI.
  • Characterization of Human Cytochrome P450s Involved in the Bioactivation of Tri-orththis compound (ToCP).
  • Neuropathy target esterase inhibition by organophosphorus esters in human neuroblastoma cells. PubMed.
  • Exposure to tri-o-cresyl phosphate detected in jet airplane passengers. PubMed Central.
  • Tricresyl Phosphate Neurotoxicity Potential. UNH Scholars Repository.
  • Assessment of neurotoxic effects of tri-cresyl phosphates (TCPs) and cresyl saligenin phosphate (CBDP) using a combination of in vitro techniques.
  • o-Cresyl phosph
  • Organophosphate-induced delayed neurotoxicity of triarylphosph
  • Inhibition of neuropathy target esterase expressing by antisense RNA does not affect neural differentiation in human neuroblastoma (SK-N-SH) cell line. PubMed.
  • Determination of orththis compound isomers of tricresyl phosphate used in aircraft turbine engine oils by gas chromatography and mass spectrometry.
  • Studies on the metabolism of the neurotoxic tri-o-cresyl phosphate. Synthesis and identification by infrared, proton nuclear magnetic resonance and mass spectrometry of five of its metabolites. PubMed.
  • Studies on the Metabolism of the Neurotoxic Tri-O-Cresyl Phosphate. Synthesis and Identification by Infrared, Proton Nuclear Magnetic Resonance and Mass Spectrometry of Five of Its Metabolites. CDC Stacks.
  • Tricresyl phosph
  • Inhibition of lymphocytic neuropathy target esterase predicts the development of organophosphate-induced delayed polyneurop
  • Neuropathy target esterase (NTE/PNPLA6) and organophosphorus compound-induced delayed neurotoxicity (OPIDN). PMC.
  • Inhibition of neuropathy target esterase expressing by antisense RNA does not affect neural differentiation in human neuroblastoma (SK-N-SH) cell line. OUCI.
  • Disposition, elimination, and metabolism of tri-o-cresyl phosphate following daily oral administration in Fischer 344 male r
  • Cresyl phosphate isomers – tri-meta and tri-para isomers: Human health tier II assessment. NICNAS.
  • Role of cytochrome P450 enzymes in the bioactivation of polyunsaturated fatty acids.
  • Role of cytochrome P450 enzymes in the bioactivation of polyunsaturated f
  • The Role of Cytochrome P450 in Cytotoxic Bioactivation: Future Therapeutic Directions.
  • Biochemistry, Cytochrome P450. NCBI Bookshelf.
  • SALIGENIN CYCLIC METHYL PHOSPHATE AND ITS THIONO ANALOGUE: NEW INSECTICIDES RELATED TO THE ACTIVE METABOLITE OF TRI-O-CRESYL PHOSPH
  • Reaction of Partially Hydrolyzed Products of Saligenin Cyclic Phosphorus Esters Toward SH-Compcunds. SciSpace.
  • Statistical Analysis of Tri-Cresyl Phosphate Conversion on an Iron Oxide Surface Using Reactive Molecular Dynamics Simulations.
  • O-Cresyl-Saligenin Phosph

The Role of o-Cresyl Phosphate in Organophosphate-Induced Delayed Neuropathy: From Molecular Initiation to Axonal Degeneration

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Abstract

Organophosphate-Induced Delayed Neuropathy (OPIDN) is a debilitating neurodegenerative condition characterized by a delayed onset of axonal degeneration in both the central and peripheral nervous systems.[1][2][3] This disorder is initiated by exposure to specific organophosphorus (OP) compounds, with tri-ortho-cresyl phosphate (TOCP), an isomer of tricresyl phosphate, being the archetypal neurotoxic agent.[4][5] The historical "Ginger Jake paralysis" epidemic of the 1930s, caused by TOCP-contaminated ginger extract, starkly illustrated the potent neurotoxicity of this compound.[6][7] Unlike the acute cholinergic crisis associated with many organophosphates, OPIDN manifests 1-4 weeks after exposure, presenting with cramping muscle pains, distal numbness, and progressing to a characteristic flaccid paralysis of the lower limbs (e.g., foot drop) and, in severe cases, the upper limbs.[8][9] This guide provides a comprehensive technical overview of the molecular mechanisms underpinning the role of this compound in OPIDN, the downstream pathophysiological cascade, and key experimental protocols for its investigation.

The Molecular Initiating Event: Targeting Neuropathy Target Esterase (NTE)

The pathogenesis of OPIDN is not a result of cholinesterase inhibition but is initiated by the interaction of neuropathic OPs with a specific enzymatic target in the nervous system: Neuropathy Target Esterase (NTE) , now also classified as patatin-like phospholipase domain-containing protein 6 (PNPLA6).[1][2][3]

The Physiological Role of NTE

NTE is an integral membrane protein located on the cytoplasmic face of the endoplasmic reticulum (ER).[1][10] Its primary physiological function is the deacylation of phosphatidylcholine (PtdCho), the most abundant phospholipid in eukaryotic cell membranes, to glycerophosphocholine (GPC).[10][11] This role is critical for maintaining phospholipid homeostasis within the ER, which is essential for proper ER function, including protein folding, lipid synthesis, and axonal transport.[10][11]

The Two-Step Initiation of Neuropathy

The development of OPIDN is contingent on a two-step biochemical process involving NTE:

  • Inhibition: Neuropathic OPs, such as the active metabolite of TOCP, covalently bind to the active site of NTE, inhibiting its enzymatic activity. A critical threshold of greater than 70% inhibition of NTE in the nervous system is required to trigger the neuropathic cascade.[2]

  • "Aging": This is the pivotal step that distinguishes neuropathic OPs from non-neuropathic ones. Following inhibition, the OP-NTE complex undergoes a chemical modification, typically the hydrolysis of an R-group from the phosphorus atom, leaving a negatively charged residue attached to the enzyme.[2] This "aged" enzyme is irreversibly inhibited and is considered the ultimate trigger for the downstream degenerative events.

It is crucial to note that some OPs can inhibit NTE but lack the chemical structure to undergo the aging reaction. These "non-aging" inhibitors do not cause OPIDN and can even protect against it if administered before a neuropathic OP, by occupying the NTE active site and preventing the binding and subsequent aging by the neuropathic compound.[2][12]

The Downstream Pathophysiological Cascade

The formation of the aged NTE-OP complex initiates a cascade of cellular events that culminates in the distal degeneration of long and large-diameter axons. This process is not immediate but evolves over a period of weeks.

Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)

The inhibition of NTE's phospholipase activity leads to a significant disruption of phospholipid homeostasis in the ER.[11] Specifically, TOCP administration in hens, the primary animal model, results in an accumulation of phosphatidylcholine (PC) and a decrease in other key phospholipids.[11] This lipid imbalance compromises the integrity and function of the ER, leading to a condition known as ER stress .

In response to ER stress, the cell activates a protective signaling network called the Unfolded Protein Response (UPR) .[13][14] The UPR is mediated by three ER-transmembrane sensor proteins: PERK, IRE1α, and ATF6.[14][15] While initially adaptive, aiming to restore proteostasis, prolonged and unresolved ER stress, as occurs in OPIDN, shifts the UPR towards activating apoptotic pathways, contributing to cellular demise.[13][16]

Disruption of Calcium Homeostasis and Calpain Hyperactivation

The ER serves as the primary intracellular store for calcium (Ca2+). ER stress is intrinsically linked to the dysregulation of Ca2+ homeostasis.[13][17] The disruption of the ER membrane and function leads to the release of stored Ca2+ into the cytoplasm, resulting in a sustained elevation of intracellular Ca2+ levels.[18][19]

This pathological increase in cytoplasmic Ca2+ hyperactivates a family of calcium-dependent neutral cysteine proteases known as calpains .[18][20] Under physiological conditions, calpain activity is tightly regulated; however, under conditions of sustained Ca2+ overload, their activity becomes rampant and destructive.[21][22] The activation of calpains is considered a critical early molecular event in the development of OPIDN.[18]

Execution of Axonal Degeneration

Hyperactivated calpains are the primary executioners of the axonal cytoskeleton. They target and degrade essential structural proteins, including neurofilaments and microtubules, leading to the collapse of the axonal architecture.[20][22] This proteolytic degradation, combined with mitochondrial dysfunction and oxidative stress also induced by TOCP, culminates in a "dying-back" axonopathy that resembles Wallerian degeneration.[4][20][23] The longest and largest-diameter axons of the spinal cord and peripheral nerves are the most vulnerable, explaining the characteristic distal-to-proximal progression of clinical signs.[2][3]

Visual Summary: Molecular Pathway of OPIDN

OPIDN_Pathway TOCP Tri-o-cresyl Phosphate (TOCP) NTE Neuropathy Target Esterase (NTE) TOCP->NTE Inhibition AgedNTE Aged Inhibited NTE (>70% Inhibition) NTE->AgedNTE 'Aging' Reaction PL_Dys ER Phospholipid Dyshomeostasis AgedNTE->PL_Dys Initiates ER_Stress Endoplasmic Reticulum (ER) Stress PL_Dys->ER_Stress Leads to UPR Unfolded Protein Response (UPR) ER_Stress->UPR Activates Ca_Dys Calcium (Ca²⁺) Dyshomeostasis ER_Stress->Ca_Dys Causes Calpain Calpain Hyperactivation Ca_Dys->Calpain Leads to Cyto_Deg Cytoskeletal Protein Degradation Calpain->Cyto_Deg Causes Axon_Deg Axonal Degeneration (OPIDN) Cyto_Deg->Axon_Deg Results in OPIDN_Workflow cluster_Dosing Phase 1: Dosing cluster_Observation Phase 2: Observation & Assessment cluster_Analysis Phase 3: Endpoint Analysis AnimalModel Select Animal Model (e.g., Adult Hen) Dosing Administer Single Dose of TOCP (p.o.) AnimalModel->Dosing Observation Observation Period (21-28 days) Dosing->Observation Behavior Neurobehavioral Assessment (Clinical Ataxia Score) Observation->Behavior Sacrifice Euthanasia & Tissue Collection Behavior->Sacrifice Biochem Biochemical Analysis (NTE Assay) Sacrifice->Biochem Histo Histopathology (Spinal Cord, Sciatic Nerve) Sacrifice->Histo

Caption: General experimental workflow for an in vivo OPIDN study.

Conclusion and Future Directions

The role of this compound in OPIDN is a classic example of target-mediated neurotoxicity. The initiation is highly specific, requiring both the potent inhibition and subsequent aging of Neuropathy Target Esterase. This single biochemical event triggers a complex and protracted downstream cascade involving ER stress, calcium-mediated protease activation, and ultimately, the structural failure of the axon.

While the initiating steps are well-defined, there remains no specific treatment for OPIDN beyond supportive care. [6]The recovery is often incomplete, with motor deficits and spasticity persisting long-term. [24]Future research and drug development efforts should focus on targeting the downstream mediators of the pathology. Potential therapeutic strategies could include:

  • ER Stress Modulators: Compounds that can alleviate ER stress and promote the adaptive arms of the UPR.

  • Calcium Channel Blockers or Chelators: Interventions aimed at preventing the sustained rise in intracellular calcium.

  • Calpain Inhibitors: Specific inhibitors that can block the destructive proteolytic activity of hyperactivated calpains.

A deeper understanding of the link between NTE-inhibition-induced phospholipid dysregulation and the activation of these downstream pathways will be paramount for developing effective interventions to prevent or mitigate this debilitating neurodegenerative disorder.

References

  • Exploring Tri-Orththis compound Neurotoxicity and Underlying Mechanisms. (URL: )
  • A Mechanism for Organophosphate-Induced Delayed Neurop
  • Delayed Polyneuropathy Induced by Organophosph
  • Neuropathy target esterase (NTE/PNPLA6) and organophosphorus compound-induced delayed neurotoxicity (OPIDN) - PMC. (URL: )
  • Organophosphate induced delayed polyneurop
  • The role of neurotoxic esterase (NTE) in the prevention and potentiation of organophosphorus-induced delayed neurotoxicity (OPIDN) - PubMed. (URL: )
  • Neuropathy target esterase (NTE) and organophosphorus-induced delayed polyneuropathy (OPIDP): recent advances - PubMed. (URL: )
  • Organophosphate Induced Delayed Polyneuropathy in Man: An Overview - PubMed. (URL: )
  • Calcium-dependent neutral cysteine protease and organophosphate-induced delayed neurop
  • Neuropathy target esterase (NTE/PNPLA6) and organophosphorus compound-induced delayed neurotoxicity (OPIDN) - PubMed. (URL: )
  • Hyperactivity and Seizure Induced by Tricresyl Phosphate Are Isomer Specific and Not Linked to Phenyl Valerate-Neuropathy Target Esterase Activity Inhibition in Zebrafish - PubMed. (URL: )
  • This compound | C21H21O4P | CID 6527 - PubChem - NIH. (URL: )
  • Assessment of neurotoxic effects of tri-cresyl phosphates (TCPs) and cresyl saligenin phosphate (CBDP) using a combination of in vitro techniques - PubMed. (URL: )
  • Disturbed phospholipid homeostasis in endoplasmic reticulum initiates tri-o-cresyl phosphate-induced delayed neurotoxicity - PMC - PubMed Central. (URL: )
  • Organophosphate-induced delayed polyneurop
  • Organophosphate-induced delayed neurop
  • Organophosphorus agent induced delayed neurop
  • Calpain as indicator of organophosphorus-induced delayed neuropathy - ResearchGate. (URL: [Link])

  • Biochemical and Morphological Validation of a Rodent Model of Organophosphorus-Induced Delayed Neurop
  • Organophosphate-induced delayed neurotoxicity of triarylphosph
  • Organophosphate-induced delayed neuropathy - Wikipedia. (URL: [Link])

  • Murine susceptibility to organophosphorus-induced delayed neurop
  • Animal Models That Best Reproduce the Clinical Manifestations of Human Intoxication with Organophosphorus Compounds - PubMed Central. (URL: )
  • Organophosphorus ester-induced delayed neuropathy: the possible role of calcium. (URL: )
  • Organophosphorus poisoning induced delayed neurotoxicity: a report of two cases - PMC. (URL: )
  • Calpain in the CNS: from synaptic function to neurotoxicity - PubMed. (URL: )
  • Neuropathology of organophosphate-induced delayed neuropathy (OPIDN) in young chicks - PubMed. (URL: )
  • The Unfolded Protein Response Protects from Tau Neurotoxicity In Vivo - PMC - NIH. (URL: )
  • Organphosphorus-induced delayed neuropathy: A simple and efficient therapeutic strategy | Request PDF - ResearchGate. (URL: [Link])

  • Unfolded Protein Response After Neurotrauma - PubMed. (URL: )
  • The unfolded protein response: mechanisms and therapy of neurodegener
  • Endoplasmic Reticulum Stress in Chemotherapy-Induced Peripheral Neuropathy: Emerging Role of Phytochemicals - MDPI. (URL: [Link])

  • The Unfolded Protein Response Protects from Tau Neurotoxicity In Vivo - R Discovery. (URL: )
  • Role of the calcium plateau in neuronal injury and behavioral morbidities following organophosphate intoxic
  • (PDF) Organophosphate Induced Delayed Polyneuropathy - ResearchGate. (URL: [Link])

  • Organophosphate induced delayed neuropathy: a case report - Turkish Journal of Physical Medicine and Rehabilitation. (URL: [Link])

  • Organophosphate induced delayed neuropathy after an acute cholinergic crisis in self-poisoning | Request PDF - ResearchGate. (URL: [Link])

  • Calpain signaling: from biology to therapeutic opportunities in neurodegenerative disorders. (URL: [Link])

  • Endoplasmic Reticulum Stress and Unfolded Protein Response in Neurodegenerative Diseases - MDPI. (URL: [Link])

  • Animal Model Selection, Study Design and Current Trends in Preclinical Obesity Research. (URL: [Link])

  • Increased oxidative stress is associated with the development of organophosphate-induced delayed neurop
  • Endoplasmic Reticulum Stress and the Unfolded Protein Response in Disorders of Myelin

Sources

An In-Depth Technical Guide to the Toxicokinetics of o-Cresyl Phosphate in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Toxicological Significance of o-Cresyl Phosphate

Tri-o-cresyl phosphate (TOCP), an organophosphorus compound, has a history of industrial use as a plasticizer, flame retardant, and anti-wear additive in lubricants and hydraulic fluids.[1][2] While commercially valuable, the ortho-isomer is a potent neurotoxicant.[1] Human exposure has led to catastrophic mass poisonings, resulting in a debilitating and often irreversible neurological condition known as organophosphate-induced delayed neuropathy (OPIDN).[1][3][4] This condition is characterized by a delayed onset of 1 to 4 weeks post-exposure, followed by cramping, numbness, and progressive weakness and paralysis in the limbs.[4]

Understanding the toxicokinetics—how a substance is absorbed, distributed, metabolized, and excreted (ADME)—of this compound (o-CP) is paramount for risk assessment and the development of potential therapeutic interventions. Animal models are indispensable tools in this endeavor, providing critical insights into the mechanisms that underpin its toxicity. The hen is a particularly relevant model as it develops OPIDN in a manner similar to humans, whereas rodents are less susceptible to the neurotoxic effects but are useful for studying other toxicities and general metabolic pathways.[5][6] This guide synthesizes key findings from animal studies to provide a comprehensive overview of o-CP toxicokinetics for researchers and drug development professionals.

Part 1: Absorption, Distribution, Metabolism, and Excretion (ADME) Profile

The journey of o-CP through a biological system determines its ultimate toxicological impact. The rate of absorption, pattern of distribution to target and non-target tissues, metabolic activation and detoxification, and route of elimination are all critical determinants of toxicity.

Absorption

This compound can enter the body through multiple routes, including oral ingestion, dermal contact, and inhalation.

  • Oral Administration: Studies in male rats show that after a single oral dose, o-CP is well absorbed.[7][8] Peak plasma concentrations of radiolabeled TOCP were observed approximately 6 hours after administration.[7][8]

  • Dermal Application: The skin is also a significant route of entry. In studies with male cats, a single dermal application of TOCP resulted in rapid absorption, with 73% of the dose disappearing from the application site within the first 12 hours.[9] This highlights the occupational risk for individuals handling lubricants or fluids containing o-CP.

Distribution

Once absorbed, o-CP and its metabolites are distributed throughout the body. The pattern of distribution is key to understanding its target organ toxicity.

  • General Distribution: In rats, the highest initial concentrations of radioactivity following an oral dose are found in the liver, kidneys, and gastrointestinal tract.[7][8] Appreciable levels are also detected in plasma, adipose tissue, and lungs.[7][8]

  • Neural Tissue Distribution: While neural tissues generally show lower concentrations compared to the liver or kidneys, the sciatic nerve consistently exhibits the highest concentration among them.[7][8] This preferential, albeit lower-level, accumulation in peripheral nerves is significant given that OPIDN is characterized by the distal degeneration of long axons in both the peripheral and central nervous systems.[1][4]

  • Target Organ Accumulation: Studies in cats have shown the highest radioactivity in the bile, gall bladder, urinary bladder, kidneys, and liver, again with the lowest levels in neural tissues.[9] In rats receiving repeated daily doses, the liver, adipose tissue, and sciatic nerve contained high concentrations of radioactivity.[10] Interestingly, repeated dosing led to significantly more TOCP and its neurotoxic metabolite in the testes compared to a single dose, which may explain the testicular toxicity observed in rats.[10]

Metabolism: The Key to Toxicity

The toxicity of o-CP is not caused by the parent compound itself but by its metabolic activation in the liver.[11][12] The metabolic process is a double-edged sword, involving both bioactivation to a more toxic intermediate and detoxification pathways that lead to excretion. The primary enzyme system responsible for this is the cytochrome P450 (CYP450) monooxygenase system.

The metabolic transformation of o-CP occurs via three main pathways:

  • Bioactivation via Hydroxylation and Cyclization: The critical step for neurotoxicity is the CYP450-mediated hydroxylation of a methyl group on one of the o-cresyl rings. This hydroxymethyl intermediate is unstable and rapidly cyclizes to form the highly toxic metabolite, 2-(o-cresyl)-4H-1,3,2-benzodioxaphosphorin-2-oxide (CBDP) , also known as cresyl saligenin phosphate.[11][13][14] CBDP is the ultimate neurotoxic agent responsible for initiating OPIDN.[11][12] It acts by inhibiting Neuropathy Target Esterase (NTE), a crucial enzyme for axon maintenance.[1][5]

  • Dearylation (Hydrolysis): This is a detoxification pathway where the o-cresyl groups are cleaved from the phosphate backbone. This process yields metabolites such as di-o-cresyl hydrogen phosphate and o-cresyl dihydrogen phosphate, which are more water-soluble and can be more readily excreted.[10][13]

  • Further Oxidation: The hydroxymethyl group formed in the first step can be further oxidized to an aldehyde and then to a carboxylic acid (o-hydroxybenzoic acid, or salicylic acid), which represents another detoxification route.[7][13]

The balance between the bioactivation pathway (forming CBDP) and the detoxification pathways (hydrolysis and further oxidation) likely contributes to the species-specific sensitivity to OPIDN. The relative insensitivity of rats to OPIDN may be partly due to a metabolic preference for detoxification over bioactivation.[7][8]

oCP_Metabolism cluster_legend Legend TOCP Tri-o-cresyl phosphate (TOCP) Hydroxymethyl Hydroxymethyl-TOCP (Intermediate) TOCP->Hydroxymethyl CYP450 (Hydroxylation) Detox1 Di-o-cresyl hydrogen phosphate TOCP->Detox1 CYP450 (Dearylation) CBDP Cresyl Saligenin Phosphate (CBDP) (Neurotoxic Metabolite) Hydroxymethyl->CBDP Cyclization Detox3 o-Hydroxybenzoic acid (Salicylic acid) Hydroxymethyl->Detox3 Further Oxidation NTE Neuropathy Target Esterase (NTE) CBDP->NTE Inhibition OPIDN OPIDN Initiation NTE->OPIDN Leads to Detox2 o-Cresyl dihydrogen phosphate Detox1->Detox2 Hydrolysis Excretion Excretion Detox1->Excretion Detox2->Excretion Detox3->Excretion key1 Bioactivation Pathway key2 Detoxification Pathway

Caption: Metabolic pathways of Tri-o-cresyl phosphate (TOCP).

Excretion

The elimination of o-CP and its metabolites from the body occurs primarily through urine and feces.

  • Routes of Elimination: In rats, following a single oral dose, approximately 63% of the dose is recovered in the urine and 36% in the feces within five days.[7][8] Repeated dosing shows a similar pattern, with about 63% excreted in urine and 36% in feces four days after the last dose.[10]

  • Excreted Metabolites: The parent o-CP compound is generally not found in the urine.[7][10] The major urinary metabolites are water-soluble detoxification products, including o-cresyl dihydrogen phosphate, di-o-cresyl hydrogen phosphate, o-cresol, and o-hydroxybenzoic acid.[7][10] In contrast, feces contain both the parent TOCP and its metabolites, such as o-cresol and di-o-cresyl hydrogen phosphate.[10]

Part 2: Experimental Methodologies in o-CP Toxicokinetic Studies

The reliability of toxicokinetic data hinges on robust and validated experimental design. The choice of animal model, dosing regimen, sample collection, and analytical methods are all critical decisions that influence the outcome and interpretation of the study.

Animal Model Selection
  • Rationale: The adult hen is the preferred model for studying OPIDN because its neurological response to o-CP closely mimics that of humans.[5][6] Rats are often used for general metabolism and disposition studies, as well as for investigating other toxic endpoints like reproductive toxicity, but they are not a good model for o-CP-induced OPIDN.[6][7] Cats have also been used, particularly for dermal absorption studies, and demonstrate a distribution pattern that can inform risk assessment.[9]

A Typical Experimental Workflow

TK_Workflow start Start: Hypothesis & Study Design dosing Animal Dosing (e.g., Oral Gavage, Dermal) start->dosing collection Time-Course Sample Collection (Blood, Tissues, Excreta) dosing->collection extraction Sample Preparation & Analyte Extraction collection->extraction analysis Instrumental Analysis (HPLC-MS/MS, GC-MS) extraction->analysis modeling Data Analysis & Pharmacokinetic Modeling analysis->modeling end End: Interpretation & Risk Assessment modeling->end

Caption: A generalized workflow for a toxicokinetic study in animal models.

Protocol: Sample Collection and Preparation

Objective: To collect biological matrices for the quantification of o-CP and its metabolites.

Materials:

  • Appropriate animal model (e.g., male Fischer 344 rats).

  • Test compound: Tri-o-cresyl phosphate (radiolabeled, e.g., [¹⁴C]TOCP, if performing disposition studies).

  • Dosing vehicle (e.g., corn oil).

  • Metabolic cages for separate collection of urine and feces.

  • Anticoagulant (e.g., heparin) for blood collection.

  • Centrifuge, vials, surgical tools for tissue dissection.

  • Solvents for extraction (e.g., acetonitrile, diethyl ether).

  • Solid Phase Extraction (SPE) cartridges (optional, for sample cleanup).

Procedure:

  • Dosing: Administer a single oral dose of o-CP (e.g., 50 mg/kg) in corn oil to the animals.

  • Housing: Place animals in metabolic cages to allow for the separate and timed collection of urine and feces.

  • Time-Point Sacrifice: At predetermined time points (e.g., 2, 6, 12, 24, 48, and 120 hours post-dose), euthanize a subset of animals (n=3-5 per time point).[7]

  • Blood Collection: Immediately collect trunk blood into heparinized tubes. Centrifuge to separate plasma and red blood cells.

  • Tissue Collection: Dissect and collect key tissues, including liver, kidney, brain, spinal cord, sciatic nerve, adipose tissue, and muscle.[7][10]

  • Sample Processing & Storage: Weigh all tissue samples. Homogenize tissues as required. Store all samples (plasma, tissues, urine, feces) at -80°C until analysis.

  • Extraction:

    • For plasma and tissue homogenates, perform a protein precipitation and liquid-liquid extraction. For example, add acetonitrile to precipitate proteins, centrifuge, and then extract the supernatant.[12]

    • For urine, direct injection or dilution may be possible after centrifugation.

    • For feces, homogenize with a suitable solvent and perform extraction.

Protocol: Analytical Quantification using HPLC-MS/MS

Objective: To identify and quantify o-CP and its key metabolites (e.g., di-o-cresyl hydrogen phosphate, o-hydroxybenzoic acid, CBDP-adducts) in prepared samples.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system.

  • Tandem Mass Spectrometer (MS/MS).

  • Analytical column (e.g., C18 reverse-phase).

  • Analytical standards for o-CP and all target metabolites.

Procedure:

  • Method Development: Develop a chromatographic method that provides adequate separation of the parent compound and its metabolites. Optimize the mobile phase gradient (e.g., water with formic acid and acetonitrile).

  • MS/MS Optimization: Infuse each analytical standard into the mass spectrometer to determine the optimal precursor and product ions for Multiple Reaction Monitoring (MRM). This provides high selectivity and sensitivity.

  • Calibration: Prepare a calibration curve by spiking blank matrix (e.g., control rat plasma) with known concentrations of each analyte. This curve will be used to quantify unknown sample concentrations.

  • Sample Analysis: Inject the extracted samples, calibration standards, and quality control (QC) samples onto the HPLC-MS/MS system.

  • Data Processing: Integrate the peak areas for each analyte in the samples. Use the regression equation from the calibration curve to calculate the concentration of o-CP and its metabolites in each sample.

  • Validation: The method must be validated for accuracy, precision, linearity, and sensitivity according to established guidelines to ensure the trustworthiness of the data.[12]

Part 3: Quantitative Data and Toxicological Implications

Summarizing quantitative toxicokinetic parameters from various studies allows for cross-species comparison and a deeper understanding of the compound's behavior.

Pharmacokinetic Parameters of o-CP in Male Rats (Single Oral Dose)
ParameterValueAnimal ModelDoseSource
Time to Max Plasma Conc. (Tmax) ~6 hoursMale Rat50 mg/kg[7][8]
Terminal Half-life (t½) ~46 hoursMale Rat50 mg/kg[7][8]
Primary Excretion Route (Urine) ~63% of dose (in 5 days)Male Rat50 mg/kg[7][8]
Primary Excretion Route (Feces) ~36% of dose (in 5 days)Male Rat50 mg/kg[7][8]

These data indicate that o-CP is absorbed moderately quickly and eliminated relatively slowly from the plasma in rats, suggesting a potential for accumulation with repeated exposure. The extensive metabolism is evidenced by the high percentage of the dose excreted as metabolites in the urine and feces.

Conclusion

The toxicokinetics of this compound in animal models reveal a clear mechanism of toxicity driven by metabolic activation. While o-CP is well-absorbed and widely distributed, its danger lies in the hepatic conversion to the cyclic metabolite CBDP, which initiates the cascade of events leading to delayed neurotoxicity. Animal studies have been crucial in identifying the ADME profile, pinpointing the key metabolites, and establishing the hen as a vital model for OPIDN research. The detailed experimental protocols and analytical methods developed from this research provide a robust framework for future studies and for the safety evaluation of other organophosphorus compounds. For drug development professionals, this knowledge is critical for designing screening assays, understanding potential drug-induced neurotoxicities, and developing strategies to mitigate the risks associated with this class of compounds.

References

  • Exploring Tri-Orththis compound Neurotoxicity and Underlying Mechanisms. (n.d.). Toxics.

  • Somkuti, S. G., & Abou-Donia, M. B. (1990). Absorption, distribution, excretion and metabolism of a single oral dose of [14C]tri-o-cresyl phosphate (TOCP) in the male rat. Toxicology, 61(1), 15-31.

  • Absorption, distribution, excretion and metabolism of a single oral dose of [14C]tri-o-cresyl phosphate (TOCP) in the male rat. (n.d.). CDC Stacks.

  • This compound | C21H21O4P | CID 6527. (n.d.). PubChem.

  • Abou-Donia, M. B., et al. (1991). Disposition, elimination, and metabolism of tri-o-cresyl phosphate following daily oral administration in Fischer 344 male rats. Journal of Toxicology and Environmental Health, 34(3), 331-346.

  • Tricresyl phosphate. (n.d.). Wikipedia.

  • Nomeir, A. A., & Abou-Donia, M. B. (1986). Studies on the metabolism of the neurotoxic tri-o-cresyl phosphate. Distribution, excretion, and metabolism in male cats after a single, dermal application. Toxicology, 38(1), 1-13.

  • Yu, Y., et al. (2023). Translocation and metabolism of tricresyl phosphate in rice and microbiome system: Isomer-specific processes and overlooked metabolites. Environment International, 173, 107823.

  • Johannsen, F. R., & Knowles, C. O. (1988). Organophosphate-induced delayed neurotoxicity of triarylphosphates. Toxicology and Industrial Health, 4(1), 1-17.

  • Organophosphorus agent induced delayed neuropathy: a case report. (n.d.). Journal of the Association of Physicians of India.

  • Yu, Y., et al. (2023). Translocation and metabolism of tricresyl phosphate in rice and microbiome system: Isomer-specific processes and overlooked metabolites. Environment International.

  • Nomeir, A. A., & Abou-Donia, M. B. (1986). Studies on the metabolism of the neurotoxic tri-o-cresyl phosphate. Synthesis and identification by infrared, proton nuclear magnetic resonance and mass spectrometry of five of its metabolites. Toxicology, 38(1), 1-13.

  • Lotti, M., & Moretto, A. (2005). Organophosphate-induced delayed polyneuropathy. Toxicological Reviews, 24(1), 37-49.

  • Organophosphate-induced delayed neurotoxicity of triarylphosphates. (n.d.). ResearchGate.

  • Schopfer, L. M., et al. (2015). Cresyl Saligenin Phosphate, an Organophosphorus Toxicant, Makes Covalent Adducts with Histidine, Lysine and Tyrosine Residues of Human Serum Albumin. Chemical Research in Toxicology, 28(5), 1016-1026.

  • Tri-m-cresyl phosphate | C21H21O4P | CID 11232. (n.d.). PubChem.

  • Figure 2-7, Metabolic Pathway for tri-orththis compound (TOCP). (n.d.). Toxicological Profile for Hydraulic Fluids - NCBI Bookshelf.

  • Studies on the Metabolism of the Neurotoxic Tri-O-Cresyl Phosphate. Synthesis and Identification by Infrared, Proton Nuclear Magnetic Resonance and Mass Spectrometry of Five of Its Metabolites. (n.d.). CDC Stacks.

  • The Metabolism of Tri-o-cresyl Phosphate in Cats. (n.d.). Google Books.

  • Metabolism of o-tricresyl phosphate. (n.d.). ResearchGate.

  • Carter, M. D., et al. (2019). Quantitation of orththis compound Adducts to Butyrylcholinesterase in Human Serum by Immunomagnetic-UHPLC-MS/MS. Analytical Chemistry, 91(21), 13586-13593.

  • Schopfer, L. M., et al. (2012). Cresyl saligenin phosphate, an organophosphorus toxicant, makes covalent adducts with histidine, lysine, and tyrosine residues of human serum albumin. Chemical Research in Toxicology, 25(8), 1752-1761.

  • Interim Specific Ground Water Criterion - Tri-orththis compound (TOCP). (2010). New Jersey Department of Environmental Protection.

  • Cresyl Saligenin Phosphate, an Organophosphorus Toxicant, Makes Covalent Adducts with Histidine, Lysine, and Tyrosine Residues of Human Serum Albumin. (n.d.). ResearchGate.

  • triorthocresyl phosphate 5037. (n.d.). NIOSH | CDC.

  • Reaction of cresyl saligenin phosphate, the organophosphorus agent implicated in the aerotoxic syndrome, with human cholinesterases: mechanistic studies employing kinetics, mass spectrometry and X-ray structure analysis. (2014). FEBS Journal, 281(18), 4246-4261.

  • Tri-cresyl phosphate (mixed isomers). (n.d.). New Jersey Department of Environmental Protection.

  • Determination of orththis compound isomers of tricresyl phosphate used in aircraft turbine engine oils by gas chromatography and mass spectrometry. (n.d.). ResearchGate.

  • Chapin, R. E., et al. (1991). The effects of tri-o-cresyl phosphate and metabolites on rat Sertoli cell function in primary culture. Toxicology and Applied Pharmacology, 108(2), 194-204.

  • Adipogenic Effects of Cresyl Diphenyl Phosphate (Triphenyl Phosphate Alternative) through Peroxisome Proliferator-Activated Receptor Gamma Pathway: A Comprehensive Study Integrating In Vitro, In Vivo, and In Silico from Molecule to Health Risk. (2024). Environmental Science & Technology.

Sources

An In-depth Technical Guide to the Chemical and Physical Properties of o-Cresyl Phosphate Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of cresyl phosphate isomers, with a specific focus on the ortho-substituted variants. Tricresyl phosphate (TCP) is an organophosphate compound widely utilized as a flame retardant, plasticizer, and anti-wear additive in lubricants. It exists as a complex mixture of ten different structural isomers derived from ortho-, meta-, and para-cresol.[1] The toxicological profile of TCP is overwhelmingly dictated by the presence and concentration of ortho-cresyl phosphate isomers, which are potent neurotoxins.[2][3] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical data, validated analytical methodologies, and insights into the structure-property-toxicity relationships that govern this important class of industrial chemicals.

Introduction: The Significance of Isomerism in Cresyl Phosphates

Tricresyl phosphate (TCP) is synthesized through the reaction of a mixture of cresol isomers (o-, m-, and p-methylphenols) with a phosphorylating agent, typically phosphorus oxychloride.[4] This process results in a complex mixture of ten possible isomers, including tri-o-cresyl phosphate (TOCP), tri-m-cresyl phosphate (TMCP), tri-p-cresyl phosphate (TPCP), and various mixed esters containing different combinations of the three cresol variants.[1]

The position of the methyl group on the phenyl ring profoundly influences the molecule's chemical, physical, and, most critically, toxicological properties. While meta- and para-isomers are relatively benign, isomers containing at least one ortho-cresyl moiety are known to cause a severe neurodegenerative condition called organophosphate-induced delayed neuropathy (OPIDN).[2][4][5] This toxicity stems from the metabolic activation of the ortho-methyl group, leading to a cyclic phosphate metabolite that irreversibly inhibits Neuropathy Target Esterase (NTE) in the nervous system.[4][5] Consequently, commercial TCP formulations intended for applications with potential human contact are manufactured with minimal ortho-isomer content, often less than 1%.[1]

This guide will dissect the properties of these isomers, providing the foundational knowledge necessary for their accurate identification, quantification, and risk assessment.

Chemical Structure and Synthesis

The generalized structure of tricresyl phosphate consists of a central phosphate group bonded to three cresyl (methylphenyl) groups via ester linkages. The specific isomers are dictated by the substitution pattern (ortho, meta, or para) of the methyl group on each of the three aromatic rings.

Caption: Generalized structure of tricresyl phosphate isomers.

Synthesis

The primary industrial synthesis route involves the reaction of cresol with phosphorus oxychloride (POCl₃).[4]

Reaction: 3 CH₃C₆H₄OH + POCl₃ → (CH₃C₆H₄O)₃PO + 3 HCl

The isomeric composition of the final TCP product is directly dependent on the isomeric ratio of the starting cresol raw material.[1] Cresols can be derived from coal tar or synthesized, allowing for the production of both isomerically pure TCPs for research and low-ortho content mixtures for industrial use.[1] A refined grade can be further purified by vacuum distillation or washing with a sodium hydroxide solution.

Chemical Reactivity
  • Hydrolysis: Cresyl phosphates are stable in neutral and acidic media but are susceptible to hydrolysis under alkaline conditions, yielding dicresyl phosphate and cresol. The rate of hydrolysis increases in more alkaline water.[1] The ortho isomer has been observed to degrade slightly faster in river water than the meta and para isomers.[1] The second-order alkaline hydrolysis rate constant for TCP is reported as 0.27 M⁻¹s⁻¹ at 27°C, which corresponds to half-lives of approximately 319 days at pH 7 and 3.19 days at pH 9.[6]

  • Thermal Decomposition: When heated to decomposition, cresyl phosphates produce toxic fumes, including phosphorus oxides.[7][8] Aryl phosphates, like TCP, are generally more thermally stable than alkyl phosphates.[9][10] Their decomposition at high temperatures involves the elimination of a phosphorus acid, which can then form volatile radical species that interfere with combustion reactions, a key aspect of their flame retardant mechanism.[9][10]

Physical Properties of Tricresyl Phosphate Isomers

The physical state and properties of TCP isomers vary based on the specific arrangement of the cresyl groups. While commercial TCP is typically a colorless to pale yellow, viscous liquid, the pure isomers can differ.[4][7] The mixed nature of industrial TCP ensures it remains liquid over a broad temperature range.

Table 1: Comparative Physical Properties of Key TCP Isomers

PropertyTri-o-cresyl phosphate (TOCP)Tri-m-cresyl phosphate (TMCP)Tri-p-cresyl phosphate (TPCP)Commercial Mixture (Typical)
CAS Number 78-30-8[11]563-04-278-32-01330-78-5
Molecular Formula C₂₁H₂₁O₄P[2]C₂₁H₂₁O₄P[12]C₂₁H₂₁O₄PC₂₁H₂₁O₄P[4]
Molecular Weight 368.37 g/mol [4]368.4 g/mol [12]368.4 g/mol 368.37 g/mol [4]
Appearance Colorless/pale-yellow liquid or solid below 11°C[8][13]Wax-like solid[12]SolidColorless to yellow viscous liquid[4]
Melting Point 11 °C[7][8][14]25.5 °C77-78 °C-40 to -33 °C[15]
Boiling Point 410 °C (at 1013 hPa)[8][14]275-280 °C (at 10 mmHg)280-285 °C (at 10 mmHg)240-255 °C (reduced pressure)[4]
Density (at 20°C) 1.195 g/cm³[8]~1.15 g/cm³~1.27 g/cm³1.16-1.18 g/cm³[4]
Refractive Index 1.556[7]1.5575 (at 20°C)[12]1.5531.553-1.560
Water Solubility Very low (~0.102 mg/L)[14]InsolubleInsoluble~0.36 mg/L[4]
Log Kₒw (Octanol/Water) ~6.34 (calculated)[14]5.915.91~5.11[4]

Data compiled from multiple sources.[4][7][8][12][13][14][15] Note that values can vary slightly between sources.

Analytical Methodologies for Isomer Characterization

The accurate separation and quantification of this compound isomers from the more abundant meta- and para-isomers is a critical analytical challenge, essential for assessing the toxic potential of a given TCP product.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the cornerstone technique for the analysis of TCP isomers.[16][17] Its high resolving power and sensitive, specific detection make it ideal for separating the complex mixture and identifying individual components.[18]

Causality in Method Design: The choice of a non-polar or mid-polar capillary column is crucial. A non-polar column (e.g., with a 3% OV-101 stationary phase) can provide the necessary resolution to separate the tri-ortho isomer from the other TCP isomers, which is essential for toxicological assessment.[19] Mass spectrometry provides unambiguous identification based on fragmentation patterns and molecular mass, which is a self-validating system for analyte confirmation.[16] The use of an internal standard is recommended to correct for variations in extraction efficiency and instrument response, ensuring quantitative accuracy.[18]

Step-by-Step Protocol: GC-MS Analysis of TCP Isomers in Oil Matrix

  • Sample Preparation (Liquid-Liquid Extraction):

    • Accurately weigh ~1 g of the oil sample into a centrifuge tube.

    • Spike with an appropriate internal standard (e.g., triphenyl phosphate).

    • Add 10 mL of hexane and vortex for 1 minute to dissolve the oil.

    • Add 10 mL of acetonitrile, vortex for 2 minutes, and centrifuge to separate the layers.

    • Carefully transfer the upper acetonitrile layer to a clean tube.

    • Repeat the extraction of the hexane layer with another 10 mL of acetonitrile.

    • Combine the acetonitrile extracts and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of a suitable solvent (e.g., isohexane or diethyl ether) for GC-MS analysis.[17][19]

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 6890 or equivalent.[18]

    • Column: Non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Inlet: Split/splitless injector at 250°C.

    • Oven Program: Initial temperature of 150°C, hold for 1 min, ramp at 10°C/min to 300°C, hold for 10 min.

    • Mass Spectrometer: Agilent 5975 or equivalent, operated in Electron Ionization (EI) mode.[18]

    • Data Acquisition: Scan mode (m/z 50-400) for identification and Selected Ion Monitoring (SIM) mode for quantification for enhanced sensitivity.

Caption: Validated workflow for GC-MS analysis of TCP isomers.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is particularly useful for analyzing TCP mixtures. Different isomers will exhibit distinct chemical shifts in the ³¹P spectrum, allowing for their differentiation and relative quantification. In one study, the ³¹P NMR spectrum of a commercial TCP mixture showed four distinct peaks between -16.5 and -17.1 ppm, corresponding to the different isomers present.[20] ¹H and ¹³C NMR can also provide detailed structural information to distinguish between the ortho, meta, and para substitutions on the aromatic rings.[8][12]

  • Mass Spectrometry (MS): Beyond its use as a GC detector, advanced MS techniques can differentiate isomers. Ion–molecule reactions within an atmospheric pressure chemical ionization (APCI) source can selectively produce unique fragment ions for ortho-substituted isomers, providing a rapid screening tool for potentially neurotoxic compounds.[21]

Toxicological Significance of Ortho-Isomers

The primary concern for drug development professionals and researchers is the neurotoxicity associated with orththis compound isomers. This toxicity is not caused by the parent compound but by its metabolic activation in the liver.[5]

  • Mechanism of Action: Cytochrome P450 enzymes oxidize the ortho-methyl group, which then cyclizes to form a highly reactive metabolite, cresyl saligenin phosphate.[5] This metabolite is the active neurotoxin that phosphorylates and inhibits Neuropathy Target Esterase (NTE), leading to OPIDN.[4][22] Triesters containing only meta- or para- cresyl groups cannot form this cyclic metabolite and are therefore not neurotoxic.[5]

  • Relative Toxicity: The degree of toxicity is related to the number of ortho-cresyl groups. Studies in hens have shown that the relative potency to induce OPIDN for mono-ortho, di-ortho, and tri-ortho-tricresyl phosphate is approximately 10:5:1, respectively.[14] This indicates that the mixed isomers containing a single ortho-cresyl group are significantly more toxic than the symmetric tri-o-cresyl phosphate (TOCP) itself.[16][17]

Conclusion

The chemical and physical properties of cresyl phosphate isomers are inextricably linked to their molecular structure, specifically the substitution pattern of the methyl group on the phenyl rings. The ortho-isomers possess a unique and dangerous toxicological profile due to their metabolic activation to a potent neurotoxin. For professionals in research and drug development, a thorough understanding of these structure-property relationships is paramount for safety, quality control, and risk assessment. The analytical methods detailed herein, particularly GC-MS, provide a robust and validated framework for the precise identification and quantification of these critical isomers, ensuring the safety and integrity of materials where tricresyl phosphates are present.

References

  • Tricresyl phosphate. (n.d.). In Grokipedia.
  • Ali, A., & Baugh, T. (n.d.). Exploring Tri-Orththis compound Neurotoxicity and Underlying Mechanisms. [Source not specified].
  • tri-o-cresyl phosphate (CAS 78-30-8) Properties. (n.d.). In Chemcasts.
  • TRICRESYL PHOSPHATE. (n.d.). In Ataman Kimya.
  • van der Veen, I., & de Boer, J. (2008). Determination of orththis compound isomers of tricresyl phosphate used in aircraft turbine engine oils by gas chromatography and mass spectrometry. Journal of Chromatography A, 1200(2), 196-202.
  • Development and Validation of the Method for the Detection of Tricresyl Phosphates by GC/MS. (n.d.). Federal Aviation Administration.
  • Durkin, P. R. (2022). Thermal Degradation of Organophosphorus Flame Retardants. Polymers, 14(22), 4929.
  • Thermal Degradation of Organophosphorus Flame Retardants. (2022). MDPI.
  • Thermal Degradation of Organophosphorus Flame Retardants. (2022). ResearchGate.
  • Tricresyl phosphate. (2022). In MFA Cameo.
  • Evaporation and Thermal Decomposition of Organophosphorus Pesticides During Cooking of Rice. (n.d.). J-Stage.
  • Patton, S. E., et al. (1986). Relationship of tri-O-cresyl phosphate-induced delayed neurotoxicity to enhancement of in vitro phosphorylation of hen brain and spinal cord proteins. Journal of Pharmacology and Experimental Therapeutics, 239(2), 597-605.
  • This compound (CID 6527). (n.d.). In PubChem. National Institutes of Health.
  • TRICRESYL PHOSPHATE. (n.d.). In Ataman Kimya.
  • Catalytic Hydrolysis of Tricresyl Phosphate by Ruthenium (III) Hydroxide and Iron (III) Hydroxide towards Sensing Application. (2020). PubMed Central.
  • Tricresyl phosphate, sum of all ortho isomers. (2023). Publisso.
  • Determination of orththis compound isomers of tricresyl phosphate used in aircraft turbine engine oils by gas chromatography and mass spectrometry. (2025). ResearchGate.
  • General description. (n.d.). Danish Environmental Protection Agency.
  • Tri-p-cresyl phosphate (CID 6529). (n.d.). In PubChem. National Institutes of Health.
  • Differentiating Toxic and Nontoxic Tricresyl Phosphate Isomers Using Ion–Molecule Reactions with Oxygen. (2023). Journal of the American Society for Mass Spectrometry.
  • Tri-m-cresyl phosphate (CID 11232). (n.d.). In PubChem. National Institutes of Health.
  • TRICRESYL PHOSPHATE. (n.d.). In Ataman Kimya.
  • TRICRESYL PHOSPHATE (<1% ORTHO ISOMER). (n.d.). In CAMEO Chemicals.
  • Tricresyl Phosphate Neurotoxicity Potential. (n.d.). UNH Scholars' Repository.
  • triorthocresyl phosphate. (n.d.). NIOSH.
  • Phosphorus-31 NMR Spectrum of (a) 5% tricresyl phosphate (TCP) in... (n.d.). ResearchGate.
  • NIOSH Pocket Guide to Chemical Hazards - Triorthocresyl phosphate. (n.d.). CDC.

Sources

o-Cresyl Phosphate: An In-depth Technical Guide to a Persistent Industrial Contaminant

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tri-ortho-cresyl phosphate (TOCP), a prominent member of the organophosphate ester family, has a long history of industrial utility, primarily as a plasticizer, flame retardant, and anti-wear additive in lubricants.[1][2] However, its utility is overshadowed by its potent neurotoxicity, which has led to numerous mass poisoning incidents throughout history.[3][4] This technical guide provides a comprehensive overview of this compound, focusing on its chemical properties, industrial applications, sources of contamination, toxicological profile, and the analytical methodologies crucial for its detection and quantification in industrial products. This document is intended to serve as a vital resource for professionals engaged in research, product safety, and drug development, offering the foundational knowledge required to mitigate the risks associated with this hazardous compound.

Chemical Profile and Isomeric Toxicity

This compound is one of three isomers of tricresyl phosphate (TCP), distinguished by the position of the methyl group on the cresyl rings.[5] The ortho-isomer, TOCP, is the most neurotoxic of the three.[3] Commercial TCP is a mixture of ten possible structural isomers, and its toxicity is largely attributed to the content of ortho-substituted isomers.[6][7] Modern manufacturing processes aim to reduce the concentration of o-cresyl TCPs in commercial mixtures due to their hazardous nature.[6]

Table 1: Physicochemical Properties of Tri-o-cresyl Phosphate (TOCP) [8]

PropertyValue
Molecular Formula C21H21O4P
Molecular Weight 368.36 g/mol
Appearance Colorless to pale-yellow, odorless liquid or solid (below 11°C)
Boiling Point 410 °C
Solubility Virtually insoluble in water; soluble in organic solvents like alcohol, benzene, and diethyl ether.[1][3]

Industrial Applications and Sources of Contamination

The widespread industrial use of TCPs is the primary driver of this compound contamination. Key applications include:

  • Plasticizers: Used in the manufacturing of vinyl plastics, lacquers, and varnishes.[1][8]

  • Flame Retardants: Incorporated into various consumer products and industrial materials to reduce flammability.[2][6]

  • Lubricants and Hydraulic Fluids: Employed as an anti-wear additive in jet engine oils and hydraulic fluids.[7][9]

  • Gasoline Additives: Utilized to improve fuel performance.[8]

Contamination of industrial and consumer products can occur through several pathways:

  • Adulteration of Edible Oils: Historically, a significant source of mass poisonings has been the adulteration of cooking oils with TCP.[3][10]

  • Leaching from Plastic Materials: this compound can migrate from plastic products into the environment or into substances they come in contact with.

  • Industrial Effluents: Improper disposal of industrial waste containing TCP can lead to environmental contamination of water and soil.[8]

  • Aircraft Cabin Air: Leakage of engine oil containing TCP into the bleed air system of aircraft has been identified as a potential source of exposure for crew and passengers, a phenomenon sometimes referred to as "aerotoxic syndrome".[3][11]

Toxicological Profile and Mechanism of Action

The neurotoxicity of this compound is the most significant health concern.[3] Exposure can lead to a condition known as Organophosphate-Induced Delayed Neuropathy (OPIDN), a debilitating neurological disorder characterized by the degeneration of axons in the peripheral and central nervous systems.[4][12]

Metabolism to a Toxic Intermediate

TOCP itself is not the direct neurotoxic agent. It undergoes metabolic activation in the liver, primarily by cytochrome P450 enzymes, to form a highly reactive cyclic metabolite called cresyl saligenin phosphate (CBDP), also known as 2-(o-cresyl)-4H-1,3,2-benzodioxaphosphoran-2-one.[7][13]

TOCP Tri-o-cresyl phosphate (TOCP) CYP450 Cytochrome P450 (Liver) TOCP->CYP450 Metabolic Activation CBDP Cresyl Saligenin Phosphate (CBDP) (Toxic Metabolite) CYP450->CBDP cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_quant Quantification Sample Oil Sample Dilution Dilution with Organic Solvent Sample->Dilution SPE Solid-Phase Extraction (SPE) Dilution->SPE GC Gas Chromatography (Separation of Isomers) SPE->GC MS Mass Spectrometry (Detection & Identification) GC->MS Data Peak Area Measurement MS->Data Cal Calibration Curve Data->Cal Result Concentration of This compound Cal->Result

Sources

Methodological & Application

Application Note: Culturing SH-SY5Y Neuroblastoma Cells for Modeling Tri-ortho-cresyl Phosphate (TOCP) Induced Neurotoxicity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The SH-SY5Y Cell Line as a Model for Neurotoxicity

The human neuroblastoma cell line, SH-SY5Y, is a cornerstone of in vitro neurotoxicology research. Derived from a bone marrow biopsy of a neuroblastoma patient, this cell line possesses the remarkable ability to differentiate into a more mature neuronal phenotype, characterized by the extension of neurites and the expression of neuronal markers. This makes SH-SY5Y cells an invaluable tool for studying the mechanisms of neurotoxic compounds and developing potential therapeutic interventions. Their human origin, ease of culture, and ability to mimic key neuronal functions provide a robust and reproducible system for investigating the cellular and molecular underpinnings of neurodegenerative processes.

This application note provides a comprehensive guide to culturing, differentiating, and utilizing SH-SY5Y cells for the study of tri-ortho-cresyl phosphate (TOCP)-induced neurotoxicity. TOCP is a well-characterized organophosphorus compound known to cause a debilitating neurological condition called organophosphate-induced delayed neuropathy (OPIDN).

Mechanism of TOCP-Induced Neurotoxicity

TOCP itself is not directly neurotoxic. It requires metabolic activation by cytochrome P450 enzymes in the liver to form the toxic metabolite, cresyl saligenin phosphate (CBDP). CBDP is a potent inhibitor of neuropathy target esterase (NTE), an enzyme located in the endoplasmic reticulum of neurons. The inhibition of NTE is a critical initiating event in OPIDN. While the exact downstream cascade is still under investigation, the inhibition of NTE is thought to disrupt axonal transport and lead to the degeneration of long, large-diameter axons in both the central and peripheral nervous systems.

TOCP_Mechanism cluster_Metabolism Metabolic Activation (Liver) cluster_Neuron Neuronal Effects TOCP TOCP CYP450 Cytochrome P450 TOCP->CYP450 Metabolism CBDP Cresyl Saligenin Phosphate (CBDP) CYP450->CBDP NTE Neuropathy Target Esterase (NTE) CBDP->NTE Inhibition AxonalTransport Disrupted Axonal Transport NTE->AxonalTransport Leads to AxonDegeneration Axonal Degeneration AxonalTransport->AxonDegeneration Differentiation_Workflow Start Seed SH-SY5Y Cells Adhesion 24h Adhesion (Complete Medium) Start->Adhesion RA_Treatment 5 Days Treatment (10 µM Retinoic Acid) Adhesion->RA_Treatment BDNF_Treatment 2-3 Days Maturation (50 ng/mL BDNF) RA_Treatment->BDNF_Treatment Ready Differentiated Neuronal Phenotype Ready for TOCP BDNF_Treatment->Ready

Caption: SH-SY5Y differentiation workflow.

Protocol 3: TOCP Treatment and Assessment of Neurotoxicity

This protocol outlines the procedure for exposing differentiated SH-SY5Y cells to TOCP and assessing the resulting neurotoxicity.

1. Preparation of TOCP Stock Solution:

  • Prepare a 100 mM stock solution of TOCP in DMSO.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

2. TOCP Treatment:

  • On the day of the experiment, prepare working solutions of TOCP by diluting the stock solution in serum-free medium to the desired final concentrations (e.g., 1, 10, 50, 100 µM).

  • Ensure the final DMSO concentration does not exceed 0.1% in all wells, including the vehicle control.

  • Remove the BDNF-containing medium from the differentiated cells and replace it with the TOCP-containing medium or vehicle control medium.

  • Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

3. Assessment of Neurotoxicity:

  • Neurite Outgrowth Analysis:

    • After the treatment period, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Stain the cells with a neuronal marker such as β-III tubulin followed by a fluorescently labeled secondary antibody.

    • Acquire images using a fluorescence microscope and quantify neurite length and branching using image analysis software (e.g., ImageJ with the NeuronJ plugin).

  • Cell Viability Assays:

    • Assess cell viability using standard assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or the LDH (lactate dehydrogenase) release assay according to the manufacturer's instructions.

  • NTE Activity Assay:

    • Measure NTE activity using a commercially available kit or a previously published method to confirm target engagement by TOCP.

Conclusion

The SH-SY5Y cell line provides a versatile and relevant in vitro model for investigating the mechanisms of TOCP-induced neurotoxicity. The protocols outlined in this application note offer a standardized approach for the culture, differentiation, and treatment of these cells, enabling researchers to obtain reliable and reproducible data. By carefully controlling experimental parameters and utilizing appropriate analytical methods, the SH-SY5Y model can significantly contribute to our understanding of OPIDN and facilitate the development of novel therapeutic strategies.

References

  • Kovalevich, J., & Langford, D. (2012). Considerations for the Use of SH-SY5Y Neuroblastoma Cells in Neurobiology. Methods in Molecular Biology, 846, 9–21. [Link]

  • Lush, M. J., & Li, Y. (2020). The role of neuropathy target esterase in organophosphate-induced delayed neuropathy. Archives of Toxicology, 94(1), 1-14. [Link]

  • PeproTech. (n.d.). Recombinant Human BDNF. Retrieved from [Link]

Application Note: Quantitative Analysis of o-Cresyl Phosphate-Butyrylcholinesterase Adducts in Human Serum by Immunomagnetic-UHPLC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of ortho-cresyl phosphate (oCP) adducts on butyrylcholinesterase (BChE) in human serum. Exposure to tri-orththis compound (ToCP), a neurotoxic organophosphorus compound found in industrial lubricants and hydraulic fluids, is confirmed by identifying its ultimate biomarker: a stable oCP adduct on the active site serine of BChE.[1][2][3]. The described protocol utilizes immunomagnetic separation for the specific enrichment of BChE, followed by proteolytic digestion and analysis by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS). This method provides a specific, high-throughput, and validated approach for biomonitoring human exposure to ToCP, offering significant improvements in sensitivity and sample processing time over previous assays.[2][3][4]. The validated reportable range for the oCP-BChE target peptide is 2.0 ng/mL to 150 ng/mL, demonstrating its suitability for assessing exposures relevant to occupational health and toxicological investigations.[1][3].

Introduction: The Challenge of ToCP Exposure Biomonitoring

Tri-orththis compound (ToCP) is an organophosphorus compound widely used as a flame retardant and anti-wear additive in lubricants and hydraulic fluids, including jet engine oils.[3][5]. While the parent compound has low toxicity, its metabolic activation in the liver by cytochrome P450 enzymes produces a highly neurotoxic metabolite, 2-(o-cresyl)-4H-1,3,2-benzodioxaphosphoran-2-one, commonly known as cresyl saligenin phosphate (CBDP).[1][2][5].

CBDP is a potent inhibitor of serine hydrolases, most notably acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1][6]. Its toxicity mechanism involves the covalent modification of the active site serine residue of these enzymes, leading to a condition known as organophosphate-induced delayed neuropathy (OPIDN).[7][8]. Historical mass poisoning events, such as the "Jamaica Ginger Paralysis" outbreak in the 1930s, have highlighted the severe and often permanent neurological damage caused by ToCP exposure.[1].

Traditional biomonitoring of organophosphate exposure often relies on measuring the inhibition of cholinesterase activity in blood.[9]. However, these activity assays lack specificity, as numerous compounds can inhibit these enzymes, and they require a pre-exposure baseline measurement for accurate assessment.[6]. A more definitive and reliable approach is the direct measurement of the specific covalent adducts formed between the toxicant and a target protein.[6][10]. Following the initial adduction of BChE by CBDP, the complex undergoes a rapid hydrolysis process known as "aging" to form a highly stable ortho-cresyl phosphoserine (oCP-BChE) adduct.[1][2][3]. This aged adduct is a unique and long-lasting biomarker, providing a direct chemical signature of ToCP exposure.[1]. This application note provides a detailed protocol for the specific detection and quantification of this biomarker in human serum using immunocapture coupled with UHPLC-MS/MS.

Mechanism of Biomarker Formation: From ToCP to a Stable Adduct

The formation of the oCP-BChE biomarker is a multi-step process that begins with the ingestion, inhalation, or dermal absorption of ToCP and culminates in a stable, modified protein in the bloodstream. Understanding this pathway is crucial for appreciating why the oCP-BChE adduct is the definitive target for analysis.

  • Metabolic Activation: In the liver, cytochrome P450 enzymes metabolize the parent ToCP into the cyclic and highly reactive metabolite, CBDP.[1][5].

  • Protein Adduction: CBDP circulates and rapidly reacts with butyrylcholinesterase (BChE), forming a covalent bond with the active site serine (Ser198).[1][11].

  • Adduct Aging: The initial adduct is unstable and quickly "ages" through hydrolysis, losing a saligenin group to form the stable o-cresyl phosphoserine adduct.[1][11]. This aged adduct carries a characteristic mass increase of 170 atomic mass units (amu) on the serine residue.[1].

The resulting oCP-BChE adduct is irreversible and remains in circulation for the lifespan of the protein, providing a much longer window for detection compared to the parent compound or its metabolites.[10].

G cluster_0 In Vivo Biotransformation cluster_1 Biomarker Formation in Serum ToCP Tri-ortho-cresyl Phosphate (ToCP) P450 Cytochrome P450 (Liver) ToCP->P450 Metabolism CBDP Cresyl Saligenin Phosphate (CBDP) (Active Metabolite) P450->CBDP AgedAdduct Stable 'Aged' Adduct (oCP-BChE) +170 amu CBDP->AgedAdduct Adduction & Aging BChE Butyrylcholinesterase (BChE) with Active Site Serine-198 BChE->AgedAdduct

Figure 1: Metabolic activation of ToCP and formation of the stable oCP-BChE biomarker.

Experimental Protocol

This protocol is designed for the reliable isolation and quantification of the target oCP-adducted peptide from human serum. The workflow integrates specific protein enrichment with high-sensitivity mass spectrometry.

Workflow Overview

G A 1. Serum Sample Collection B 2. Immunomagnetic Capture of BChE (using anti-BChE antibody-coated beads) A->B C 3. Proteolytic Digestion (e.g., with Pepsin) B->C D 4. Post-Digestion Cleanup (Protein Precipitation & Filtration) C->D E 5. UHPLC-MS/MS Analysis (dMRM Mode) D->E F 6. Data Quantification E->F

Figure 2: Overall experimental workflow for oCP-BChE adduct analysis.
Materials and Reagents
  • Human Serum (collected in tubes without additives)

  • Anti-BChE monoclonal antibody-coated magnetic beads

  • Wash Buffers (e.g., PBS with Tween-20)

  • Elution Buffer

  • Pepsin (sequencing grade)

  • Digestion Buffer (e.g., 0.1% TFA in water)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Protein Precipitation Plates (0.2 µm filter)

  • Isotopically labeled internal standards (optional, for advanced applications)

Step-by-Step Sample Preparation

Rationale: The cornerstone of this method is the specific isolation of BChE. Serum is an incredibly complex matrix dominated by high-abundance proteins like albumin. Immunomagnetic separation acts as a highly selective fishing rod, pulling only our target protein (BChE) out of this complex mixture. This single step dramatically reduces matrix interference and increases the signal-to-noise ratio for the subsequent MS analysis.

  • Immunocapture of BChE:

    • Aliquot 250 µL of human serum into a 96-well plate.

    • Add the anti-BChE antibody-coated magnetic beads to each well.

    • Incubate the plate on a shaker for 1-2 hours at room temperature to allow for efficient binding of BChE to the beads.

    • Place the plate on a magnetic separator and allow the beads to pellet. Carefully aspirate and discard the supernatant (unbound serum proteins).

    • Wash the beads three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove non-specifically bound proteins.

  • Proteolytic Digestion:

    • Rationale: The intact BChE protein is too large for direct MS analysis. Digestion with an enzyme like pepsin cleaves the protein into smaller, predictable peptide fragments. This process liberates the specific peptide containing Ser198, making it accessible for detection.

    • After the final wash, remove all residual buffer.

    • Add 100 µL of digestion buffer containing pepsin to the beads.

    • Incubate at 37°C for 30 minutes with intermittent mixing to facilitate digestion.[4].

  • Post-Digestion Cleanup:

    • Rationale: This step is crucial to remove the pepsin enzyme and any remaining large molecules that could foul the UHPLC column or interfere with ionization in the mass spectrometer.

    • After digestion, place the plate on the magnetic separator to pellet the beads.

    • Transfer the supernatant (containing the digested peptides) to a protein precipitation plate.

    • Add acetonitrile to the wells to precipitate the larger molecules.[4].

    • Apply a vacuum to filter the samples through the plate into a clean 96-well collection plate.

    • Dry the samples to completeness under a gentle stream of nitrogen at 60°C.

    • Reconstitute the dried peptides in 100 µL of mobile phase A (e.g., 0.1% formic acid in water) for analysis.

UHPLC-MS/MS Instrumental Analysis

Rationale: The combination of UHPLC and tandem MS provides the ultimate in analytical specificity and sensitivity. UHPLC separates the complex mixture of peptides over time, while the mass spectrometer, operating in dynamic Multiple Reaction Monitoring (dMRM) mode, acts as a highly specific detector. It is programmed to look only for the exact mass of our target peptide (the precursor ion) and its specific fragmentation products (product ions), ignoring all other chemical noise.

Table 1: UHPLC Parameters

Parameter Setting
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Linear gradient from 2% to 60% B over 1.3 min[4]
Flow Rate 0.4 mL/min
Injection Volume 3 µL[4]

| Column Temp. | 40°C |

Table 2: Mass Spectrometry Parameters

Parameter Setting
Instrument Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization, Positive (ESI+)
Analysis Mode Dynamic Multiple Reaction Monitoring (dMRM)
Resolution Unit (0.7 amu FWHM)[1]
Cycle Time 100 ms[1]

| Target Analytes & Transitions | See Table 3 below |

Table 3: Key dMRM Transitions for Target Peptides

Analyte (Peptide) Precursor Ion (m/z) Product Ion (m/z) Type Collision Energy (V)
oCP-BChE Adduct 966.4 778.3 Quantifier[1] 25
oCP-BChE Adduct 966.4 673.3 Qualifier[1][4] -

| Unadducted BChE | 796.3 | 691.3 | Quantifier[1] | 25 |

Method Performance and Validation

The reliability of any analytical method rests on its demonstrated performance. This immunomagnetic-UHPLC-MS/MS method has been rigorously validated to ensure it is fit for purpose.

Rationale: A self-validating protocol is one where the results are supported by clear performance metrics. This table summarizes the expected performance, providing the user with benchmarks for accuracy, precision, and sensitivity. These values confirm that the method is trustworthy for quantifying oCP-BChE adducts at levels relevant to potential human exposure scenarios.

Table 4: Summary of Method Validation Parameters

Parameter Result
Reportable Range 2.0 - 150 ng/mL[1][3]
Limit of Detection (LOD) 1.89 ng/mL[1][4]
Intra-day Accuracy (% Error) ≤ 16%[1]
Inter-day Accuracy (% Error) ≤ 8.9%[1]
Intra-day Precision (% RSD) ≤ 13%[1]
Inter-day Precision (% RSD) ≤ 9.9%[1]

| Adduct Stability | Stable for at least 72h at 4, 22, and 37°C[1][3] |

Conclusion

The protocol detailed in this application note provides a highly specific, sensitive, and high-throughput method for the quantification of oCP-BChE adducts in human serum. By leveraging the selectivity of immunomagnetic capture and the analytical power of UHPLC-MS/MS, this approach overcomes the limitations of traditional enzyme activity assays. It offers a definitive tool for researchers, toxicologists, and drug development professionals to accurately assess human exposure to ToCP, aiding in occupational health monitoring and enhancing our understanding of organophosphate toxicology.

References

  • Crow, B. S., et al. (2015). Quantitation of orththis compound Adducts to Butyrylcholinesterase in Human Serum by Immunomagnetic-UHPLC-MS/MS. Journal of Mass Spectrometry, 50(7), 945-952. [Link]

  • Li, H., et al. (2012). Mass Spectrometric Analyses of Organophosphate Insecticide Oxon Protein Adducts. Environmental Health Perspectives, 118(1), 11-19. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6527, this compound. [Link]

  • Lockridge, O., et al. (2016). Review: Organophosphorus toxicants, in addition to inhibiting acetylcholinesterase activity, make covalent adducts on multiple proteins and promote protein crosslinking into high molecular weight aggregates. Journal of Biochemical and Molecular Toxicology, 30(4), 147-157. [Link]

  • Marsillach, J., et al. (2013). Protein adducts as biomarkers of exposure to organophosphorus compounds. Toxicology, 307, 46-56. [Link]

  • Crow, B. S., et al. (2015). Quantitation of orththis compound Adducts to Butyrylcholinesterase in Human Serum by Immunomagnetic-UHPLC-MS/MS. CDC Stacks. [Link]

  • Crow, B. S., et al. (2015). Quantitation of orththis compound adducts to butyrylcholinesterase in human serum by immunomagnetic-UHPLC-MS/MS. Journal of Mass Spectrometry, 50(7), 945-952. [Link]

  • Pohanka, M. (2018). Cholinesterases and Engineered Mutants for the Detection of Organophosphorus Pesticide Residues. Molecules, 23(12), 3249. [Link]

  • Li, Z., et al. (2017). Exploring adduct formation between human serum albumin and eleven organophosphate ester flame retardants and plasticizers using MALDI-TOF/TOF and LC-Q/TOF. Chemico-Biological Interactions, 274, 86-93. [Link]

  • Crow, B. S., et al. (2015). Quantitation of Orththis compound Adducts to Butyrylcholinesterase in Human Serum by Immunomagnetic-UHPLC-MS/MS. DigitalCommons@University of Nebraska - Lincoln. [Link]

  • He, F., et al. (2017). Exploring Tri-Orththis compound Neurotoxicity and Underlying Mechanisms. Toxicology Research, 6(5), 569-576. [Link]

  • Kumar, V., et al. (2013). A Retrospective Analysis of Serial Measurement of Serum Cholinesterase in Acute Poisoning with Organophosphate Compounds. Journal of Clinical and Diagnostic Research, 7(8), 1599-1601. [Link]

  • Liyasova, M., et al. (2011). Exposure to tri-o-cresyl phosphate in jet airplane passengers. Toxicology and Applied Pharmacology, 256(3), 337-347. [Link]

  • Johnson, M. K. (1975). The delayed neuropathy caused by some organophosphorus esters: mechanism and challenge. CRC Critical Reviews in Toxicology, 3(3), 289-316. [Link]

  • Marsillach, J., et al. (2013). PROTEIN ADDUCTS AS BIOMAKERS OF EXPOSURE TO ORGANOPHOSPHORUS COMPOUNDS. Toxicology, 307, 46-56. [Link]

  • Wikipedia contributors. (2023). Tricresyl phosphate. Wikipedia, The Free Encyclopedia. [Link]

  • Liyasova, M., et al. (2013). Cresyl saligenin phosphate makes multiple adducts on free histidine, but does not form an adduct on histidine 438 of human butyrylcholinesterase. Chemico-Biological Interactions, 203(1), 164-170. [Link]

Sources

Application Note & Protocol: Quantification of o-Cresyl Phosphate in Edible Oils

Author: BenchChem Technical Support Team. Date: January 2026

A-P-P-L-I-C-A-T-I-O-N-N-O-T-E

Introduction: The Critical Need for o-Cresyl Phosphate Monitoring in Edible Oils

Organophosphate esters (OPEs) are a class of chemical compounds widely used as flame retardants, plasticizers, and additives in lubricants.[1] While commercially valuable, certain isomers of tricresyl phosphate (TCP), particularly tri-o-cresyl phosphate (TOCP), pose a significant threat to human health.[2] Accidental contamination of edible oils with TCP has led to mass poisoning events, causing severe neurological damage known as organophosphate-induced delayed neuropathy (OPIDN).[3][4][5] The toxicity of TCP is primarily attributed to its ortho-isomers.[6] Therefore, the development of robust and reliable analytical methods for the selective quantification of this compound (o-CP) in edible oils is paramount for ensuring food safety and protecting public health.

This application note provides a comprehensive guide to the sample preparation of edible oils for the quantification of o-CP. We will delve into the rationale behind method selection, provide detailed, step-by-step protocols for two effective extraction techniques—a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method and a Solid-Phase Extraction (SPE) method—and discuss the critical parameters for achieving accurate and reproducible results.

PART 1: Method Selection & Rationale: Navigating the Complexity of Edible Oil Matrices

The analysis of trace contaminants in edible oils presents a significant analytical challenge due to the high lipid content of the matrix.[7] Lipids can interfere with chromatographic analysis, damage analytical instrumentation, and lead to inaccurate quantification.[7] Consequently, the sample preparation step is crucial for removing these interferences while ensuring high recovery of the target analyte, o-CP.

For this application, we will focus on two widely accepted and effective techniques:

  • Modified QuEChERS: This method, originally developed for pesticide residue analysis in fruits and vegetables, has been successfully adapted for lipid-rich matrices.[7][8][9] It involves a liquid-liquid extraction with acetonitrile followed by a dispersive solid-phase extraction (d-SPE) cleanup. The key advantages of QuEChERS are its speed, ease of use, and low solvent consumption.[10]

  • Solid-Phase Extraction (SPE): SPE offers a more targeted cleanup approach, utilizing a solid sorbent to selectively retain either the analyte or the interfering matrix components.[11][12] This technique can provide very clean extracts, which is particularly beneficial for sensitive analytical instrumentation like gas chromatography-mass spectrometry (GC-MS).[13]

The choice between these methods will depend on the specific laboratory workflow, available equipment, and the desired level of cleanup.

PART 2: Detailed Protocols & Methodologies

Protocol 1: Modified QuEChERS for this compound in Edible Oils

This protocol is an adaptation of the AOAC Official Method 2007.01 and is suitable for a wide range of edible oils.[9]

A. Materials and Reagents:

  • Edible Oil Sample

  • Acetonitrile (ACN), HPLC grade

  • Anhydrous Magnesium Sulfate (MgSO₄), analytical grade

  • Sodium Chloride (NaCl), analytical grade

  • Primary Secondary Amine (PSA) sorbent

  • C18 sorbent

  • 50 mL and 15 mL centrifuge tubes

  • Vortex mixer

  • Centrifuge

B. Experimental Workflow:

Caption: SPE workflow for o-CP in edible oils.

C. Step-by-Step Protocol:

  • Sample Dissolution: Dissolve approximately 2 g of the edible oil sample in 10 mL of hexane.

  • Diatomaceous Earth Column: Pass the hexane-oil mixture through a diatomaceous earth column. This step helps to separate the bulk of the lipids from the analytes. [11]3. Reversed-Phase SPE: Connect a C18 SPE cartridge below the diatomaceous earth column and pass the eluate through it. The C18 stationary phase will retain the remaining lipid components, while allowing the less polar o-CP to pass through with the hexane. [11]4. Eluate Collection: Collect the eluate from the C18 cartridge.

  • Solvent Exchange: Evaporate the collected eluate to near dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of acetone.

  • Normal-Phase SPE: Pass the reconstituted sample through an Alumina-N SPE cartridge for additional cleanup of any remaining lipid matrix components. [11]7. Final Elution and Analysis: Elute the o-CP from the Alumina-N cartridge with a suitable solvent mixture (e.g., hexane:acetone). Collect the eluate, concentrate if necessary, and analyze by gas chromatography with a flame photometric detector (GC-FPD) or mass spectrometry (GC-MS). [14] PART 3: Data Presentation & Trustworthiness

A. Performance Characteristics of Sample Preparation Methods

ParameterModified QuEChERSSolid-Phase Extraction (SPE)
Recovery 70-120% [7][9]>89% [11]
Repeatability (RSD) <15% [7][9]<15%
Limit of Quantification (LOQ) 0.0005–0.005 mg/kg [15]Dependent on final volume and instrument sensitivity
Analysis Time per Sample ~20-30 minutes~45-60 minutes
Solvent Consumption LowModerate
Cost per Sample LowModerate to High

B. Trustworthiness: A Self-Validating System

The reliability of these protocols is ensured through a series of self-validating steps:

  • Method Blanks: A method blank (a sample without the oil matrix) should be run with each batch of samples to check for contamination from reagents or laboratory equipment.

  • Spiked Samples: A blank oil sample should be spiked with a known concentration of o-CP standard and processed alongside the unknown samples. The recovery of the spiked analyte should fall within an acceptable range (typically 70-120%) to validate the accuracy of the method for that specific matrix. [8]* Matrix-Matched Calibration: Due to the potential for matrix effects, it is highly recommended to prepare calibration standards in a blank oil extract that has undergone the same sample preparation procedure. This compensates for any signal suppression or enhancement caused by co-eluting matrix components. [7]* Internal Standards: The use of a suitable internal standard (a compound with similar chemical properties to o-CP but not present in the sample) added at the beginning of the sample preparation process can correct for variations in extraction efficiency and instrument response.

By incorporating these quality control measures, researchers can have high confidence in the accuracy and precision of their o-CP quantification.

The accurate quantification of this compound in edible oils is a critical aspect of food safety monitoring. The modified QuEChERS and SPE methods detailed in this application note provide robust and reliable approaches for sample preparation. The choice of method will depend on the specific needs of the laboratory, but both are capable of delivering high-quality data when executed with care and appropriate quality control measures. The detailed protocols and the underlying scientific rationale provided herein are intended to empower researchers, scientists, and drug development professionals to confidently tackle the analytical challenges associated with this important food safety issue.

References

  • Di Muccio, A., et al. (1995). Multicolumn solid-phase extraction cleanup of organophosphorus and organochlorine pesticide residues in vegetable oils and butterfat. Journal of AOAC International, 78(2), 431-437. [Link]

  • AOCS. (n.d.). Organophosphorus and Organochlorine Pesticide Residues from Edible Oils Using Multiple Solid Phase Extraction Cartridges. AOCS Official Methods. [Link]

  • Embrapa. (n.d.). Recovery test of organophosphate pesticides in essential oils. Repositório Alice - Embrapa. [Link]

  • Song, G., et al. (2015). Determination of Organophosphorus Pesticides in Edible Oils by Dispersive Microextraction Based on Acetonitrile/Water-coated Fe3O4. Journal of the American Oil Chemists' Society, 92(12), 1735-1742. [Link]

  • Krishnamurthy, M. N., Rajalakshmi, S., & Kapur, O. P. (1985). Detection of tricresyl phosphates and determination of tri-o-cresyl phosphate in edible oils. Journal of the Association of Official Analytical Chemists, 68(6), 1074-1076. [Link]

  • Environment Agency. (2008). Environmental risk evaluation report: Tricresyl phosphate (CAS no. 1330-78-5). GOV.UK. [Link]

  • Australian Government Department of Health. (2018). Cresyl phosphate isomers – mixed isomers including o-cresol: Human health tier II assessment. [Link]

  • Krishnamurthy, M. N., Rajalakshmi, S., & Kapur, O. P. (1985). Detection of Tricresyl Phosphates and Determination of Tri-o-Cresyl Phosphate in Edible Oils. Journal of AOAC INTERNATIONAL, 68(6), 1074–1076. [Link]

  • AOAC International. (n.d.). Official methods of analysis of AOAC International. [Link]

  • Singh, J., & Lanthier, J. D. (1968). Estimation of Chlorinated Pesticide Residues in Animal and Vegetable Oils. Journal of AOAC INTERNATIONAL, 51(1), 45–47. [Link]

  • iTeh Standards. (n.d.). SIST ISO 6633:1995 - Fruits, vegetables and derived products -- Determination of lead content --. [Link]

  • FAO. (n.d.). 13. pesticide residue analysis in the food control laboratory. FAO Knowledge Repository. [Link]

  • Abdulra'uf, L. B., & Sirhan, A. Y. (2021). Analytical Extraction Methods and Sorbents' Development for Simultaneous Determination of Organophosphorus Pesticides' Residues in Food and Water Samples: A Review. Molecules, 26(18), 5529. [Link]

  • ResearchGate. (n.d.). Determination of Organophosphorus Pesticides Using Solid-Phase Extraction Followed by Gas Chromatography-Mass Spectrometry. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • FSSAI. (2015). MANUAL OF METHODS OF ANALYSIS OF FOODS PESTICIDE RESIDUES. [Link]

  • Anastassiades, M., et al. (2014). Development and validation of a new multiresidue method for the determination of multiclass pesticide residues using GC-QqQ-MS/MS in edible oils. Poster presented at the European Pesticide Residue Workshop (EPRW). [Link]

  • Phenomenex. (n.d.). QuEChERS AOAC Official Method 2007.01. [Link]

  • Wikipedia. (n.d.). Tricresyl phosphate. [Link]

  • JETIR. (n.d.). SYNTHESIS AND CHARACTERISATION OF ORGANOPHOSPHATE ESTERS. [Link]

  • Anastassiades, M. (2006). The QuEChERS Method. EURL-SRM. [Link]

  • EPA. (n.d.). Method 8141B: Organophosphorus Compounds by Gas Chromatography. [Link]

  • Susser, M., & Stein, Z. (1957). An Outbreak of Tri-orththis compound (T.O.C.P.) Poisoning in Durban. British Journal of Industrial Medicine, 14(2), 111–120. [Link]

  • Koidis, A., et al. (2019). Determination of Pesticide Residues in Olive Oil Using QuEChERS Extraction and Liquid Chromatography–Orbitrap High-Resolution Mass Spectrometry: Comparison of Different Clean-Up Sorbents and Validation Study. Foods, 8(11), 552. [Link]

  • Analytik Jena. (2023, August 17). Analysis of Edible Oils by ICP-OES: Sample Preparation [Video]. YouTube. [Link]

  • Scharlab. (n.d.). Organic and pesticides analysis standards, ISO methods for laboratory. [Link]

  • De Nola, G., et al. (2009). Determination of orththis compound isomers of tricresyl phosphate used in aircraft turbine engine oils by gas chromatography and mass spectrometry. Journal of Chromatography A, 1216(46), 8144-8149. [Link]

  • Australian Industrial Chemicals Introduction Scheme. (2023). Cresyl phosphates and xylyl phosphates - Evaluation statement. [Link]

  • Lee, S., et al. (2022). Organophosphate Detection in Animal-Derived Foods Using a Modified Quick, Easy, Cheap, Effective, Rugged, and Safe Method with Liquid Chromatography–Mass Spectrometry. Foods, 11(15), 2291. [Link]

Sources

Application Note: A Validated Protocol for Assessing Neuropathy Target Esterase (NTE) Inhibition by o-Cresyl Phosphate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Neuropathy Target Esterase in Neurotoxicity

Neuropathy Target Esterase (NTE), also known as patatin-like phospholipase domain-containing protein 6 (PNPLA6), is a crucial enzyme primarily located in the endoplasmic reticulum of neurons.[1][2][3] While its precise physiological role is still under investigation, it is understood to be involved in phospholipid homeostasis and the maintenance of axonal integrity.[1][4] The significance of NTE in toxicology and drug development stems from its identification as the primary target for organophosphate-induced delayed neuropathy (OPIDN).[1][5][6]

OPIDN is a debilitating neurological condition characterized by the distal degeneration of axons in both the central and peripheral nervous systems, leading to symptoms such as muscle weakness, cramping, and in severe cases, paralysis.[1][5] This condition manifests 1-4 weeks after exposure to certain organophosphorus (OP) compounds.[5] The causative agent at the center of this protocol, o-cresyl phosphate (OCP), is a component of tricresyl phosphate (TCP) mixtures and is a well-established inducer of OPIDN.[7][8][9]

The mechanism of OPIDN initiation is a two-step process involving NTE. First, the OP compound inhibits NTE by covalently phosphorylating the active site serine residue.[10] This is followed by a process called "aging," where a secondary chemical group is lost from the phosphorylated enzyme, resulting in a negatively charged adduct.[1][10] It is this aged, inhibited form of NTE that is thought to trigger the downstream cascade of events leading to axonal degeneration.[1][3] Therefore, a robust and reliable protocol to assess NTE inhibition is paramount for screening the neurotoxic potential of novel compounds and for mechanistic studies in neurotoxicology. A threshold of greater than 70% inhibition of nervous system NTE is considered necessary for OPIDN to develop.[1]

This application note provides a detailed, validated protocol for the in vitro assessment of NTE inhibition by this compound, emphasizing the scientific rationale behind each step to ensure data integrity and reproducibility.

Experimental Design and Rationale

The standard method for determining NTE activity is a differential inhibition assay.[11][12] This approach is necessary because NTE is defined operationally as a specific phenyl valerate-hydrolyzing esterase activity that is resistant to inhibition by certain "non-neuropathic" organophosphates but sensitive to inhibition by "neuropathic" organophosphates.[13][14]

Core Principle: The assay quantifies NTE activity by measuring the difference in phenyl valerate hydrolysis between two sets of samples. One set is pre-incubated with a non-neuropathic OP (e.g., paraoxon) to inhibit interfering carboxylesterases. The other set is pre-incubated with both the non-neuropathic OP and a neuropathic OP (e.g., mipafox or, in this case, the test compound this compound). The remaining esterase activity in the first set represents the sum of NTE and other paraoxon-resistant esterases, while the activity in the second set represents only the paraoxon- and mipafox-resistant esterases. The difference between these two activities is attributed to NTE.

dot

Figure 1: Workflow for the differential inhibition assay of NTE.

Detailed Protocol

Materials and Reagents
  • Enzyme Source: Hen brain homogenate is the traditional model due to the hen's susceptibility to OPIDN.[1] Alternatively, whole blood hemolysate or specific cell lysates (e.g., SH-SY5Y neuroblastoma cells) can be used.[11][15][16]

  • Buffer: 50 mM Tris-HCl, pH 8.0, containing 0.2 mM EDTA.

  • Substrate: Phenyl valerate (PV).

  • Inhibitors:

    • This compound (OCP) - Test inhibitor.

    • Paraoxon (POX) - Non-neuropathic inhibitor.

    • Mipafox (MIP) - Neuropathic positive control inhibitor.

  • Stopping and Colorimetric Reagents:

    • Sodium dodecyl sulfate (SDS) solution.

    • 4-aminoantipyrine (4-AAP).

    • Potassium ferricyanide (K₃[Fe(CN)₆]).

Step-by-Step Methodology

1. Preparation of Enzyme Source (Hen Brain Homogenate)

  • Euthanize an adult hen according to approved animal welfare protocols.

  • Immediately excise the brain and place it in ice-cold Tris-HCl buffer.

  • Homogenize the brain tissue (e.g., 20% w/v) in the buffer.[2]

  • Centrifuge the homogenate at a low speed (e.g., 700g for 10 minutes) to remove large debris. The resulting supernatant is the enzyme source.[2]

  • Determine the protein concentration of the supernatant using a standard method (e.g., Bradford or BCA assay) for later normalization of enzyme activity.

2. Pre-incubation with Inhibitors

  • Prepare three sets of reaction tubes (in triplicate for each condition):

    • Total PV Esterase (Control): Buffer only.

    • Paraoxon-Resistant Activity (Sample A): Add paraoxon to a final concentration of 40 µM.[2][13]

    • OCP-Inhibited Activity (Sample B): Add paraoxon (40 µM) and varying concentrations of this compound. A positive control using mipafox (e.g., 50 µM) should also be run in parallel.[2]

  • Add the enzyme preparation to each tube.

  • Pre-incubate the tubes at 37°C for 20 minutes to allow for inhibitor-enzyme interaction.[2] The pre-incubation step is critical for covalent inhibitors like organophosphates.[17]

3. Enzymatic Reaction

  • Initiate the reaction by adding phenyl valerate to a final concentration of 0.5 mM.[2]

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes) during which the rate of product formation is linear.[2]

4. Stopping the Reaction and Color Development

  • Terminate the reaction by adding a solution of SDS containing 4-aminoantipyrine.[2] SDS denatures the enzyme, and 4-AAP is part of the colorimetric detection system.

  • Add potassium ferricyanide to facilitate the oxidative coupling of the phenol (produced from PV hydrolysis) with 4-AAP, forming a colored product.[2][18]

  • Allow the color to develop for a set amount of time.

5. Measurement and Calculation

  • Measure the absorbance of the solution in a spectrophotometer. The wavelength of maximum absorbance can be influenced by the presence of SDS, typically shifting from 510 nm to 490 nm.[13][18] It is crucial to determine the optimal wavelength using your specific assay conditions.

  • Calculate the NTE activity using the following formula:

    • NTE Activity = (Activity in Sample A) - (Activity in Sample B)

  • The percent inhibition by OCP is calculated as:

    • % Inhibition = [1 - (NTE Activity with OCP / NTE Activity without OCP)] x 100

Data Presentation and Interpretation

The results of an NTE inhibition assay are typically presented as a dose-response curve, from which an IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) can be determined.

This compound (µM)Absorbance (490 nm)NTE Activity (nmol/min/mg protein)% Inhibition
0 (Control)0.850100.00
0.10.76590.010
10.59570.030
100.42550.050
1000.17020.080
10000.08510.090

Table 1: Example data for determining the IC₅₀ of this compound for NTE inhibition.

dot

Inhibition_Mechanism cluster_nte cluster_ocp cluster_inhibited cluster_outcome NTE NTE-Ser-OH (Active Enzyme) Inhibited_NTE NTE-Ser-O-P(O)(O-cresyl)2 (Phosphorylated NTE) NTE->Inhibited_NTE Phosphorylation OCP OCP OCP->Inhibited_NTE Aged_NTE NTE-Ser-O-P(O)(O-)(O-cresyl) (Aged NTE) Inhibited_NTE->Aged_NTE Aging (- cresyl group) Axonopathy Axonopathy (OPIDN) Aged_NTE->Axonopathy Triggers Degeneration Cascade

Figure 2: Mechanism of NTE inhibition by OCP leading to OPIDN.

Trustworthiness and Self-Validation

The reliability of this protocol is ensured by several key factors:

  • Differential Inhibition: The use of paraoxon to mask non-target esterases provides specificity for NTE, which is operationally defined. This is the cornerstone of the assay's validity.

  • Positive and Negative Controls: Running a known neuropathic inhibitor (mipafox) as a positive control validates that the assay system is responsive to NTE inhibitors. A vehicle control (no inhibitor) establishes the baseline 100% NTE activity.

  • Linearity of Reaction: It is essential to establish that the enzymatic reaction is proceeding under initial velocity conditions (i.e., the rate is linear with time and enzyme concentration). This ensures that the measured activity is a true reflection of the enzyme's capability.

  • Protein Normalization: Expressing activity relative to the total protein concentration (e.g., nmol/min/mg protein) accounts for any variations in the amount of enzyme preparation added to each reaction.

By incorporating these elements, the protocol becomes a self-validating system, providing confidence in the generated data and its interpretation regarding the neurotoxic potential of test compounds.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for assessing the inhibition of Neuropathy Target Esterase by this compound. By understanding the rationale behind the differential inhibition approach and adhering to the detailed methodology, researchers can generate reliable and reproducible data. This is critical for the hazard identification of potential neurotoxicants, for structure-activity relationship studies, and for advancing our understanding of the mechanisms underlying organophosphate-induced delayed neuropathy.

References

  • Zhu L, Wang P, Sun YJ, Xu MY, Wu YJ. (2016). Disturbed phospholipid homeostasis in endoplasmic reticulum initiates tri-o-cresyl phosphate-induced delayed neurotoxicity. Sci Rep, 6(1):37574. [Link]

  • Lotti, M. (2005). Organophosphate-induced delayed polyneuropathy. Drug Safety, 24(1), 31-40. [Link]

  • Richardson, R. J., et al. (2019). Neuropathy target esterase (NTE/PNPLA6) and organophosphorus compound-induced delayed neurotoxicity (OPIDN). In Comprehensive Toxicology (Third Edition). [Link]

  • Kayyali, U. S., et al. (1991). Neurotoxic esterase (NTE) assay: optimized conditions based on detergent-induced shifts in the phenol/4-aminoantipyrine chromophore spectrum. Journal of Analytical Toxicology, 15(2), 86-89. [Link]

  • Makhaeva, G. F., et al. (2003). Bioelectrochemical Analysis of Neuropathy Target Esterase Activity in Blood. ResearchGate. [Link]

  • Makhaeva, G. F., et al. (2005). Biosensor assay of neuropathy target esterase in whole blood as a new approach to OPIDN risk assessment: review of progress. Toxicology and Applied Pharmacology, 206(2), 251-257. [Link]

  • Liu, J., et al. (2021). Neuropathy target esterase activity defines phenotypes among PNPLA6 disorders. Journal of Clinical Investigation, 131(15). [Link]

  • De Micco, A., et al. (2021). Hyperactivity and Seizure Induced by Tricresyl Phosphate Are Isomer Specific and Not Linked to Phenyl Valerate-Neuropathy Target Esterase Activity Inhibition in Zebrafish. Toxicological Sciences, 180(1), 160-174. [Link]

  • Vilanova, E., et al. (1988). Low non-neuropathic tri-o-cresyl phosphate (TOCP) doses inhibit neuropathy target esterase near the neuropathic threshold in n-hexane pretreated hens. Toxicology, 49(1), 99-105. [Link]

  • Wu, S., et al. (2012). Involvement of neuropathy target esterase in tri-orththis compound-induced testicular spermatogenesis failure and growth inhibition of spermatogonial stem cells in mice. Toxicology Letters, 212(2), 134-139. [Link]

  • Vilanova, E., et al. (1989). Biochemical and clinical tests of the delayed neuropathic potential of some O-alkyl O-dichlorophenyl phosphoramidate analogues of methamidophos (O,S-dimethyl phosphorothioamidate). Toxicology, 54(1), 89-100. [Link]

  • Dave, M., et al. (2019). Organophosphate induced delayed peripheral polyneuropathy: A rare case report. International Journal of Current Research, 11(07), 48449-48450. [Link]

  • Vilanova, E., & Barril, J. (1999). NTE soluble isoforms: new perspectives for targets of neuropathy inducers and promoters. Chemico-biological interactions, 119, 11-19. [Link]

  • Glynn, P. (1999). Neuropathy target esterase. The Biochemical journal, 344 Pt 3(Pt 3), 625–631. [Link]

  • Pope, C. N., & Padilla, S. S. (1990). Modulation of neurotoxic esterase activity in vitro by phospholipids. Toxicology and Applied Pharmacology, 105(2), 269-276. [Link]

  • Patel, D., et al. (2014). Organophosphorus agent induced delayed neuropathy: a case report. Journal of Clinical and Diagnostic Research, 8(11), MD01-MD02. [Link]

  • Schmuck, G., et al. (2017). An alternative in vitro method for detecting neuropathic compounds based on acetylcholinesterase inhibition and on inhibition and aging of neuropathy target esterase (NTE). Johns Hopkins University. [Link]

  • Krug, A. K., et al. (2019). Assessment of neurotoxic effects of tri-cresyl phosphates (TCPs) and cresyl saligenin phosphate (CBDP) using a combination of in vitro techniques. ResearchGate. [Link]

  • Makhaeva, G. F., et al. (2003). Investigation of esterase status as a complex biomarker of exposure to organophosphorus compounds. ResearchGate. [Link]

  • Kayyali, U. S., et al. (1991). Neurotoxic esterase (NTE) assay: optimized conditions based on detergent-induced shifts in the phenol/4-aminoantipyrine chromophore spectrum. Journal of analytical toxicology, 15(2), 86-89. [Link]

  • Doherty-Lyons, S., & Phelan, K. D. (2021). Beyond Cholinesterase Inhibition: Developmental Neurotoxicity of Organophosphate Ester Flame Retardants and Plasticizers. Environmental Health Perspectives, 129(10), 105001. [Link]

  • Vilanova, E., et al. (2000). The relevance of inhibitor-substrate interactions when measuring neuropathy target esterase inhibition. ResearchGate. [Link]

  • Taylor & Francis. (n.d.). Neuropathy target esterase – Knowledge and References. Taylor & Francis. [Link]

  • Richardson, R. J. (2017). Neuropathy Target Esterase (NTE): Overview and Future. ResearchGate. [Link]

  • Read, D. J., et al. (2009). Neuropathy Target Esterase Is Required for Adult Vertebrate Axon Maintenance. The Journal of Neuroscience, 29(37), 11594-11600. [Link]

  • Gee, N. (2022). In case of screening for inhibitors for an enzyme, is it important to pre-incubate the compounds with enzyme before adding the substrate? why? ResearchGate. [Link]

  • Schläger, N., et al. (2023). Acceptors and Effectors Alter Substrate Inhibition Kinetics of a Plant Glucosyltransferase NbUGT72AY1 and Its Mutants. International Journal of Molecular Sciences, 24(11), 9579. [Link]

Sources

Application Notes and Protocols: Utilizing N2a Cells for the Study of o-Cresyl Phosphate Effects on Neurite Outgrowth

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of the Neuro-2a (N2a) cell line as an in vitro model to investigate the neurotoxic effects of o-Cresyl phosphate (OCP) on neurite outgrowth. OCP is a known organophosphorus compound that can lead to organophosphate-induced delayed neuropathy (OPIDN), a condition characterized by the degeneration of long axons in the peripheral and central nervous systems.[1][2][3] These application notes detail the underlying scientific principles, provide step-by-step protocols for N2a cell culture, differentiation, and OCP treatment, and outline methods for the quantitative assessment of neurite dynamics. Furthermore, we explore the molecular mechanisms implicated in OCP-induced neurotoxicity, focusing on cytoskeletal disruption, and provide guidance on data analysis and interpretation.

Introduction

Organophosphorus compounds are a diverse group of chemicals widely used as pesticides and industrial plasticizers.[4][5] A subset of these compounds, including this compound (OCP), can induce a severe neurological condition known as organophosphate-induced delayed neuropathy (OPIDN).[4][6] The clinical presentation of OPIDN typically emerges 1 to 4 weeks after exposure and is characterized by cramping muscle pain, distal numbness, and progressive weakness, leading to paralysis in severe cases.[2][4] The underlying pathology involves the distal degeneration of long and large-diameter axons in both the central and peripheral nervous systems.[1][3]

The primary molecular target for the initiation of OPIDN is believed to be the Neuropathy Target Esterase (NTE), a protein located in the endoplasmic reticulum of neurons.[1][2][7] Inhibition and subsequent "aging" of the NTE enzyme by neuropathic organophosphates are considered critical initiating events.[1][6] However, the downstream cascade leading to axonal degeneration is complex and not fully elucidated. Evidence strongly suggests that disruption of the neuronal cytoskeleton is a key event in OCP-induced neurotoxicity.[5][6][8] Cytoskeletal components, including neurofilaments and microtubules, are essential for maintaining neuronal architecture, axonal transport, and neurite extension.[5][8] Studies have shown that exposure to tri-o-cresyl phosphate (TOCP), a component of OCP, leads to a decrease in the levels of crucial cytoskeletal proteins such as neurofilament subunits and tubulin.[9]

The mouse neuroblastoma cell line, Neuro-2a (N2a), serves as a robust and convenient in vitro model for studying neurotoxicity and neuronal development.[10][11] These cells can be induced to differentiate, extending neurites and adopting a neuronal phenotype, making them suitable for investigating the effects of chemical compounds on neurite outgrowth.[12][13] Neurite outgrowth assays provide a quantitative measure of neuronal development and can serve as a sensitive indicator of neurotoxicity.[14][15] This guide will provide detailed protocols for utilizing differentiated N2a cells to model and quantify the detrimental effects of OCP on neurite outgrowth, offering a valuable tool for mechanistic studies and the screening of potential therapeutic interventions.

Putative Signaling Pathway for OCP-Induced Neurite Outgrowth Inhibition

OCP_Pathway cluster_0 Extracellular cluster_1 Intracellular OCP This compound (OCP) NTE Neuropathy Target Esterase (NTE) OCP->NTE Inhibition & Aging ER_Stress ER Stress & Phospholipid Dyshomeostasis NTE->ER_Stress Loss of Function Ca_Homeostasis ↑ Intracellular Ca²⁺ Dysregulation ER_Stress->Ca_Homeostasis Disruption Cytoskeletal Disruption & Impaired Axonal Transport Ca_Homeostasis->Disruption Cytoskeleton Cytoskeletal Proteins (Tubulin, Neurofilaments) Cytoskeleton->Disruption Neurite_Retraction Inhibition of Neurite Outgrowth & Retraction Disruption->Neurite_Retraction

Caption: Putative signaling cascade of OCP-induced neurite toxicity.

Materials and Reagents

Reagent Supplier Catalogue No.
Neuro-2a (N2a) cellsATCCCCL-131
Dulbecco's Modified Eagle Medium (DMEM)Gibco11965092
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-Streptomycin (100X)Gibco15140122
0.25% Trypsin-EDTAGibco25200056
Dulbecco's Phosphate-Buffered Saline (DPBS)Gibco14190144
Retinoic AcidSigma-AldrichR2625
This compound (OCP)Sigma-Aldrich334909
Poly-L-lysineSigma-AldrichP4707
Paraformaldehyde (PFA)Electron Microscopy Sciences15710
Triton X-100Sigma-AldrichT8787
Bovine Serum Albumin (BSA)Sigma-AldrichA7906
Anti-β-III Tubulin (Tuj-1) antibodyBioLegend801202
Alexa Fluor 488 conjugated secondary antibodyInvitrogenA-11008
DAPI (4',6-diamidino-2-phenylindole)InvitrogenD1306
96-well black, clear-bottom imaging platesCorning3603

Experimental Protocols

Part 1: N2a Cell Culture and Maintenance
  • Culture Medium Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.

  • Cell Thawing: Rapidly thaw a cryopreserved vial of N2a cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes.

  • Cell Seeding: Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium. Transfer the cell suspension to a T-75 flask.

  • Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.[16]

  • Subculturing: When cells reach 70-90% confluency, aspirate the medium, wash once with DPBS, and add 2-3 mL of 0.25% Trypsin-EDTA.[17] Incubate for 3-5 minutes at 37°C until cells detach.[17] Neutralize the trypsin with 7-8 mL of complete growth medium and centrifuge. Resuspend the cell pellet and split at a ratio of 1:5 to 1:10 into new T-75 flasks.[17]

Part 2: N2a Differentiation for Neurite Outgrowth Assays
  • Plate Coating: Coat the wells of a 96-well black, clear-bottom imaging plate with 50 µL of 10 µg/mL Poly-L-lysine in sterile water for at least 1 hour at 37°C. Aspirate the solution and wash the wells twice with sterile DPBS. Allow the plates to dry completely.

  • Cell Seeding for Differentiation: Trypsinize and count the N2a cells. Seed the cells into the coated 96-well plate at a density of 4,000 cells/well in 100 µL of complete growth medium.[12] Incubate for 24 hours.

  • Induction of Differentiation: After 24 hours, carefully aspirate the complete growth medium. Replace it with 100 µL of differentiation medium (DMEM supplemented with 1% FBS, 1% Penicillin-Streptomycin, and 25 µM Retinoic Acid).[12]

  • Incubation: Incubate the cells for 48-72 hours to allow for neurite extension.[18]

Part 3: this compound (OCP) Treatment
  • Stock Solution Preparation: Prepare a 100 mM stock solution of OCP in DMSO. Further dilute this stock in differentiation medium to prepare working concentrations. Note: The final DMSO concentration in the culture should not exceed 0.1% to avoid solvent-induced toxicity.

  • OCP Exposure: After the differentiation period (48-72 hours), carefully remove the differentiation medium and replace it with fresh differentiation medium containing various concentrations of OCP (e.g., 1 µM, 10 µM, 50 µM, 100 µM).[19][20] Include a vehicle control (0.1% DMSO) and an untreated control.

  • Incubation: Incubate the cells with OCP for 24 hours.

Experimental Workflow

Workflow A 1. Culture N2a Cells (T-75 Flask, 10% FBS) B 2. Seed Cells in 96-well Plate (Poly-L-lysine coated, 4k cells/well) A->B C 3. Induce Differentiation (24h post-seeding, 1% FBS + Retinoic Acid) B->C D 4. Differentiate for 48-72h C->D E 5. Treat with this compound (24h exposure) D->E F 6. Fix and Permeabilize Cells (4% PFA, 0.25% Triton X-100) E->F G 7. Immunostaining (Anti-Tuj-1 & DAPI) F->G H 8. High-Content Imaging G->H I 9. Image Analysis (Quantify Neurite Length, Branching, etc.) H->I

Sources

Application Notes and Protocols for Dermal Application of o-Cresyl Phosphate in Feline Toxicity Studies

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting dermal toxicity studies of o-Cresyl phosphate in felines. This document integrates established toxicological principles with specific considerations for the feline model, emphasizing scientific integrity and animal welfare.

Introduction: The Significance of Feline Dermal Toxicity Studies for this compound

This compound, a member of the organophosphate family, is an industrial chemical historically used as a plasticizer and flame retardant.[1][2] The ortho-isomer of cresyl phosphate, particularly tri-o-cresyl phosphate (TOCP), is a known neurotoxin.[1][3][4] While many organophosphates exert their primary toxicity through the inhibition of acetylcholinesterase (AChE), leading to acute cholinergic crisis, TOCP is a weak AChE inhibitor.[1] Its principal toxic effect is a distinct, delayed neurotoxicity known as Organophosphate-Induced Delayed Neuropathy (OPIDN).[1][4][5]

Cats are a particularly relevant species for studying OPIDN because they exhibit a neurologic response to TOCP that closely mirrors the condition in humans.[6][7] Furthermore, dermal absorption is a significant route of exposure for this compound.[2][8][9] Understanding the dermal toxicity of this compound in felines is therefore critical for comprehensive risk assessment and the development of potential therapeutic interventions.

These protocols are designed to provide a robust framework for such studies, adhering to the principles of Good Laboratory Practice (GLP) and prioritizing animal welfare, while ensuring the generation of high-quality, reproducible data.

Mechanism of Toxicity: Organophosphate-Induced Delayed Neuropathy (OPIDN)

The primary mechanism of this compound-induced neurotoxicity is the inhibition of Neuropathy Target Esterase (NTE).[1][4][5] NTE is a serine esterase found in nervous tissue. The initiation of OPIDN is a two-step process:

  • Inhibition of NTE: this compound is metabolized in the liver to a more potent cyclic metabolite, saligenin cyclic-o-tolyl phosphate, which is the active neurotoxic agent.[8][9] This metabolite binds to the active site of NTE, inhibiting its normal function.

  • "Aging" of the Enzyme-Inhibitor Complex: Following inhibition, a subsequent chemical modification of the inhibited NTE, known as "aging," occurs. This process is critical for the development of OPIDN.

The downstream effects of NTE inhibition and aging are not fully elucidated but are believed to disrupt axonal transport and lead to the distal axonal degeneration that characterizes OPIDN.[4][5]

Clinical signs of OPIDN in cats typically manifest 8 to 14 days after exposure and include ataxia, muscle weakness, and eventually paralysis, particularly of the hind limbs.[1][5][6]

Signaling Pathway of this compound Induced Delayed Neuropathy

Dermal_Toxicity_Workflow cluster_pre_study Pre-Study Phase cluster_dosing Dosing and Exposure Phase cluster_observation Observation Phase (14-28 days) cluster_termination Study Termination and Analysis AnimalAcclimation Animal Acclimation (≥ 5 days) BaselineData Baseline Data Collection (Weight, Blood Samples) AnimalAcclimation->BaselineData SkinPrep Skin Preparation (Clipping) BaselineData->SkinPrep DoseApplication Dermal Application of This compound SkinPrep->DoseApplication Exposure Exposure Period (e.g., 24 hours) DoseApplication->Exposure DailyObs Daily Clinical Observations Exposure->DailyObs WeeklyWeight Weekly Body Weight Measurement Exposure->WeeklyWeight NeuroExam Regular Neurological Examinations Exposure->NeuroExam TerminalBlood Terminal Blood Collection NeuroExam->TerminalBlood Necropsy Gross Necropsy TerminalBlood->Necropsy Histopathology Histopathology of Nervous Tissue & Organs Necropsy->Histopathology DataAnalysis Data Analysis and Reporting Histopathology->DataAnalysis

Caption: Experimental Workflow for Feline Dermal Toxicity Study.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise tabular format to facilitate comparison between dose groups.

Table 1: Example Data Summary for Feline Dermal Toxicity Study of this compound
ParameterControl (Vehicle)Low Dose (X mg/kg)Mid Dose (Y mg/kg)High Dose (Z mg/kg)
Mortality 0/n0/na/nb/n
Incidence of Ataxia 0/n0/nc/nd/n
Mean Body Weight Change (%) +/- %+/- %+/- %+/- %
Key Hematology Finding NormalNormalChangeChange
Key Clinical Chemistry Finding NormalNormalChangeChange
Primary Histopathological Finding (Spinal Cord) No LesionsNo LesionsAxonal DegenerationSevere Axonal Degeneration

n = number of animals per group

Interpretation of the results should consider the dose-response relationship, the time of onset and progression of clinical signs, and the correlation between clinical observations and pathological findings.

Treatment of this compound Poisoning

In the event of accidental overexposure, prompt veterinary intervention is crucial. Treatment is primarily supportive and aimed at decontamination and managing clinical signs. [10][11]

  • Decontamination: The affected skin should be thoroughly washed with soap and water to remove any unabsorbed this compound. [10]* Supportive Care: Intravenous fluids may be necessary to maintain hydration and support renal function. [10]Nutritional support should be provided if the animal is anorexic.

  • Management of Neurological Signs: There is no specific antidote for OPIDN. [1]Management focuses on supportive care for animals with neurological deficits.

  • Monitoring: Close monitoring of respiratory and neurological function is essential.

References

  • Abou-Donia, M. B., Jensen, D. N., & Lapadula, D. M. (1983). Neurologic manifestations of tri-O-cresyl phosphate delayed neurotoxicity in cats. Neurobehavioral Toxicology and Teratology, 5(4), 431–442. [Link]

  • Analytice. (2021, May 26). OECD 402: Acute Dermal Toxicity. [Link]

  • Cavanagh, J. B., & Patangia, G. N. (1965). CHANGES IN THE CENTRAL NERVOUS SYSTEM IN THE CAT AS THE RESULT OF TRI-O-CRESYL PHOSPHATE POISONING. Brain, 88, 165–180. [Link]

  • Gyan Sanchay. Dermal toxicity studies as per oecd guideline. [Link]

  • MSD Veterinary Manual. Delayed Neurotoxicity from Triaryl Phosphates and Other Organophosphates and Carbamates in Animals. [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2018, March 2). Cresyl phosphate isomers – mixed isomers including o-cresol: Human health tier II assessment. [Link]

  • NIOSH. (1984). Disposition of [14C]tri-o-cresyl phosphate and its metabolites in various tissues of the male cat following a single dermal application. [Link]

  • Nucro-Technics. (2024, May 12). OECD 402: Acute Dermal Toxicity - Fixed Dose Procedure. [Link]

  • OECD. Test No. 402: Acute Dermal Toxicity. [Link]

  • Nomeir, A. A., & Abou-Donia, M. B. (1986). Studies on the metabolism of the neurotoxic tri-o-cresyl phosphate. Distribution, excretion, and metabolism in male cats after a single, dermal application. Toxicology, 38(1), 15–33. [Link]

  • PubChem. This compound. [Link]

  • Richardson, R. J. (2005). Organophosphate-induced delayed polyneuropathy. Drug Safety, 28(1), 47-59. [Link]

  • Kart, A. (2005). Neuropathic Aspect of Organophosphate Toxicity: A Review. Journal of Animal and Veterinary Advances, 4(8), 723-725. [Link]

  • Pet Health Network. Organophosphate toxicity in cats. [Link]

  • Lotti, M. (2005). Organophosphate-induced delayed polyneuropathy. Drug safety, 28(1), 47-59. [Link]

  • Wagner, N. (1970).
  • petsguide. (2019, April 16). Treatment of Organophosphate Poisoning In Cats. [Link]

  • Vetster. (2023, January 9). Organophosphate and Carbamate Toxicity in Cats - Causes, Treatment and Associated Conditions. [Link]

  • Slideshare. (2015, July 14). Acute dermal toxicity studies. [Link]

  • U.S. Environmental Protection Agency. (1998). Health Effects Test Guidelines OPPTS 870.3200 21/28-Day Dermal Toxicity. [Link]

  • Veterian Key. (2016, August 26). Toxicology. [Link]

  • Abou-Donia, M. B., Jensen, D. N., & Lapadula, D. M. (1983). Neurologic manifestations of tri-O-cresyl phosphate delayed neurotoxicity in cats. Neurobehavioral toxicology and teratology, 5(4), 431–442. [Link]

  • Cavanagh, J. B., & Patangia, G. N. (1965). CHANGES IN THE CENTRAL NERVOUS SYSTEM IN THE CAT AS THE RESULT OF TRI-O-CRESYL PHOSPHATE POISONING. Brain : a journal of neurology, 88, 165–180. [Link]

  • Slideshare. Acute dermal toxicity studies. [Link]

  • U.S. Environmental Protection Agency. Health Effects Test Guidelines OPPTS 870.3200 21/28-Day Dermal Toxicity. [Link]

Sources

Determination of o-Cresyl Phosphate Isomers in Aircraft Engine Oils: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Tricresyl phosphate (TCP) is a crucial anti-wear additive in aircraft turbine engine oils. However, the presence of certain isomers, specifically those containing ortho-cresyl groups, poses a significant neurotoxic risk.[1][2][3][4] This application note provides a comprehensive guide for the determination of o-cresyl phosphate isomers in aircraft engine oils, detailing sample preparation, analytical methodologies, and data interpretation. The protocols outlined are designed for researchers, scientists, and professionals in aviation safety and lubricant analysis to ensure the accurate quantification of these hazardous compounds.

Introduction: The Critical Need for Isomer-Specific Analysis

Aircraft turbine engines operate under extreme conditions of temperature and pressure, necessitating the use of specialized lubricants to prevent wear and ensure operational reliability.[5][6] Tricresyl phosphate (TCP) has long been used as an effective anti-wear additive in these oils.[1][7] However, the term "tricresyl phosphate" encompasses ten different isomers, each with varying toxicological profiles.[7]

The primary concern lies with the ortho (o)-isomers of cresyl phosphate. These compounds, particularly mono-o-cresyl phosphate (MoCP), di-o-cresyl phosphate (DoCP), and tri-o-cresyl phosphate (ToCP), are known neurotoxins that can cause a debilitating condition known as organophosphate-induced delayed neuropathy (OPIDN).[2][3][4] The toxicity of these isomers follows the order of mono-ortho > di-ortho > tri-ortho.[2][4][8]

Given that aircraft cabin air can potentially become contaminated with engine oil fumes through the bleed air system, accurate monitoring of this compound isomers is paramount for crew and passenger safety.[7][9][10][11] This guide provides detailed protocols for the extraction and quantification of these specific isomers from complex oil matrices.

Chemical Structures and Properties

The ten isomers of tricresyl phosphate arise from the different possible positions (ortho, meta, para) of the methyl group on the three cresol rings attached to the phosphate group. The structures of the most neurotoxic ortho-isomers are of primary interest.

Table 1: Key this compound Isomers of Concern

Isomer NameAbbreviationMolecular FormulaMolecular Weight ( g/mol )
Mono-o-cresyl phosphateMoCPC21H21O4P368.36
Di-o-cresyl phosphateDoCPC21H21O4P368.36
Tri-o-cresyl phosphateToCPC21H21O4P368.36

The presence of at least one ortho-cresyl group allows for metabolic activation in the liver to form a highly toxic cyclic metabolite, 2-(o-cresyl)-4H-1,3,2-benzodioxaphosphoran-2-one (CBDP), which is a potent inhibitor of neuropathy target esterase (NTE).[7][12]

Sample Preparation: Isolating Analytes from a Complex Matrix

The analysis of trace levels of this compound isomers in a complex lubricant matrix requires a robust sample preparation procedure to remove interferences and concentrate the analytes of interest. Solid-phase extraction (SPE) is a highly effective technique for this purpose.[13][14][15]

Rationale for Method Selection

A multi-stage SPE approach is recommended to effectively separate the target organophosphate esters from the bulk hydrocarbon and ester base stock of the engine oil. This involves a combination of normal-phase and reversed-phase chromatography principles. The use of a diatomaceous earth column helps in the initial removal of a significant portion of the lipid matrix.[13]

Experimental Workflow for Sample Preparation

SamplePrep_Workflow cluster_0 Sample Preparation Start 1. Oil Sample Dilution Dilution Dilute 1g of oil in 10mL Hexane Start->Dilution Vortex SPE1 2. Diatomaceous Earth & C18 SPE Cleanup Dilution->SPE1 Load onto conditioned columns Elution1 Elute with Hexane/Dichloromethane SPE1->Elution1 Discard oil matrix SPE2 3. Alumina SPE Cleanup Elution1->SPE2 Load eluate Elution2 Elute with Ethyl Acetate/Hexane SPE2->Elution2 Collect fraction containing TCPs Evaporation 4. Evaporation & Reconstitution Elution2->Evaporation Under gentle N2 stream FinalSample Reconstitute in Isooctane for GC-MS analysis Evaporation->FinalSample

Caption: Workflow for Solid-Phase Extraction of o-Cresyl Phosphates.

Detailed Protocol for Solid-Phase Extraction (SPE)
  • Sample Dilution: Accurately weigh approximately 1.0 g of the aircraft engine oil into a glass vial. Add 10.0 mL of hexane and vortex thoroughly to ensure complete dissolution.

  • Initial Cleanup:

    • Condition a diatomaceous earth SPE cartridge followed by a C18 SPE cartridge with hexane.

    • Load the diluted oil sample onto the stacked cartridges.

    • Wash the cartridges with hexane to elute the bulk of the non-polar oil matrix, which is discarded.

    • Elute the fraction containing the tricresyl phosphates with a mixture of hexane and dichloromethane.

  • Secondary Cleanup:

    • Condition an alumina SPE cartridge with hexane.

    • Load the eluate from the previous step onto the alumina cartridge.

    • Wash the cartridge with a low-polarity solvent mixture (e.g., 95:5 hexane:ethyl acetate) to remove remaining non-polar interferences.

    • Elute the target this compound isomers with a more polar solvent mixture (e.g., 80:20 hexane:ethyl acetate).

  • Concentration and Reconstitution:

    • Evaporate the collected fraction to near dryness under a gentle stream of nitrogen at room temperature.

    • Reconstitute the residue in a known volume (e.g., 1.0 mL) of a suitable solvent for the analytical instrument, such as isooctane or ethyl acetate.

Analytical Determination: GC-MS for Isomer-Specific Quantification

Gas chromatography coupled with mass spectrometry (GC-MS) is the preferred method for the separation and quantification of this compound isomers due to its high resolving power and specificity.[1][9][16][17]

Rationale for GC-MS

The structural similarity of the ten TCP isomers necessitates a high-resolution chromatographic separation, which can be achieved with a suitable capillary GC column. Mass spectrometry provides definitive identification based on the mass-to-charge ratio (m/z) of the parent ion and its fragmentation patterns, allowing for accurate quantification even in the presence of co-eluting compounds.[18]

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_1 GC-MS Analysis Injection 1. Sample Injection Separation 2. GC Separation on Capillary Column Injection->Separation Splitless Injection Ionization 3. Electron Impact (EI) Ionization Separation->Ionization Temperature Program Detection 4. Mass Spectrometry (MS) Detection (SIM mode) Ionization->Detection 70 eV Quantification 5. Data Analysis & Quantification Detection->Quantification Peak Integration

Caption: General Workflow for GC-MS Analysis of o-Cresyl Phosphates.

Detailed Protocol for GC-MS Analysis
  • Instrumentation: A gas chromatograph equipped with a capillary column and a mass selective detector.

  • GC Column: A non-polar or mid-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended for good separation of the isomers.

  • Injection: 1 µL of the reconstituted sample is injected in splitless mode to maximize sensitivity.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp 1: 15 °C/min to 250 °C.

    • Ramp 2: 5 °C/min to 300 °C, hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

Data Presentation and Quantification

For quantification, a multi-level calibration curve should be prepared using certified reference standards of the target this compound isomers. The concentration of each isomer in the oil sample is calculated based on the peak area response.

Table 2: Typical GC-MS Parameters for this compound Isomers

AnalyteRetention Time (min)Quantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
MoCP IsomersVaries368261165
DoCP IsomersVaries368261165
ToCPVaries368261165

Note: Retention times will vary depending on the specific GC conditions and column used. Isomer-specific standards are required for definitive identification.

Alternative and Confirmatory Techniques

While GC-MS is the most common and robust technique, other methods can be employed for the analysis of o-cresyl phosphates.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS can also be used, particularly for less volatile or thermally labile degradation products of TCPs.[19] A reverse-phase C18 column with a gradient elution of acetonitrile and water is typically employed.[19]

  • High-Resolution Mass Spectrometry (HRMS): For unambiguous identification and to overcome potential isobaric interferences, HRMS can provide highly accurate mass measurements of the target analytes and their fragments.

Conclusion and Best Practices

The accurate determination of this compound isomers in aircraft engine oils is a critical aspect of aviation safety monitoring. The protocols detailed in this application note, centered around solid-phase extraction and GC-MS analysis, provide a reliable framework for achieving sensitive and isomer-specific quantification.

Key recommendations for ensuring data quality include:

  • Use of Certified Reference Materials: Always use certified standards for the specific this compound isomers for calibration and confirmation of retention times.

  • Method Validation: Thoroughly validate the analytical method for linearity, accuracy, precision, and limits of detection and quantification (LOD/LOQ) in the specific oil matrix being analyzed.

  • Quality Control: Incorporate procedural blanks, spiked samples, and duplicate analyses in each batch to monitor for contamination and ensure the reliability of the results.

By adhering to these rigorous analytical practices, laboratories can provide crucial data to aircraft manufacturers, maintenance organizations, and regulatory bodies to mitigate the risks associated with exposure to neurotoxic this compound isomers.

References

  • Apter, A. J., Bracker, A., & Hodgson, M. J. (1994). High-performance liquid chromatographic analysis on radial compression column of the neurotoxic tri-o-cresyl phosphate and metabolites. Journal of Liquid Chromatography, 17(1), 121-135. [Link]

  • de Nola, G., L'Abbate, N., & Ciallella, C. (2008). Determination of orththis compound isomers of tricresyl phosphate used in aircraft turbine engine oils by gas chromatography and mass spectrometry. Journal of Chromatography A, 1200(2), 211-216. [Link]

  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2018). Cresyl phosphate isomers – mixed isomers including o- cresol: Human health tier II assessment. [Link]

  • Gillespie, A. M., Daly, S. L., Gilvydis, D. M., Schneider, F., & Walters, S. M. (1995). Multicolumn solid-phase extraction cleanup of organophosphorus and organochlorine pesticide residues in vegetable oils and butterfat. Journal of AOAC International, 78(2), 431-437. [Link]

  • Li, Y., He, P., & Zhang, W. (2020). Exploring Tri-Orththis compound Neurotoxicity and Underlying Mechanisms. Toxics, 8(4), 89. [Link]

  • Hartwig, A., MAK Commission. (2023). Tricresyl phosphate, sum of all ortho isomers. The MAK Collection for Occupational Health and Safety. [Link]

  • Howard, C. V. (2018). Tricresyl Phosphate: Toxicity of Isomers. In Aerotoxic Syndrome: A New Occupational Disease. IntechOpen. [Link]

  • de Nola, G., L'Abbate, N., & Ciallella, C. (2008). Determination of orththis compound isomers of tricresyl phosphate used in aircraft turbine engine oils by gas chromatography and mass spectrometry. Request PDF. [Link]

  • Ramsden, J. J. (2010). On the proportion of ortho isomers in the tricresyl phosphates contained in jet oil. Journal of Biological Physics and Chemistry, 10, 70-73. [Link]

  • Centers for Disease Control and Prevention (CDC). (2015). Quantitation of orththis compound Adducts to Butyrylcholinesterase in Human Serum by Immunomagnetic-UHPLC-MS/MS. CDC Stacks. [Link]

  • Pilot John International. (n.d.). Ultimate Guide to MIL-SPEC Requirements for Aviation Lubricants. [Link]

  • Restek. (n.d.). Tricresyl phosphate: CAS # 78-30-8 Compound Information and Applications for GC (Gas Chromatography) and LC (Liquid Chromatography) Analysis. [Link]

  • Johnson, R. C., Crow, B. S., & Johnson, D. (2015). Quantitation of orththis compound Adducts to Butyrylcholinesterase in Human Serum by Immunomagnetic-UHPLC-MS/MS. Analytical chemistry, 87(15), 7917–7925. [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (1994). Triorthocresyl phosphate. NIOSH Manual of Analytical Methods (NMAM), Fourth Edition. [Link]

  • Ramsden, J. J. (2010). On the proportion of ortho isomers in the tricresyl phosphates contained in jet oil. Journal of Biological Physics and Chemistry, 10(2), 70-73. [Link]

  • Borjon, J. E., Lanton, A., & Gaillard, Y. (2022). Study of the Chemical Ionization of Organophosphate Esters in Air Using Selected Ion Flow Tube–Mass Spectrometry for Direct Analysis. Analytical Chemistry, 94(16), 6149-6157. [Link]

  • Carter, M. D., & Abou-Donia, M. B. (2016). Investigating biomarkers of exposure to jet aircraft oil fumes using mass spectrometry. Journal of the American Society for Mass Spectrometry, 27(11), 1836-1848. [Link]

  • AZoM. (2019). Oil Analysis in the Aerospace Industry. [Link]

  • Su, R., Liu, Y., & Wang, X. (2017). Determination of organophosphorus pesticides in peanut oil by dispersive solid phase extraction gas chromatography-mass spectrometry. Request PDF. [Link]

  • Australian Government Department of Health and Aged Care. (2023). Cresyl phosphates and xylyl phosphates - Evaluation statement. [Link]

  • Federal Aviation Administration (FAA). (2009). Development and Validation of the Method for the Detection of Tricresyl Phosphates by GC/MS. [Link]

  • Bradford, T. (n.d.). Organophosphates in Aircraft Cabin Air. Lancashire Online Knowledge. [Link]

  • Bohrium. (n.d.). Determination of Organophosphorus Pesticides Using Solid-Phase Extraction Followed by Gas Chromatography–Mass Spectrometry. [Link]

  • Michaelis, S. (2021). Oil Fumes, Flight Safety, and the NTSB. International Journal of Environmental Research and Public Health, 18(24), 13076. [Link]

  • Aviation Maintenance and Misc Manuals. (n.d.). CHAPTER 3 OIL SYSTEMS. [Link]

  • European Union Aviation Safety Agency (EASA). (2017). AVOIL Characterisation of the toxicity of aviation turbine engine oils after pyrolysis. [Link]

  • DTO Innovators. (2014). Solid Phase Extraction of Organophosphorus Pesticides in Water with Agilent Bond Elut PPL. [Link]

  • Sjödin, A., Carlsson, H., & Östman, C. (2010). Simultaneous selective detection of organophosphate and phthalate esters using gas chromatography with positive ion chemical ionization tandem mass spectrometry and its application to indoor air and dust. Rapid communications in mass spectrometry : RCM, 24(19), 2859–2867. [Link]

  • ResearchGate. (n.d.). Determination of Organophosphorus Pesticides Using Solid-Phase Extraction Followed by Gas Chromatography-Mass Spectrometry. [Link]

  • Klaus, E. E., & Bieber, H. E. (1965). A Study of Tricresyl Phosphate as an Additive for Boundary Lubrication. ASLE Transactions, 8(1), 12-20. [Link]

  • Carter, M. D., & Abou-Donia, M. B. (2016). Investigating biomarkers of exposure to jet aircraft oil fumes using mass spectrometry. Journal of the American Society for Mass Spectrometry, 27(11), 1836-1848. [Link]

Sources

Application Note: High-Throughput Analysis of o-Cresyl Phosphate Biomarkers Using Immunomagnetic Separation Coupled with UHPLC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Detecting Organophosphate Exposure

Tri-ortho-cresyl phosphate (ToCP) is a widely used organophosphorus compound found in industrial lubricants, hydraulic fluids, and as a flame retardant.[1][2] Its neurotoxic effects are a significant concern, particularly in environments like aircraft cabins where contaminated air has been reported.[1][2][3] The toxicity of ToCP is not direct; it arises from its metabolic activation in the liver to a highly reactive metabolite, 2-(o-cresyl)-4H-1,3,2-benzodioxaphosphoran-2-one, commonly known as cresyl saligenin phosphate (CBDP).[1][2][4]

CBDP is a potent inhibitor of several esterase enzymes, most notably butyrylcholinesterase (BChE) in the bloodstream.[5][6] The inhibition occurs through the formation of a covalent bond between CBDP and the active site serine of the enzyme. This initial adduct then undergoes a rapid "aging" process, where it is hydrolyzed to form a stable ortho-cresyl phosphoserine adduct on BChE (oCP-BChE).[1][4] This stable, long-lasting oCP-BChE adduct serves as a specific and reliable biomarker for assessing exposure to ToCP.[4]

However, detecting these protein adducts in complex biological matrices like human serum presents a significant analytical challenge due to their low abundance. Traditional methods often lack the required sensitivity and throughput for large-scale biomonitoring studies.[4] This application note details a robust and highly sensitive method that leverages the specificity of immunomagnetic separation (IMS) to enrich oCP-BChE from serum, followed by quantitative analysis using ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS). This combined approach offers a significant improvement in sensitivity, sample volume requirement, and analysis time over previous assays.[1][2]

The Principle of Immunomagnetic Separation (IMS) for Biomarker Enrichment

Immunomagnetic separation is a powerful and efficient technique for isolating specific target molecules from a heterogeneous mixture. The core of this method lies in the use of superparamagnetic beads that are coated with antibodies highly specific to the target of interest. In this application, we utilize monoclonal antibodies that specifically recognize and bind to butyrylcholinesterase.

The process is elegantly simple yet highly effective:

  • Capture: The antibody-coated magnetic beads are incubated with the serum sample. During this incubation, the antibodies bind to both the native (unadducted) BChE and the this compound-adducted BChE (oCP-BChE).

  • Separation: A powerful external magnet is applied to the sample vessel. The magnetic beads, now complexed with the BChE, are pulled to the side of the container, effectively immobilizing the target proteins.

  • Washing: The supernatant, containing all other serum components, is aspirated and discarded. The beads are then washed multiple times to remove any non-specifically bound proteins and other contaminants. This washing step is critical for ensuring a clean sample for downstream analysis.

  • Elution: After the final wash, the purified BChE and oCP-BChE are eluted from the magnetic beads, ready for subsequent processing and analysis by mass spectrometry.

The primary advantage of this immunocapture approach is the remarkable enrichment of the target biomarker from a complex biological matrix. This enrichment directly translates to a higher signal-to-noise ratio in the final analytical measurement, enabling the detection of very low levels of exposure.

Visualizing the Workflow and a Key Molecular Interaction

To better illustrate the process, the following diagrams outline the experimental workflow and the chemical adduction central to this analysis.

G cluster_0 Sample Preparation & IMS cluster_1 Downstream Analysis serum Human Serum Sample incubation Incubation (Binding of oCP-BChE) serum->incubation beads Anti-BChE Antibody-Coated Magnetic Beads beads->incubation magnet Magnetic Separation (Capture of Bead-Biomarker Complex) incubation->magnet wash Washing Steps (Removal of Unbound Proteins) magnet->wash elution Elution of Purified oCP-BChE wash->elution digestion Enzymatic Digestion (e.g., Trypsin) elution->digestion uhplc UHPLC Separation (Peptide Separation) digestion->uhplc msms Tandem Mass Spectrometry (Detection & Quantitation) uhplc->msms data Data Analysis msms->data

Caption: Workflow for IMS-based enrichment of oCP-BChE.

Caption: Metabolic activation of ToCP and adduction to BChE.

Detailed Experimental Protocols

The following protocols are based on established and validated methodologies for the immunomagnetic separation and analysis of oCP-BChE.[4]

Protocol 1: Preparation of Anti-BChE Antibody-Coupled Magnetic Beads

Causality: This protocol utilizes Protein G-coated magnetic beads, which have a high affinity for the Fc region of monoclonal antibodies. This ensures the correct orientation of the antibody for optimal antigen binding. The washing steps are crucial to remove any preservatives or unbound protein from the bead suspension.

  • Bead Preparation: Resuspend 2 mL of Dynabeads™ Protein G in a suitable tube.

  • Magnetic Separation: Place the tube on a DynaMag™ magnet for 2 minutes to pellet the beads. Carefully aspirate and discard the supernatant.

  • Washing:

    • Remove the tube from the magnet and add 4 mL of Phosphate Buffered Saline with 0.05% Tween-20 (PBST).

    • Vortex briefly to resuspend the beads.

    • Place the tube back on the magnet for 2 minutes, then discard the supernatant.

    • Repeat this wash step two more times for a total of three washes.

  • Antibody Coupling:

    • After the final wash, resuspend the magnetic beads in 8 mL of PBST.

    • Add 400 µg of a specific anti-BChE monoclonal antibody to the bead suspension.

    • Incubate the mixture for 1-2 hours at room temperature with gentle rotation to facilitate antibody binding.

  • Final Preparation: After incubation, place the tube on the magnet, discard the supernatant containing any unbound antibody, and resuspend the antibody-coupled beads in a suitable storage buffer (e.g., PBST with a protein stabilizer).

Protocol 2: Immunomagnetic Enrichment of oCP-BChE from Human Serum

Causality: The incubation time is optimized to ensure sufficient time for the antibody-antigen binding to reach equilibrium. A reduced incubation time of 45 minutes has been shown to be effective without compromising protein extraction efficiency.[4] The subsequent washing steps are critical to minimize background noise in the mass spectrometry analysis by removing non-specifically bound proteins.

  • Sample Preparation: Thaw human serum samples on ice. If necessary, clarify the serum by centrifugation to remove any particulate matter.

  • Incubation:

    • In a microcentrifuge tube, combine 100 µL of human serum with a predetermined amount of the prepared anti-BChE magnetic beads.

    • Incubate the mixture for 45 minutes at room temperature with gentle end-over-end mixing.

  • Capture and Washing:

    • Place the tube on a magnetic separator for 2 minutes. Discard the supernatant.

    • Wash the beads three times with 1 mL of PBST, following the separation and resuspension procedure described in Protocol 1.

    • Perform a final wash with 1 mL of a volatile buffer, such as 50 mM ammonium bicarbonate, to remove any non-volatile salts from the PBST.

Protocol 3: Elution and Preparation for UHPLC-MS/MS Analysis

Causality: Elution with an acidic solution disrupts the antibody-antigen interaction, releasing the captured BChE. Immediate neutralization is important to prevent protein degradation. The subsequent steps of reduction, alkylation, and tryptic digestion are standard proteomics procedures to prepare the protein for bottom-up mass spectrometry analysis by generating peptides of an appropriate size for fragmentation and identification.

  • Elution:

    • After the final wash, remove all residual buffer.

    • Add 100 µL of an acidic elution buffer (e.g., 0.1 M glycine, pH 2.5) to the beads and incubate for 5 minutes with gentle vortexing.

    • Place the tube on the magnet and carefully transfer the eluate (containing the purified BChE) to a new tube containing 15 µL of a neutralization buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Reduction and Alkylation:

    • Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.

    • Cool the sample to room temperature and add iodoacetamide (IAA) to a final concentration of 20 mM. Incubate in the dark for 30 minutes to alkylate the cysteine residues.

  • Enzymatic Digestion:

    • Add sequencing-grade trypsin to the sample at a 1:50 (trypsin:protein) ratio.

    • Incubate overnight at 37°C.

  • Sample Cleanup: Stop the digestion by adding formic acid to a final concentration of 1%. The sample is now ready for UHPLC-MS/MS analysis. It is recommended to perform a final cleanup step using a C18 ZipTip or equivalent to desalt the peptide mixture.

Quantitative Analysis by UHPLC-MS/MS

The digested peptide mixture is analyzed on a high-resolution tandem mass spectrometer coupled with a UHPLC system. The separation is typically performed on a C18 reversed-phase column using a gradient of increasing acetonitrile concentration.

The mass spectrometer is operated in a selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) mode to specifically detect and quantify the peptides of interest. For oCP-BChE analysis, the key transitions to monitor are those corresponding to the unadducted BChE active site peptide and the oCP-adducted version.[4]

  • Unadducted BChE peptide: For quantitation, a specific precursor-to-fragment ion transition is monitored.

  • oCP-BChE peptide: The quantitation is based on the transition of the adducted precursor ion (m/z 966.4) to a specific fragment ion (m/z 778.3), which results from the β-elimination of this compound from the adducted serine.[4] A confirmatory transition (m/z 966.4 → 673.3) is also used to ensure the identity of the adduct.[4]

Method Performance and Validation

The combination of immunomagnetic separation with UHPLC-MS/MS provides a highly robust and sensitive analytical method. The performance characteristics, as demonstrated in validation studies, highlight its suitability for biomonitoring.[1][2]

Parameter Result Significance
Reportable Range 2.0 ng/mL to 150 ng/mL[1][2]Enables the detection of low-level exposures relevant to occupational and environmental settings.
Accuracy ≥85% (Intraday and Interday)[1]High accuracy ensures the reliability of the quantitative results.
Precision RSD ≤ 15% (Intraday and Interday)[1]Excellent precision demonstrates the reproducibility of the method.
Sample Volume 75% less than previous methods[1][2]Minimally invasive and allows for repeated sampling if necessary.
Analysis Time Reduced by a factor of 20[1][2]Enables high-throughput analysis for large-scale epidemiological or clinical studies.
Sensitivity Threefold improvement over previous assays[1][2]Crucial for detecting subtle exposures that may not be apparent with less sensitive methods.
Adduct Stability Stable for at least 72 hours at 4, 22, and 37 °C[1][2]Provides flexibility in sample handling and storage without compromising the integrity of the biomarker.

Conclusion

The use of immunomagnetic separation provides a critical enrichment step that, when coupled with the analytical power of UHPLC-MS/MS, creates a superior method for the analysis of this compound protein adducts. This approach overcomes the limitations of previous assays by offering enhanced sensitivity, requiring smaller sample volumes, and dramatically reducing analysis time. For researchers in toxicology, occupational health, and drug development, this protocol serves as a validated, high-throughput tool for accurately assessing exposure to ToCP and understanding its biological consequences.

References

  • Johnson, D., et al. (2015). Quantitation of orththis compound Adducts to Butyrylcholinesterase in Human Serum by Immunomagnetic-UHPLC-MS/MS. Journal of Mass Spectrometry, 50(5), 683–692. [Link]

  • Johnson, D., et al. (2015). Quantitation of Orththis compound Adducts to Butyrylcholinesterase in Human Serum by Immunomagnetic-UHPLC-MS/MS. UNL Digital Commons. [Link]

  • Johnson, D., et al. (2015). Quantitation of orththis compound adducts to butyrylcholinesterase in human serum by immunomagnetic-UHPLC-MS/MS. PubMed. [Link]

  • Marsillach, J., et al. (2013). Protein adducts as biomarkers of exposure to organophosphorus compounds. Chemico-Biological Interactions, 203(1), 199-206. [Link]

  • Marsillach, J., et al. (2011). Exposure to tri-o-cresyl phosphate detected in jet airplane passengers. PubMed Central. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Johnson, D., et al. (2017). Quantitation of orththis compound Adducts to Butyrylcholinesterase in Human Serum by Immunomagnetic-UHPLC-MS/MS. CDC Stacks. [Link]

  • Krishnamurthy, M. N., et al. (1985). Detection of Tricresyl Phosphates and Determination of Tri-o-Cresyl Phosphate in Edible Oils. Journal of AOAC INTERNATIONAL, 68(6), 1074–1076. [Link]

  • Marsillach, J., et al. (2013). Protein adducts as biomarkers of exposure to organophosphorus compounds. PubMed. [Link]

  • Marsillach, J., et al. (2011). Exposure to tri-o-cresyl phosphate in jet airplane passengers. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Quantification of o-Cresyl Phosphate Isomers

Author: BenchChem Technical Support Team. Date: January 2026

<_ _>

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are tackling the analytical challenges associated with the quantification of o-Cresyl Phosphate (o-TCP) isomers. Commercial tricresyl phosphate (TCP) is a complex mixture of ten possible isomers, with the ortho-substituted forms being particularly scrutinized for their neurotoxic properties.[1] Accurate, isomer-specific quantification is therefore not just an analytical challenge, but a critical necessity for toxicology and safety assessments.

This resource provides in-depth, experience-driven answers to common issues encountered in the lab. We will explore the causal relationships behind experimental choices to empower you to not just follow protocols, but to troubleshoot them effectively.

Part 1: Foundational Challenges & FAQs

This section addresses the fundamental difficulties inherent in analyzing this compound isomers.

Q1: What makes the chromatographic separation of this compound isomers so difficult?

A1: The primary challenge lies in the high degree of structural similarity among the ten isomers of tricresyl phosphate. These include tri-o-cresyl phosphate (TOCP), tri-m-cresyl phosphate (TMCP), tri-p-cresyl phosphate (TPCP), and various mixed isomers (e.g., o,m,p-TCP). They share the same molecular weight and often exhibit very similar physicochemical properties, such as boiling points and polarities. This leads to:

  • Co-elution: In gas chromatography (GC) and liquid chromatography (LC), it is extremely difficult to achieve baseline separation for all isomers. Overlapping chromatographic peaks are common, which complicates accurate quantification.[2][3]

  • Identical Mass Spectra: Under standard electron ionization mass spectrometry (EI-MS), these isomers produce nearly identical fragmentation patterns, making it impossible to distinguish them based on mass spectra alone.[2] Therefore, robust chromatographic separation is paramount before the analytes enter the mass spectrometer.

The toxicity of TCP mixtures is largely attributed to the isomers containing at least one ortho-cresyl group, with mono-ortho isomers being potentially more toxic than the tri-ortho isomer.[2][3] This toxicological variance underscores the critical need for analytical methods that can resolve and quantify these specific isomers.[2]

Q2: Why is isomer-specific quantification of o-cresyl phosphates important for toxicology and drug development?

A2: Isomer-specific quantification is crucial because the neurotoxicity of tricresyl phosphate is not uniform across all its isomers. The hazardous effects are primarily linked to isomers with at least one methyl group in the ortho position on the phenyl ring.[1][4]

The mechanism of toxicity involves metabolic activation by cytochrome P450 enzymes in the liver. For example, tri-orththis compound (TOCP) is metabolized into a highly toxic cyclic metabolite, 2-(o-cresyl)-4H-1,3,2-benzodioxaphosphoran-2-one (CBDP).[1] This metabolite is a potent inhibitor of esterase enzymes, including acetylcholinesterase and butyrylcholinesterase (BChE), leading to a condition known as organophosphate-induced delayed neuropathy (OPIDN).[1][2]

Therefore, simply quantifying "total tricresyl phosphate" is insufficient and misleading for a toxicological risk assessment. Regulatory bodies and safety evaluations require precise data on the concentration of the specific neurotoxic ortho isomers to assess potential health risks accurately.[5]

Part 2: Troubleshooting Gas Chromatography (GC) Separation

Gas chromatography is a common and powerful technique for analyzing semi-volatile compounds like TCP isomers. However, achieving the necessary resolution requires careful optimization.

Q1: My GC-MS analysis shows poor separation between the critical this compound isomers. What are the first steps to troubleshoot this?

A1: Poor resolution is the most common hurdle. A systematic approach to troubleshooting should be adopted, focusing on the chromatographic parameters that most influence selectivity and efficiency.

Troubleshooting Workflow for Poor GC Resolution

Caption: A decision tree for troubleshooting poor GC isomer separation.

Detailed Steps:

  • Evaluate Your GC Column:

    • Stationary Phase: Standard non-polar phases (e.g., 5% phenyl-methylpolysiloxane) may not provide sufficient selectivity. A mid-polarity stationary phase, such as a 50% phenyl-methylpolysiloxane or a specialized organophosphate column, is often required to enhance the separation of these closely related isomers.

    • Column Dimensions: For difficult separations, increasing column length (e.g., from 30 m to 60 m) increases the number of theoretical plates and improves resolution. A narrower internal diameter (e.g., 0.25 mm) also boosts efficiency.

  • Optimize the Oven Temperature Program:

    • Initial Temperature: A lower starting temperature (e.g., 100°C) allows for better focusing of the analytes at the head of the column.[6]

    • Ramp Rate: A slow ramp rate (e.g., 4-5 °C/min) is critical.[6] This gives the isomers more time to interact with the stationary phase, allowing for subtle differences in their properties to effect a separation. Multiple, slower ramps can be even more effective.

  • Check Injection and Flow Parameters:

    • Injection Mode: Splitless injection is typically used for trace analysis to ensure maximum transfer of the analyte onto the column.[6]

    • Carrier Gas Flow: Ensure your carrier gas (typically Helium) flow rate is set to its optimal velocity for your column dimensions to maximize efficiency.

Recommended GC-MS Parameters for TCP Isomer Analysis

ParameterRecommended SettingRationale
Column SH-I-5MS (or similar mid-polarity)Enhances selectivity for polarizable aromatic rings.
Dimensions 30 m x 0.25 mm ID, 0.25 µm filmStandard; consider a 60m column for enhanced resolution.
Carrier Gas HeliumInert and provides good efficiency.
Flow Rate ~1.0 mL/min (Constant Flow)Optimal for 0.25 mm ID columns.
Inlet Temp 280 °CEnsures complete vaporization without degradation.[6]
Injection 1 µL, SplitlessMaximizes sensitivity for trace analysis.[6]
Oven Program 100°C (hold 6 min), ramp 10°C/min to 260°C, then 4°C/min to 300°C (hold 5 min)A slow ramp in the critical elution window is key for separation.[6]
MS Source 230 °CStandard temperature for stable ionization.[6]
MS Mode Selective Ion Monitoring (SIM)Increases sensitivity by only monitoring ions of interest.[6][7]

Part 3: Overcoming Matrix Effects in LC-MS/MS

For biological and environmental samples, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is often preferred for its high sensitivity and selectivity. However, it is prone to matrix effects.

Q1: I'm seeing significant signal suppression for my this compound analytes in urine/serum samples. How can I mitigate these matrix effects?

A1: Matrix effects, which are the alteration of ionization efficiency due to co-eluting compounds from the sample matrix, are a major challenge in LC-MS/MS.[8][9] Signal suppression is the most common manifestation for organophosphates.

Mitigation Strategies Workflow

Caption: Workflow for mitigating matrix effects in LC-MS/MS analysis.

Detailed Strategies:

  • Robust Sample Preparation: The goal is to remove as many interfering matrix components (salts, lipids, proteins) as possible before injection.

    • Solid Phase Extraction (SPE): This is a highly effective technique. A reversed-phase (e.g., C18) or mixed-mode sorbent can be used to retain the TCP isomers while allowing more polar interferences to be washed away.[10]

    • QuEChERS: Originally for pesticide analysis in food, the "Quick, Easy, Cheap, Effective, Rugged, and Safe" method is excellent for cleaning up complex matrices like meat or fish tissue before OPE analysis.[11]

    • Liquid-Liquid Extraction (LLE): A fundamental technique that can be effective but is more labor-intensive and may form emulsions.[12]

  • Use of Stable Isotope-Labeled Internal Standards (SIL-IS): This is the gold standard for correcting matrix effects. A SIL-IS (e.g., d-TCP) will behave almost identically to the native analyte during extraction, chromatography, and ionization. Any suppression or enhancement experienced by the analyte will also be experienced by the SIL-IS, allowing for accurate ratio-based quantification.[6]

  • Sample Dilution: A simple yet powerful technique. Diluting the final extract (e.g., 1:20, 1:50) can significantly reduce the concentration of matrix components to a level where they no longer interfere with the ionization of the target analyte.[13] This is only feasible if the instrument has sufficient sensitivity to detect the diluted analyte.

  • Chromatographic Modification:

    • Try to achieve better chromatographic separation between your analytes and the bulk of the matrix components.

    • Consider alternative chromatography modes. While reverse-phase is common, Hydrophilic Interaction Liquid Chromatography (HILIC) can provide different selectivity and may be useful for separating certain OPEs.[14]

Q2: How do I choose the right precursor and product ions for an MRM-based LC-MS/MS method?

A2: Proper selection of Multiple Reaction Monitoring (MRM) transitions is essential for both selectivity and sensitivity.

  • Precursor Ion Selection: In positive electrospray ionization (ESI+), the protonated molecule [M+H]⁺ is the most common precursor ion for TCP isomers (m/z 369.1).

  • Product Ion Selection:

    • Infuse a pure standard of a TCP isomer directly into the mass spectrometer and perform a product ion scan (MS2) on the precursor ion.

    • Select the most intense and stable fragment ions as your "quantifier" and "qualifier" transitions. The quantifier is typically the most abundant product ion and is used for concentration calculations. The qualifier, a second product ion, is used for confirmation.

    • The ratio of the quantifier to the qualifier should be consistent across all standards and samples, providing a check against potential interferences.

  • Avoid Crosstalk: Ensure that the fragment ions from one isomer do not interfere with the transitions being monitored for another, especially if they are not perfectly separated chromatographically.

References

  • Improved and Novel Methods for Investigating Organophosphate Esters in Particulate M
  • Development of a sensitive method for the quantitative analysis of 34 organophosphate esters in seabird eggs, liver, and fish liver tissue. (2025). Frontiers.
  • Analysis and Occurrence of Organophosphate Esters in Meats and Fish Consumed in the United St
  • Determination of Organophosphorus Esters in Fall Protection Equipment by Accelerated Solvent Extraction and Solid-Phase Extracti. (2021). SciSpace.
  • Determination of Organophosphorus Esters in Fall Protection Equipment by Accelerated Solvent Extraction and Solid-Phase Extraction Coupled with LC-MS/MS Detection. (2021).
  • Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry. (2020). Restek Resource Hub.
  • Quantitation of orththis compound Adducts to Butyrylcholinesterase in Human Serum by Immunomagnetic-UHPLC-MS/MS. (n.d.). NIH.
  • Determination of orththis compound isomers of tricresyl phosphate used in aircraft turbine engine oils by gas chromatography and mass spectrometry. (2008).
  • Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. (2023). MDPI.
  • Matrix-effect free quantitative liquid chromatography mass spectrometry analysis in complex matrices using nanoflow liquid chromatography with integrated emitter tip and high dilution factors. (n.d.). CABI Digital Library.
  • Determination of orththis compound isomers of tricresyl phosphate used in aircraft turbine engine oils by gas chromatography and mass spectrometry. (2008). PubMed.
  • Development and Validation of the Method for the Detection of Tricresyl Phosph
  • Differentiating Toxic and Nontoxic Tricresyl Phosphate Isomers Using Ion-Molecule Reactions with Oxygen. (2023). PubMed.
  • Sample Preparation Techniques for Biological M
  • Cresyl phosphate isomers – mixed isomers including o- cresol: Human health tier II assessment. (2018). NICNAS.

Sources

Technical Support Center: Enhancing Sensitivity for o-Cresyl Phosphate Detection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the sensitive detection of ortho-Cresyl Phosphate (this compound or OCP), a specific isomer of tricresyl phosphate (TCP). Given the neurotoxic potential of OCP, its accurate quantification at trace levels is a critical challenge for researchers in environmental science, toxicology, and drug development.[1] This guide provides field-proven insights and systematic troubleshooting strategies to help you overcome common obstacles and significantly improve the sensitivity of your analytical methods.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions frequently encountered by researchers.

Q1: What are the most sensitive and commonly used methods for detecting low levels of this compound?

The most sensitive and widely adopted methods are hyphenated chromatographic techniques coupled with mass spectrometry.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse for OCP analysis, especially in non-biological matrices.[1][2] For maximum sensitivity, operating the mass spectrometer in Selected Ion Monitoring (SIM) mode is crucial, as it focuses the detector on specific ions characteristic of OCP, reducing background noise and enhancing the signal-to-noise ratio.[3]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method is particularly powerful for analyzing biological samples like serum or plasma.[4][5] It excels in detecting OCP metabolites or its protein adducts, which serve as long-term biomarkers of exposure.[4][6] The use of Multiple Reaction Monitoring (MRM) provides exceptional specificity and sensitivity.

Q2: I'm observing a very low signal-to-noise ratio in my OCP analysis. What are the primary causes?

A low signal-to-noise (S/N) ratio is a common issue that can typically be traced back to three main areas:

  • Suboptimal Instrument Parameters: Incorrect settings on your GC-MS or LC-MS system, such as inappropriate injection temperature, non-optimal chromatographic conditions, or incorrect mass spectrometer settings (e.g., full scan mode instead of SIM/MRM).

  • Inefficient Sample Preparation: The analyte may be lost during extraction, or the sample may not be sufficiently concentrated. The choice of extraction solvent and cleanup procedure is critical for good recovery.[3][7]

  • Significant Matrix Effects: Co-extracted compounds from complex matrices (e.g., oils, serum, soil) can interfere with the ionization of OCP in the mass spectrometer source, leading to a suppressed signal (ion suppression).[8]

Q3: How can I effectively separate this compound from its meta (m) and para (p) isomers?

Isomeric separation is critical because the toxicity of TCP is largely attributed to the ortho-isomers.[1] This separation is achieved chromatographically:

  • Gas Chromatography: The key is using a high-resolution capillary column. A non-polar capillary column, such as an HP-5MS, has been shown to provide effective separation of TCP isomers.[3][7] Optimizing the GC oven temperature program (the rate of temperature increase) is also essential to resolve closely eluting isomers.

  • Liquid Chromatography: Reversed-phase LC can also separate TCP isomers, though it is more commonly applied to the analysis of OCP metabolites and adducts.[7]

Q4: What are common sources of background contamination in OCP analysis, and how can I minimize them?

Tricresyl phosphates are widely used as flame retardants and plasticizers in various lab products. This can lead to frustrating background contamination.[9]

  • Common Sources: Plastic labware (e.g., pipette tips, vials), solvents, O-rings in instrument components, and even high-purity water systems.[9]

  • Minimization Strategies:

    • Use glass or polypropylene labware wherever possible.

    • Pre-rinse all glassware and equipment with high-purity solvents.

    • Run procedural blanks (a sample with no analyte that goes through the entire preparation and analysis process) with every batch to monitor for contamination.[3]

    • Source high-purity, GC- or LC-MS-grade solvents and reagents.

Section 2: Troubleshooting Guide for Low Signal Intensity

This guide provides a systematic approach to diagnosing and resolving low sensitivity issues.

Logical Troubleshooting Workflow

The following diagram outlines a step-by-step process for troubleshooting low signal intensity in your OCP analysis.

G start Low Signal/Sensitivity for OCP check_instrument Step 1: Verify Instrument Performance (System Suitability Check) start->check_instrument check_sample_prep Step 2: Evaluate Sample Preparation (Spike Recovery & Blanks) check_instrument->check_sample_prep Passes Check resolve_instrument Optimize GC/LC & MS Parameters (e.g., SIM/MRM, Temp Program) check_instrument->resolve_instrument Fails Check check_matrix Step 3: Investigate Matrix Effects (Post-Extraction Spike) check_sample_prep->check_matrix Passes Check resolve_sample_prep Optimize Extraction & Cleanup (e.g., Change Solvent, Use SPE) check_sample_prep->resolve_sample_prep Fails Check resolve_matrix Mitigate Matrix Effects (e.g., Dilute Sample, Use Isotope Standard) check_matrix->resolve_matrix Effects Detected end_goal Achieved High Sensitivity check_matrix->end_goal No Effects resolve_instrument->end_goal resolve_sample_prep->end_goal resolve_matrix->end_goal G start Select Sample Matrix aqueous Aqueous (Water, Urine) start->aqueous organic Organic/Oily (Oils, Fats) start->organic biological Biological (Serum, Plasma) start->biological solid Solid (Air Filter, Soil) start->solid use_spe Use Solid-Phase Extraction (SPE) (e.g., C18 Cartridge) aqueous->use_spe High Concentration Factor & Cleanup Needed use_lle Use Liquid-Liquid Extraction (LLE) (e.g., Acetonitrile Partitioning) organic->use_lle Immiscible Solvent System use_protein_precip Use Protein Precipitation followed by LLE or SPE biological->use_protein_precip Remove Protein Interference use_sonication Use Solvent Extraction with Sonication (e.g., Toluene) solid->use_sonication Extract from Solid Matrix

Sources

Technical Support Center: Stability of o-Cresyl Phosphate-Protein Adducts

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with o-Cresyl phosphate (OCP)-protein adducts. This document provides in-depth answers to frequently asked questions, detailed troubleshooting guides, and validated protocols to ensure the integrity and stability of your samples throughout storage and analysis.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the nature, stability, and handling of OCP-protein adducts.

Q1: What is the primary this compound-protein adduct, and why is it a critical biomarker?

A: The primary and most studied biomarker for exposure to tri-orththis compound (ToCP) is the ortho-cresyl phosphoserine adduct on butyrylcholinesterase (oCP-BChE).[1][2] ToCP itself is not the direct toxicant; it is bioactivated by cytochrome P450 enzymes in the liver to a highly reactive cyclic metabolite, 2-(o-cresyl)-4H-1,3,2-benzodioxaphosphoran-2-one (CBDP), also known as cresyl saligenin phosphate.[3][4][5]

This metabolite, CBDP, is a potent inhibitor of serine hydrolases. It covalently binds to the active site serine (Ser-198) of butyrylcholinesterase (BChE). This initial adduct is unstable and undergoes a process called "aging," where it hydrolyzes to form the stable, long-lasting oCP-BChE adduct.[1][5] Because this aged adduct is persistent in circulation, it serves as a reliable, long-term biomarker for confirming human exposure to ToCP, which has been a challenge in fields like aviation safety and occupational health.[2][4]

The formation of this stable biomarker is a two-step process crucial for understanding its detection.

ToCP Tri-orththis compound (ToCP) (Parent Compound) CBDP CBDP (Reactive Metabolite) ToCP->CBDP Bioactivation (Liver P450) Initial_Adduct Initial CBDP-BChE Adduct (Unstable) CBDP->Initial_Adduct Covalent Binding to Ser-198 BChE Active Butyrylcholinesterase (BChE) BChE->Initial_Adduct Aged_Adduct Aged oCP-BChE Adduct (Stable Biomarker) Initial_Adduct->Aged_Adduct 'Aging' (Hydrolysis) Loses cresyl group

Caption: Formation and aging of the oCP-BChE adduct.

Q2: How stable are oCP-protein adducts in stored biological samples?

A: The aged oCP-BChE adduct demonstrates excellent stability under typical laboratory storage conditions. An authoritative study using an immunomagnetic-UHPLC-MS/MS method found that the oCP-BChE adduct in human serum was stable for at least 72 hours at refrigerated (4°C), room (22°C), and physiological (37°C) temperatures.[1][2][3][4]

For long-term storage, the data is even more encouraging. In one study, partially purified phosphorylated BChE samples were stored at 4°C for one year without spontaneous dephosphorylation, confirming the adduct's high degree of stability.[6] This indicates that with proper handling, degradation during storage is not a primary concern.

Q3: What are the optimal storage conditions for serum or plasma samples intended for oCP adduct analysis?

A: Based on established stability data and best practices for phosphoprotein analysis, the following conditions are recommended:

ConditionTemperatureDurationRationale & Key Considerations
Short-Term Storage 2-8°CUp to 72 hoursSufficient for samples awaiting immediate processing. Minimizes freeze-thaw cycles. Adduct is confirmed stable under these conditions.[1][7]
Long-Term Storage -20°CWeeks to MonthsStandard for most protein-based biomarkers. Prevents microbial growth and slows enzymatic degradation.
Extended Long-Term Storage ≤ -70°CMonths to YearsThe gold standard for preserving protein integrity and post-translational modifications. Minimizes all enzymatic and chemical degradation pathways.

Crucial Insight: While the adduct itself is very stable, the overall sample quality depends on preventing protein degradation and the activity of phosphatases. Therefore, always handle samples on ice during processing and add phosphatase inhibitors to lysis buffers if subcellular fractionation is performed.[8][9]

Q4: Besides BChE, can this compound form adducts with other proteins?

A: Yes. The reactive metabolite CBDP is not exclusively targeted to BChE. Research has shown that CBDP can form covalent adducts with multiple amino acid residues on other abundant proteins, such as human serum albumin (HSA).[10] Interestingly, the mechanism varies by amino acid:

  • Tyrosine residues are organophosphorylated by CBDP.

  • Histidine and lysine residues are alkylated by CBDP.

This discovery is significant because it reveals that CBDP has both phosphorylating and alkylating properties, a novel finding for an organophosphorus compound.[10] This opens the possibility of identifying other stable biomarkers of exposure and helps explain the broader toxicological profile of ToCP, which is not fully accounted for by BChE inhibition alone.[10]

Troubleshooting Guides

This section provides solutions for common issues encountered during the analysis of oCP-protein adducts.

Problem: Low or No Adduct Signal Detected by LC-MS/MS

A weak or absent signal for the target phosphopeptide is a frequent challenge. The cause can be traced to pre-analytical, analytical, or sample-specific factors.

cluster_pre Pre-Analytical Issues cluster_analytical Analytical Issues cluster_biological Biological Factors Storage Improper Sample Storage Result No / Low Signal Storage->Result Handling Degradation during Handling Handling->Result Collection Incorrect Sample Collection Collection->Result Digestion Incomplete Pepsin Digestion Digestion->Result Enrichment Phosphopeptide Loss during Enrichment Enrichment->Result MS Suboptimal MS Parameters MS->Result Low_Exposure Very Low or No Exposure Low_Exposure->Result

Caption: Potential causes for low or no adduct signal.

Potential Cause Underlying Reason & Explanation Recommended Solution
1. Sample Integrity Although the adduct is stable, repeated freeze-thaw cycles can degrade the parent protein (BChE), making it a poor substrate for digestion and reducing the yield of the target peptide.Aliquot samples upon receipt before freezing to avoid multiple freeze-thaw cycles. Always process samples on ice.
2. Incomplete Proteolytic Digestion The target oCP-adducted peptide must be liberated from BChE for MS analysis. Incomplete digestion (e.g., with pepsin) will result in a low yield of the target analyte.Optimize digestion time, temperature, and enzyme-to-substrate ratio. Ensure the pH of the digestion buffer is optimal for the chosen protease. For example, pepsin digestion requires an acidic pH.[11]
3. Loss During Phosphopeptide Enrichment If using an enrichment step (e.g., Titanium Dioxide, TiO₂), suboptimal binding or elution buffers can lead to significant loss of the target phosphopeptide.Validate your enrichment protocol with a phosphopeptide standard. Ensure buffers are fresh and at the correct pH. Test different wash and elution conditions to maximize recovery.[11]
4. Suboptimal Mass Spectrometry Parameters The specific fragmentation pattern of the oCP-adducted peptide must be targeted. For example, the transition m/z 966.4 → 778.3 corresponds to the β-elimination of oCP from the phosphoserine, a characteristic loss.[1]Confirm you are using the correct precursor and product ion m/z values for your multiple reaction monitoring (MRM) method. Optimize collision energy and other source parameters for the specific analyte. Use a synthetic peptide standard to tune the instrument.
5. Use of Incorrect Blocking Agents (Western Blot) If using Western Blot, milk-based blockers contain high levels of the phosphoprotein casein, which can cause high background noise and mask the signal from your target by binding to the secondary antibody.Use a blocking buffer containing 5% Bovine Serum Albumin (BSA) in TBST. BSA has significantly lower cross-reactivity for phospho-specific antibody detection.[8][9]
6. Endogenous Phosphatase Activity If preparing lysates from tissues or cells, endogenous phosphatases released during lysis can rapidly dephosphorylate proteins, removing the target modification before it can be detected.[9][12]Always supplement lysis buffers with a broad-spectrum phosphatase inhibitor cocktail (e.g., sodium fluoride, sodium orthovanadate). Keep lysates on ice at all times.[8][12]
Experimental Protocol
Protocol: Immunoaffinity Enrichment and Digestion of BChE from Human Serum for LC-MS/MS Analysis

This protocol is adapted from validated methods for the quantitation of oCP-BChE adducts.[1][2][4] It provides a robust workflow for preparing serum samples for mass spectrometry analysis.

Materials:

  • Human serum samples

  • Anti-BChE antibody-coupled magnetic beads

  • Wash Buffer 1 (e.g., PBS with 0.05% Tween-20)

  • Wash Buffer 2 (e.g., Ammonium Bicarbonate buffer)

  • Pepsin (sequencing grade)

  • Digestion Buffer (e.g., 0.1% Formic Acid in water)

  • Quenching Solution (e.g., Tris base solution to raise pH)

  • Internal Standard (Isotopically labeled synthetic peptide corresponding to the target sequence)

Procedure:

  • Sample Thawing and Preparation:

    • Thaw frozen serum samples on ice.

    • Once thawed, vortex briefly and centrifuge to pellet any precipitates.

    • Spike the sample with the heavy-isotope labeled internal standard.

  • Immunocapture of BChE:

    • Add anti-BChE magnetic beads to the serum sample.

    • Incubate on a rotator at 4°C for 1-2 hours to allow the antibody to bind to both adducted and unadducted BChE.

    • Place the tube on a magnetic rack to pellet the beads. Carefully aspirate and discard the supernatant.

  • Washing:

    • Wash the beads three times with Wash Buffer 1 to remove non-specifically bound proteins.

    • Wash the beads two times with Wash Buffer 2 to remove detergents from the previous buffer.

    • After the final wash, remove all supernatant.

  • On-Bead Digestion:

    • Resuspend the beads in Digestion Buffer containing a known concentration of pepsin.

    • Incubate at 37°C for 4-6 hours with gentle shaking to digest the captured BChE. The acidic condition is optimal for pepsin activity.

  • Digestion Quenching and Elution:

    • Place the tube on the magnetic rack. The beads will pellet, and the supernatant now contains the digested peptides.

    • Carefully transfer the supernatant to a new, clean tube.

    • Quench the digestion by adding a small volume of quenching solution to raise the pH and inactivate the pepsin.

  • Sample Analysis:

    • The sample containing the liberated peptides (including the target oCP-adducted peptide FGEpSAGAAS) is now ready for analysis by UHPLC-MS/MS.[11]

References
  • Johnson, D., Carter, M. D., Crow, B. S., Isenberg, S. L., Graham, L. A., & Watson, C. M. (2015). Quantitation of orththis compound Adducts to Butyrylcholinesterase in Human Serum by Immunomagnetic-UHPLC-MS/MS. Journal of Mass Spectrometry, 50(4), 683–692. [Link]

  • Centers for Disease Control and Prevention. (2015). Quantitation of orththis compound Adducts to Butyrylcholinesterase in Human Serum by Immunomagnetic-UHPLC-MS/MS. CDC Stacks. [Link]

  • Johnson, D., et al. (2015). Quantitation of orththis compound adducts to butyrylcholinesterase in human serum by immunomagnetic-UHPLC-MS/MS. PubMed. [Link]

  • Marsillach, J., & Costa, L. G. (2012). Protein Adducts as Biomarkers of Exposure to Organophosphorus Compounds. Toxicology, 307, 44-51. [Link]

  • Johnson, D., et al. (2015). Quantitation of Orththis compound Adducts to Butyrylcholinesterase in Human Serum by Immunomagnetic-UHPLC-MS/MS. Journal of Mass Spectrometry. [Link]

  • Barr, D. B., et al. (2004). Use of biomarkers to indicate exposure of children to organophosphate pesticides. Environmental Health Perspectives, 112(17), 1668–1673. [Link]

  • Bukowska, B., & Michałowicz, J. (2014). Biomonitoring and biomarkers of organophosphate pesticides exposure – state of the art. Annals of Agricultural and Environmental Medicine, 21(3), 593-600. [Link]

  • Centers for Disease Control and Prevention. (2015). Quantitation of orththis compound Adducts to Butyrylcholinesterase in Human Serum by Immunomagnetic-UHPLC-MS/MS - cdc_50475_DS1.pdf. CDC Stacks. [Link]

  • Liyasova, M., et al. (2011). Exposure to tri-o-cresyl phosphate in jet airplane passengers. Toxicology and Applied Pharmacology, 256(3), 337-347. [Link]

  • Liyasova, M., Li, B., Schopfer, L. M., & Lockridge, O. (2011). Exposure to tri-o-cresyl phosphate detected in jet airplane passengers. Toxicology and Applied Pharmacology, 256(3), 337-347. [Link]

  • Bukowska, B., & Michałowicz, J. (2014). Biomonitoring and biomarkers of organophosphate pesticides exposure—State of the art. Annals of Agricultural and Environmental Medicine. [Link]

  • Bukowska, B., & Michałowicz, J. (2014). Biomonitoring and biomarkers of organophosphate pesticides exposure – state of the art. Annals of Agricultural and Environmental Medicine. [Link]

  • Pant, M., et al. (2020). Review of Biomarkers and Analytical Methods for Organophosphate Pesticides and Applicability to Nerve Agents. Military Medicine, 185(Supplement_1), 329–340. [Link]

  • Kurt, T. L. (2007). Delayed Neuropathy Due to Organophosphate Insecticide Injection in an Attempt to Commit Suicide. Journal of the Korean Neurological Association, 25(3), 415-418. [Link]

  • Li, Y., et al. (2020). Exploring Tri-Orththis compound Neurotoxicity and Underlying Mechanisms. Journal of Environmental and Public Health, 2020, 8871816. [Link]

  • Liyasova, M. S., Schopfer, L. M., & Lockridge, O. (2012). Cresyl Saligenin Phosphate, an Organophosphorus Toxicant, Makes Covalent Adducts with Histidine, Lysine and Tyrosine Residues of Human Serum Albumin. Chemical Research in Toxicology, 25(8), 1752-1761. [Link]

  • Schopfer, L. M., et al. (2005). Aging Pathways for Organophosphate-Inhibited Human Butyrylcholinesterase, Including Novel Pathways for Isomalathion, Resolved by Mass Spectrometry. Toxicological Sciences, 87(1), 136-145. [Link]

  • Wikipedia. Organophosphate-induced delayed neuropathy. [Link]

  • Glynn, P. (2006). A mechanism for organophosphate-induced delayed neuropathy. Toxicology Letters, 162(1), 94-97. [Link]

  • Zhang, J., et al. (2018). Efforts towards treatments against aging of organophosphorus-inhibited acetylcholinesterase. Journal of Neurochemistry, 147(5), 583-594. [Link]

  • Chemistry Stack Exchange. (2020). AChE Aging time of organophosphorus compounds containing hydroxyl groups. [Link]

  • Science.gov. organophosphate-induced delayed neuropathy: Topics by Science.gov. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2012). Cholinesterase Inhibitors: Part 6: Organophosphate-Induced Delayed Neuropathy (OPIDN). CDC Archive. [Link]

  • Life in the Fast Lane (LITFL). Organophosphorus agents. [Link]

  • Patton, S. E., et al. (1988). Relationship of tri-O-cresyl phosphate-induced delayed neurotoxicity to enhancement of in vitro phosphorylation of hen brain and spinal cord proteins. Journal of Neurochemistry, 50(5), 1541-1550. [Link]

  • El-Salhy, M., & Norrgren, L. (1995). Effect of Tri-O-cresyl phosphate (TOCP) on proteolytic enzyme activities in mouse liver in vivo. Histology and Histopathology, 10(3), 661-666. [Link]

  • Wikipedia. Tricresyl phosphate. [Link]

  • Thermo Fisher Scientific. (2017). Tips and tricks: Phospho Western Blots. YouTube. [Link]

  • National Center for Biotechnology Information. This compound. PubChem. [Link]

  • Juhasz, J. J., et al. (2012). Clinical Use of Phosphorylated Proteins in Blood Serum Analysed by Immobilised Metal Ion Affinity Chromatography and Mass Spectrometry. Journal of Proteomics, 75(10), 2956-2965. [Link]

  • Bio-Rad Antibodies. Best Practice for Western Blot Detection of Phosphorylation Events. [Link]

  • National Institute for Occupational Safety and Health (NIOSH). triorthocresyl phosphate 5037. [Link]

Sources

Technical Support Center: A Guide to Minimizing o-Cresyl Phosphate Loss During Sample Preparation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for o-Cresyl Phosphate (o-TCP) analysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of o-TCP sample preparation and minimize analyte loss, ensuring accurate and reliable quantification. This compound, a neurotoxic organophosphorus compound, demands meticulous handling to prevent erroneous results that could have significant implications in toxicological studies and drug development.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered in the laboratory.

Understanding the Analyte: Key Properties of this compound

A thorough understanding of o-TCP's physicochemical properties is fundamental to developing a robust sample preparation workflow.

PropertyValueImplication for Sample Preparation
Molecular Formula C21H21O4PInfluences choice of analytical technique and potential for non-specific binding.
Molecular Weight 368.37 g/mol Relevant for mass spectrometry-based detection.[3]
Physical State Colorless to pale-yellow viscous liquid or solid (below 11°C)Can be viscous and difficult to handle, requiring careful pipetting and dissolution.[3]
Solubility Virtually insoluble in water; soluble in organic solvents like toluene, hexane, and diethyl ether.Dictates the choice of extraction and reconstitution solvents.[2]
Volatility Low vapor pressure (e.g., 1.96 x 10^-6 mm Hg at 25°C)While volatility is low, analyte loss can still occur during aggressive solvent evaporation steps.[3][4]
Hydrolytic Stability Stable in neutral and acidic conditions; hydrolysis rate increases in alkaline environments.pH control during extraction and storage is critical to prevent degradation.

Troubleshooting Guide: A Proactive Approach to Preventing Analyte Loss

This section addresses common issues encountered during o-TCP sample preparation in a question-and-answer format, providing explanations and actionable solutions.

Issue 1: Low or Inconsistent Analyte Recovery

Question: My o-TCP recovery is consistently low and varies significantly between samples. What are the likely causes and how can I improve it?

Answer: Low and inconsistent recovery is a multifaceted problem often stemming from a combination of factors. Here’s a systematic approach to troubleshooting:

1. Adsorption to Labware:

  • The "Why": o-TCP, being a lipophilic compound, has a high affinity for plastic surfaces and can also adsorb to active sites on glass. This is a primary source of analyte loss, especially at low concentrations.

  • The Solution:

    • Material Selection: Whenever possible, use glass volumetric flasks and vials. If plastics are unavoidable, opt for polypropylene, which generally exhibits lower binding than other plastics. Conduct a simple experiment by preparing a known concentration of o-TCP in your sample matrix and exposing it to different types of labware (polypropylene, polystyrene, glass) for a set period. Analyze the remaining concentration to determine the most suitable material.

    • Silanization: Deactivating glassware with a silanizing agent can significantly reduce adsorptive losses by masking active silanol groups.

    • Pre-conditioning: Rinsing pipette tips and collection tubes with the sample or a similar solvent before use can help to saturate binding sites.

2. Inefficient Extraction:

  • The "Why": The chosen extraction method may not be optimal for your specific sample matrix, leading to incomplete recovery of o-TCP.

  • The Solution:

    • Liquid-Liquid Extraction (LLE): Ensure the chosen organic solvent has a high affinity for o-TCP and is immiscible with the sample matrix. Vigorous mixing (vortexing) is crucial to maximize the surface area for extraction. For complex matrices, multiple extractions with fresh solvent may be necessary.

    • Solid-Phase Extraction (SPE): This is often the preferred method for cleaner extracts and higher recovery.

      • Sorbent Selection: For aqueous samples, a non-polar sorbent like C18 is a good starting point.[5] For non-polar samples, polar sorbents such as silica or diol may be more appropriate.[5]

      • Method Optimization: Systematically optimize each step of the SPE process:

        • Conditioning and Equilibration: Properly wetting the sorbent is critical for consistent interaction.

        • Sample Loading: Ensure the sample is loaded at an appropriate flow rate to allow for sufficient interaction with the sorbent.

        • Washing: Use a wash solvent that is strong enough to remove interferences but weak enough to not elute the o-TCP.

        • Elution: Use a strong enough organic solvent to fully elute the o-TCP in a minimal volume. A mixture of solvents may be necessary to disrupt all interactions.[6]

3. Analyte Degradation:

  • The "Why": As previously mentioned, o-TCP is susceptible to hydrolysis under alkaline conditions. Exposure to high pH during sample collection, storage, or extraction can lead to significant loss.

  • The Solution:

    • pH Control: Buffer your samples to a neutral or slightly acidic pH (pH 6-7) as soon as possible after collection. Avoid using strong bases during any step of the sample preparation.

    • Temperature Control: Store samples at low temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term) to minimize degradation.

4. Volatilization During Solvent Evaporation:

  • The "Why": Although o-TCP has low volatility, aggressive solvent evaporation techniques can still lead to analyte loss.[4][7]

  • The Solution:

    • Gentle Evaporation: Use a gentle stream of nitrogen and a controlled temperature (e.g., 30-40°C) for solvent evaporation. Avoid high temperatures and excessively high gas flow rates.

    • Solvent Choice: If possible, use a final extraction solvent with a higher boiling point to minimize evaporative loss.

    • Internal Standard: The use of an internal standard is highly recommended to compensate for any losses during this step.[8]

Diagram: Troubleshooting Low Recovery of this compound

Low Recovery Low Recovery Adsorption Adsorption Low Recovery->Adsorption Potential Cause Degradation Degradation Low Recovery->Degradation Potential Cause Inefficient Extraction Inefficient Extraction Low Recovery->Inefficient Extraction Potential Cause Volatility Volatility Low Recovery->Volatility Potential Cause Use Glassware Use Glassware Adsorption->Use Glassware Solution Silanize Glassware Silanize Glassware Adsorption->Silanize Glassware Solution Control pH Control pH Degradation->Control pH Solution Low Temperature Low Temperature Degradation->Low Temperature Solution Optimize SPE Optimize SPE Inefficient Extraction->Optimize SPE Solution Optimize LLE Optimize LLE Inefficient Extraction->Optimize LLE Solution Gentle Evaporation Gentle Evaporation Volatility->Gentle Evaporation Solution Use Internal Standard Use Internal Standard Volatility->Use Internal Standard Solution

Caption: A flowchart for troubleshooting low recovery of this compound.

Issue 2: Matrix Effects in LC-MS/MS Analysis

Question: I'm observing significant ion suppression/enhancement for o-TCP in my LC-MS/MS analysis, leading to poor accuracy. How can I mitigate these matrix effects?

Answer: Matrix effects are a common challenge in LC-MS/MS, especially with complex biological samples. They occur when co-eluting compounds from the sample matrix interfere with the ionization of the analyte of interest.

1. Improve Sample Cleanup:

  • The "Why": The most effective way to reduce matrix effects is to remove the interfering compounds before they reach the mass spectrometer.

  • The Solution:

    • Solid-Phase Extraction (SPE): A well-optimized SPE method is crucial. Consider using a more selective sorbent or adding extra wash steps to remove a broader range of interferences. For biological matrices like plasma or serum, phospholipid removal SPE cartridges can be particularly effective.[9][10]

    • Liquid-Liquid Extraction (LLE): While generally less clean than SPE, optimizing the extraction solvent and potentially including a back-extraction step can improve the cleanliness of the final extract.

2. Optimize Chromatographic Separation:

  • The "Why": If interfering compounds cannot be completely removed, separating them chromatographically from the o-TCP peak can eliminate the matrix effect.

  • The Solution:

    • Gradient Modification: Adjust the mobile phase gradient to increase the separation between o-TCP and the region where matrix components elute.

    • Column Chemistry: Experiment with different column stationary phases (e.g., C18, phenyl-hexyl) to alter the selectivity of the separation.

3. Use a Stable Isotope-Labeled Internal Standard:

  • The "Why": A stable isotope-labeled (SIL) internal standard of o-TCP will co-elute with the analyte and experience the same matrix effects. By calculating the ratio of the analyte to the internal standard, the variability caused by ion suppression or enhancement can be compensated for.

  • The Solution:

    • Synthesize or purchase a deuterated or 13C-labeled o-TCP internal standard. This is the most robust way to correct for matrix effects and is considered the gold standard in quantitative bioanalysis.

Diagram: Strategy for Mitigating Matrix Effects

cluster_0 Pre-analytical cluster_1 Analytical cluster_2 Data Analysis Improve Cleanup Improve Cleanup Optimize SPE Optimize SPE Improve Cleanup->Optimize SPE Optimize LLE Optimize LLE Improve Cleanup->Optimize LLE Optimize Chromatography Optimize Chromatography Modify Gradient Modify Gradient Optimize Chromatography->Modify Gradient Change Column Change Column Optimize Chromatography->Change Column Use SIL-IS Use SIL-IS Matrix Effects Matrix Effects Matrix Effects->Improve Cleanup Mitigation Strategy Matrix Effects->Optimize Chromatography Mitigation Strategy Matrix Effects->Use SIL-IS Mitigation Strategy

Caption: A multi-pronged strategy for mitigating matrix effects in LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: Should I use glass or plastic tubes for storing my o-TCP samples and extracts?

A1: Glass is generally preferred to minimize the risk of analyte adsorption. If you must use plastic, polypropylene is the recommended choice. It is always best to perform a quick test to confirm minimal binding with your specific sample type and concentration.

Q2: What is the best SPE sorbent for extracting o-TCP from aqueous samples?

A2: For aqueous samples like plasma, serum, or urine, a non-polar sorbent such as C18 (octadecylsilane) is a good starting point due to the hydrophobic nature of o-TCP.[5] However, the optimal sorbent may depend on the specific matrix components. Polymeric sorbents can also offer good retention and cleaner extracts.

Q3: My o-TCP is not volatile, so do I need to worry about loss during solvent evaporation?

A3: While o-TCP has a low vapor pressure, it is not non-volatile.[4][7] During solvent evaporation, especially with a stream of nitrogen, there is a risk of analyte loss through aerosol effects or co-distillation with the solvent. It is crucial to use gentle evaporation conditions (moderate temperature and gas flow) to minimize this loss.

Q4: Is derivatization necessary for the GC analysis of o-TCP?

A4: o-TCP is generally amenable to GC analysis without derivatization. However, if you are experiencing poor peak shape or low sensitivity, derivatization could be an option to improve its chromatographic properties. This is not a common practice for o-TCP itself but might be considered for its metabolites in some research applications.

Q5: How can I ensure the stability of my o-TCP stock solutions?

A5: Prepare stock solutions in a non-polar organic solvent like toluene or hexane. Store them in tightly sealed amber glass vials at -20°C or below. Periodically check the concentration of your stock solutions against a freshly prepared standard to monitor for any degradation or solvent evaporation.

Experimental Protocol: Generic SPE Method for o-TCP from an Aqueous Matrix

This protocol provides a starting point for developing a robust SPE method. Optimization will be required for your specific application.

  • Sorbent: C18 SPE Cartridge

  • Conditioning:

    • Pass 1 mL of methanol through the cartridge.

    • Pass 1 mL of deionized water through the cartridge. Do not let the sorbent go dry.

  • Sample Loading:

    • Load the pre-treated sample (e.g., buffered to pH 7) onto the cartridge at a slow, consistent flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of a weak solvent mixture (e.g., 5-10% methanol in water) to remove polar interferences.

  • Elution:

    • Elute the o-TCP with 1 mL of a strong organic solvent (e.g., methanol, acetonitrile, or a mixture thereof).

  • Post-Elution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 35°C.

    • Reconstitute the residue in a solvent compatible with your analytical instrument (e.g., mobile phase for LC-MS or an appropriate solvent for GC).

References

  • Agilent Technologies. (n.d.). SPE Method Development Tips and Tricks. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1987). Evaluation Of Sample Extract Cleanup Using Solid-Phase Extraction Cartridges. Retrieved from [Link]

  • National Institute for Occupational Safety and Health. (1994). Triorthocresyl phosphate 5037. NIOSH Manual of Analytical Methods. Retrieved from [Link]

  • Grace Davison Discovery Sciences. (n.d.). SPE Introduction. Retrieved from [Link]

  • Pantazides, B. G., et al. (2015). Quantitation of orththis compound Adducts to Butyrylcholinesterase in Human Serum by Immunomagnetic-UHPLC-MS/MS. Analytical chemistry, 87(16), 8449–8455.
  • Analytics-Shop. (n.d.). Solid Phase Extraction (SPE) - Selection of the sorbent. Retrieved from [Link]

  • GL Sciences. (n.d.). SPE Cartridge Selection Guide. Retrieved from [Link]

  • GL Sciences. (n.d.). How to Select a Sorbent. Retrieved from [Link]

  • Waters Corporation. (n.d.). Understanding the Role of SPE for Clean-Up of Biological Matrices in Bioanalysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Schopfer, L. M., et al. (2011). Exposure to tri-o-cresyl phosphate detected in jet airplane passengers. Journal of environmental and public health, 2011, 813805.
  • Camenzind, M. J., et al. (1998). A case study of organophosphate contamination in a semiconductor cleanroom: assessment of analytical methods.
  • Abou-Donia, M. B., et al. (1981). Studies on the Metabolism of the Neurotoxic Tri-O-Cresyl Phosphate. Synthesis and Identification by Infrared, Proton Nuclear Magnetic Resonance and Mass Spectrometry of Five of Its Metabolites. Journal of environmental science & health. Part B, Pesticides, food contaminants, and agricultural wastes, 16(5), 511–533.
  • De Nola, G., et al. (2008). Determination of orththis compound isomers of tricresyl phosphate used in aircraft turbine engine oils by gas chromatography and mass spectrometry.
  • Australian Government Department of Health. (2023).
  • Federal Aviation Administration. (2010).
  • MilliporeSigma. (2022). Coping with Matrix Effects Caused by Phospholipids in Biological Samples.
  • UK Environment Agency. (2009).
  • Patel, D., et al. (2011). HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. Journal of pharmaceutical and biomedical analysis, 55(5), 969–976.
  • Centers for Disease Control and Prevention. (2015). Quantitation of orththis compound Adducts to Butyrylcholinesterase in Human Serum by Immunomagnetic-UHPLC-MS/MS.
  • U.S. Army Edgewood Chemical Biological Center. (2014).
  • Wikipedia. (n.d.). Tricresyl phosphate. Retrieved from [Link]

  • Megson, D., et al. (2019). Investigating the potential for transisomerisation of trycresyl phosphate with a palladium catalyst and its implications for aircraft cabin air quality. Chemosphere, 237, 124449.
  • National Center for Biotechnology Information. (n.d.). Tri-p-cresyl phosphate. PubChem. Retrieved from [Link]

  • Crow, B. S., et al. (2015). Quantitation of orththis compound adducts to butyrylcholinesterase in human serum by immunomagnetic-UHPLC-MS/MS. Analytical chemistry, 87(16), 8449–8455.
  • Hupa, L., et al. (2021). Surface Modification of Bioresorbable Phosphate Glasses for Controlled Protein Adsorption. ACS biomaterials science & engineering, 7(9), 4279–4290.
  • Bouhidel, K. E., et al. (2022). End-of-Life Liquid Crystal Displays Recycling: Physico-Chemical Properties of Recovered Liquid Crystals. Crystals, 12(11), 1579.
  • Hupa, L., et al. (2021). Surface Modification of Bioresorbable Phosphate Glasses for Controlled Protein Adsorption. ACS biomaterials science & engineering, 7(9), 4279–4290.
  • Weymann, F. J. (1945). PHOSPHATES IN CERAMIC WARE: III, PHOSPHORUS COMPOUNDS AS REDUCING AND FINING AGENTS IN GLASS. Journal of the American Ceramic Society, 28(6), 158-163.

Sources

Technical Support Center: Method Validation for o-Cresyl Phosphate (o-CP) Detection in Complex Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical method validation of ortho-cresyl phosphate (o-CP) in complex matrices. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for this challenging analysis. As the neurotoxic isomer of tricresyl phosphate (TCP), accurate quantification of o-CP is critical in various fields, from environmental monitoring to toxicology and ensuring the safety of industrial products like lubricants and hydraulic fluids.[1][2][3] This resource is structured to address common issues encountered during method development and validation, ensuring the generation of robust and reliable data.

Frequently Asked Questions (FAQs)

Here are some quick answers to common questions encountered during the analysis of o-CP.

Q1: Which analytical technique is most suitable for o-CP analysis in complex matrices?

A1: Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for o-CP analysis.[4][5][6][7]

  • GC-MS is a robust and widely used technique, particularly for the separation of different TCP isomers.[4][5][8] It often provides excellent chromatographic resolution.

  • LC-MS/MS offers high sensitivity and specificity, especially when dealing with complex biological matrices like serum or plasma, as it often requires less rigorous sample cleanup compared to GC-MS.[1][9][10] It is particularly well-suited for the analysis of o-CP metabolites or protein adducts.[1][2]

The choice depends on the specific matrix, the required sensitivity, and the available instrumentation.

Q2: What are the typical validation parameters I need to assess for my o-CP method?

A2: A full bioanalytical method validation should be performed to ensure the reliability of your results.[11] Key parameters, guided by regulatory bodies like the FDA, include:[12][13]

  • Selectivity and Specificity: The ability to differentiate and quantify o-CP in the presence of other components in the sample.[14]

  • Accuracy and Precision: Should be determined at a minimum of five determinations per concentration level.[11] The mean value should be within ±15% of the nominal value, except at the Lower Limit of Quantification (LLOQ), where it should be within ±20%.[14]

  • Calibration Curve: A minimum of six non-zero standards should be used to construct the curve.[15]

  • Recovery: While not needing to be 100%, the extraction recovery of o-CP and the internal standard should be consistent and reproducible.[12]

  • Matrix Effect: This is a critical parameter, especially for LC-MS/MS, to assess the impact of co-eluting matrix components on the ionization of o-CP.[16][17]

  • Stability: The stability of o-CP in the matrix under various storage and handling conditions (freeze-thaw, bench-top, long-term).[1][12]

Q3: Is an internal standard (IS) necessary for o-CP analysis?

A3: Yes, the use of a suitable internal standard is highly recommended, and for quantitative analysis, it is essential. An IS is crucial for correcting for variability during sample preparation and for mitigating matrix effects, thereby improving the accuracy and precision of the method.[18][19] An ideal IS would be a stable isotope-labeled version of o-CP (e.g., d7-o-CP).

In-Depth Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your experiments.

Issue 1: Poor Recovery of o-CP During Sample Extraction

Q: I am experiencing low and inconsistent recovery of o-CP from my samples, particularly from fatty matrices like edible oils or biological tissues. What could be the cause and how can I fix it?

A: Poor recovery is a common challenge, often stemming from inefficient extraction or loss of the analyte during cleanup steps. Here’s a systematic approach to troubleshoot this issue:

Causality: this compound is a lipophilic compound, meaning it has a high affinity for fats and oils. In complex matrices, it can be challenging to efficiently partition the analyte from the lipid-rich sample into the extraction solvent. Furthermore, aggressive cleanup steps aimed at removing matrix interferences can inadvertently remove the analyte as well.

Troubleshooting Steps:

  • Re-evaluate Your Extraction Solvent:

    • For edible oils, a common technique is liquid-liquid extraction with acetonitrile, as TCPs are soluble in it while the oil has limited solubility.[6][20]

    • For solid samples or tissues, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular and effective choice for organophosphate pesticides.[21][22] It typically involves an initial extraction with acetonitrile followed by a salting-out step.[18][22]

    • If using QuEChERS, ensure your sample is sufficiently hydrated (at least 80%) for effective extraction.[18]

  • Optimize the QuEChERS Protocol:

    • Problem: Low recovery of some organophosphates.

    • Solution: Ensure the extraction salts are not added directly onto the sample, as this can reduce recovery.[18] First, extract with acetonitrile, then add the salts.[18][22] For base-sensitive compounds, buffered QuEChERS methods are available.[23]

  • Investigate the Cleanup Step (Dispersive SPE):

    • Problem: The sorbents in the dSPE step are removing o-CP along with the interferences.

    • Solution: The choice of sorbent is critical. A common sorbent for removing fatty acids is C18. However, if you observe low recovery, you may need to reduce the amount of sorbent used or try a different sorbent. Graphitized Carbon Black (GCB) should be used with caution as it can remove planar analytes.[18]

  • Perform a Recovery Experiment:

    • To pinpoint where the loss is occurring, perform a systematic recovery experiment. Spike a known amount of o-CP into:

      • The raw sample before extraction.

      • The sample extract before the cleanup step.

      • The final, clean extract before analysis.

    • By comparing the results, you can determine if the loss is during extraction, cleanup, or due to other factors.

Issue 2: Significant Matrix Effects in LC-MS/MS Analysis

Q: My LC-MS/MS results for o-CP are showing significant ion suppression (or enhancement), leading to poor accuracy and reproducibility. How can I identify and mitigate these matrix effects?

A: Matrix effects are a major concern in LC-MS/MS as they directly impact the accuracy of quantification by altering the ionization efficiency of the target analyte. [16][24]

Causality: Co-eluting endogenous components from the matrix (e.g., phospholipids, salts) can compete with o-CP for ionization in the mass spectrometer's source, leading to either a suppressed or enhanced signal compared to a pure standard solution.[16]

Troubleshooting Workflow:

G cluster_0 Evaluation cluster_1 Mitigation Strategies A 1. Quantify Matrix Effect (Post-Extraction Spike Method) B Calculate Matrix Factor (MF): MF = Peak Area in Matrix / Peak Area in Solvent A->B C Assess MF Variation (Different lots of matrix) B->C D 2. Improve Sample Cleanup (e.g., SPE, LLE, QuEChERS) C->D If MF is unacceptable (e.g., <0.8 or >1.2) E 3. Optimize Chromatography (Change gradient, column chemistry) D->E F 4. Adjust Sample Dilution E->F G 5. Use Stable Isotope-Labeled IS F->G

Caption: Workflow for evaluating and mitigating matrix effects.

Step-by-Step Mitigation:

  • Quantify the Matrix Effect:

    • Use the post-extraction spiking method, which is considered the gold standard.[16]

    • Procedure:

      • Prepare a blank sample extract by performing the entire extraction and cleanup procedure on a matrix sample without o-CP.

      • Spike a known concentration of o-CP into this blank extract.

      • Prepare a pure solution of o-CP in the final solvent at the same concentration.

      • Analyze both samples and calculate the Matrix Factor (MF):

        • MF = (Peak Response of post-spiked extract) / (Peak Response of pure solution)

    • Interpretation: An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. An MF between 0.8 and 1.2 is often considered acceptable.

  • Improve Sample Cleanup:

    • If significant matrix effects are observed, your sample cleanup may be insufficient. Consider adding an extra cleanup step, such as solid-phase extraction (SPE), or optimizing your existing QuEChERS dSPE step.

  • Optimize Chromatographic Separation:

    • Try to chromatographically separate o-CP from the interfering matrix components.

    • Actions:

      • Modify the LC gradient to better resolve the peaks.

      • Try a different column chemistry (e.g., from a C18 to a PFP column). A study on o-CP adducts in serum successfully used a PFP (pentafluorophenyl) column.[10]

  • Dilute the Sample:

    • If the concentration of o-CP in your samples is high enough, a simple dilution of the final extract can reduce the concentration of matrix components, thereby minimizing their effect.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS):

    • This is the most effective way to compensate for matrix effects. A SIL-IS will co-elute with the analyte and experience the same ionization suppression or enhancement, allowing for an accurate ratio-based quantification.

Experimental Protocols & Data

Protocol 1: Generic QuEChERS Extraction for o-CP in a Food Matrix

This protocol is a starting point and should be optimized and validated for your specific matrix.

  • Sample Homogenization:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • If using an internal standard, spike it into the sample at this stage.

    • Cap the tube and vortex vigorously for 1 minute.

  • Salting-Out:

    • Add a QuEChERS extraction salt packet (e.g., containing magnesium sulfate and sodium chloride).

    • Immediately cap and shake vigorously for 1 minute.

  • Centrifugation:

    • Centrifuge at >3000 rpm for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a dSPE tube containing appropriate sorbents (e.g., PSA and C18 for general cleanup).

    • Vortex for 30 seconds.

  • Final Centrifugation and Analysis:

    • Centrifuge at high speed for 5 minutes.

    • Take an aliquot of the supernatant for GC-MS or LC-MS/MS analysis.

Table 1: Example LC-MS/MS Parameters for o-CP Adduct Analysis in Serum

The following parameters are based on a validated method for the detection of o-CP adducts to butyrylcholinesterase in human serum.[1][2][10]

ParameterSetting
LC Column Waters Acquity UPLC HSS PFP (1.8 µm, 1.0 mm × 50 mm)[10]
Mobile Phase A 0.1% Formic acid in Water[10]
Mobile Phase B 0.1% Formic acid in Acetonitrile[10]
Flow Rate 300 µL/min[10]
Injection Volume 3 µL[10]
Column Temperature 60 °C[10]
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Quant) m/z 966.4 → 778.3[10]
MRM Transition (Qual) m/z 966.4 → 673.3[10]
Table 2: FDA Bioanalytical Method Validation Acceptance Criteria

This table summarizes key acceptance criteria for chromatographic assays as per FDA guidelines.[12][13][14]

Validation ParameterAcceptance Criteria
Accuracy Within ±15% of nominal for QCs; ±20% for LLOQ
Precision (%CV) ≤15% for QCs; ≤20% for LLOQ
Selectivity No significant interference at the retention time of the analyte and IS
LLOQ Analyte response should be at least 5 times the response of a blank sample
Carryover Not greater than 20% of the LLOQ and 5% for the IS in a blank sample after a high concentration sample
Analyte Stability Within ±15% of the nominal concentration

Visualization of the Method Validation Workflow

G Dev Method Development (Selectivity, Sensitivity, Recovery) PreVal Pre-Validation (Accuracy & Precision Batches) Dev->PreVal Initial parameters set FullVal Full Validation (Linearity, Stability, Matrix Effect) PreVal->FullVal Pre-validation successful SampleAnalysis Routine Sample Analysis (With QC checks) FullVal->SampleAnalysis Method is validated

Caption: A simplified overview of the bioanalytical method validation lifecycle.

References

  • Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. National Institutes of Health (NIH). [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC. [Link]

  • Full article: Assessment of matrix effect in quantitative LC-MS bioanalysis. Taylor & Francis Online. [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. National Institutes of Health (NIH). [Link]

  • Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. ACS Publications. [Link]

  • Bioanalytical method validation: An updated review. National Institutes of Health (NIH). [Link]

  • FDA guideline - Bioanalytical Method Validation. PharmaCompass. [Link]

  • Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. U.S. Food and Drug Administration (FDA). [Link]

  • Bioanalytical Method Validation - Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • Bioanalytical Method Validation FDA 2001.pdf. U.S. Food and Drug Administration (FDA). [Link]

  • Quantitation of orththis compound Adducts to Butyrylcholinesterase in Human Serum by Immunomagnetic-UHPLC-MS/MS. National Institutes of Health (NIH). [Link]

  • The Highlights of HAWACH QuEChERS Products and Troubleshooting Tips. Hawach. [Link]

  • Tri-cresyl phosphate (mixed isomers). New Jersey Department of Environmental Protection. [Link]

  • Determination of orththis compound isomers of tricresyl phosphate used in aircraft turbine engine oils by gas chromatography and mass spectrometry. PubMed. [Link]

  • Analytical Challenges for Pesticide Residue Analysis in Food: Sample Preparation, Processing, Extraction, and Cleanup. Agilent Technologies. [Link]

  • Determination of orththis compound isomers of tricresyl phosphate used in aircraft turbine engine oils by gas chromatography and mass spectrometry. ResearchGate. [Link]

  • Development and Validation of the Method for the Detection of Tricresyl Phosphates by GC/MS. Federal Aviation Administration (FAA). [Link]

  • Detection of tricresyl phosphates and determination of tri-o-cresyl phosphate in edible oils. PubMed. [Link]

  • Shimadzu Pesticide MRM Library Support for LC/MS/MS. Shimadzu. [Link]

  • Selecting and optimizing transitions for LC-MS/MS methods. RTI International. [Link]

  • Determination of Organophosphate Ester Metabolites in Seafood Species by QuEChERS-SPE Followed by LC-HRMS. MDPI. [Link]

  • Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Agilent Technologies. [Link]

  • Derivatization for Gas Chromatography. Phenomenex. [Link]

  • This compound | C21H21O4P | CID 6527. PubChem. [Link]

  • Quantitation of orththis compound Adducts to Butyrylcholinesterase in Human Serum by Immunomagnetic-UHPLC-MS/MS. CDC Stacks. [Link]

  • Fully Automated QuEChERS Extraction and Cleanup of Organophosphate Pesticides in Orange Juice. LCGC International. [Link]

  • [QuEChERS pretreatment method for determination of organophosphate pesticide and raticide in whole blood]. PubMed. [Link]

  • Quantitation of orththis compound adducts to butyrylcholinesterase in human serum by immunomagnetic-UHPLC-MS/MS. PubMed. [Link]

  • Cresyl phosphates and xylyl phosphates - Evaluation statement. Australian Government Department of Health and Aged Care. [Link]

  • (PDF) Exposure to tri-o-cresyl phosphate in jet airplane passengers. ResearchGate. [Link]

  • Cresyl phosphate isomers – mixed isomers including o- cresol: Human health tier II assessment. National Industrial Chemicals Notification and Assessment Scheme (NICNAS). [Link]

  • Organophosphate ester cresyl diphenyl phosphate disrupts lipid homeostasis in zebrafish embryos. ResearchGate. [Link]

  • Triple quadrupole mass spectrometers configured to detect mrm transitions of pesticide residues.

Sources

resolving co-eluting isomers of cresyl phosphate in chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chromatographic analysis of cresyl phosphate isomers. This guide is designed for researchers, analytical scientists, and professionals in drug development who encounter the significant challenge of resolving co-eluting cresyl phosphate isomers. Commercial tricresyl phosphate (TCP) is a complex mixture of up to ten different isomers, and their separation is critical due to the isomer-specific neurotoxicity, particularly associated with ortho-substituted compounds.[1][2]

This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chromatographic principles that govern success.

Understanding the Challenge: Why Isomer Separation is Critical

Q1: Why are cresyl phosphate isomers so difficult to separate chromatographically?

Cresyl phosphate isomers, particularly the meta- and para-substituted variants, present a classic chromatographic challenge due to their subtle structural differences. They are positional isomers, meaning they have the same molecular weight and elemental composition, differing only in the substitution pattern of the methyl group on the cresol moieties (ortho, meta, or para). This results in very similar physicochemical properties, including polarity, volatility, and hydrophobicity, leading to minimal differences in their interaction with the chromatographic stationary phase and causing them to co-elute.

Q2: Which cresyl phosphate isomers are of the greatest toxicological concern?

The neurotoxicity of tricresyl phosphate is overwhelmingly linked to the presence of an ortho-cresol group.[2][3] The metabolic activation of isomers containing at least one ortho-cresyl moiety can form highly toxic cyclic saligenin phosphates, such as 2-(o-cresyl)-4H-1,3,2-benzodioxaphosphoran-2-one (CBDP).[4] This metabolite is a potent inhibitor of key enzymes and is associated with organophosphate-induced delayed neuropathy (OPIDN).[2][4] Therefore, methods that can separate and quantify isomers like tri-o-cresyl phosphate (TOCP) and the various mono-o- and di-o-cresyl phosphate isomers are essential for accurate risk assessment.[5][6]

Troubleshooting & Optimization Guide

This section addresses specific issues you may encounter during method development for both Gas and Liquid Chromatography.

Gas Chromatography (GC) Methods

GC coupled with Mass Spectrometry (GC-MS) is the most prevalent technique for analyzing TCP isomers.[6][7]

GCTroubleshooting cluster_phase Stationary Phase Optimization cluster_params Instrument Parameter Optimization cluster_ms Mass Spectrometry Deconvolution start Initial State|Poor m/p Isomer Resolution col_check Current Column HP-5MS (or equivalent 5% phenyl)? start->col_check temp_ramp temp_ramp start->temp_ramp col_suggest Alternative Columns Consider mid-polarity (e.g., 50% phenyl) or polar (e.g., WAX) phases to alter selectivity. col_check->col_suggest If yes col_check->temp_ramp If yes flow_rate Carrier Gas Flow|{Optimize flow rate (or linear velocity) for maximum efficiency (van Deemter plot).} temp_ramp->flow_rate injection Inlet Parameters Use a splitless or PTV injection to ensure narrow starting band width. flow_rate->injection sim Acquisition Mode Use Selected Ion Monitoring (SIM) for characteristic ions to improve specificity and deconvolve peaks. injection->sim

Caption: Troubleshooting workflow for poor GC resolution.

Answer: The first and often most effective parameter to adjust is the oven temperature program .

  • Causality: A slower temperature ramp rate (e.g., 2-5°C per minute) across the temperature range where the isomers elute increases the time each analyte spends interacting with the stationary phase. This provides more opportunities for the subtle differences in their vapor pressures and polarities to effect a separation, thereby increasing resolution. A fast ramp rate will cause the compounds to move through the column too quickly, minimizing these crucial interactions.

Answer: If temperature optimization is not enough, your next step should be to evaluate the GC column stationary phase .

  • Causality: The principle of "like dissolves like" is fundamental here. Most standard methods use a low-polarity 5% phenyl-methylpolysiloxane phase (e.g., HP-5MS, DB-5MS).[7] While robust, this phase separates primarily based on boiling points, which are very close for TCP isomers. Switching to a more polar stationary phase, such as a 50% phenyl-methylpolysiloxane (e.g., DB-17) or even a polyethylene glycol (WAX) phase, introduces different separation mechanisms like dipole-dipole interactions and hydrogen bonding. These alternative interactions can exploit the minor differences in the isomers' electronic structures, often significantly altering selectivity and improving resolution.

Answer: Even with partial co-elution, MS provides a powerful tool for deconvolution and quantification.

  • Causality: While the isomers have the same nominal mass, their fragmentation patterns in the ion source may have subtle differences. More importantly, you can use reconstructed ion chromatograms (RICs) for specific, unique fragment ions.[8] By plotting the signal for an ion that is more abundant in one isomer than the other, you can often generate a chromatogram that shows a more resolved peak for that specific isomer, allowing for more accurate integration. This is a key advantage of GC-MS over detectors like Flame Ionization Detection (FID).

Liquid Chromatography (LC) Methods

While less common than GC, HPLC offers a viable alternative, particularly for samples that are not amenable to high temperatures.[6][9]

Answer: A reverse-phase (RP) method is the most logical starting point.

  • Column Choice: A standard C18 column can be attempted, but specialized phases may offer better selectivity. For example, a stationary phase with low silanol activity, like the Newcrom R1, can provide good peak shape for phosphate compounds.[10] Phenyl-hexyl phases are also an excellent choice, as they offer alternative pi-pi interactions with the aromatic rings of the cresyl groups, which can differentiate the isomers based on their spatial arrangement.

  • Mobile Phase: A mobile phase of acetonitrile and water is a standard starting point. The inclusion of a small amount of acid (e.g., formic or phosphoric acid) is often necessary to ensure good peak shape by suppressing the ionization of any residual silanol groups on the stationary phase.[10]

  • Causality: In RP-HPLC, separation is based on partitioning between the nonpolar stationary phase and the polar mobile phase. By carefully adjusting the percentage of organic solvent (acetonitrile), you can modulate the retention of the isomers. A lower organic percentage will increase retention and provide more time for the column to resolve the analytes.

Data Summary & Recommended Starting Conditions

The following tables summarize starting parameters derived from established methods.

Table 1: Recommended GC-MS Starting Parameters

Parameter Setting Rationale & Reference
Column 30 m x 0.25 mm ID, 0.25 µm film Standard dimensions for good efficiency and capacity.[7]
Stationary Phase 5% Phenyl-Methylpolysiloxane (e.g., HP-5MS) A robust, general-purpose phase suitable for semivolatiles.[7]
Inlet Temperature 250 - 280 °C Ensures complete vaporization without thermal degradation.
Injection Mode Splitless (1 µL) Maximizes sensitivity for trace-level analysis.[7]
Oven Program Initial: 140°C, hold 1 min; Ramp: 5°C/min to 300°C, hold 5 min Slow ramp rate is critical for resolving closely eluting isomers.[7]
Carrier Gas Helium, Constant Flow @ ~1.2 mL/min Provides optimal efficiency for most capillary columns.
MS Interface Temp 280 - 300 °C Prevents analyte condensation before entering the source.

| Acquisition Mode | Scan (m/z 50-450) and/or SIM | Scan mode for identification; SIM for target quantification.[6][8] |

Table 2: Recommended HPLC-UV Starting Parameters

Parameter Setting Rationale & Reference
Column 150 mm x 4.6 mm ID, 5 µm particle size Standard analytical column dimensions.
Stationary Phase Newcrom R1 or Phenyl-Hexyl Provides unique selectivity for aromatic isomers.[10]
Mobile Phase A Water + 0.1% Formic Acid Acid modifier ensures good peak shape.[10]
Mobile Phase B Acetonitrile + 0.1% Formic Acid Common organic solvent for reverse-phase.[10]
Gradient 50% B to 95% B over 15 minutes A broad gradient to elute all isomers, can be optimized later.
Flow Rate 1.0 mL/min Standard flow for a 4.6 mm ID column.
Column Temp 30 - 40 °C Temperature can be used to fine-tune selectivity.

| Detection | UV at ~265 nm | Wavelength for detecting the aromatic rings. |

Detailed Experimental Protocols

Protocol 1: GC-MS Screening Method for TCP Isomers

This protocol provides a robust starting point for the analysis of TCP isomers in a relatively clean solvent matrix.

  • Instrument Preparation:

    • Install a 30 m x 0.25 mm, 0.25 µm 5% phenyl-methylpolysiloxane column (or equivalent).

    • Condition the column according to the manufacturer's instructions.

    • Set GC and MS parameters as outlined in Table 1.

    • Perform a solvent blank injection to ensure system cleanliness.

  • Standard Preparation:

    • Prepare a 10 µg/mL stock solution of a mixed TCP isomer standard in toluene or isooctane.

    • Create a series of dilutions from 0.1 µg/mL to 5 µg/mL for calibration.

  • Sample Injection:

    • Inject 1 µL of the standard or sample using a splitless injection with a 1-minute splitless time.

  • Data Acquisition & Analysis:

    • Acquire data in full scan mode to confirm peak identities based on their mass spectra.

    • Identify the retention times for tri-ortho, tri-meta, and tri-para-cresyl phosphate.

    • Analyze the chromatogram for co-elution, particularly between the meta and para isomers.

    • If co-elution is observed, proceed with optimization by first reducing the oven ramp rate as described in the troubleshooting section.

Protocol 2: Indirect Analysis via Hydrolysis and Cresol Quantification

For complex matrices or when isomer standards are unavailable, determining the cresol distribution after hydrolysis can provide the molar ratio of ortho, meta, and para groups in the original TCP mixture.[5][11]

IsomerPrecursor cluster_hydrolysis Chemical Hydrolysis cluster_cresols Resulting Cresol Precursors TCP Tricresyl Phosphate (TCP) Mixture of 10 Isomers hydrolysis_node Base Cleavage (e.g., NaOH) TCP->hydrolysis_node ortho o-Cresol hydrolysis_node->ortho from o-cresyl groups meta m-Cresol hydrolysis_node->meta from m-cresyl groups para p-Cresol hydrolysis_node->para from p-cresyl groups

Caption: Hydrolysis of TCP yields its cresol precursors.

  • Hydrolysis (Base Cleavage):

    • Warning: This procedure should be performed in a fume hood with appropriate personal protective equipment.

    • To a known quantity of the sample (e.g., 10 mg) in a sealed vial, add 2 mL of 2M sodium hydroxide in methanol.

    • Heat the mixture at 70°C for 2 hours to ensure complete hydrolysis of the phosphate esters.

    • Cool the reaction mixture to room temperature.

  • Extraction:

    • Neutralize the mixture by slowly adding 2M hydrochloric acid until the pH is ~7.

    • Add 2 mL of hexane or methyl tert-butyl ether (MTBE) and vortex for 1 minute to extract the liberated cresols.

    • Allow the layers to separate and carefully transfer the organic (upper) layer to a clean GC vial.

  • GC Analysis of Cresols:

    • Analyze the extract using a GC-FID or GC-MS method optimized for the separation of cresol isomers (typically on a WAX or mid-polarity column).

    • Quantify the amounts of o-cresol, m-cresol, and p-cresol against a calibration curve prepared from authentic cresol standards.

    • The resulting ratio of the cresol isomers reflects the original distribution of cresyl groups in the TCP sample.

Frequently Asked Questions (FAQs)

  • Q: What is the typical elution order of TCP isomers on a standard 5% phenyl GC column? A: On most non-polar columns, the elution order is primarily driven by boiling point. The general, though not absolute, elution order is often tri-o-cresyl phosphate, followed by the meta- and para-containing isomers, which are typically the most difficult to resolve. The exact order of the mixed isomers can vary.

  • Q: Are certified reference materials (CRMs) available for all ten TCP isomers? A: Obtaining CRMs for all ten individual isomers is extremely difficult. Commercially available standards are typically sold as mixtures (e.g., CAS 1330-78-5) or as the individual pure tri-ortho, tri-meta, and tri-para isomers.[7][8] This scarcity of standards for the mixed-ester isomers is a primary reason why indirect methods like hydrolysis are sometimes employed.[5]

  • Q: Can chiral chromatography be used for cresyl phosphate analysis? A: While some organophosphorus compounds are chiral and require chiral stationary phases for separation of their enantiomers, the common analytical challenge for tricresyl phosphate revolves around separating positional isomers (ortho, meta, para).[12][13] Standard TCP itself is not chiral unless asymmetric mixed esters are specifically synthesized. Therefore, chiral chromatography is not typically relevant for standard TCP analysis.

References

  • State of New Jersey Department of Environmental Protection. (2014). Procedure for Describing Process for Development of an Analytical Interim Practical Quantitation Levels (PQL): Tri-cresyl phosphate (mixed isomers). [Link]

  • De Nola, G., Kibby, J., & Mazurek, W. (2008). Determination of ortho-cresyl phosphate isomers of tricresyl phosphate used in aircraft turbine engine oils by gas chromatography and mass spectrometry. Journal of Chromatography A, 1200(2), 211-216. [Link]

  • De Nola, G., Kibby, J., & Mazurek, W. (2008). Determination of orththis compound isomers of tricresyl phosphate used in aircraft turbine engine oils by gas chromatography and mass spectrometry. Request PDF on ResearchGate. [Link]

  • Federal Aviation Administration (FAA). (n.d.). Development and Validation of the Method for the Detection of Tricresyl Phosphates by GC/MS. [Link]

  • SIELC Technologies. (n.d.). Separation of Tri-o-cresyl phosphate on Newcrom R1 HPLC column. [Link]

  • Ramsden, J. J. (2013). On the proportion of ortho isomers in the tricresyl phosphates contained in jet oil. Journal of Biological Physics and Chemistry, 13, 70-74. [Link]

  • Weatherly, C. A., et al. (2022). The separation of several organophosphate pesticides on immobilized polysaccharide chiral stationary phases. Journal of Chromatographic Science. [Link]

  • Zhang, Y., et al. (2020). Catalytic Hydrolysis of Tricresyl Phosphate by Ruthenium (III) Hydroxide and Iron (III) Hydroxide towards Sensing Application. Sensors, 20(8), 2317. [Link]

  • Priebe, S. R. (1984). Determination of Organophosphorus Compounds by HPLC with Post-Column Photochemical Degradation. Iowa State University Retrospective Theses and Dissertations. [Link]

  • Wang, P., et al. (2007). Enantiomeric Separation of Organophosphorus Pesticides by High-Performance Liquid Chromatography, Gas Chromatography and Capillary Electrophoresis and Their Applications to Environmental Fate and Toxicity Assays. Chinese Journal of Analytical Chemistry. [Link]

  • Zhang, Y., et al. (2020). Catalytic Hydrolysis of Tricresyl Phosphate by Ruthenium (III) Hydroxide and Iron (III) Hydroxide towards Sensing Application. ResearchGate. [Link]

  • Howard, P. H., & Deo, P. G. (1977). Analysis and Hydrolysis of Commercial Aryl Phosphates. U.S. Environmental Protection Agency. [Link]

  • De Nola, G., Kibby, J., & Mazurek, W. (2008). Determination of orththis compound isomers of tricresyl phosphate used in aircraft turbine engine oils by gas chromatography and mass spectrometry. FAO AGRIS. [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). Studies on the Metabolism of the Neurotoxic Tri-O-Cresyl Phosphate. [Link]

  • Ramsden, J. J. (2013). On the proportion of ortho isomers in the tricresyl phosphates contained in jet oil. Tim van Beveren. [Link]

  • Teh, S. S., et al. (2021). Analytical Extraction Methods and Sorbents' Development for Simultaneous Determination of Organophosphorus Pesticides' Residues in Food and Water Samples: A Review. Molecules, 26(23), 7356. [Link]

  • Ataman Kimya. (n.d.). TRICRESYL PHOSPHATE. [Link]

  • Danish Environmental Protection Agency. (n.d.). General description, Tricresyl Phosphates. [Link]

  • Wikipedia. (n.d.). Tricresyl phosphate. [Link]

  • The Analyst. (1984). Detection of tricresyl phosphates and determination of tri-o-cresyl phosphate in edible oils. The Analyst, 109(6), 809-811. [Link]

  • Rotachrom Technologies. (n.d.). Isomer separation by CPC chromatography. [Link]

  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2018). Cresyl phosphate isomers – mixed isomers including o-cresol: Human health tier II assessment. [Link]

  • Menicatti, M., et al. (2019). Resolution of co-eluting isomers of anti-inflammatory drugs conjugated to carbonic anhydrase inhibitors from plasma in liquid chromatography by energy-resolved tandem mass spectrometry. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1143-1151. [Link]

Sources

selecting appropriate internal standards for o-Cresyl phosphate analysis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: o-Cresyl Phosphate Analysis

Introduction

Welcome to the technical support guide for the analysis of this compound (o-TCP), also known as tri-o-cresyl phosphate (TOCP). This organophosphate compound is widely used as a plasticizer, flame retardant, and anti-wear additive in lubricants.[1] Its neurotoxic properties, particularly those of the ortho-isomer, necessitate accurate and reliable quantification in environmental, biological, and industrial hygiene samples.[1][2]

A cornerstone of achieving high-quality quantitative data is the correct selection and use of an internal standard (IS). This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for selecting appropriate internal standards for o-TCP analysis, troubleshooting common issues, and ensuring the scientific integrity of their results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why is an internal standard absolutely essential for this compound analysis?

A1: An internal standard is critical for compensating for variations that are difficult to control throughout the analytical workflow. In quantitative mass spectrometry, an IS corrects for two primary sources of error:

  • Analyte Loss During Sample Preparation: Steps like liquid-liquid extraction, solid-phase extraction (SPE), and solvent evaporation can lead to incomplete and variable recovery of o-TCP. An ideal IS, added at the beginning of the process, experiences the same losses as the analyte. By measuring the ratio of the analyte to the IS, the variability in recovery is normalized.

  • Matrix Effects in the Instrument: When analyzing complex samples (e.g., serum, soil extracts, industrial fluids), co-eluting compounds from the sample matrix can either suppress or enhance the ionization of o-TCP in the instrument's source (GC-MS or LC-MS). This "matrix effect" can lead to significant under- or overestimation of the true concentration.[3] An IS that is chemically similar to o-TCP will experience similar matrix effects, allowing for accurate correction.[3]

Without an internal standard, achieving the accuracy, precision, and reproducibility required for regulatory compliance, safety assessments, and reliable research findings is nearly impossible.

Q2: What is the "gold standard" internal standard for o-TCP analysis?

A2: The gold standard for any quantitative mass spectrometry method is a stable isotope-labeled (SIL) version of the analyte.[3][4][5] For this compound, this would be a deuterated or ¹³C-labeled o-TCP (e.g., o-Cresyl-d₂₁ phosphate).

Why SILs are superior:

  • Identical Chemical and Physical Properties: A SIL-IS has virtually the same polarity, boiling point, and reactivity as the native analyte. This means it co-elutes chromatographically and behaves identically during extraction and ionization.[6]

  • Ultimate Correction for Matrix Effects: Because it co-elutes and has the same ionization efficiency, it provides the most accurate possible correction for signal suppression or enhancement.[3]

  • Improved Accuracy and Precision: The use of SILs allows for the highest degree of accuracy and precision in quantitative results.[4][5]

Q3: A deuterated o-TCP is not available for my project. What are the best structural analog alternatives?

A3: When a SIL-IS is unavailable, the next best option is a structural analog that is not naturally present in your samples. For o-TCP, which is a triaryl phosphate, other organophosphate esters are the most suitable candidates. The key is to select a compound that mimics the chemical behavior of o-TCP as closely as possible.

A highly recommended and widely used analog is Triphenyl phosphate (TPP) .

  • Rationale: TPP is structurally very similar to o-TCP, differing only by the absence of the methyl groups on the phenyl rings.[8] This similarity in structure imparts comparable behavior during extraction and chromatographic analysis.

  • Authoritative Use: NIOSH Method 5600, a standard for analyzing organophosphorus pesticides in air, lists TPP as a potential internal standard.[9][10] It is also noted as a suitable IS for methods like EPA 8140/8141.[11]

Other potential candidates include different isomers of cresyl phosphate (meta- or para-) if they are not also analytes of interest, or other triaryl phosphates. However, TPP is often the most practical choice due to its commercial availability as a certified standard.[11][12]

Internal Standard (IS)Chemical ClassMolecular Weight ( g/mol )Key Characteristics & Considerations
o-Cresyl-d₂₁ phosphate Stable Isotope-Labeled~389.5 (isotope dependent)Gold Standard. Co-elutes with o-TCP, provides best correction for recovery and matrix effects.[3][6] Availability and cost may be limiting factors.
Triphenyl phosphate (TPP) Triaryl Phosphate326.28Best Analog. Structurally similar to o-TCP.[8] Recommended in NIOSH and EPA methodologies.[9][11] Must be chromatographically resolved from o-TCP.
Tributyl phosphate (TBP) Trialkyl Phosphate266.31More polar and volatile than o-TCP. May not track well during extraction. Potential for interference as it's a common plasticizer.[9]
Q4: My chosen internal standard (Triphenyl phosphate) is co-eluting with o-TCP. How can I resolve this?

A4: Co-elution of the analyte and a structural analog IS makes quantification impossible. This issue must be resolved by modifying the gas chromatography (GC) method.

Troubleshooting Steps:

  • Decrease the Temperature Ramp Rate: A slower temperature ramp in your GC oven program will increase the time analytes spend interacting with the stationary phase, often improving the separation between closely eluting compounds.

  • Lower the Initial Oven Temperature: Starting at a lower temperature can enhance the separation of more volatile compounds that elute early in the run.

  • Use a Longer GC Column: Doubling the column length (e.g., from 15 m to 30 m) significantly increases the theoretical plates and resolving power, though it will also increase analysis time.

  • Select a Different Column Phase: If you are using a standard non-polar phase (e.g., 5% phenyl polysiloxane), consider a column with a different selectivity. A mid-polarity phase (e.g., 50% phenyl polysiloxane) may alter the elution order and provide the necessary resolution.

Most standard GC methods for organophosphates, such as those based on EPA Method 8141B, can achieve separation of common organophosphate compounds with proper column selection and temperature programming.[13][14]

Q5: How do I design an experiment to validate my chosen internal standard?

A5: A robust validation protocol ensures your chosen IS is performing correctly and that your method is trustworthy.

  • IS Purity and Identity Check:

    • Prepare a solution of the IS in a clean solvent (e.g., acetone or toluene).[9]

    • Inject this solution into your GC-MS system.

    • Confirm the retention time and verify the mass spectrum against a reference library to ensure you have the correct compound and that it is free from interfering impurities.

  • Check for Native Presence:

    • Analyze a minimum of 5-10 representative blank matrix samples (samples without any added analyte or IS).

    • Confirm that there is no detectable peak at the retention time and mass fragments corresponding to your chosen IS. If the IS is present in your samples, it cannot be used.

  • Chromatographic Resolution Assessment:

    • Prepare a solution containing both o-TCP and your IS at a mid-range concentration.

    • Inject and confirm that the two peaks are baseline-resolved. The resolution should be >1.5 for reliable quantification.

  • Matrix Effect Evaluation (Post-extraction Spike):

    • Take two sets of blank matrix extracts.

    • Spike one set with o-TCP and the IS post-extraction (Set A).

    • Spike the other set in clean solvent at the same concentration (Set B).

    • Calculate the matrix effect using the formula: Matrix Effect (%) = (Peak Area in Set A / Peak Area in Set B) * 100.

    • An ideal IS will show a similar matrix effect (suppression or enhancement) to the analyte. If the IS signal is enhanced while the analyte is suppressed, it is not a suitable choice.

  • Recovery and Response Consistency:

    • Prepare a calibration curve for o-TCP with a fixed concentration of the IS in each standard.

    • The absolute peak area of the IS should remain consistent (e.g., within ±15%) across all calibration points and all samples in the batch. Significant deviation can indicate an instrument problem or an unresolved matrix interference.

The following diagram illustrates the decision-making workflow for selecting and validating an internal standard.

IS_Selection_Workflow start Start: Select IS for o-TCP Analysis is_sil_avail Is a Stable Isotope-Labeled (SIL) IS (e.g., d-TCP) available and affordable? start->is_sil_avail use_sil Use SIL-IS. This is the 'gold standard'. is_sil_avail->use_sil Yes select_analog Select a Structural Analog. Triphenyl Phosphate (TPP) is a common choice. is_sil_avail->select_analog No validation_gate Perform Validation Protocol use_sil->validation_gate select_analog->validation_gate check_purity 1. Confirm IS Purity & Identity (GC-MS) validation_gate->check_purity check_presence 2. Check for IS in Blank Matrix Samples validation_gate->check_presence check_resolution 3. Ensure Chromatographic Resolution from o-TCP validation_gate->check_resolution check_matrix 4. Evaluate Matrix Effects (Post-Extraction Spike) validation_gate->check_matrix is_valid Does the IS pass all validation checks? check_matrix->is_valid method_ready Method Ready for Quantitative Analysis is_valid->method_ready Yes reselect_is Re-evaluate IS choice. Consider a different analog or investigate custom synthesis of a SIL-IS. is_valid->reselect_is No reselect_is->select_analog

Caption: Workflow for selecting and validating an internal standard.

References

  • EPA Method 8141B: Organophosphorous Pesticides Using Automated Solid Phase Extraction (SPE). Biotage. [Link]

  • Method 8141B: Organophosphorus Compounds by Gas Chromatography. U.S. Environmental Protection Agency (EPA). [Link]

  • Method 614.1: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater. U.S. Environmental Protection Agency (EPA). [Link]

  • NIOSH Method 5600: Organophosphorus Pesticides. U.S. Environmental Protection Agency (EPA). [Link]

  • Quantitation of dialkyl phosphate metabolites of organophosphate pesticides in human urine using GC-MS-MS with isotopic internal standards. Journal of Analytical Toxicology. [Link]

  • NIOSH Method 5600: Organophosphorus Pesticides. U.S. Environmental Protection Agency (EPA), Homeland Security Research. [Link]

  • ORGANOPHOSPHORUS PESTICIDES: METHOD 5600. Centers for Disease Control and Prevention (CDC), NIOSH. [Link]

  • General description, Tricresyl Phosphate. Danish Environmental Protection Agency. [Link]

  • Cresyl phosphates and xylyl phosphates - Evaluation statement. Australian Government, Department of Health and Aged Care. [Link]

  • Quantitation of Dialkyl Phosphate Metabolites of Organophosphate Pesticides in Human Urine Using GC-MS-MS with Isotopic Internal Standards. ResearchGate. [Link]

  • Too Many Pesticides, Not Enough Methods. The Synergist, American Industrial Hygiene Association (AIHA). [Link]

  • Determination of orththis compound isomers of tricresyl phosphate used in aircraft turbine engine oils by gas chromatography and mass spectrometry. FAO AGRIS. [Link]

  • This compound. PubChem, National Institutes of Health (NIH). [Link]

  • Determination of orththis compound isomers of tricresyl phosphate used in aircraft turbine engine oils by gas chromatography and mass spectrometry. ResearchGate. [Link]

  • Tri-cresyl phosphate (mixed isomers) Analytical Interim Practical Quantitation Levels (PQL). State of New Jersey Department of Environmental Protection. [Link]

  • Tricresyl phosphate. Wikipedia. [Link]

  • NIOSH Manual of Analytical Methods - 5600.pdf/1. Wikisource. [Link]

  • Development and Validation of the Method for the Detection of Tricresyl Phosphates by GC/MS. Federal Aviation Administration (FAA). [Link]

  • Quantitation of orththis compound Adducts to Butyrylcholinesterase in Human Serum by Immunomagnetic-UHPLC-MS/MS. National Institutes of Health (NIH). [Link]

  • Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Shimadzu. [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass. [Link]

  • Triphenylphosphate Standard, 1000 µg/mL, Acetone, 1 mL/ampul. Restek. [Link]

  • Position of the deuterium atoms of the internal standards (ISs) as deuterated analogues of the STs and CBs of interest. ResearchGate. [Link]

Sources

Technical Support Center: Addressing Poor Reproducibility in o-Cresyl Phosphate In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Consistency with o-Cresyl Phosphate

Tri-orththis compound (TOCP), a member of the broader tricresyl phosphate (TCP) family of organophosphorus compounds, is a well-established neurotoxicant.[1] Its study is critical for understanding organophosphate-induced delayed neuropathy (OPIDN). The primary in vitro method for assessing its activity involves measuring the inhibition of Neuropathy Target Esterase (NTE), a key initiating event in OPIDN.[2][3] However, researchers frequently encounter significant challenges with assay reproducibility, leading to inconsistent IC50 values, variable results between labs, and questionable data integrity.

This guide is designed to serve as a dedicated technical resource for researchers, scientists, and drug development professionals. It moves beyond standard protocols to provide in-depth troubleshooting advice, explain the biochemical rationale behind experimental choices, and offer self-validating workflows to enhance the reliability and reproducibility of your this compound in vitro assays.

Foundational Science: The Mechanism of NTE Inhibition

To troubleshoot an assay, one must first understand the underlying biochemistry. TOCP itself is not the active inhibitor. It requires metabolic activation, typically by cytochrome P450 enzymes, to form the highly reactive cyclic metabolite, cresyl saligenin phosphate (CBDP) .[4] It is CBDP that covalently binds to the active site serine of NTE, causing inhibition.

A critical second step, known as "aging," involves the cleavage of the cresyl group from the phosphorylated NTE.[3] This leaves a negatively charged, irreversibly inhibited enzyme, which is believed to be the trigger for the subsequent axonal degeneration seen in OPIDN.[3]

Understanding this two-step process (inhibition and aging) is fundamental, as assay conditions can affect both the metabolic activation of the parent compound and the stability of the enzyme-inhibitor complex.

NTE_Inhibition_Pathway cluster_inhibition TOCP This compound (TOCP) (Inactive Pro-toxicant) CYP450 Metabolic Activation (e.g., Cytochrome P450) TOCP->CYP450 Bioactivation CBDP Cresyl Saligenin Phosphate (CBDP) (Active Cyclic Metabolite) CYP450->CBDP NTE_Active Active NTE (Neuropathy Target Esterase) CBDP->NTE_Active Covalent Binding (Inhibition) NTE_Inhibited Reversibly Inhibited NTE (Phosphorylated) NTE_Aged Irreversibly Inhibited 'Aged' NTE (Negatively Charged) NTE_Inhibited->NTE_Aged Aging (Loss of Cresyl Group) Axonopathy Downstream Axonopathy NTE_Aged->Axonopathy Initiating Signal

Figure 1. Bioactivation and inhibition pathway of this compound.

Troubleshooting Guide: A Question & Answer Approach

This section directly addresses common problems encountered during NTE inhibition assays.

Q1: My IC50 values for TOCP are highly variable between experiments. What are the most likely causes?

A1: This is the most frequent complaint and usually points to variability in one of four areas: the inhibitor, the enzyme source, the assay conditions, or the detection method.

Troubleshooting Checklist:

  • Inhibitor Preparation & Stability:

    • Purity and Source: Are you using the same batch of TOCP? Commercial TCPs are often mixtures of isomers (ortho-, meta-, para-). The neurotoxic potential is primarily associated with the ortho-isomers.[4] Ensure you are using high-purity tri-orththis compound.

    • Stock Solution: How are you preparing your stock? TOCP is sparingly soluble in water.[5] Use a high-quality, anhydrous solvent like DMSO or ethanol. Prepare fresh dilutions for each experiment from a concentrated, validated stock. Avoid repeated freeze-thaw cycles.

    • Metabolic Activation: Standard NTE assays using brain homogenate may have endogenous metabolic capacity, but it can be inconsistent. For cell-based assays or purified enzyme systems, this is a major source of variability.[6] Consider using a system with known, consistent metabolic activity (e.g., S9 fractions) or using the pre-activated metabolite, CBDP, to bypass this step entirely.[4]

  • Enzyme Source & Handling:

    • Source Consistency: The NTE activity can vary significantly between different preparations of brain homogenate (e.g., from different animals or different brain regions).[7] If possible, prepare a large, single batch of homogenate, aliquot, and store at -80°C. Validate each new batch thoroughly.

    • Homogenization Protocol: The method of homogenization can impact enzyme activity. Over-homogenization can generate heat, denaturing the enzyme, while under-homogenization results in poor enzyme release. Standardize your protocol (e.g., number of passes, speed, on-ice).[8]

    • Protein Concentration: Always perform a protein quantification assay (e.g., BCA or Bradford) on your enzyme preparation. Normalize activity to protein content, not just volume. Inconsistent protein levels are a major source of error.

  • Assay Conditions:

    • Pre-incubation Times: The assay relies on differential inhibition. It's defined as the phenyl valerate-hydrolyzing activity that is resistant to a non-neuropathic inhibitor (like paraoxon) but sensitive to a neuropathic one (like mipafox or TOCP).[9] The pre-incubation time with these inhibitors is critical. Ensure it is precisely timed and consistent across all wells.

    • Temperature and pH: NTE is a membrane-bound esterase and is sensitive to temperature and pH fluctuations.[8] Use a calibrated water bath or incubator and ensure buffers are correctly prepared and pH-verified at the working temperature.

  • Detection Method:

    • Substrate Hydrolysis: The standard assay measures the hydrolysis of phenyl valerate, producing phenol.[9] Ensure your substrate is fresh and has not auto-hydrolyzed.

    • Colorimetric Reaction: The phenol is typically detected via a reaction with 4-aminoantipyrine.[9] This reaction is sensitive to detergents (like SDS) in the buffer, which can cause a spectral shift in the chromophore.[9] Be absolutely consistent with the concentration and source of all buffer components.

Q2: I'm observing high background signal in my negative control (no enzyme) wells. What's wrong?

A2: High background indicates that the substrate, phenyl valerate, is being hydrolyzed non-enzymatically or that something is interfering with the colorimetric detection step.

Troubleshooting Steps:

  • Check Substrate Integrity: Phenyl valerate can hydrolyze spontaneously, especially if stored improperly or if the buffer pH is too high. Prepare fresh substrate solution for each assay.

  • Buffer Contamination: Check your assay buffer for any contaminants that might catalyze hydrolysis or interfere with the colorimetric reaction. Use high-purity water and reagents.

  • Plate Interference: Some plastic microplates can bind assay components, leading to spurious signals. Test different brands of plates or use glass vials if the problem persists.

  • Timing of Reagents: Ensure the stop solution (e.g., containing 4-aminoantipyrine and SDS) is added precisely at the end of the reaction time.[7] Any delay allows for continued non-enzymatic reaction, increasing background.

Q3: My positive control (e.g., mipafox) is not showing the expected high level of inhibition. What should I check?

A3: Failure of the positive control invalidates the assay run. This issue points to a problem with either the control inhibitor itself or the enzyme's sensitivity.

Troubleshooting Checklist:

  • Positive Control Integrity: Verify the concentration and stability of your mipafox stock solution. Like TOCP, it should be stored correctly and diluted fresh.

  • Enzyme Activity: If the overall enzyme activity is very low, the dynamic range of the assay is compressed, making it difficult to see significant inhibition. Re-check your enzyme preparation protocol and protein concentration.

  • Incorrect Inhibitor Concentrations: The standard NTE assay is a differential assay. It measures activity resistant to paraoxon (a non-NTE inhibitor) and sensitive to mipafox.[8] Double-check that your paraoxon concentration is sufficient to inhibit other esterases without affecting NTE, and that your mipafox concentration is high enough to fully inhibit NTE.

  • Insufficient Incubation Time: Ensure the pre-incubation time with mipafox is long enough for the inhibition reaction to go to completion. Refer to established protocols, which typically specify 20 minutes.[7][9]

Key Protocols and Workflows

To ensure reproducibility, adherence to a validated, detailed protocol is paramount. The following represents a best-practice workflow for a standard colorimetric NTE assay.

Experimental Workflow: Standard NTE Inhibition Assay

Figure 2. Step-by-step workflow for a reproducible NTE inhibition assay.

Protocol: NTE Activity Measurement in Brain Homogenate

Adapted from Johnson (1977) and subsequent modifications.[8]

  • Reagent Preparation:

    • Buffer A: 50 mM Tris-HCl, 0.2 mM EDTA, pH 8.0.

    • Inhibitors: Prepare concentrated stocks of paraoxon, mipafox, and TOCP in ethanol or DMSO. Final solvent concentration in the assay should not exceed 1%.

    • Substrate: Phenyl valerate solution in a suitable solvent.

    • Stop/Color Reagents: Solutions of 4-aminoantipyrine (4-AAP) in SDS and potassium ferricyanide.

  • Enzyme Preparation:

    • Homogenize brain tissue (e.g., adult hen brain) in ice-cold Buffer A.

    • Centrifuge at low speed (e.g., 1000 x g) to remove large debris.

    • Collect the supernatant and determine the protein concentration. Store in aliquots at -80°C.

  • Assay Procedure (96-well plate format):

    • Set up triplicate wells for each condition:

      • Total Activity (A): Buffer + Paraoxon.

      • Resistant Activity (B): Buffer + Paraoxon + Mipafox.

      • Test Condition (C): Buffer + Paraoxon + TOCP.

    • Add enzyme preparation to all wells and pre-incubate for 20 minutes at 37°C.

    • Initiate the reaction by adding phenyl valerate substrate. Incubate for 20 minutes at 37°C.

    • Stop the reaction by adding the 4-AAP/SDS solution.

    • Add potassium ferricyanide to develop the color.

    • Read absorbance at 490 nm (note: wavelength may shift depending on SDS concentration).[9]

  • Calculation:

    • NTE Activity = (Absorbance A) - (Absorbance B)

    • % Inhibition = [1 - ((Absorbance C - Absorbance B) / (Absorbance A - Absorbance B))] x 100

Data Summary and Best Practices

ParameterRecommended SpecificationRationale for Reproducibility
TOCP Purity >98% tri-ortho isomerIsomer composition dramatically affects neurotoxic potential.[4][10]
Solvent Anhydrous DMSO or EthanolEnsures complete dissolution and stability of the hydrophobic compound.[5]
Enzyme Source Single, large, validated batch of homogenateMinimizes biological variability between experiments.
Protein Normalization Required (e.g., BCA assay)Corrects for variations in homogenization efficiency and dilution.
Pre-incubation Time 20 min @ 37°C (timed precisely)Allows for complete inhibition by control and test compounds.[7]
Substrate Phenyl Valerate (freshly prepared)Avoids high background from auto-hydrolysis.
Readout Wavelength 490 nm (verify based on SDS conc.)The chromophore spectrum is sensitive to detergent concentration.[9]
Controls Paraoxon, Mipafox, VehicleEssential for defining NTE-specific activity and validating the assay run.

Frequently Asked Questions (FAQs)

  • Q: Can I use cell lines instead of brain homogenate? A: Yes, neuroblastoma cell lines like SH-SY5Y are commonly used.[8] However, be aware that their endogenous NTE expression and metabolic (CYP450) activity may be lower or different from primary tissue, potentially affecting results.

  • Q: Why is the adult hen the preferred animal model for OPIDN studies? A: The adult hen is highly sensitive to the delayed neurotoxic effects of organophosphates and has been the cornerstone model for decades, providing a wealth of comparative data.[3]

  • Q: My lab doesn't have a spectrophotometer that reads at 490 nm. Can I use a different wavelength? A: You should perform a wavelength scan (450-550 nm) of your final colored product to determine the actual absorbance maximum (λmax) under your specific assay conditions (especially your final SDS concentration), as this can shift the peak.[9] Using the correct λmax is crucial for sensitivity and accuracy.

  • Q: How do I account for the solvent effect from my TOCP stock? A: Always include a "vehicle control" in your assay. This contains the same final concentration of the solvent (e.g., 1% DMSO) used in your highest TOCP concentration wells. This allows you to subtract any effect of the solvent itself on enzyme activity.

References

  • Vertex AI Search. (n.d.). Exploring Tri-Orththis compound Neurotoxicity and Underlying Mechanisms.
  • DiVA portal. (n.d.). In vitro cellular models for neurotoxicity studies.
  • NIH. (n.d.). Testing for Neurotoxicity - Environmental Neurotoxicology - NCBI Bookshelf.
  • PubMed Central - NIH. (n.d.). In vitro techniques for the assessment of neurotoxicity.
  • PubMed. (n.d.). Low non-neuropathic tri-o-cresyl phosphate (TOCP) doses inhibit neuropathy target esterase near the neuropathic threshold in n-hexane pretreated hens.
  • PubMed. (2012). Involvement of neuropathy target esterase in tri-orththis compound-induced testicular spermatogenesis failure and growth inhibition of spermatogonial stem cells in mice.
  • PubMed. (2021). Hyperactivity and Seizure Induced by Tricresyl Phosphate Are Isomer Specific and Not Linked to Phenyl Valerate-Neuropathy Target Esterase Activity Inhibition in Zebrafish.
  • ResearchGate. (n.d.). Relevance of in vitro neurotoxicity testing for regulatory requirements: Challenges to be considered | Request PDF.
  • PubMed Central - NIH. (n.d.). Neuropathy target esterase activity defines phenotypes among PNPLA6 disorders.
  • Wageningen University & Research. (2023). Accounting for in vitro and in vivo kinetics in quantitative in vitro to in vivo extrapolations of organophosphate pesticide toxicity.
  • Visikol. (2023). Neurotoxicity Assay.
  • ResearchGate. (n.d.). Neurotoxic Esterase (NTE) Assay: Optimized Conditions Based on Detergent-Induced Shifts in the Phenol/4-Aminoantipyrine Chromophore Spectrum.
  • Wiley Online Library. (n.d.). Effect of over‐expression of neuropathy target esterase on mammalian cell proliferation.
  • PubChem - NIH. (n.d.). This compound.
  • PubMed Central - NIH. (n.d.). Neuropathy target esterase (NTE/PNPLA6) and organophosphorus compound-induced delayed neurotoxicity (OPIDN).
  • CDC. (n.d.). triorthocresyl phosphate 5037 | niosh.
  • ResearchGate. (n.d.). Neuropathy target esterase activity defines phenotypes among PNPLA6 disorders | Request PDF.
  • Oxford Academic. (n.d.). Detection of Tricresyl Phosphates and Determination of Tri-o-Cresyl Phosphate in Edible Oils.
  • Frontiers. (2019). In Vitro Research Reproducibility: Keeping Up High Standards.
  • ResearchGate. (n.d.). Determination of orththis compound isomers of tricresyl phosphate used in aircraft turbine engine oils by gas chromatography and mass spectrometry | Request PDF.
  • PubMed Central. (n.d.). In vitro profiling of pesticides within the Tox21 10K compound library for bioactivity and potential toxicity.
  • PubMed. (n.d.). In vitro neurotoxic hazard characterization of different tricresyl phosphate (TCP) isomers and mixtures.
  • PubMed. (2014). In vitro studies on organophosphate pesticides induced oxidative DNA damage in rat lymphocytes.
  • Australian Government Department of Health and Aged Care. (2023). Cresyl phosphates and xylyl phosphates - Evaluation statement.
  • PubMed Central - NIH. (n.d.). Implementing In Vitro Bioactivity Data to Modernize Priority Setting of Chemical Inventories.
  • NCBI. (n.d.). NIEHS Report on the In Vivo Repeat Dose Biological Potency Study of Tricresyl Phosphate (CASRN 1330-78-5) in Male Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats (Gavage Studies).

Sources

Technical Support Center: Troubleshooting o-Cresyl Phosphate-Induced Cytotoxicity in Cell Cultures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers investigating o-Cresyl phosphate (OCP) induced cytotoxicity. This guide is designed to provide practical, in-depth solutions to common challenges encountered during in vitro experiments. As scientists, we understand that unexpected results are a part of the research process. This resource aims to equip you with the knowledge to troubleshoot effectively, ensuring the integrity and reproducibility of your data.

Frequently Asked Questions (FAQs)

This section addresses common questions about the experimental setup and the properties of this compound.

Q1: What is the primary mechanism of this compound (OCP) cytotoxicity?

A1: The cytotoxicity of tri-o-cresyl phosphate (TOCP), the most neurotoxic isomer, is primarily linked to a condition known as organophosphate-induced delayed neuropathy (OPIDN).[1][2] The key initiating event is the inhibition of Neuropathy Target Esterase (NTE), an enzyme in the nervous system.[3][4][5] Following inhibition, a process called "aging" of the enzyme-inhibitor complex occurs, which is thought to trigger a cascade of downstream events leading to axonal degeneration.[3][4] These downstream events include:

  • Oxidative Stress: Increased production of reactive oxygen species (ROS) and lipid peroxidation.[1][6]

  • Mitochondrial Dysfunction: Disruption of the mitochondrial membrane potential and impaired energy production.[1]

  • Calcium Imbalance: Disruption of intracellular calcium homeostasis.[1]

  • Apoptosis and Autophagy: Activation of programmed cell death and cellular degradation pathways.[1][7]

Q2: How should I prepare and store this compound for cell culture experiments?

A2: this compound is a viscous liquid that is virtually insoluble in water but soluble in organic solvents like dimethyl sulfoxide (DMSO).[1][8] For cell culture applications, it is recommended to prepare a high-concentration stock solution in sterile DMSO (e.g., 100 mM). This stock solution should be stored at -20°C. Working solutions should be prepared by diluting the stock solution in your cell culture medium to the final desired concentration immediately before use. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (ideally ≤ 0.1%, and not exceeding 0.5%) to avoid solvent-induced cytotoxicity.[3]

Q3: What is an appropriate vehicle control for OCP experiments?

A3: The appropriate vehicle control is cell culture medium containing the same final concentration of the solvent used to dissolve the OCP, which is typically DMSO.[3] For example, if your highest OCP concentration results in a final DMSO concentration of 0.1%, you must include a "vehicle control" group of cells treated with 0.1% DMSO alone. This allows you to distinguish the cytotoxic effects of OCP from any potential effects of the solvent.

Q4: What are some common neuronal cell lines used to study OCP-induced neurotoxicity?

A4: Several human and rodent neuronal cell lines are used to model OCP's neurotoxic effects. The human neuroblastoma SH-SY5Y cell line is a widely used model because it can be differentiated into a more mature neuronal phenotype and is sensitive to oxidative stress and mitochondrial toxins.[1][7][9] Primary rat cortical neurons are also used for their physiological relevance, though they are more challenging to culture.[10] The choice of cell line will depend on the specific research question and the endpoints being measured.

Troubleshooting Guide

This guide provides solutions to specific problems you might encounter during your experiments.

Issue 1: High Variability in Cytotoxicity Assay Results

Q: My cell viability assay (e.g., MTT, LDH) results are inconsistent between replicate wells and experiments. What could be the cause?

A: High variability is a common issue in cytotoxicity assays and can stem from several factors. A systematic approach is needed to identify the source of the inconsistency.

  • Uneven Cell Seeding: Inconsistent cell numbers across wells is a primary source of variability.

    • Solution: Ensure your cell suspension is homogenous by gently pipetting up and down before seeding. When plating, mix the cell suspension periodically to prevent settling. Using a multichannel pipette can aid in consistent dispensing. It is also good practice to avoid using the outer wells of a 96-well plate, which are more susceptible to evaporation (the "edge effect").

  • Incomplete Solubilization of OCP: OCP is a viscous compound and may not fully dissolve or may precipitate in the culture medium, leading to inconsistent concentrations across wells.

    • Solution: After diluting the OCP stock solution into the culture medium, vortex the solution thoroughly. Visually inspect the medium for any signs of precipitation before adding it to the cells.

  • Inconsistent Incubation Times: Variations in the timing of reagent addition or plate reading can introduce variability.

    • Solution: Use a multichannel pipette for adding reagents to minimize time differences between wells. Ensure that the incubation times for both the compound treatment and the assay itself are consistent across all plates and experiments.

  • Pipetting Errors: Inaccurate pipetting of OCP, assay reagents, or solubilization agents (for MTT assays) can lead to significant variations.

    • Solution: Calibrate your pipettes regularly. Use appropriate pipette sizes for the volumes being dispensed to maximize accuracy.

Issue 2: No Significant Cytotoxicity Observed

Q: I'm not observing the expected level of cell death even at high concentrations of OCP. What's going wrong?

A: A lack of cytotoxic response can be perplexing. Here are some potential reasons and how to address them:

  • Sub-optimal OCP Concentration or Incubation Time: The concentration range or the duration of exposure may be insufficient to induce cytotoxicity in your specific cell model.

    • Solution: Perform a dose-response and time-course experiment. Test a broad range of OCP concentrations (e.g., 1 µM to 100 µM) and measure cytotoxicity at multiple time points (e.g., 24, 48, and 72 hours). This will help you identify the optimal conditions to observe a cytotoxic effect. For reference, studies have used concentrations in the range of 1-10 µM in primary rat cortical neurons and up to 5 mM in SH-SY5Y cells.[9][10]

  • Cell Line Resistance: Your chosen cell line may be inherently resistant to OCP-induced toxicity.

    • Solution: If possible, test a different, more sensitive cell line. For example, if you are using undifferentiated SH-SY5Y cells, consider differentiating them, as this can alter their sensitivity to neurotoxicants.

  • Use of a Positive Control: It is essential to include a positive control to ensure that your assay is working correctly and that your cells are capable of undergoing cell death.

    • Solution: Include a well-characterized cytotoxic agent as a positive control. The choice of positive control should ideally align with the expected mechanism of OCP toxicity. See the table below for suggestions.

Mechanism Recommended Positive Control Typical Concentration (SH-SY5Y cells) Reference
Apoptosis Staurosporine0.5 - 1 µM[5][6]
Oxidative Stress Hydrogen Peroxide (H₂O₂)150 - 750 µM[11][12][13][14][15]
Mitochondrial Dysfunction Rotenone1 - 5 µM[16][17][18]
  • OCP Degradation: OCP may be unstable in your culture medium over long incubation periods.

    • Solution: Consider refreshing the culture medium with freshly prepared OCP-containing medium every 24-48 hours for longer experiments.

Issue 3: Troubleshooting Specific Assays

Q: I'm having trouble with my apoptosis/oxidative stress/mitochondrial function assays. What are some common pitfalls?

A: These assays can be sensitive and require careful optimization.

  • Annexin V/PI Flow Cytometry for Apoptosis:

    • Problem: Poor separation of cell populations (live, apoptotic, necrotic).

    • Solution:

      • Compensation: Ensure proper compensation for spectral overlap between the fluorochromes (e.g., FITC and PI). Always use single-stained controls for setup.

      • Cell Handling: Avoid harsh trypsinization or excessive vortexing, which can damage cell membranes and lead to false-positive PI staining.

      • Assay Timing: Analyze samples promptly after staining, as prolonged incubation can lead to secondary necrosis.

  • ROS Detection with Fluorescent Probes (e.g., DCFDA):

    • Problem: High background fluorescence or inconsistent results.

    • Solution:

      • Probe Concentration and Incubation: Optimize the probe concentration and incubation time to maximize signal-to-noise ratio.

      • Light Exposure: Protect the probe and stained cells from light to prevent photobleaching.

      • Compound Interference: Test for direct interaction between OCP and the fluorescent probe in a cell-free system. Some compounds can quench or enhance fluorescence, leading to artifacts.[19][20]

      • Positive Control: Use a known ROS inducer like H₂O₂ to validate the assay.[11][13]

  • Mitochondrial Membrane Potential with JC-1:

    • Problem: Weak red fluorescence signal (J-aggregates) even in healthy control cells.

    • Solution:

      • Cell Density: Ensure an optimal cell density. Too few cells will result in a weak signal.

      • Probe Concentration: Titrate the JC-1 concentration to find the optimal level for your cell type.

      • Washing Steps: Be gentle during washing steps to avoid dislodging cells.

      • Positive Control: Use a mitochondrial uncoupler like FCCP or a complex I inhibitor like rotenone as a positive control for mitochondrial depolarization.[17][18]

Visualizing the Path to Troubleshooting

To aid in your experimental design and troubleshooting process, the following diagrams illustrate the key cytotoxic pathways of OCP and a general workflow for troubleshooting unexpected results.

OCP-Induced Cytotoxicity Pathway

OCP_Cytotoxicity OCP This compound (OCP) NTE Neuropathy Target Esterase (NTE) Inhibition & Aging OCP->NTE Initiating Event Ca_Imbalance Calcium Imbalance NTE->Ca_Imbalance Mito_Dysfunction Mitochondrial Dysfunction NTE->Mito_Dysfunction Oxidative_Stress Oxidative Stress (ROS) NTE->Oxidative_Stress Axonal_Degen Axonal Degeneration NTE->Axonal_Degen Ca_Imbalance->Mito_Dysfunction Mito_Dysfunction->Oxidative_Stress Apoptosis Apoptosis / Autophagy Mito_Dysfunction->Apoptosis Oxidative_Stress->Apoptosis Cell_Death Cell Death Apoptosis->Cell_Death Axonal_Degen->Cell_Death

Caption: Key pathways in this compound-induced cytotoxicity.

Troubleshooting Workflow for In Vitro Cytotoxicity Assays

Caption: A systematic workflow for troubleshooting cytotoxicity experiments.

Experimental Protocols

Protocol 1: Preparation of this compound Working Solutions
  • Prepare a 100 mM Stock Solution:

    • Handle this compound (a viscous liquid) in a chemical fume hood with appropriate personal protective equipment.

    • Weigh out the required amount of OCP and dissolve it in sterile, high-purity DMSO to a final concentration of 100 mM.

    • Vortex thoroughly until the OCP is completely dissolved.

    • Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light.

  • Prepare Working Solutions:

    • On the day of the experiment, thaw an aliquot of the 100 mM OCP stock solution.

    • Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. For example, to make a 100 µM working solution, add 1 µL of the 100 mM stock to 1 mL of medium.

    • Vortex each working solution immediately after preparation to ensure homogeneity.

    • Crucially, prepare a vehicle control medium containing the same final concentration of DMSO as your highest OCP concentration.

Protocol 2: General Cytotoxicity Assessment using MTT Assay
  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Remove the old medium and replace it with fresh medium containing the desired concentrations of OCP or the vehicle control. Include a positive control for cytotoxicity.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution and then measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

References

  • Exploring Tri-Orththis compound Neurotoxicity and Underlying Mechanisms. [Link to a relevant review article]
  • Organophosphate Induced Delayed Polyneuropathy. Bentham Science Publishers. [Link]

  • Organophosphate induced delayed pure motor neurop
  • Organophosphate-induced delayed neuropathy - Wikipedia. [Link]

  • Staurosporine induces apoptosis in pancreatic carcinoma cells PaTu 8988t and Panc-1 via the intrinsic signaling pathway. PubMed. [Link]

  • In vitro techniques for the assessment of neurotoxicity. PubMed. [Link]

  • staurosporine induced apoptosis: Topics by Science.gov. [Link]

  • Inhibition of Neuronal Cell Mitochondrial Complex I with Rotenone Increases Lipid β-Oxidation, Supporting Acetyl-Coenzyme A Levels. NIH. [Link]

  • Autophagy in Tri-o-cresyl Phosphate-Induced Delayed Neurotoxicity. PubMed. [Link]

  • Neuroprotective and Antioxidant Activity of Newly Synthesized N-Pyrrolyl Hydrazide-Hydrazones in Experimental Models of Neurotoxicity In Vitro and In Vivo. MDPI. [Link]

  • (PDF) In vitro models for neurotoxicology research. ResearchGate. [Link]

  • Effect of H2O2-induced reduction in cell viability in SH-SY5Y cultured... ResearchGate. [Link]

  • Licochalcone D reduces H2O2-induced SH-SY5Y cell neurotoxicity by regulating reactive oxygen species. PubMed Central. [Link]

  • Oxidative stress in SH-SY5Y cells on exposure to hydrogen peroxide. [Link to a relevant article]
  • Induction of Oxidative Stress in SH-SY5Y Cells by Overexpression of hTau40 and Its Mitigation by Redox-Active Nanoparticles. MDPI. [Link]

  • In vitro assays for developmental neurotoxicity. OECD. [Link]

  • Silibinin Protects against H2O2-Induced Oxidative Damage in SH-SY5Y Cells by Improving Mitochondrial Function. PubMed Central. [Link]

  • Rotenone causes mitochondrial dysfunction and prevents maturation in porcine oocytes. PLOS One. [Link]

  • Fluorescence Assay for Detecting Four Organophosphorus Pesticides Using Fluorescently Labeled Aptamer. PMC. [Link]

  • Rotenone promoted the expression of markers related to mitochondrial... ResearchGate. [Link]

  • Rotenone causes mitochondrial dysfunction and prevents maturation in porcine oocytes. PubMed Central. [Link]

  • Protocol for preparing cyclic-phospholipid decanoate and glyceryl-didecanoate-phosphate-containing vesicles. PubMed Central. [Link]

  • In vitro techniques for the assessment of neurotoxicity. PubMed Central. [Link]

  • Evaluation of fluorescent compound interference in 4 fluorescence polarization assays: 2 kinases, 1 protease, and 1 phosphatase. PubMed. [Link]

  • Interference with Fluorescence and Absorbance - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Tri-orththis compound (TOCP)-induced reproductive toxicity involved in placental apoptosis, autophagy and oxidative stress in pregnant mice. PubMed. [Link]

  • Fluorescence Spectroscopy Approaches for the Development of a Real-Time Organophosphate Detection System Using an Enzymatic Sensor. MDPI. [Link]

  • Fluorescence Assay for Detecting Four Organophosphorus Pesticides Using Fluorescently Labeled Aptamer. OUCI. [Link]

  • Mitochondrial dysfunction as a source for misleading positives in in vitro DNA damage assays. Aaltodoc. [Link]

  • Tricresyl phosphate - Wikipedia. [Link]

  • General in vitro Neurotoxicity Test. Creative Bioarray. [Link]

  • Modeling Oxidative Stress in the Central Nervous System. Boston Children's Hospital. [Link]

  • Positive Aspects of Oxidative Stress at Different Levels of the Human Body: A Review. [Link to a relevant review article]
  • In Vitro Neurotoxicity. Creative Bioarray. [Link]

  • Selective neuronal vulnerability to oxidative stress in the brain. Frontiers. [Link]

  • Regulation of Mitochondrial Quality Control by Natural Drugs in the Treatment of Cardiovascular Diseases: Potential and Advantages. Frontiers. [Link]

  • Autophagy Activation Protects from Mitochondrial Dysfunction in Human Chondrocytes. NIH. [Link]

  • Effect of tri-o-cresyl phosphate on cytoskeleton in human neuroblastoma SK-N-SH cell. [Link to a relevant article]
  • Assessment of neurotoxic effects of tri-cresyl phosphates (TCPs) and cresyl saligenin phosphate (CBDP) using a combination of in vitro techniques. ResearchGate. [Link]

  • Assessing mitochondrial dysfunction in cells. PubMed Central. [Link]

  • Treating Mitochondrial Dysfunction with Hematopoietic Stem Cells. YouTube. [Link]

  • This compound | C21H21O4P | CID 6527. PubChem. [Link]

  • Protective Effects on Neuronal SH-SY5Y Cells and Antioxidant Activity of Enzymatic Hydrolyzate from Silkworms Fed the Leaves of Cudrania tricuspidata. MDPI. [Link]

  • Practical No. 2: To Prepare Phosphate Buffer Saline for Animal Cell Culture. [Link to a relevant protocol]
  • In vitro neurotoxic hazard characterization of different tricresyl phosphate (TCP) isomers and mixtures. PubMed. [Link]

  • Protocol for preparing cyclic-phospholipid decanoate and glyceryl-didecanoate-phosphate-containing vesicles. PMC. [Link]

  • Neuroprotective Strategies and Cell-Based Biomarkers for Manganese-Induced Toxicity in Human Neuroblastoma (SH-SY5Y) Cells. PubMed Central. [Link]

Sources

Technical Support Center: Navigating Interference from Commercial Tricresyl Phosphate (TCP) Mixtures in Analysis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions regarding the analytical challenges posed by commercial tricresyl phosphate (TCP) mixtures. As a complex blend of various isomers and potential impurities, commercial TCP can introduce significant interference in analytical workflows, particularly in chromatographic and mass spectrometric analyses. This resource, grounded in scientific principles and field experience, will help you identify, understand, and resolve these analytical hurdles.

Frequently Asked Questions (FAQs)

Q1: What are commercial tricresyl phosphate (TCP) mixtures, and why are they an analytical challenge?

A1: Commercial tricresyl phosphate (TCP) is a widely used organophosphate compound, primarily employed as a flame retardant, plasticizer, and anti-wear additive in lubricants.[1] It is not a single chemical entity but rather a complex mixture of isomers. TCP is synthesized by reacting cresol (a mixture of ortho-, meta-, and para-cresol) with phosphorus oxychloride.[1][2] This process results in ten possible TCP isomers, with varying proportions of ortho (o), meta (m), and para (p) substitutions on the phenyl rings.[2]

The analytical challenge stems from this isomeric complexity. The different isomers often exhibit similar physicochemical properties, leading to co-elution in chromatographic separations. Furthermore, commercial TCP can contain impurities such as dicresyl phosphates (DCPs), triphenyl phosphate, and trixylyl phosphates, which can further complicate analysis.[3] The ortho-substituted isomers of TCP are of particular concern due to their neurotoxicity, making their accurate identification and quantification critical.[1][4][5]

Q2: What are the primary analytical techniques used for TCP analysis, and what are their limitations?

A2: The most common analytical techniques for TCP analysis are Gas Chromatography (GC) coupled with a Flame Photometric Detector (FPD) in phosphorus mode or a Mass Spectrometer (MS).[6] High-Performance Liquid Chromatography (HPLC) with UV detection has also been used.[7][8]

  • GC-MS is the preferred method due to its high sensitivity and specificity, allowing for the separation and identification of individual isomers.[9][10] However, challenges include potential co-elution of isomers and matrix interference that can lead to shifts in retention time.[9]

  • GC-FPD is sensitive to phosphorus-containing compounds but lacks the specificity of MS for isomer identification.[6]

  • HPLC-UV can be a simpler and more rapid method for determining total TCP content but may lack the resolution to separate all isomers.[7][8]

The primary limitation across these techniques is the inherent difficulty in separating all ten TCP isomers, especially in complex matrices.

Q3: Why is it crucial to differentiate between the ortho, meta, and para isomers of TCP?

A3: Differentiating between TCP isomers is of paramount importance due to their varying toxicity. The ortho-isomers, particularly tri-ortho-cresyl phosphate (ToCP), are known neurotoxins that can cause a condition called organophosphate-induced delayed neuropathy (OPIDN).[1][11] The mono- and di-ortho-isomers are also considered neurotoxic and may be more potent than ToCP.[11] Therefore, analytical methods must be capable of separating and quantifying these specific isomers to accurately assess the toxicological risk of a sample. Modern commercial TCP mixtures are formulated to have low ortho-isomer content, typically less than 1%.[2]

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues encountered during the analysis of commercial TCP mixtures.

Problem 1: Poor Chromatographic Resolution and Peak Co-elution

Symptoms:

  • Broad, tailing, or fronting peaks for TCP isomers.

  • Inability to separate key isomers, particularly the toxic ortho-isomers from other isomers.

  • Overlapping peaks that complicate quantification.

Causality and Troubleshooting Workflow:

The primary cause of poor resolution is often an inadequate chromatographic method or a degraded column. The following workflow will help you systematically address this issue.

start Poor Resolution / Co-elution check_method 1. Review GC Method Parameters start->check_method optimize_temp 2. Optimize Temperature Program check_method->optimize_temp Parameters seem appropriate check_method->optimize_temp Sub-optimal parameters identified check_column 3. Evaluate Column Condition optimize_temp->check_column Still poor resolution end Resolution Improved optimize_temp->end Resolution improves replace_column 4. Consider a Different Column Phase check_column->replace_column Column is degraded or unsuitable check_column->end Column performance restored after maintenance replace_column->end New column provides separation

Caption: Troubleshooting workflow for poor chromatographic resolution.

Step-by-Step Protocol:

  • Review GC Method Parameters:

    • Inlet Temperature: Ensure the inlet temperature is high enough to ensure complete vaporization of TCP isomers without causing thermal degradation. A typical starting point is 250 °C.[6]

    • Carrier Gas Flow Rate: An optimal flow rate (typically 1-2 mL/min for helium in a standard capillary column) is crucial. A flow rate that is too high will decrease resolution, while one that is too low will lead to long analysis times and broad peaks.

    • Injection Volume: A large injection volume can overload the column, leading to peak distortion. Try reducing the injection volume.

  • Optimize Temperature Program:

    • A slow temperature ramp rate (e.g., 5-10 °C/min) will generally improve the separation of closely eluting isomers.

    • Consider adding an isothermal hold at a temperature where the critical isomers are eluting to maximize their separation.

  • Evaluate Column Condition:

    • Column Bleed: High column bleed can increase baseline noise and obscure small peaks. Bake out the column according to the manufacturer's instructions.

    • Contamination: The inlet end of the column can become contaminated with non-volatile matrix components. Trim 15-30 cm from the inlet of the column.

    • Column Age: Over time, the stationary phase of the column will degrade. If the column is old or has been used extensively with complex matrices, it may need to be replaced.

  • Consider a Different Column Phase:

    • If optimizing the method and maintaining the column does not resolve the issue, the column's stationary phase may not be suitable for separating TCP isomers. A non-polar capillary column is often used for better resolution.[6] Consider a column with a different selectivity, such as a mid-polarity phenyl-substituted column, which may provide better separation of aromatic isomers.

Problem 2: Retention Time Shifts

Symptoms:

  • The retention times of TCP isomer peaks are inconsistent between runs.

  • Peaks are shifting to earlier or later elution times.

Causality and Troubleshooting Workflow:

Retention time shifts are typically caused by issues with the GC system's pneumatics, temperature control, or by matrix effects.

start Retention Time Shifts check_leaks 1. Check for System Leaks start->check_leaks verify_flows 2. Verify Carrier Gas Flow Rates check_leaks->verify_flows No leaks found end Stable Retention Times check_leaks->end Leak found and fixed check_oven 3. Check GC Oven Temperature Stability verify_flows->check_oven Flows are stable verify_flows->end Flow rate corrected use_is 4. Implement an Internal Standard check_oven->use_is Oven is stable check_oven->end Oven temperature stabilized use_is->end Internal standard corrects for shifts

Caption: Troubleshooting workflow for retention time shifts.

Step-by-Step Protocol:

  • Check for System Leaks:

    • Use an electronic leak detector to check for leaks at the injection port septum, column fittings, and detector connections. Leaks can cause fluctuations in the carrier gas flow rate, leading to retention time shifts.

  • Verify Carrier Gas Flow Rates:

    • Use a calibrated flow meter to verify that the carrier gas flow rate is accurate and stable. Inconsistent flow will directly impact retention times.

  • Check GC Oven Temperature Stability:

    • Ensure that the GC oven is maintaining a stable temperature. Fluctuations in oven temperature will cause retention times to vary.

  • Implement an Internal Standard:

    • The use of an internal standard (IS) is highly recommended to compensate for retention time shifts.[9] The IS should be a compound that is chemically similar to the analytes but not present in the sample. A deuterated TCP isomer is an ideal choice. The relative retention times of the analytes to the IS should remain constant even if the absolute retention times shift.

Problem 3: Poor Sensitivity and Low Signal-to-Noise Ratio

Symptoms:

  • TCP isomer peaks are small and difficult to distinguish from the baseline noise.

  • Inability to detect low concentrations of TCP.

Causality and Troubleshooting Workflow:

Poor sensitivity can be due to a variety of factors, including issues with the sample preparation, injection, or detector.

start Poor Sensitivity check_sample_prep 1. Review Sample Preparation start->check_sample_prep check_injector 2. Inspect Injector and Liner check_sample_prep->check_injector Prep method is sound end Improved Sensitivity check_sample_prep->end Sample prep optimized check_detector 3. Evaluate Detector Performance check_injector->check_detector Injector is clean and functioning check_injector->end Injector cleaned/liner replaced optimize_ms 4. Optimize MS Parameters (if applicable) check_detector->optimize_ms Detector is operational check_detector->end Detector cleaned/repaired optimize_ms->end MS tuned for sensitivity

Caption: Troubleshooting workflow for poor sensitivity.

Step-by-Step Protocol:

  • Review Sample Preparation:

    • Ensure that the extraction method is efficient for TCP from the sample matrix. Acetonitrile is a common extraction solvent.[7][8][12]

    • Consider a sample pre-concentration step, such as solid-phase extraction (SPE), to increase the concentration of TCP in the final extract.

  • Inspect Injector and Liner:

    • A dirty or contaminated injector liner can lead to analyte loss and poor peak shape. Clean or replace the injector liner.

    • Ensure that the injection technique is appropriate. For trace analysis, a splitless injection is preferred over a split injection to maximize the amount of sample transferred to the column.

  • Evaluate Detector Performance:

    • For GC-FPD: Ensure that the flame is lit and that the hydrogen and air flow rates are correct.

    • For GC-MS: Perform a system tune to ensure that the MS is operating at optimal sensitivity. Clean the ion source if necessary.

  • Optimize MS Parameters (if applicable):

    • For trace analysis, operate the MS in Selected Ion Monitoring (SIM) mode. This will significantly increase sensitivity compared to full scan mode by focusing on specific ions characteristic of TCP.[9]

Data and Protocols

Table 1: Properties of Common Tricresyl Phosphate Isomers
IsomerAbbreviationCAS NumberMolecular Weight ( g/mol )Boiling Point (°C)Neurotoxicity
tri-orththis compoundToCP78-30-8368.37~410High[1]
tri-meta-cresyl phosphateTmCP563-04-2368.37~410Low[13]
tri-para-cresyl phosphateTpCP78-32-0368.37~410Low[13]
Commercial MixtureTCP1330-78-5368.37VariableDepends on ortho-isomer content[11]
Experimental Protocol: Sample Preparation for TCP Analysis in Lubricating Oil

This protocol provides a general guideline for the extraction of TCP from a lubricating oil matrix.

  • Sample Weighing: Accurately weigh approximately 1 gram of the oil sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Spike the sample with a known amount of an internal standard solution (e.g., deuterated TCP).

  • Solvent Extraction: Add 10 mL of hexane to the tube and vortex for 1 minute to dissolve the oil.

  • Liquid-Liquid Extraction: Add 10 mL of acetonitrile, vortex for 2 minutes, and then centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Collection of Extract: Carefully transfer the lower acetonitrile layer to a clean tube.

  • Repeat Extraction: Repeat the liquid-liquid extraction (steps 4 and 5) two more times, combining the acetonitrile extracts.

  • Solvent Evaporation: Evaporate the combined acetonitrile extracts to near dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitution: Reconstitute the residue in 1 mL of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

Table 2: Typical GC-MS Parameters for TCP Isomer Analysis
ParameterSetting
GC System Agilent 6890 or equivalent
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Inlet Temperature 250 °C
Injection Mode Splitless (1 µL injection volume)
Oven Program 100 °C (hold 1 min), ramp to 300 °C at 10 °C/min, hold 5 min
Carrier Gas Helium at 1.2 mL/min (constant flow)
MS System Agilent 5975 or equivalent
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
SIM Ions (m/z) 368 (molecular ion), 165, 91 (characteristic fragments)

Disclaimer: These parameters are a starting point and may require optimization for your specific instrument and application.

References

  • Amiri, R., Bissram, M. J., Hashemihedeshi, M., & Dorman, F. L. (2023). Differentiating Toxic and Nontoxic Tricresyl Phosphate Isomers Using Ion–Molecule Reactions with Oxygen. Journal of the American Society for Mass Spectrometry, 34(4), 640–648. [Link]

  • De Nola, G., et al. (2008). Determination of orththis compound isomers of tricresyl phosphate used in aircraft turbine engine oils by gas chromatography and mass spectrometry. Journal of Chromatography A, 1200(2), 211-216. [Link]

  • Federal Aviation Administration. (2009). Development and Validation of the Method for the Detection of Tricresyl Phosphates by GC/MS. [Link]

  • Kawamura, Y., et al. (2001). Determination Method of Tricresyl Phosphate in Polyvinyl Chloride. Journal of the Food Hygienic Society of Japan (Shokuhin Eiseigaku Zasshi), 42(2), 116-120. [Link]

  • Krishnamurthy, M. N., Rajalakshmi, S., & Kapur, O. P. (1985). Detection of Tricresyl Phosphates and Determination of Tri-o-Cresyl Phosphate in Edible Oils. Journal of Association of Official Analytical Chemists, 68(6), 1074–1076. [Link]

  • Matiytsiv, N. P., & Gasso, V. Y. (2025). Tricresylphosphate isomers: A review of toxicity pathways. Neurotoxicology and Teratology, 108, 107432. [Link]

  • National Institute for Occupational Safety and Health. (1994). NIOSH Manual of Analytical Methods (NMAM), Fourth Edition. Method 5037. [Link]

  • NICNAS. (2017). Cresyl phosphate isomers – tri-meta and tri-para isomers: Human health tier II assessment. [Link]

  • Wikipedia. (n.d.). Tricresyl phosphate. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Isomeric Toxicity of Cresyl Phosphates: Unraveling the Neurotoxic Potential of the ortho-Isomer

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Tricresyl phosphate (TCP), a complex mixture of organophosphate esters, is widely utilized as a flame retardant, plasticizer, and anti-wear additive in lubricants.[1] While commercially valuable, the toxicity of TCP is not uniform across its constituent isomers. A profound difference exists between the ortho-, meta-, and para-cresyl phosphate isomers, with the ortho-substituted forms posing a significant and specific neurotoxic hazard.[2] This guide provides a detailed comparison of the toxicity profiles of o-, m-, and p-cresyl phosphate, focusing on the biochemical mechanisms, metabolic pathways, and experimental data that underpin their differential effects. It is intended for researchers, toxicologists, and drug development professionals who require a deep, evidence-based understanding of this structure-activity relationship.

The most severe toxic outcome associated with TCP is Organophosphate-Induced Delayed Neuropathy (OPIDN), a debilitating neurodegenerative condition characterized by paralysis and degeneration of long axons in the peripheral and central nervous systems.[1] Historically, outbreaks of OPIDN, such as "Ginger Jake Paralysis" during the 1930s Prohibition era, were traced back to contamination with tri-ortho-cresyl phosphate (TOCP), cementing its status as a potent neurotoxin.[3] In contrast, TCP mixtures predominantly containing meta and para isomers are not associated with this delayed neurotoxic syndrome.[2] Understanding this isomeric disparity is critical for risk assessment, industrial hygiene, and the development of safer alternatives.

The Core Mechanism: Organophosphate-Induced Delayed Neuropathy (OPIDN)

The key to the differential toxicity of cresyl phosphate isomers lies in their interaction with a specific enzyme in the nervous system known as Neuropathy Target Esterase (NTE).[4] OPIDN is a two-step process initiated by the inhibition of NTE, followed by a molecular rearrangement called "aging".[5]

  • Initiation (NTE Inhibition): Neuropathic organophosphates, like the active metabolite of TOCP, covalently bind to the active site serine of NTE. For OPIDN to occur, a high degree of NTE inhibition (typically >70%) is required.[5]

  • Aging: Following inhibition, a chemical change occurs in the organophosphorylated enzyme, where an alkyl or aryl group is cleaved, leaving a negatively charged phosphate group attached to the enzyme. This "aged" NTE is irreversibly inhibited and is thought to trigger a cascade of events leading to axonal degeneration.

Crucially, only organophosphates that can both inhibit and then "age" NTE are capable of causing OPIDN. This is the central reason for the stark difference in toxicity between the cresyl phosphate isomers.

Isomer-Specific Toxicity: A Tale of Two Metabolites

The neurotoxicity of cresyl phosphates is exclusively linked to isomers containing at least one ortho-methyl group.[2] Triesters composed solely of meta or para isomers are not neurotoxic in the context of OPIDN.[2] This specificity is not due to the parent compounds themselves, but rather their metabolic activation in the liver.

The ortho-isomer, TOCP, is metabolized by cytochrome P450 enzymes. This process involves hydroxylation of the ortho-methyl group, which then enables an intramolecular cyclization reaction. The result is the formation of a highly reactive cyclic metabolite, 2-(ortho-cresyl)-4H-1,3,2-benzodioxaphosphoran-2-one (CBDP) , also known as cresyl saligenin phosphate.[6] It is this cyclic metabolite, CBDP, that is the potent inhibitor of NTE, not the parent TOCP.[7]

The stereochemistry of the meta and para isomers prevents this specific cyclization reaction. Without the formation of the CBDP-like metabolite, these isomers are unable to effectively inhibit and age NTE, and thus do not cause OPIDN.[8]

Metabolic Activation Pathway of this compound

MetabolicActivation TOCP This compound (TOCP) P450 Cytochrome P450 (Hydroxylation) TOCP->P450 Step 1 Cyclization Intramolecular Cyclization P450->Cyclization CBDP Cresyl Saligenin Phosphate (CBDP) Cyclization->CBDP Formation NTE Neuropathy Target Esterase (NTE) CBDP->NTE Inhibition & Aging OPIDN OPIDN (Axonal Degeneration) NTE->OPIDN Initiates

Caption: Metabolic activation of this compound to the neurotoxic metabolite CBDP.

Comparative Toxicity Data

The following table summarizes the key toxicological differences between the cresyl phosphate isomers based on available experimental data.

ParameterThis compoundm-Cresyl Phosphatep-Cresyl Phosphate
Primary Toxic Effect Organophosphate-Induced Delayed Neuropathy (OPIDN)Low acute toxicity; not associated with OPIDNLow acute toxicity; not associated with OPIDN
Mechanism Metabolic activation to CBDP, a potent inhibitor of Neuropathy Target Esterase (NTE).[7]Does not form the cyclic metabolite required for significant NTE inhibition.[2]Does not form the cyclic metabolite required for significant NTE inhibition.[2]
Acute Oral LD50 (Rat) ~8400 mg/kg[9]>2000 mg/kg[10]>2000 mg/kg[10]
Acute Oral LD50 (Hen) 100-200 mg/kg[9]>2000 mg/kg[10]Not specified, but considered low toxicity.
NTE Inhibition Potent (via CBDP metabolite)NegligibleNegligible
Neurotoxic Potential High Very Low / Negligible Very Low / Negligible

Note: LD50 values can vary between studies and testing conditions. The values presented are for comparative purposes.

Experimental Protocols for Neurotoxicity Assessment

The definitive assessment of OPIDN potential relies on standardized in vivo and in vitro assays. The adult domestic hen is the universally accepted animal model as its clinical and pathological response to neuropathic organophosphates closely mimics that of humans.[5][11]

Experimental Workflow for OPIDN Assessment

ExperimentalWorkflow cluster_in_vivo In Vivo Assessment (Hen Model) cluster_in_vitro In Vitro / Ex Vivo Assessment cluster_analysis Data Integration & Conclusion Dosing Single Oral Dose (e.g., OECD 418) Observation 21-Day Observation (Clinical Scoring for Ataxia) Dosing->Observation TissuePrep Tissue Homogenization (Brain, Spinal Cord) Dosing->TissuePrep Sacrifice subset at 24-48h Histopath Histopathology (Spinal Cord, Peripheral Nerves) Observation->Histopath Conclusion Assess OPIDN Potential Histopath->Conclusion NTE_Assay NTE Activity Assay (Colorimetric) TissuePrep->NTE_Assay NTE_Assay->Conclusion

Caption: Integrated workflow for assessing organophosphate-induced delayed neuropathy (OPIDN).

Protocol 1: In Vivo Hen Acute Delayed Neurotoxicity Study (Adapted from OECD 418)

This protocol outlines the key steps for assessing the OPIDN potential of a test compound.[12][13]

Objective: To determine if a single acute exposure to a cresyl phosphate isomer can produce delayed neurotoxicity in adult hens.

Methodology:

  • Animal Selection: Use young adult domestic laying hens (8-12 months old), as they are the recommended test species.[12]

  • Acclimation: Acclimate birds to laboratory conditions for at least 5 days prior to the study.

  • Dose Selection & Groups:

    • Test Group (n ≥ 12 hens): Administer the test article (e.g., o-, m-, or p-cresyl phosphate) via oral gavage. The dose should be based on a preliminary range-finding study, aiming for the highest possible dose that does not cause prohibitive acute toxicity.[13]

    • Positive Control Group (n ≥ 6 hens): Administer a known neuropathic compound, such as TOCP, to validate the sensitivity of the test system.[14]

    • Negative Control Group (n ≥ 6 hens): Administer the vehicle (e.g., corn oil) only.

  • Administration: Administer the test substance as a single oral dose.[12] If acute cholinergic signs are anticipated, hens may be pre-treated with atropine.[14]

  • Observation Period (21 Days):

    • Daily Observations: Observe all birds daily for mortality, signs of toxicity, and behavioral changes.

    • Forced Motor Activity: At least twice weekly, subject hens to forced motor activity (e.g., climbing a ladder or ramp) to enhance the detection of subtle ataxia.[14]

    • Clinical Scoring: Grade the degree of ataxia and paralysis using a standardized scoring system (e.g., 0 = normal, 4 = severe paralysis).

    • Body Weight: Record body weights weekly.

  • Biochemical Analysis (Optional Subset): At 24 and 48 hours post-dosing, a subset of birds from each group can be euthanized to collect brain and spinal cord tissue for NTE activity measurement.

  • Terminal Procedures (Day 21):

    • Euthanize all surviving birds.

    • Conduct a full gross necropsy.

    • Collect nervous system tissues (brain, spinal cord, peripheral nerves) for histopathological examination, focusing on axonal degeneration and demyelination.

  • Endpoint Evaluation: A compound is considered to cause OPIDN if it produces characteristic clinical signs of ataxia and/or histopathological lesions in the nervous system.

Protocol 2: In Vitro Neuropathy Target Esterase (NTE) Inhibition Assay

This assay measures the specific activity of NTE in a tissue homogenate, typically from hen brain. It is a critical tool for mechanistic studies.

Objective: To quantify the inhibition of NTE activity by a test compound in vitro.

Principle: NTE activity is defined as the portion of phenyl valerate (a substrate) hydrolysis that is resistant to inhibition by a non-neuropathic organophosphate (paraoxon) but sensitive to inhibition by a neuropathic organophosphate (mipafox).[5][15] The amount of phenol produced from hydrolysis is measured colorimetrically.

Methodology:

  • Tissue Preparation:

    • Homogenize hen brain tissue in a chilled buffer (e.g., 50 mM Tris-HCl, 0.2 mM EDTA, pH 8.0).

    • Centrifuge the homogenate to remove large debris. The supernatant contains the microsomal fraction where NTE is located.

    • Determine the protein concentration of the supernatant (e.g., using a Bradford assay).

  • Inhibitor Incubation:

    • Prepare three sets of tubes for each sample to be tested:

      • Tube A (Total Esterase): Add buffer only.

      • Tube B (Paraoxon-Resistant): Add paraoxon (a non-NTE inhibitor) to a final concentration of 40 µM.

      • Tube C (Mipafox-Sensitive): Add both paraoxon (40 µM) and mipafox (an NTE-specific inhibitor) to a final concentration of 50 µM.

    • Add the test compound (e.g., CBDP or cresyl phosphate isomers) at various concentrations to parallel sets of tubes to determine an IC50 value.

    • Add the brain homogenate to all tubes and incubate for 20 minutes at 37°C to allow for enzyme inhibition.

  • Substrate Reaction:

    • Initiate the enzymatic reaction by adding the substrate, phenyl valerate.

    • Incubate for another 20 minutes at 37°C.

  • Color Development:

    • Stop the reaction by adding a solution containing sodium dodecyl sulfate (SDS) and 4-aminoantipyrine.

    • Add potassium ferricyanide to catalyze the oxidative coupling of the phenol product with 4-aminoantipyrine, forming a colored chromophore.

  • Measurement:

    • Measure the absorbance of the solution at 490 nm using a spectrophotometer.

  • Calculation:

    • NTE Activity = (Activity in Tube B) - (Activity in Tube C)

    • Calculate the percentage of NTE inhibition for the test compound relative to a vehicle control and determine the IC50 value (the concentration that causes 50% inhibition).

Conclusion

The toxicity of cresyl phosphate is unequivocally and dramatically dependent on its isomeric structure. The presence of a methyl group in the ortho position is the critical determinant of neurotoxic potential. This is due to a specific metabolic pathway that converts this compound into the highly potent NTE inhibitor, CBDP, the ultimate causative agent of Organophosphate-Induced Delayed Neuropathy. In contrast, m- and p-cresyl phosphate isomers do not undergo this metabolic activation and, consequently, do not initiate OPIDN and exhibit a much lower order of toxicity.[2] This clear structure-activity relationship, supported by decades of experimental evidence, underscores the importance of isomeric purity in the chemical industry and provides a foundational case study for predictive toxicology. The standardized experimental protocols detailed herein remain the gold standard for assessing the risk of this unique and severe neurotoxic syndrome.

References

  • Tricresyl phosphate. (n.d.). In Wikipedia. Retrieved January 6, 2026, from [Link]

  • Glynn P. (2006).
  • Lotti, M., & Moretto, A. (2005). Organophosphate-induced delayed polyneuropathy. Toxicological Reviews, 24(1), 37-49.
  • Radi, A. R., & Richardson, R. J. (2020). Neuropathy target esterase (NTE/PNPLA6) and organophosphorus compound-induced delayed neurotoxicity (OPIDN). Archives of Toxicology, 94(8), 2595–2608. [Link]

  • Duarte-Silva, M., et al. (2021). Hyperactivity and Seizure Induced by Tricresyl Phosphate Are Isomer Specific and Not Linked to Phenyl Valerate-Neuropathy Target Esterase Activity Inhibition in Zebrafish. Toxicological Sciences, 180(1), 160-174. [Link]

  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2017). Cresyl phosphate isomers – tri-meta and tri-para isomers: Human health tier II assessment. Australian Government Department of Health. [Link]

  • Sherk, G. W. (2000). Tricresyl Phosphate Neurotoxicity Potential. RISK: Health, Safety & Environment, 11(2), 151-164. [Link]

  • Howard, P. H. (2020). Tricresyl Phosphate: Toxicity of Isomers. ResearchGate. [Link]

  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2018). Cresyl phosphate isomers – mixed isomers including o-cresol: Human health tier II assessment. Australian Government Department of Health. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]

  • International Programme on Chemical Safety (IPCS). (1990). Environmental Health Criteria 110: Tricresyl Phosphate. World Health Organization. [Link]

  • Food and Agriculture Organization of the United Nations (FAO). (n.d.). Delayed neurotoxicity following acute exposure (hen). Pesticide Registration Toolkit. Retrieved January 6, 2026, from [Link]

  • Organophosphate-induced delayed neuropathy. (n.d.). In Wikipedia. Retrieved January 6, 2026, from [Link]

  • Sogorb, M. A., et al. (2014). Hyperactivity and Seizure Induced by Tricresyl Phosphate Are Isomer-Specific and Not Linked to Phenyl Valerate-Neuropathy Target Esterase Activity Inhibition in Zebrafish. Toxicological Sciences, 142(2), 435-445. [Link]

  • OECD. (2009). Test No. 418: Delayed Neurotoxicity of Organophosphorus Substances Following Acute Exposure. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

  • University of Victoria Libraries. (n.d.). Test No. 418: Delayed Neurotoxicity of Organophosphorus Substances Following Acute Exposure. Retrieved January 6, 2026, from [Link]

  • OECD iLibrary. (n.d.). Test No. 418: Delayed Neurotoxicity of Organophosphorus Substances Following Acute Exposure. Retrieved January 6, 2026, from [Link]

  • Environment Agency. (2009). Environmental risk evaluation report: Tricresyl phosphate (CAS no. 1330-78-5). GOV.UK. [Link]

  • Sogorb, M. A., et al. (2010). An alternative in vitro method for detecting neuropathic compounds based on acetylcholinesterase inhibition and on inhibition and aging of neuropathy target esterase (NTE). Toxicology in Vitro, 24(3), 942-948. [Link]

  • MAK Commission. (2023). Tricresyl phosphate, sum of all ortho isomers. The MAK Collection for Occupational Health and Safety, 8(3). [Link]

  • Richardson, R. J., et al. (1993). Neurotoxic Esterase (NTE) Assay: Optimized Conditions Based on Detergent-Induced Shifts in the Phenol/4-Aminoantipyrine Chromophore Spectrum. Journal of Biochemical Toxicology, 8(3), 149-157. [Link]

  • Carletti, E., et al. (2013). Inhibition Pathways of the Potent Organophosphate CBDP With Cholinesterases Revealed by X-ray Crystallographic Snapshots and Mass Spectrometry. Journal of the American Chemical Society, 135(8), 3122–3130. [Link]

  • Duarte, D. J., et al. (2017). In vitro neurotoxic hazard characterization of different tricresyl phosphate (TCP) isomers and mixtures. Toxicology and Applied Pharmacology, 318, 20-30. [Link]

  • Sogorb, M. A., et al. (2010). An alternative in vitro method for detecting neuropathic compounds based on acetylcholinesterase inhibition and on inhibition and aging of neuropathy target esterase (NTE). Johns Hopkins University Libraries. [Link]

  • Carletti, E., et al. (2013). Inhibition Pathways of the Potent Organophosphate CBDP with Cholinesterases Revealed by X-ray Crystallographic Snapshots and Mass Spectrometry. ResearchGate. [Link]

  • U.S. Environmental Protection Agency. (1996). Health Effects Test Guidelines OPPTS 870.6100 Delayed Neurotoxicity of Organophosphorus Substances Following Acute and 28 Day Exposure. [Link]

  • de Oliveira, G. H., et al. (2011). Comparative in vitro study of the inhibition of human and hen esterases by methamidophos enantiomers. Toxicology in Vitro, 25(8), 1775-1780. [Link]

  • Richardson, R. J., et al. (2019). Neuropathy target esterase (NTE/PNPLA6) and organophosphorus compound-induced delayed neurotoxicity (OPIDN). Neurobiology of Disease, 132, 104582. [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2023). Cresyl phosphates and xylyl phosphates - Evaluation statement. [Link]

Sources

A Comparative Guide to the Neurotoxicity of Tri-o-cresyl Phosphate and Other Organophosphates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the neurotoxic profiles of various organophosphorus (OP) compounds, with a primary focus on the unique mechanisms of tri-o-cresyl phosphate (TOCP). Unlike many OP pesticides that primarily induce acute cholinergic toxicity, TOCP is the archetypal agent for a distinct, delayed, and often irreversible neurological syndrome. Understanding these differences is critical for accurate risk assessment, diagnosis, and the development of targeted therapeutic strategies.

Divergent Pathways of Neurotoxicity: A Tale of Two Targets

The neurotoxicity of organophosphates is not monolithic. It is predominantly dictated by the compound's primary molecular target within the nervous system. While most OPs, such as the insecticide parathion and the nerve agent sarin, exert their toxicity by inhibiting acetylcholinesterase (AChE), TOCP's principal neurotoxic effects are mediated through a different enzyme: Neuropathy Target Esterase (NTE).[1][2][3]

  • Acetylcholinesterase (AChE) Inhibition: Potent AChE inhibitors like parathion and sarin cause a rapid buildup of the neurotransmitter acetylcholine in synaptic clefts.[4][5][6][7] This leads to a state of hypercholinergic stimulation, manifesting as the "cholinergic crisis," with symptoms including salivation, lacrimation, urination, diaphoresis, gastrointestinal distress, and emesis (SLUDGE), as well as muscle tremors, paralysis, and seizures.[7][8] This acute toxicity is the hallmark of poisoning with most OP insecticides and chemical warfare agents.[6][9]

  • Neuropathy Target Esterase (NTE) Inhibition: TOCP is a weak inhibitor of AChE but a potent inhibitor of NTE (also known as patatin-like phospholipase domain-containing protein 6 or PNPLA6).[1][3][10] The inhibition of NTE by specific OPs like TOCP initiates a cascade of events leading to Organophosphate-Induced Delayed Neuropathy (OPIDN).[1][2][11] This condition is characterized by a "silent period" of 1 to 4 weeks post-exposure, after which sensory and motor neuropathies develop.[12][13] The mechanism involves not just inhibition, but a subsequent "aging" process of the phosphorylated NTE, which is thought to trigger the distal axonopathy.[8][14]

Comparative Analysis of Organophosphate Neurotoxicity

The fundamental difference in molecular targets between TOCP and other OPs results in dramatically different clinical presentations, onsets, and prognoses.

FeatureTri-o-cresyl Phosphate (TOCP)Parathion / ChlorpyrifosSarin (Nerve Agent)
Primary Target Neuropathy Target Esterase (NTE)[1][2]Acetylcholinesterase (AChE)[4][15]Acetylcholinesterase (AChE)[6][7]
Primary Syndrome Organophosphate-Induced Delayed Neuropathy (OPIDN)[1][11]Acute Cholinergic Crisis[5][16]Acute Cholinergic Crisis, Seizures, Respiratory Arrest[7]
Onset of Symptoms Delayed (1-4 weeks post-exposure)[12]Rapid (minutes to hours)[5]Extremely Rapid (seconds to minutes)[7]
Key Clinical Signs Cramping pain, numbness, progressive weakness in limbs, foot/wrist drop, spastic ataxia.[12]SLUDGE symptoms, muscle fasciculations, respiratory distress, convulsions.[8][16]Miosis, profuse secretions, convulsions, flaccid paralysis, respiratory failure.[7]
Primary Pathology Central-peripheral distal axonopathy; degeneration of long axons.[2][12]Cholinergic hyperstimulation at muscarinic and nicotinic receptors.[5]Systemic cholinergic crisis, leading to rapid incapacitation and death.[6][7]
Prognosis Often incomplete recovery; permanent spasticity and ataxia are common.[11][12]Recovery possible with prompt and aggressive medical treatment (atropine, oximes).High lethality without immediate antidote administration.[17]

Causality Behind the Comparison: This table highlights the critical diagnostic and therapeutic distinctions. While a patient exposed to parathion requires immediate intervention to manage the cholinergic crisis, a patient exposed to TOCP may appear asymptomatic for weeks.[12] The therapeutic focus for parathion is AChE reactivation, whereas for TOCP, no specific treatment exists to reverse the established neuropathy.[11] Chlorpyrifos, while primarily an AChE inhibitor, is also studied for developmental neurotoxicity that may occur at exposures below the threshold for systemic toxicity, suggesting mechanisms beyond simple AChE inhibition.[18][19][20]

Molecular Mechanisms and Signaling Pathways

The Pathway to OPIDN: TOCP and Neuropathy Target Esterase

The initiation of OPIDN is a two-step process involving NTE.[14]

  • Inhibition: TOCP (or its active metabolite, cresyl saligenin phosphate) phosphorylates the serine active site of NTE.[3]

  • Aging: A subsequent conformational change occurs where one of the o-cresyl groups is cleaved, leaving a negatively charged phosphate group attached to the enzyme. This "aged" enzyme is resistant to reactivation and is the critical initiating event for axonopathy.[14]

A threshold of approximately 70% inhibition and aging of nervous system NTE is required to trigger OPIDN.[2][21] The downstream effects of this aged NTE are thought to disrupt phospholipid homeostasis and axonal transport, leading to the characteristic distal degeneration of long axons.[22]

Caption: Molecular cascade of TOCP-induced OPIDN.

The Cholinergic Crisis: AChE-Inhibiting OPs

The mechanism for compounds like parathion is more direct. Its active metabolite, paraoxon, phosphorylates the serine active site of AChE.[2][4] This prevents the breakdown of acetylcholine, leading to its accumulation and continuous stimulation of cholinergic receptors throughout the central and peripheral nervous systems, causing the acute toxic storm.[16]

Methodologies for Comparative Neurotoxicity Assessment

To differentiate and characterize the neurotoxic potential of various OPs, specific and validated experimental protocols are essential.

Experimental Workflow for Comparative Analysis

A robust comparative study involves a multi-tiered approach, from initial in vitro screening to in vivo confirmation and behavioral assessment. The choice of model is critical; for instance, the adult hen is the preferred animal model for OPIDN studies because it reliably exhibits the delayed neurological signs, unlike many rodent species.[23]

Experimental_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Confirmation (e.g., Adult Hen Model) cluster_behavior Neurobehavioral Assessment Compounds Test OPs (TOCP, Parathion, etc.) NTE_Assay NTE Inhibition Assay Compounds->NTE_Assay AChE_Assay AChE Inhibition Assay Compounds->AChE_Assay IC50_NTE IC50_NTE NTE_Assay->IC50_NTE Determine IC50 IC50_AChE IC50_AChE AChE_Assay->IC50_AChE Determine IC50 Dosing Administer Test OP (Single Dose) IC50_NTE->Dosing Select Doses IC50_AChE->Dosing Observation Clinical Observation (1-21 days) Dosing->Observation Histopath Histopathology (Spinal Cord, Nerves) Observation->Histopath Gait Gait Scoring / Ataxia Observation->Gait Motor Motor Function Tests Observation->Motor Cognitive Cognitive Tests (for chronic low-level models)

Caption: Tiered workflow for comparative OP neurotoxicity testing.

Key Experimental Protocols

This assay is crucial for identifying compounds with OPIDN potential. It measures the portion of phenyl valerate hydrolysis that is resistant to inhibition by a non-neuropathic OP (paraoxon) but sensitive to inhibition by a known neuropathic OP (mipafox).[24][25]

Principle: The assay differentiates NTE activity from other background esterases based on its unique inhibitor sensitivity profile. The difference in esterase activity between a sample inhibited with paraoxon alone and a sample inhibited with both paraoxon and mipafox represents the specific activity of NTE.[25]

Step-by-Step Methodology:

  • Tissue Preparation: Homogenize brain or spinal cord tissue in a suitable buffer (e.g., 50 mM Tris-HCl, 0.2 mM EDTA, pH 8.0). Centrifuge to obtain a supernatant fraction containing the enzyme.[24][25]

  • Differential Inhibition: Aliquot the supernatant into three sets of tubes:

    • Set A (Total Esterase): Add buffer only.

    • Set B (Paraoxon-Resistant): Add a concentration of paraoxon sufficient to inhibit non-NTE esterases (e.g., 40 µM). Incubate for 20 minutes.[25]

    • Set C (Paraoxon + Mipafox-Inhibited): Add paraoxon (40 µM) and a known NTE inhibitor, mipafox (e.g., 50-500 µM). Incubate for 20 minutes.[25]

  • Substrate Reaction: Add the substrate, phenyl valerate, to all tubes and incubate for a defined period (e.g., 20 minutes) to allow for hydrolysis.[25]

  • Color Development: Stop the reaction and develop color by adding a solution of 4-aminoantipyrine followed by potassium ferricyanide.[25] This reacts with the phenol produced from phenyl valerate hydrolysis.

  • Measurement: Read the absorbance at 486 nm.[25]

  • Calculation: NTE Activity = (Absorbance of Set B) - (Absorbance of Set C).

Self-Validation: The inclusion of the differential inhibitors is a self-validating system. A successful assay will show significantly lower activity in Set C compared to Set B, confirming the presence and measurement of mipafox-sensitive NTE.

Neurobehavioral tests are used to quantify functional deficits following OP exposure. The specific tests vary depending on the expected syndrome (acute vs. delayed).

For OPIDN (in animal models):

  • Gait Scoring: Observe animals daily following exposure. Score ataxia and paralysis on a predefined scale (e.g., 0 = normal, 8 = severe paralysis). This is a primary endpoint for OPIDN.

  • Inclined Plane Test: Measure the maximum angle at which an animal can maintain its position for a set time to assess limb strength.

For Chronic, Low-Level Exposure (in human studies): Studies on populations with occupational exposure often use a battery of tests to assess cognitive functions that may be subtly impaired.[26][27]

  • Psychomotor Speed: Digit Symbol Substitution Test, Trail Making Test Part A.[28]

  • Executive Function: Trail Making Test Part B.[28]

  • Memory and Learning: Benton Visual Retention Test, Digit Span.[28]

Causality in Protocol Choice: For assessing OPIDN, functional motor tests like gait scoring are paramount as they directly measure the clinical signs of the axonopathy. For assessing the effects of chronic, low-level exposure to AChE-inhibiting pesticides, the focus shifts to cognitive domains, as these have been found to be more sensitive endpoints than overt cholinergic signs.[26][29]

Conclusion and Future Directions

The comparative neurotoxicology of organophosphates reveals at least two distinct major pathways: the rapid, AChE-mediated cholinergic crisis and the delayed, NTE-mediated axonopathy. Tri-o-cresyl phosphate stands as the classic example of the latter, highlighting that not all compounds within this chemical class are alike.[1][30][31] This distinction is fundamental for accurate diagnosis, risk assessment of commercial OP mixtures, and the development of targeted therapies.

Future research should continue to explore non-canonical targets of OPs. Evidence suggests that some OPs can induce developmental neurotoxicity or affect targets like glutamate receptors and cytoskeletal proteins through mechanisms independent of either AChE or NTE inhibition, complicating the toxicological landscape and emphasizing the need for compound-specific evaluation.[3][18][32]

References

  • Exploring Tri-Ortho-Cresyl Phosphate Neurotoxicity and Underlying Mechanisms. (n.d.). MDPI. [Link]

  • Richardson, R. J., et al. (2020). Neuropathy target esterase (NTE/PNPLA6) and organophosphorus compound-induced delayed neurotoxicity (OPIDN). ScienceDirect. [Link]

  • Slotkin, T. A., et al. (2008). Comparative Developmental Neurotoxicity of Organophosphates In Vivo: Transcriptional Responses of Pathways for Brain Cell Development, Cell Signaling, Cytotoxicity and Neurotransmitter Systems. PubMed Central. [Link]

  • Pope, C. N., et al. (1993). The role of neurotoxic esterase (NTE) in the prevention and potentiation of organophosphorus-induced delayed neurotoxicity (OPIDN). PubMed. [Link]

  • Iqubal, A., et al. (2019). Environmental Toxicology and Health Effects Associated with Methyl Parathion Exposure – A Scientific Review. MDPI. [Link]

  • Glynn, P. (1993). Neuropathy target esterase (NTE) and organophosphorus-induced delayed polyneuropathy (OPIDP): recent advances. PubMed. [Link]

  • Mackenzie Ross, S. J., et al. (2013). Neurobehavioral problems following low-level exposure to organophosphate pesticides: a systematic and meta-analytic review. Critical Reviews in Toxicology. [Link]

  • Zhang, C., et al. (2022). Differences in neurotoxic outcomes of organophosphorus pesticides revealed via multi-dimensional screening in adult and regenerating planarians. Frontiers in Toxicology. [Link]

  • Slotkin, T. A., et al. (2006). Comparative developmental neurotoxicity of organophosphate insecticides: effects on brain development are separable from systemic toxicity. Duke University. [Link]

  • Farahat, F. M., et al. (2003). Neurobehavioural effects among workers occupationally exposed to organophosphorous pesticides. PubMed Central. [Link]

  • Panuwet, P., et al. (2016). Neurobehavioral effects of exposure to organophosphates and pyrethroid pesticides among Thai children. PubMed. [Link]

  • Zhang, C., et al. (2022). Differences In Neurotoxic Outcomes Of Organophosphorus Pesticides Revealed Via Multi-Dimensional Screening In Adult And Regenerating Planarians. Swarthmore College. [Link]

  • Glynn, P. (2006). A Mechanism for Organophosphate-Induced Delayed Neuropathy. PubMed. [Link]

  • Richardson, R. J., et al. (2020). Neuropathy target esterase (NTE/PNPLA6) and organophosphorus compound-induced delayed neurotoxicity (OPIDN). PubMed. [Link]

  • Parathion | Medical Management Guidelines. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Hausherr, S., et al. (2016). Assessment of neurotoxic effects of tri-cresyl phosphates (TCPs) and cresyl saligenin phosphate (CBDP) using a combination of in vitro techniques. PubMed. [Link]

  • Toxicological Profile for Parathion. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • de Ree, M. H., et al. (2016). In vitro neurotoxic hazard characterization of different tricresyl phosphate (TCP) isomers and mixtures. Utrecht University Repository. [Link]

  • Zhang, C., et al. (2022). Differences in neurotoxic outcomes of organophosphorus pesticides revealed via multi-dimensional screening in adult and regenerating planarians. Frontiers Media S.A.. [Link]

  • Mackenzie Ross, S. J., et al. (2013). Neurobehavioral problems following low-level exposure to organophosphate pesticides: a systematic and meta-analytic review. Taylor & Francis Online. [Link]

  • Assessment of neurotoxic effects of tri-cresyl phosphates (TCPs) and cresyl saligenin phosphate (CBDP) using a combination of in vitro techniques. (2016). ResearchGate. [Link]

  • Neuropathy target esterase (NTE/PNPLA6) and organophosphorus compound-induced delayed neurotoxicity (OPIDN). (2020). ResearchGate. [Link]

  • Mackenzie Ross, S. J., et al. (2013). Neurobehavioral problems following low-level exposure to organophosphate pesticides: a systematic and meta-analytic review. PubMed. [Link]

  • Aldridge, W. N., et al. (2012). Developmental Neurotoxicity of Parathion: Progressive Effects on Serotonergic Systems in Adolescence and Adulthood. PubMed Central. [Link]

  • Appendix E: Effects of Long-Term Exposure to Organophosphate Pesticides in Humans. (2000). The National Academies Press. [Link]

  • Johannsen, F. R., et al. (1995). Organophosphate-induced delayed neurotoxicity of triarylphosphates. PubMed. [Link]

  • Zur-Hargassen, R., et al. (1999). Involvement of glial cells in the neurotoxicity of parathion and chlorpyrifos. PubMed. [Link]

  • Li, B., et al. (2015). Sarin (GB, O-isopropyl methylphosphonofluoridate) neurotoxicity: critical review. Archives of Toxicology. [Link]

  • Organophosphate-induced delayed neuropathy. (n.d.). Wikipedia. [Link]

  • Effect of over-expression of neuropathy target esterase on mammalian cell proliferation. (2005). Wiley Online Library. [Link]

  • Li, B., et al. (2015). Sarin (GB, O-isopropyl methylphosphonofluoridate) neurotoxicity: critical review. PubMed Central. [Link]

  • Hales, E. C., et al. (2019). Neuropathy target esterase activity defines phenotypes among PNPLA6 disorders. PubMed Central. [Link]

  • Organophosphate Poison Induced Delayed Polyneuropathy (Opidn) After Inhalational Poisoning- A Rare Sequel. (2019). Valley International Journals. [Link]

  • Lotti, M., & Moretto, A. (2005). Organophosphate-induced delayed polyneuropathy. PubMed. [Link]

  • Faria, M., et al. (2017). Developmental neurotoxicity of the organophosphorus insecticide chlorpyrifos: from clinical findings to preclinical models and potential mechanisms. PubMed Central. [Link]

  • Organophosphate-Induced Delayed Polyneuropathy. (2005). ResearchGate. [Link]

  • Tabun (GA), Sarin (GB), Soman (GD), VX, and Fourth Generation Agents (FGAs). (n.d.). Chemical Hazards Emergency Medical Management (CHEMM). [Link]

  • OBM Neurobiology | Neurotoxicity Following Exposure to Chlorpyrifos. (2025). LIDSEN Publishing Inc.. [Link]

  • Neurotoxic Esterase (NTE) Assay: Optimized Conditions Based on Detergent-Induced Shifts in the Phenol/4-Aminoantipyrine Chromophore Spectrum. (2025). ResearchGate. [Link]

  • Sarin (GB, O-isopropyl methylphosphonofluoridate) neurotoxicity: critical review. (2015). ResearchGate. [Link]

  • MacDonell, Z., et al. (2020). Neurotoxicity of chlorpyrifos and chlorpyrifos-oxon to Daphnia magna. PubMed. [Link]

  • Wang, Q. Z., et al. (2006). Biosensor assay of neuropathy target esterase in whole blood as a new approach to OPIDN risk assessment: review of progress. PubMed. [Link]

  • Neurotoxicity Following Exposure to Chlorpyrifos. (2025). LIDSEN Publishing Inc.. [Link]

  • Chlorpyrifos: pesticide tied to brain damage in children. (2024). U.S. Right to Know. [Link]

Sources

A Senior Application Scientist's Guide to the Validation of Biomarkers for o-Cresyl Phosphate Exposure

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Robust Biomarker Validation in o-Cresyl Phosphate Exposure

This compound (OCP), a member of the organophosphate ester family, is utilized in various industrial applications, including as a plasticizer and a flame retardant. Human exposure to OCP, a component of tricresyl phosphate (TCP), is a significant concern due to its potential for delayed neurotoxicity. The neurotoxic effects are primarily attributed to the metabolic activation of tri-o-cresyl phosphate (ToCP) by cytochrome P450 enzymes in the liver. This process generates a highly reactive metabolite, cresyl saligenin phosphate (CBDP), which can covalently modify and inhibit various serine hydrolases, leading to a condition known as organophosphate-induced delayed neuropathy (OPIDN)[1][2][3].

Given the severe and often irreversible nature of OCP-induced neurotoxicity, the development and validation of sensitive and specific biomarkers are paramount for accurately assessing exposure, diagnosing potential poisoning, and understanding the underlying toxicological mechanisms. This guide provides a comparative analysis of the principal biomarkers for OCP exposure, delves into the rationale behind experimental choices for their validation, and offers a detailed protocol for the validation of the most promising biomarker to date.

The Metabolic Activation of this compound: A Foundation for Biomarker Development

Understanding the metabolic pathway of OCP is fundamental to identifying and validating relevant biomarkers. The parent compound, ToCP, is not directly neurotoxic but undergoes a bioactivation process.

OCP_Metabolism ToCP Tri-o-cresyl phosphate (ToCP) CYP450 Cytochrome P450 (Liver) ToCP->CYP450 Bioactivation Excretion Urinary Metabolites (e.g., o-cresol, dialkyl phosphates) ToCP->Excretion Metabolism & Excretion CBDP Cresyl Saligenin Phosphate (CBDP) (Neurotoxic Metabolite) CYP450->CBDP BChE Butyrylcholinesterase (BChE) CBDP->BChE Covalent Binding to Serine Residue oCP_BChE oCP-BChE Adduct (Stable Biomarker) BChE->oCP_BChE

Caption: Metabolic pathway of Tri-o-cresyl phosphate (ToCP).

This metabolic activation to CBDP is a critical event, as CBDP is a potent inhibitor of several esterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)[1][3]. The covalent binding of CBDP to these enzymes forms stable adducts, which serve as long-lasting biomarkers of exposure.

Comparative Analysis of Biomarkers for this compound Exposure

The selection of an appropriate biomarker depends on several factors, including the window of detection, specificity, sensitivity, and the feasibility of the analytical method. Here, we compare the three primary classes of biomarkers for OCP exposure.

Biomarker ClassDescriptionAdvantagesDisadvantagesAnalytical Methods
Cholinesterase (ChE) Inhibition Measurement of the activity of acetylcholinesterase (AChE) in red blood cells or butyrylcholinesterase (BChE) in plasma.[4][5][6]Well-established, relatively simple and inexpensive assays. Can indicate a biologically effective dose.Low specificity, as ChE activity can be influenced by various factors other than OCP exposure.[7] Short window of detection as enzyme activity can recover. Does not identify the specific causative agent.Spectrophotometric assays (e.g., Ellman method).
Urinary Metabolites Detection of OCP metabolites, such as o-cresol and dialkyl phosphates (DAPs), in urine.[8][9][10][11][12][13][14][15]Non-invasive sample collection. Can indicate recent exposure.Short half-life, reflecting only very recent exposure.[13] DAPs are not specific to OCP and can result from exposure to various organophosphates.[1][16] Potential for contamination from environmental sources.[16]Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[11][17][18]
Protein Adducts (oCP-BChE) Quantification of the stable covalent adduct formed between the OCP metabolite (CBDP) and butyrylcholinesterase (BChE).[7]High specificity for OCP exposure. Long biological half-life, providing a wider window for detection (days to weeks).[7] Direct evidence of target molecule interaction.Technically more complex and expensive analytical methods. Requires specialized equipment and expertise.Immunomagnetic separation followed by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).

Based on this comparison, the oCP-BChE protein adduct emerges as the most robust and specific biomarker for assessing OCP exposure, particularly for retrospective analysis and for confirming exposure in clinical and forensic settings. Its long half-life provides a significant advantage over the more transient nature of cholinesterase inhibition and urinary metabolites.

Validation of oCP-BChE as a Biomarker: A Step-by-Step Experimental Protocol

The validation of an analytical method for a biomarker is a critical process to ensure the reliability and accuracy of the results. This protocol is based on the principles of bioanalytical method validation as outlined by regulatory agencies such as the FDA and best practices in analytical toxicology.[4][7][19][20]

Experimental Workflow

Biomarker_Validation_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_validation Method Validation Sample Human Serum Sample Spike Spike with Internal Standard Sample->Spike Immuno Immunomagnetic Separation of BChE Spike->Immuno Digest Proteolytic Digestion (e.g., Trypsin) Immuno->Digest UHPLC UHPLC Separation Digest->UHPLC MSMS Tandem Mass Spectrometry (MS/MS) Detection UHPLC->MSMS Accuracy Accuracy MSMS->Accuracy Precision Precision MSMS->Precision LLOQ LLOQ MSMS->LLOQ Linearity Linearity MSMS->Linearity Specificity Specificity MSMS->Specificity Stability Stability MSMS->Stability

Caption: Workflow for the validation of the oCP-BChE biomarker.

Detailed Protocol

This protocol outlines the key steps for the validation of an immunomagnetic-UHPLC-MS/MS method for the quantification of oCP-BChE adducts in human serum.

1. Reagents and Materials:

  • Human serum (drug-free)

  • oCP-BChE and stable isotope-labeled internal standard (SIL-IS) reference materials

  • Anti-BChE antibody-coated magnetic beads

  • Trypsin (proteomics grade)

  • UHPLC system coupled to a triple quadrupole mass spectrometer

  • All other necessary reagents and solvents of appropriate purity

2. Preparation of Calibration Standards and Quality Control Samples:

  • Prepare a stock solution of the oCP-BChE reference standard.

  • Serially dilute the stock solution in drug-free human serum to prepare calibration standards at a minimum of six different concentration levels.

  • Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in drug-free human serum.

3. Sample Preparation:

  • To a 100 µL aliquot of serum sample, calibration standard, or QC sample, add the SIL-IS.

  • Add anti-BChE antibody-coated magnetic beads and incubate to capture BChE and oCP-BChE.

  • Wash the beads to remove non-specifically bound proteins.

  • Elute the captured proteins.

  • Perform proteolytic digestion of the eluted proteins with trypsin to generate specific peptides containing the adducted and non-adducted active site serine.

4. UHPLC-MS/MS Analysis:

  • Inject the digested sample onto the UHPLC system for separation of the target peptides.

  • Utilize a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for the detection and quantification of the specific precursor-to-product ion transitions for the target peptides and their corresponding SIL-IS.

5. Method Validation Parameters:

The following parameters must be thoroughly evaluated to ensure the method is fit for its intended purpose[7][19][20]:

  • Specificity and Selectivity: Analyze blank serum samples from at least six different sources to ensure no endogenous interferences are observed at the retention time of the analyte and IS.

  • Linearity and Range: Analyze the calibration standards in triplicate. The calibration curve should have a correlation coefficient (r²) of ≥ 0.99. The analytical range is the interval between the upper and lower limits of quantitation.

  • Accuracy and Precision: Analyze the QC samples at three levels on at least three different days. The accuracy (percent deviation from the nominal concentration) should be within ±15% (±20% for the LLOQ), and the precision (coefficient of variation) should be ≤15% (≤20% for the LLOQ).

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.

  • Matrix Effect: Evaluate the effect of the biological matrix on the ionization of the analyte by comparing the response of the analyte in post-extraction spiked blank serum with the response of the analyte in a neat solution.

  • Stability: Assess the stability of the analyte in serum under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.

Conclusion: Advancing Toxicological Assessment through Rigorous Biomarker Validation

The validation of biomarkers for this compound exposure is a critical endeavor for protecting public health and advancing the field of toxicology. While several biomarkers exist, the oCP-BChE protein adduct offers superior specificity and a longer detection window, making it a highly valuable tool for researchers, clinicians, and regulatory bodies. The successful implementation of a rigorously validated analytical method, such as the immunomagnetic-UHPLC-MS/MS protocol described herein, is essential for generating reliable and defensible data. By adhering to established validation guidelines and understanding the scientific principles behind experimental choices, the scientific community can enhance the accuracy of exposure assessment and contribute to a deeper understanding of OCP-induced neurotoxicity.

References

  • U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Scientific Working Group for Forensic Toxicology (SWGTOX). (2013). Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology, 37(7), 452–474. [Link]

  • Sommer, M. N., et al. (2013). Disposition, elimination, and metabolism of tri-o-cresyl phosphate following daily oral administration in Fischer 344 male rats. Journal of Toxicology and Environmental Health, Part A, 76(4-5), 296-311.
  • European Medicines Agency. (2022). Guideline on the validation of bioanalytical methods. [Link]

  • U.S. Food and Drug Administration. (2020). Biomarker Qualification: Evidentiary Framework. [Link]

  • Abou-Donia, M. B., et al. (1986). Absorption, distribution, excretion and metabolism of a single oral dose of [14C]tri-o-cresyl phosphate (TOCP)
  • UNODC. (2009). Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. [Link]

  • Abou-Donia, M. B., et al. (1986). Studies on the metabolism of the neurotoxic tri-o-cresyl phosphate. Distribution, excretion, and metabolism in male cats after a single, dermal application. Toxicology and Applied Pharmacology, 84(3), 409-422.
  • European Medicines Agency. Biomarker qualification. [Link]

  • Kosarac, I., et al. (2016). Quantitative determination of nine urinary metabolites of organophosphate flame retardants using solid phase extraction and ultra performance liquid chromatography coupled to tandem mass spectrometry (UPLC-MS/MS).
  • National Institutes of Health. Clinical and Translational Science Awards (CTSA) Program. [Link]

  • Sudakin, D. L., & Stone, D. L. (2011). Dialkyl phosphates as biomarkers of organophosphates: the current divide between epidemiology and clinical toxicology. Clinical Toxicology, 49(9), 797-801.
  • National Center for Advancing Translational Sciences. Clinical and Translational Science Award. [Link]

  • UT Southwestern Medical Center. Clinical and Translational Science Award (CTSA) Program. [Link]

  • U.S. Food and Drug Administration. Biomarker Guidances and Reference Materials. [Link]

  • Li, W., et al. (2021). Exploring Tri-Orththis compound Neurotoxicity and Underlying Mechanisms. Journal of Toxicology, 2021, 8868943.
  • Kromann, D., et al. (2023). Analytical Method Validation: are your analytical methods suitable for intended use? [Link]

  • van den Berg, M., et al. (2017). In vitro neurotoxic hazard characterization of different tricresyl phosphate (TCP) isomers and mixtures. Neurotoxicology, 62, 136-146.
  • Carmona-Fonseca, J. (2019). Cholinesterase inhibition as a biomarker for the surveillance of the occupationally exposed population to organophosphate pesticides. Revista de Ciencias de la Salud, 17(3), 1-17.
  • Zhao, X. L., et al. (2004). Tri-orththis compound (TOCP) decreases the levels of cytoskeletal proteins in hen sciatic nerve. Toxicology Letters, 152(2), 139-147.
  • Hausherr, I., et al. (2016). Assessment of neurotoxic effects of tri-cresyl phosphates (TCPs) and cresyl saligenin phosphate (CBDP) using a combination of in vitro techniques. Neurotoxicology, 56, 14-25.
  • U.S. Environmental Protection Agency. (2000). The Use of Data on Cholinesterase Inhibition for Risk Assessments of Organophosphorous and Carbamate Pesticides. [Link]

  • Rohlman, D. S., et al. (2011). Correlating neurobehavioral performance with biomarkers of organophosphorous pesticide exposure.
  • Abou-Donia, M. B., & Lapadula, D. M. (1986). Studies on the metabolism of the neurotoxic tri-o-cresyl phosphate. Synthesis and identification by infrared, proton nuclear magnetic resonance and mass spectrometry of five of its metabolites. Toxicology, 38(1), 1-13.
  • Dodson, R. E., et al. (2012). Urinary biomonitoring of phosphate flame retardants: levels in California adults and recommendations for future studies. Environmental Science & Technology, 46(24), 13456-13464.
  • Real, M., et al. (2019). Biomonitoring of common organophosphate metabolites in hair and urine of children from an agricultural community.
  • Suzuki, Y., et al. (2022). Urinary Metabolites of Organophosphate Pesticides among Pregnant Women Participating in the Japan Environment and Children's Study (JECS). International Journal of Environmental Research and Public Health, 19(3), 1735.
  • Waidyanatha, S., et al. (1983). Urinary o-cresol in toluene exposure. Scandinavian Journal of Work, Environment & Health, 9(5), 467-470.
  • GOV.UK. Environmental risk evaluation report: Tricresyl phosphate (CAS no. 1330-78-5). [Link]

  • Namba, T. (1971). Cholinesterase inhibition by organophosphorus compounds and its clinical effects.
  • Cequier, E., et al. (2014). A high-throughput method for determination of metabolites of organophosphate flame retardants in urine by ultra performance liquid chromatography-high resolution mass spectrometry. Analytica Chimica Acta, 845, 98-104.
  • New Jersey Department of Environmental Protection. Tri-cresyl phosphate (mixed isomers). [Link]

  • Gries, W., & Wisser, H. (1995). Rapid and sensitive quantitative analysis of alkyl phosphates in urine after organophosphate poisoning. Journal of Analytical Toxicology, 19(5), 323-328.
  • Quirós-Alcalá, L., et al. (2021). Factors affecting urinary organophosphate pesticide metabolite levels among Californian agricultural community members. Journal of Exposure Science & Environmental Epidemiology, 31(5), 840-851.

Sources

A Comparative Guide to the In Vitro and In Vivo Toxic Effects of o-Cresyl Phosphate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Bridging the Gap Between Benchtop and Biological Systems in o-Cresyl Phosphate Toxicology

This compound (OCP), a member of the organophosphate ester family, has a history of industrial use as a plasticizer and flame retardant. However, its potent neurotoxicity, particularly its association with a debilitating condition known as organophosphate-induced delayed neuropathy (OPIDN), has necessitated a thorough understanding of its toxicological profile. This guide provides a comprehensive comparison of the in vitro and in vivo toxic effects of OCP, offering researchers and drug development professionals a critical perspective on the methodologies used to assess its toxicity and the translation of findings from simplified, controlled environments to complex biological systems.

The primary challenge in toxicology is to accurately predict the adverse effects of a substance in humans. In vitro studies, utilizing cell cultures, offer a rapid, cost-effective, and ethically sound approach to investigate cellular and molecular mechanisms of toxicity. Conversely, in vivo studies, conducted in whole organisms, provide invaluable information on systemic effects, metabolic fate, and the complex interplay between different organ systems. This guide will delve into the specific toxicological endpoints evaluated for OCP in both systems, highlighting the correlations and discrepancies that inform a more complete risk assessment. Understanding these differences is paramount for refining preclinical safety evaluations and developing safer alternatives.

In Vitro Toxic Effects: Unraveling the Molecular Mechanisms of OCP Toxicity

In vitro models have been instrumental in dissecting the molecular and cellular events that underpin OCP-induced toxicity. These studies typically utilize neuronal cell lines, such as human neuroblastoma (SK-N-SH, SH-SY5Y) and rat pheochromocytoma (PC12) cells, as well as primary neuronal cultures, to investigate key toxicological endpoints.[1][2]

Cytotoxicity and Cell Viability

Exposure of neuronal cell lines to OCP leads to a dose-dependent decrease in cell viability. For instance, in human neuroblastoma SK-N-SH cells, a 12-hour exposure to a high concentration of OCP (5 mM) resulted in an approximately 50% reduction in cell viability.[1] This cytotoxic effect is often a starting point for more detailed mechanistic investigations.

Inhibition of Neurite Outgrowth and Cytoskeletal Disruption

A hallmark of OCP's neurotoxicity at the cellular level is the inhibition of neurite outgrowth, a crucial process for neuronal development and connectivity. In both mouse neuroblastoma N2a and rat PC12 cells, tricresyl phosphate (of which OCP is an isomer) at a concentration of 1 µg/ml was shown to inhibit the formation of axon-like processes.[3] This effect is closely linked to the disruption of the neuronal cytoskeleton. Studies have revealed that OCP exposure leads to a significant reduction in the expression of key cytoskeletal proteins, including neurofilament high molecular weight protein (NF-H), microtubule-associated protein 2c (MAP2c), and tau protein in SK-N-SH cells.[1] This disruption of the neurofilament network is considered an early and critical event in OCP's cellular toxicity.[1]

Enzymatic Inhibition: The Critical Role of Neuropathy Target Esterase (NTE)

The primary molecular target for OCP-induced delayed neurotoxicity is widely accepted to be Neuropathy Target Esterase (NTE), a serine esterase found in the nervous system. In vitro studies have consistently demonstrated that OCP and its metabolites potently inhibit NTE activity. For example, OCP has been shown to significantly reduce NTE activity in differentiated rat PC12 and C6 cells.[4] The inhibition of NTE, followed by an "aging" process of the phosphorylated enzyme, is considered the initiating event in the pathogenesis of OPIDN.[4][5] OCP also inhibits acetylcholinesterase (AChE), though this is more associated with acute cholinergic toxicity rather than the delayed neuropathy characteristic of OCP.[1][4]

Disruption of Cellular Homeostasis: Calcium Signaling and Oxidative Stress

Beyond direct enzyme inhibition, OCP disrupts critical cellular processes. In vitro studies have shown that OCP can induce an imbalance in intracellular calcium homeostasis.[4] This can lead to the activation of calcium-dependent proteases, which contribute to neuronal damage. Furthermore, exposure to organophosphates, including OCP, can induce oxidative stress in cells, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage.

In Vivo Toxic Effects: Systemic Manifestations and the Classic Model of OPIDN

In vivo studies are essential for understanding the systemic toxicity of OCP, its metabolic activation, and the development of complex pathologies like OPIDN. The adult hen is the most sensitive and widely used animal model for studying OPIDN due to its close mimicry of the human condition.[5][6]

Organophosphate-Induced Delayed Neuropathy (OPIDN) in the Hen Model

A single oral dose of OCP can induce the characteristic signs of OPIDN in hens after a delay period of 8 to 14 days.[7] Doses ranging from 30 mg/kg to 750 mg/kg have been shown to cause varying degrees of neurotoxicity.[8] The clinical signs progress from mild incoordination and ataxia to severe paralysis of the limbs.[8][9]

Histopathological examination of nerve tissues from OCP-treated hens reveals a characteristic central-peripheral distal axonopathy. This includes the swelling, fragmentation, and degeneration of axons and myelin in the spinal cord and peripheral nerves.[10]

Biochemically, in vivo exposure to OCP leads to a significant and dose-dependent inhibition of NTE in the brain and spinal cord.[10] A threshold of approximately 70-80% NTE inhibition is generally considered necessary for the development of clinical signs of OPIDN.[4]

Toxicity in Other Animal Models

While hens are the most sensitive species, OCP toxicity has also been studied in other animals. In rats, OCP has been shown to cause testicular toxicity, characterized by atrophy of the seminiferous tubules.[11] However, rats are notably less sensitive to the delayed neurotoxic effects of OCP compared to hens.[10] Studies in mice have demonstrated that OCP can induce liver toxicity, with effects on various proteolytic enzyme activities.[12]

Acute Toxicity: LD50 Values

The acute lethal dose (LD50) of OCP varies depending on the animal species and the route of administration. The following table summarizes some reported LD50 values.

SpeciesRoute of AdministrationLD50 (mg/kg)
RatOral8400[11]
ChickenOral100-200

Comparative Analysis: Bridging the Divide Between In Vitro and In Vivo Findings

A critical analysis of the in vitro and in vivo data reveals both strong correlations and important discrepancies that are crucial for a comprehensive understanding of OCP toxicity.

Correlations

The central role of NTE inhibition as the initiating event in OPIDN is strongly supported by both in vitro and in vivo studies. In vitro assays demonstrate the direct inhibitory effect of OCP on NTE activity, while in vivo studies show a clear dose-response relationship between NTE inhibition in the nervous system and the development of clinical and pathological signs of OPIDN.[4][10]

The cytoskeletal disruption observed in vitro, particularly the damage to neurofilaments, provides a plausible cellular mechanism for the axonal degeneration seen in the histopathology of OPIDN in vivo.[1]

Discrepancies and the Importance of Metabolism

A significant discrepancy lies in the direct application of OCP in in vitro systems versus its metabolic activation in vivo . OCP itself is not the ultimate neurotoxic agent. In the body, it undergoes metabolic activation by cytochrome P450 enzymes, primarily in the liver, to form a highly reactive cyclic metabolite, cresyl saligenin phosphate (also referred to as saligenin cyclic-o-tolyl phosphate or SCOTP).[13][14] This metabolite is a much more potent inhibitor of NTE than the parent compound.

Standard in vitro cell cultures often lack the metabolic capacity of the liver. Therefore, studies using these systems may underestimate the true neurotoxic potential of OCP unless a metabolic activation system (e.g., liver microsomes) is incorporated.[15][16] This highlights a critical limitation of simplistic in vitro models and emphasizes the need for more complex systems, such as co-cultures with hepatocytes or the use of liver S9 fractions, to better mimic the in vivo situation.

Species-specific sensitivity is another area where discrepancies arise. The high sensitivity of hens and humans to OPIDN is not fully replicated in rodents.[10] This is likely due to differences in metabolism, detoxification pathways, and the intrinsic properties of NTE across species. These differences underscore the importance of selecting appropriate animal models in toxicological studies and the caution required when extrapolating data between species.

Methodologies: Experimental Protocols for Assessing OCP Toxicity

To ensure scientific integrity and reproducibility, standardized and well-validated protocols are essential. Below are detailed, step-by-step methodologies for key experiments used to assess OCP toxicity.

In Vitro Neurite Outgrowth Assay in PC12 Cells

This assay is used to quantify the effect of OCP on neuronal differentiation.

Protocol:

  • Cell Seeding: Plate PC12 cells in collagen-coated multi-well plates at a density that allows for individual cell analysis.

  • Differentiation Induction: After cell attachment, replace the growth medium with a low-serum medium containing Nerve Growth Factor (NGF) to induce differentiation and neurite outgrowth.[17][18]

  • OCP Treatment: Concurrently with NGF induction, treat the cells with various concentrations of OCP or its metabolites. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a defined period (e.g., 48-72 hours) to allow for neurite extension.

  • Fixation and Staining: Fix the cells with paraformaldehyde and permeabilize with a detergent. Stain the cells with an antibody against a neuronal marker (e.g., β-III tubulin) and a nuclear stain (e.g., DAPI).

  • Imaging and Analysis: Acquire images using a high-content imaging system. Use automated image analysis software to quantify neurite length, number of neurites per cell, and cell number.[19]

In Vitro Neuropathy Target Esterase (NTE) Inhibition Assay

This assay measures the inhibitory potential of OCP on NTE activity in a cell-free system or in cell lysates.

Protocol:

  • Enzyme Source Preparation: Prepare a homogenate of a tissue rich in NTE (e.g., hen brain or spinal cord) or use lysates from a suitable cell line (e.g., SH-SY5Y).[20]

  • Pre-incubation with Inhibitors: Aliquot the enzyme source and pre-incubate with:

    • A non-neuropathic organophosphate (e.g., paraoxon) to inhibit non-NTE esterases.

    • A combination of the non-neuropathic OP and a specific NTE inhibitor (e.g., mipafox) to determine the NTE-specific activity.

    • The test compound (OCP) at various concentrations.

  • Substrate Addition: Add a substrate for NTE, typically phenyl valerate.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time.

  • Reaction Termination and Measurement: Stop the reaction and measure the amount of phenol produced from the hydrolysis of phenyl valerate, often using a colorimetric method involving 4-aminoantipyrine.[21]

  • Calculation: Calculate the NTE activity as the difference between the activity in the presence of the non-neuropathic OP alone and the activity in the presence of both inhibitors. Determine the IC50 value for OCP.

In Vivo Organophosphate-Induced Delayed Neuropathy (OPIDN) Protocol in Hens

This is the gold standard in vivo model for assessing the delayed neurotoxic potential of organophosphates.

Protocol:

  • Animal Selection and Acclimation: Use adult domestic hens, which are highly sensitive to OPIDN. Acclimate the animals to the housing conditions.

  • Dosing: Administer a single oral dose of OCP, typically dissolved in a suitable vehicle like corn oil, via gavage.[9] A range of doses should be tested to establish a dose-response relationship. Include a vehicle control group.

  • Clinical Observation: Observe the hens daily for a period of at least 21 days for the onset and progression of clinical signs of neurotoxicity, including ataxia, weakness, and paralysis.[8][9] A scoring system can be used to quantify the severity of the clinical signs.

  • Biochemical Analysis: At the end of the observation period, or at interim time points, euthanize the animals and collect brain and spinal cord tissues for the measurement of NTE activity.

  • Histopathology: Collect sections of the spinal cord and peripheral nerves, fix them in formalin, and process them for histopathological examination. Stain the sections with appropriate stains (e.g., hematoxylin and eosin, luxol fast blue) to assess for axonal degeneration and demyelination.

Visualizing the Mechanisms of OCP Toxicity

To better understand the complex processes involved in OCP toxicity, the following diagrams illustrate the metabolic activation pathway and the key signaling pathways implicated in its neurotoxic effects.

OCP_Metabolism OCP This compound (OCP) (Less Toxic) Metabolism Metabolic Activation (Cytochrome P450 in Liver) OCP->Metabolism Biotransformation CBDP Cresyl Saligenin Phosphate (CBDP) (Highly Neurotoxic Metabolite) Metabolism->CBDP Cyclization

Caption: Metabolic activation of this compound (OCP).

OCP_Neurotoxicity_Pathway cluster_initiation Initiation Phase cluster_downstream Downstream Effects CBDP Cresyl Saligenin Phosphate (CBDP) NTE Neuropathy Target Esterase (NTE) CBDP->NTE Inhibition & Aging Aged_NTE Aged, Inhibited NTE NTE->Aged_NTE Calcium Calcium Homeostasis Dysregulation Aged_NTE->Calcium Triggers Cytoskeleton Cytoskeletal Disruption (Neurofilament Damage) Aged_NTE->Cytoskeleton Leads to Mitochondria Mitochondrial Dysfunction Aged_NTE->Mitochondria Axonal_Degeneration Axonal Degeneration Calcium->Axonal_Degeneration Cytoskeleton->Axonal_Degeneration Mitochondria->Axonal_Degeneration OPIDN Organophosphate-Induced Delayed Neuropathy (OPIDN) Axonal_Degeneration->OPIDN Results in

Caption: Key signaling pathways in OCP-induced neurotoxicity.

Conclusion: An Integrated Approach for a Holistic Toxicological Assessment

The comparison of in vitro and in vivo toxic effects of this compound underscores the necessity of an integrated toxicological approach. In vitro studies provide invaluable insights into the molecular initiating events and cellular pathologies, such as NTE inhibition and cytoskeletal damage, in a controlled and high-throughput manner. However, they can be limited by their lack of metabolic capacity and the absence of systemic interactions. In vivo studies, particularly in the sensitive hen model, are indispensable for characterizing the full spectrum of delayed neurotoxicity and for understanding the dose-response relationships in a whole organism.

For researchers and drug development professionals, the key takeaway is that neither approach alone is sufficient for a complete risk assessment. A tiered approach, starting with in vitro screening to identify potential hazards and elucidate mechanisms, followed by targeted in vivo studies to confirm and characterize the toxicity in a biological system, is the most robust strategy. Future research should focus on developing more sophisticated in vitro models with enhanced metabolic capabilities to improve their predictive power and reduce the reliance on animal testing, ultimately leading to the development of safer chemicals and pharmaceuticals.

References

  • Jiang, L., Yang, Y., Tian, X., Hu, F., & Long, D. (2020). Exploring Tri-Orththis compound Neurotoxicity and Underlying Mechanisms. Journal of Health Science, 6(4), 369-378. [Link]

  • Patton, S. E., & Abou-Donia, M. B. (1986). Relationship of tri-O-cresyl phosphate-induced delayed neurotoxicity to enhancement of in vitro phosphorylation of hen brain and spinal cord proteins. The Journal of pharmacology and experimental therapeutics, 239(2), 597–605. [Link]

  • New Jersey Department of Environmental Protection. (2010). Interim Specific Ground Water Criterion - Tri-orththis compound (TOCP). [Link]

  • Ali, A. S., & Al-Baggou, B. K. (2018). clinical observation of acute delayed neurotoxicity of tri ortho cresyl phosphate in adult hen. Iraqi Journal of Veterinary Sciences, 32(1), 125-129. [Link]

  • Abou-Donia, M. B., & Suwita, E. (1990). Pharmacokinetics and metabolism of a single subneurotoxic oral dose of tri-o-cresyl phosphate in hens. Toxicology, 61(2), 165-177. [Link]

  • Ehrich, M., Jortner, B. S., & Padilla, S. (1995). Electrophysiologic changes following treatment with organophosphorus-induced delayed neuropathy-producing agents in the adult hen. Toxicology and applied pharmacology, 132(1), 1-8. [Link]

  • Jokanović, M., & Kosanović, M. (2010). The treatment of delayed polyneuropathy induced by diisopropylfluorophosphate in hens. Journal of applied toxicology : JAT, 30(5), 430–436. [Link]

  • Makhaeva, G. F., Sigolaeva, L. V., Rudakova, E. V., Kurochkin, I. N., & Richardson, R. J. (2016). The standard procedure to determine NTE activity. ResearchGate. [Link]

  • Flaskos, J., McLean, W. G., & Hargreaves, A. J. (1998). Tricresyl phosphate inhibits the formation of axon-like processes and disrupts neurofilaments in cultured mouse N2a and rat PC12 cells. Neuroscience letters, 242(2), 101–104. [Link]

  • Radio, N. M., & Mundy, W. R. (2011). Quantitative assessment of neurite outgrowth in PC12 cells. Methods in molecular biology (Clifton, N.J.), 758, 331–348. [Link]

  • Harrill, J. A., Robinette, B. L., & Mundy, W. R. (2023). Differentiating PC12 cells to evaluate neurite densities through live-cell imaging. STAR protocols, 4(1), 101961. [Link]

  • Radio, N. M., Breier, J. M., Shafer, T. J., & Mundy, W. R. (2008). Assessment of chemical effects on neurite outgrowth in PC12 cells using high content screening. Toxicological sciences : an official journal of the Society of Toxicology, 105(1), 106–118. [Link]

  • Hausherr, R. T., Schoebel, N., Liebing, J., & van Thriel, C. (2016). Assessment of neurotoxic effects of tri-cresyl phosphates (TCPs) and cresyl saligenin phosphate (CBDP) using a combination of in vitro techniques. Neurotoxicology, 56, 174-184. [Link]

  • Chang, P. A., & Wu, Y. J. (2006). Effect of tri-o-cresyl phosphate on cytoskeleton in human neuroblastoma SK-N-SH cell. Molecular and cellular biochemistry, 290(1-2), 145–151. [Link]

  • Slotkin, T. A., Seidler, F. J., & Qiao, D. (2007). Screening for Developmental Neurotoxicity Using PC12 Cells: Comparisons of Organophosphates with a Carbamate, an Organochlorine, and Divalent Nickel. Environmental Health Perspectives, 115(6), 930-938. [Link]

  • Chang, P. A., & Wu, Y. J. (2006). Effect of tri-o-cresyl phosphate on cytoskeleton in human neuroblastoma SK-N-SH cell. Molecular and Cellular Biochemistry, 290(1-2), 145-151. [Link]

  • Makhaeva, G. F., Rudakova, E. V., Sigolaeva, L. V., Kurochkin, I. N., & Richardson, R. J. (2016). Neuropathy target esterase in mouse whole blood as a biomarker of exposure to neuropathic organophosphorus compounds. Journal of applied toxicology : JAT, 36(3), 428–436. [Link]

  • Vilanova, E., Barril, J., Carrera, V., & Sogorb, M. A. (2010). An alternative in vitro method for detecting neuropathic compounds based on acetylcholinesterase inhibition and on inhibition and aging of neuropathy target esterase (NTE). Toxicology in vitro : an international journal published in association with BIBRA, 24(7), 1957–1964. [Link]

  • Tanaka, D., & Bursian, S. J. (1994). Neuropathology of organophosphate-induced delayed neuropathy (OPIDN) in young chicks. Archives of toxicology, 68(5), 308–316. [Link]

  • Patton, S. E., & Abou-Donia, M. B. (1986). Relationship of tri-O-cresyl phosphate-induced delayed neurotoxicity to enhancement of in vitro phosphorylation of hen brain and spinal cord proteins. The Journal of pharmacology and experimental therapeutics, 239(2), 597–605. [Link]

  • Saleem, M., Williams, F. M., Wilkins, R. M., Shakoori, A. R., & Mantle, D. (1998). Effect of Tri-O-cresyl phosphate (TOCP) on proteolytic enzyme activities in mouse liver in vivo. Journal of environmental pathology, toxicology and oncology : official organ of the International Society for Environmental Toxicology and Cancer, 17(1), 73–79. [Link]

  • Pitt, J. A., & Fisher, J. W. (2013). The Use of Liver Microsome In-Vitro Methods to Study Toxicant Metabolism and Predict Species Efficacy. Proceedings of the Vertebrate Pest Conference, 25. [Link]

  • Zona, C., Laquintana, V., Gigli, G., & Pignataro, V. (2022). The Remarkable and Selective In Vitro Cytotoxicity of Synthesized Bola-Amphiphilic Nanovesicles on Etoposide-Sensitive and -Resistant Neuroblastoma Cells. International journal of molecular sciences, 23(19), 11847. [Link]

  • Kumar, A., Kumar, D., Kumar, S., Kumar, S., & Kumar, V. (2020). IC50 Values for small molecule inhibitors and topotecan in neuroblastoma cell lines. ResearchGate. [Link]

  • Sun, L., Liu, X., Du, J., Yang, H., Lin, Y., Yu, D., Li, C., & Zheng, Y. (2024). Adipogenic Effects of Cresyl Diphenyl Phosphate (Triphenyl Phosphate Alternative) through Peroxisome Proliferator-Activated Receptor Gamma Pathway: A Comprehensive Study Integrating In Vitro, In Vivo, and In Silico from Molecule to Health Risk. Environmental science & technology, 58(42), 18631–18641. [Link]

  • Winder, C., & Michaelis, S. (2005). Comparative toxicity of orththis compound isomers. ResearchGate. [Link]

  • Khan, A. A. (2007). Neuropathic Aspect of Organophosphate Toxicity. MAK HILL Publications. [Link]

  • Science.gov. (n.d.). cell lines ic50: Topics by Science.gov. [Link]

  • Krenz, N. R., & Weaver, L. C. (1998). PC12 cell neurite response assay. PC12 cells were cultured for 48 hr... ResearchGate. [Link]

  • Somkuti, S. G., Lapadula, D. M., Chapin, R. E., Lamb, J. C., & Abou-Donia, M. B. (1991). Lack of delayed neurotoxic effect after tri-o-cresyl phosphate treatment in male Fischer 344 rats: biochemical, neurobehavioral, and neuropathological studies. Fundamental and applied toxicology : official journal of the Society of Toxicology, 17(2), 277–284. [Link]

  • Hill, G. B. (2016). In Vitro Drug Metabolism Using Liver Microsomes. ResearchGate. [Link]

  • Lee, J. (2014). Delayed Polyneuropathy Induced by Organophosphate Poisoning. Journal of the Korean Neurological Association, 32(1), 54-56. [Link]

  • Miners, J. O., Rowland, A., & Mackenzie, P. I. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current protocols in pharmacology, 74, 7.8.1–7.8.24. [Link]

  • Toropov, A. P., & Toropova, A. A. (2011). Oral LD50 toxicity modeling and prediction of per- and polyfluorinated chemicals on rat and mouse. SAR and QSAR in environmental research, 22(5-6), 505–521. [Link]

  • Gottlieb, P. A., Barone, T., Sachs, F., & Plunkett, R. (2010). Neurite outgrowth from PC12 cells is enhanced by an inhibitor of mechanical channels. Neuroscience letters, 481(2), 115–119. [Link]

  • Miners, J. O., Rowland, A., & Mackenzie, P. I. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Flinders University. [Link]

  • Dai, L., & Li, C. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(11), e4433. [Link]

  • National Toxicology Program. (1994). NTP Toxicology and Carcinogenesis Studies of Tricresyl Phosphate (CAS No. 1330-78-5) in F344/N Rats and B6C3F1 Mice (Gavage and Feed Studies). National Toxicology Program technical report series, 433, 1–321. [Link]

  • Al-Attas, A., & Al-Rohaimi, A. (2021). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. ResearchGate. [Link]

  • Lin, L. T., Chen, T. Y., Chung, C. Y., & Lin, C. C. (2014). Luteolin Induces microRNA-132 Expression and Modulates Neurite Outgrowth in PC12 Cells. PloS one, 9(7), e103307. [Link]

  • Saffell, J. L., Williams, E. J., & Doherty, P. (1994). Stimulation of PC12 cell neurite outgrowth by combinations of EGF and... ResearchGate. [Link]

  • Arai, Y., Kobayashi, T., & Ito, A. (2017). Induction of Neurite Outgrowth in PC12 Cells Treated with Temperature-Controlled Repeated Thermal Stimulation. PloS one, 12(1), e0170023. [Link]

Sources

Efficacy of Potential Antidotes for o-Cresyl Phosphate Poisoning: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of potential therapeutic interventions for o-Cresyl Phosphate (OCP) poisoning, a condition notorious for inducing a debilitating neurological disorder known as Organophosphate-induced Delayed Neuropathy (OPIDN). For researchers and drug development professionals, this document synthesizes the current understanding of OCP toxicology and evaluates the experimental evidence supporting various antidotal strategies. Our focus is on providing a clear, scientifically grounded comparison to inform future research and development in this critical area.

The Challenge of this compound Toxicity: A Delayed Neurological Assault

This compound (OCP), a member of the organophosphate family, is an industrial chemical historically used as a plasticizer and flame retardant.[1] Unlike many other organophosphates that primarily cause acute cholinergic crisis through acetylcholinesterase (AChE) inhibition, OCP's main threat lies in its ability to induce OPIDN, a severe, often irreversible, neurological condition characterized by a delayed onset of 1 to 3 weeks post-exposure.[2] The clinical presentation includes sensory disturbances, progressive muscle weakness, and paralysis, primarily affecting the lower limbs.[2]

The insidious nature of OPIDN stems from its unique toxic mechanism. The primary initiating event is the inhibition and subsequent "aging" of a specific neuronal enzyme called Neuropathy Target Esterase (NTE).[2][3][4][5] This triggers a complex and not yet fully elucidated cascade of downstream events, including:

  • Disruption of Calcium Homeostasis: Inhibition of NTE is linked to an influx of extracellular calcium into neurons, leading to an imbalance in intracellular calcium levels.[3] This, in turn, activates calcium-dependent proteases like calpain, which contribute to axonal degradation.[3][6]

  • Oxidative Stress: OCP exposure has been shown to induce oxidative stress, characterized by an overproduction of reactive oxygen species (ROS) and a depletion of endogenous antioxidant defenses. This oxidative damage contributes to neuronal injury.

  • Mitochondrial Dysfunction and Apoptosis: The toxic cascade initiated by NTE inhibition can lead to mitochondrial damage and the activation of apoptotic pathways, ultimately resulting in neuronal cell death.[7]

The adult hen is the most widely accepted and reliable animal model for studying OPIDN, as they exhibit clinical and pathological features that closely mimic the human condition.[7][8][9][10][11] Rodents, in contrast, are largely resistant to the delayed neurotoxic effects of OCP.[12]

This guide will now delve into a comparative analysis of potential antidotes, evaluating their mechanisms of action and the experimental data supporting their efficacy.

Comparative Analysis of Potential Antidotes

Currently, there is no definitive cure for OCP-induced OPIDN.[2] Treatment is largely supportive and symptomatic. However, several therapeutic strategies have been investigated, targeting different points in the toxic cascade.

Standard Organophosphate Antidotes: Atropine and Oximes

Atropine and oximes are the cornerstones of treatment for acute organophosphate poisoning, effectively counteracting the cholinergic crisis by blocking muscarinic receptors and reactivating AChE, respectively.[13][14] However, their efficacy in preventing or treating the delayed neuropathy caused by OCP is highly questionable. OPIDN's primary mechanism is not AChE inhibition, and by the time neurological symptoms appear, the acute cholinergic phase has typically subsided. While some studies suggest a potential influence on the development of OPIDN when administered early, their role remains unproven and they are not considered a primary treatment for this delayed condition.[4][15]

Calcium Channel Blockers: Restoring Ionic Balance

Given the critical role of calcium dysregulation in OCP-induced neurotoxicity, calcium channel blockers have emerged as a promising therapeutic avenue.

Mechanism of Action: These drugs, such as nimodipine, are thought to exert their neuroprotective effects by blocking the excessive influx of calcium into neurons, thereby preventing the activation of calcium-dependent degenerative pathways.[3][6]

Experimental Evidence:

Antidote CombinationAnimal ModelDosing RegimenKey FindingsReference
Nimodipine & Calcium GluconateAdult HensNimodipine: 1 mg/kg i.m.Calcium Gluconate: 5 mg/kg i.v.Prevented significant clinical signs of OPIDN when administered after OCP exposure. Reduced the activity of calcium-activated neutral protease (CANP).[3]

Experimental Protocol: Induction of OPIDN and Treatment with Calcium Channel Blockers in Hens

  • Animal Model: Adult domestic hens (Gallus gallus domesticus) are the preferred model.

  • Induction of OPIDN: A single oral dose of tri-orththis compound (TOCP), a potent inducer of OPIDN, is administered (e.g., 500-800 mg/kg).[3][10]

  • Treatment:

    • Administer nimodipine (1 mg/kg, intramuscularly) and calcium gluconate (5 mg/kg, intravenously) at a set time point after TOCP administration (e.g., 12, 18, and 24 hours).[3]

  • Assessment of Efficacy:

    • Clinical Scoring: Observe and score the hens daily for signs of ataxia and paralysis using a standardized scale (e.g., 0 for normal to 8 for complete paralysis).[9]

    • Biochemical Analysis: At selected time points, collect tissue samples (e.g., brain, spinal cord, sciatic nerve) to measure NTE activity, CANP activity, and calcium levels.[3]

    • Histopathology: Perform histopathological examination of nervous tissues to assess the extent of axonal degeneration and demyelination.

Causality and Validation: This protocol is designed to validate the therapeutic window and efficacy of calcium channel blockers. By administering the treatment after the initial toxic insult (TOCP administration), the experiment aims to demonstrate a direct neuroprotective effect rather than a simple prevention of absorption. The combination of clinical, biochemical, and histopathological endpoints provides a multi-faceted and robust assessment of efficacy.

Signaling Pathway: OCP-Induced Neurotoxicity and the Role of Calcium Channel Blockers

OCP_Toxicity_and_CCB_Intervention OCP This compound (OCP) NTE Neuropathy Target Esterase (NTE) OCP->NTE Inhibits & Ages Ca_channel Voltage-Gated Ca²⁺ Channels NTE->Ca_channel Regulates NTE_inhibited Inhibited & Aged NTE NTE_inhibited->Ca_channel Dysregulation Ca_influx ↑ Intracellular Ca²⁺ Ca_channel->Ca_influx Increased Opening Calpain ↑ Calpain Activation Ca_influx->Calpain Activates Axonal_degen Axonal Degeneration (OPIDN) Calpain->Axonal_degen Leads to CCB Calcium Channel Blockers (e.g., Nimodipine) CCB->Ca_channel Blocks

Caption: OCP-induced NTE inhibition leads to calcium channel dysregulation, increased intracellular calcium, and subsequent axonal degeneration. Calcium channel blockers aim to prevent this cascade.

Corticosteroids and Vitamins: Modulating Inflammation and Supporting Neuronal Health

Corticosteroids and B vitamins have been explored for their potential to mitigate the neurological damage in OPIDN, acting through anti-inflammatory and neuro-supportive mechanisms, respectively.

Mechanism of Action:

  • Corticosteroids (e.g., Prednisolone, Triamcinolone): These agents possess potent anti-inflammatory properties and can stabilize neuronal cell membranes.[1] They may also indirectly modulate calcium balance.

  • Vitamin B Complex: B vitamins are crucial for maintaining nerve health and function.[16] They act as coenzymes in various metabolic pathways essential for neuronal integrity and regeneration.[16]

Experimental Evidence:

Antidote/SupplementAnimal ModelDosing RegimenKey FindingsReference
Triamcinolone (glucocorticoid)Adult Chickens0.1 ppm in the dietReduced clinical signs of ataxia.[5]
Triamcinolone (glucocorticoid)Adult Chickens10 ppm in the dietExacerbated clinical signs of OPIDN.[5]
Deoxycorticosterone (mineralocorticoid)Adult Chickens< 80 ppm in the dietPartially delayed or ameliorated ataxia.[5]
Prednisolone and Vitamin B ComplexAdult ChickensNot specifiedReported to be effective in relieving clinical manifestations of OPIDN, especially in the early stages.[1]
Vitamin B ComplexRat (peripheral nerve injury model)0.2 mL/day i.p.Significant improvements in sciatic function index, nerve conduction velocity, and myelination.[17]

Experimental Protocol: Evaluating Corticosteroids in the Hen Model of OPIDN

  • Animal Model and OPIDN Induction: As described in the previous protocol.

  • Treatment:

    • Administer the corticosteroid (e.g., triamcinolone) in the diet at various concentrations (e.g., 0.1 ppm, 1.0 ppm, 10 ppm) starting one day before TOCP administration and continuing for a set period (e.g., 10 days).[5]

  • Assessment of Efficacy:

    • Clinical Scoring: Daily monitoring and scoring of ataxia.[5]

    • Hematological Analysis: Monitor heterophil-to-lymphocyte ratios as an indicator of stress.[5]

    • Biochemical Assays: Measure liver cytochrome P450 levels and cholinesterase activity.[5]

    • Histopathology: Examine peripheral nerves for signs of damage.[5]

Causality and Validation: This protocol investigates both the protective and potentially detrimental dose-dependent effects of corticosteroids. The inclusion of hematological and biochemical markers helps to correlate the clinical outcomes with systemic effects of the treatment. The pre-treatment design assesses the prophylactic potential of these agents.

Logical Relationship: Corticosteroid and Vitamin B Intervention in OPIDN

Steroid_Vitamin_Intervention OPIDN OPIDN Pathophysiology Inflammation Neuroinflammation OPIDN->Inflammation Neuronal_damage Neuronal Damage & Impaired Repair OPIDN->Neuronal_damage Inflammation->Neuronal_damage Corticosteroids Corticosteroids Reduced_inflammation Reduced Inflammation Corticosteroids->Reduced_inflammation Anti-inflammatory Effects VitaminB Vitamin B Complex Improved_repair Enhanced Neuronal Repair & Function VitaminB->Improved_repair Supports Neuronal Health Clinical_improvement Amelioration of Clinical Signs Reduced_inflammation->Clinical_improvement Improved_repair->Clinical_improvement

Caption: Corticosteroids and Vitamin B complex target different aspects of OPIDN pathophysiology to potentially improve clinical outcomes.

Antioxidants: Combating Oxidative Damage

The involvement of oxidative stress in the pathogenesis of OPIDN suggests that antioxidant therapy could be a valuable adjunctive treatment.

Mechanism of Action:

  • Melatonin: A potent antioxidant that can scavenge free radicals and has demonstrated neuroprotective effects in various models of neuronal injury.[18][19][20][21][22]

  • N-acetylcysteine (NAC): A precursor to the endogenous antioxidant glutathione, NAC can reduce oxidative stress and has shown benefits in other toxic neuropathies.[23][24][25][26][27]

Experimental Evidence:

AntioxidantAnimal ModelDosing RegimenKey FindingsReference
MelatoninRat (sciatic nerve injury)Intraperitoneal injection (dose not specified)Significant structural protection of myelin, reduced lipid peroxidation, and lower myeloperoxidase activity.[18]
N-acetylcysteineMouse (pirimiphos-methyl poisoning)Daily single dose (dose not specified)Significantly reduced oxidative stress.[24]
N-acetylcysteineHuman (acute organophosphate poisoning)Intravenous administrationReduced the need for atropine and the duration of hospitalization.[25][27]

Experimental Protocol: Assessing Antioxidant Efficacy in OCP-Induced Neurotoxicity

  • Animal Model and OPIDN Induction: Hen model as previously described.

  • Treatment:

    • Administer the antioxidant (e.g., melatonin or NAC) via an appropriate route (e.g., intraperitoneal injection) at various doses, both before and after TOCP administration to assess prophylactic and therapeutic potential.

  • Assessment of Efficacy:

    • Clinical Scoring: Daily assessment of ataxia.

    • Biochemical Analysis of Oxidative Stress: Measure markers of oxidative stress in nervous tissue, such as malondialdehyde (a marker of lipid peroxidation) and glutathione levels.

    • Histopathology: Evaluate neuronal damage and demyelination.

Causality and Validation: This protocol aims to establish a direct link between the antioxidant's ability to reduce oxidative stress and its neuroprotective effect in OPIDN. By measuring specific markers of oxidative damage and correlating them with clinical and pathological outcomes, the efficacy of the antioxidant can be quantitatively assessed.

Bioscavengers: A Prophylactic Approach

Bioscavengers represent a novel and promising prophylactic strategy for organophosphate poisoning.

Mechanism of Action: Bioscavengers are enzymes, such as butyrylcholinesterase (BChE), that can stoichiometrically or catalytically neutralize organophosphates in the bloodstream before they can reach their target sites in the nervous system.[4][12][13][28][29][30][31][32]

Experimental Evidence:

BioscavengerAnimal ModelDosing RegimenKey FindingsReference
Human Butyrylcholinesterase (Hu BChE)Guinea Pigs26.15 mg/kg (308 nmol/kg) i.v. or i.m.Increased the median lethal dose of the nerve agent soman by 5-fold. Provided protection against multiple lethal doses of soman and VX.[4][29]
Fetal Bovine Serum Acetylcholinesterase (FBS-AChE)MiceNot specifiedProtected against up to 8 times the LD50 dose of a potent organophosphate.[33]

Experimental Workflow: Evaluating Bioscavenger Prophylaxis

Bioscavenger_Workflow Start Start: Select Animal Model (e.g., Guinea Pig) Administer_BChE Administer Human Butyrylcholinesterase (Hu BChE) (Prophylactic) Start->Administer_BChE Challenge_OP Challenge with Lethal Dose of Organophosphate Administer_BChE->Challenge_OP Observe Observe for Clinical Signs of Toxicity Challenge_OP->Observe Measure_BChE Measure Blood BChE Activity Challenge_OP->Measure_BChE Assess_survival Assess Survival Rate Observe->Assess_survival Measure_BChE->Assess_survival End End: Determine Protective Efficacy Assess_survival->End

Caption: Experimental workflow for assessing the prophylactic efficacy of bioscavengers against organophosphate poisoning.

Conclusion and Future Directions

The landscape of potential antidotes for this compound poisoning is diverse, with each class of compounds offering a unique mechanism of action. Calcium channel blockers show significant promise in mitigating the neurotoxic cascade initiated by NTE inhibition. Corticosteroids and B vitamins may offer supportive benefits by reducing inflammation and promoting neuronal health, although their efficacy requires further validation with more specific and quantitative studies. Antioxidants represent a logical therapeutic strategy to counteract the oxidative stress component of OCP toxicity, but more research is needed to establish their effectiveness in the context of OPIDN. Bioscavengers stand out as a powerful prophylactic measure, capable of neutralizing the toxic agent before it can inflict damage.

Future research should focus on:

  • Direct Comparative Studies: Head-to-head comparisons of these potential antidotes in the hen model of OPIDN are crucial to establish a clear hierarchy of efficacy.

  • Combination Therapies: Investigating the synergistic effects of combining antidotes with different mechanisms of action (e.g., a calcium channel blocker with an antioxidant) could lead to more effective treatment strategies.

  • Therapeutic Window: Defining the optimal time for intervention for each potential antidote is critical for their clinical translation.

  • Development of Catalytic Bioscavengers: While stoichiometric bioscavengers are effective, the development of catalytic bioscavengers that can neutralize multiple OCP molecules would be a significant advancement.

By pursuing these research avenues, the scientific community can move closer to developing effective treatments for this debilitating and often overlooked form of neurotoxicity.

References

  • Emerick, G. L., Peccinini, R. G., & de Oliveira, G. H. (2010). Organophosphorus-induced delayed neuropathy: a simple and efficient therapeutic strategy. Toxicology Letters, 192(2), 238–244. [Link]

  • Otto, T. C., & Cerasoli, D. M. (2019). Butyrylcholinesterase, a stereospecific in vivo bioscavenger against nerve agent intoxication. Biochemical Pharmacology, 170, 113670. [Link]

  • Lockridge, O. (2015). Butyrylcholinesterase for protection from organophosphorus poisons; catalytic complexities and hysteretic behavior. Chemico-Biological Interactions, 234, 37–42. [Link]

  • el-Fawal, H. A., & Ehrich, M. F. (1993). Calpain activity in organophosphorus-induced delayed neuropathy (OPIDN): effects of a phenylalkylamine calcium channel blocker. Annals of the New York Academy of Sciences, 679, 325–329. [Link]

  • Ehrich, M., & Jortner, B. S. (1995). Types of adrenocorticoids and their effect on organophosphorus-induced delayed neuropathy in chickens. Neurotoxicology, 16(4), 727–737. [Link]

  • Science.gov. (n.d.). organophosphate-induced delayed neuropathy: Topics by Science.gov. [Link]

  • Saxena, A., Sun, W., Luo, C., Myers, T. M., & Doctor, B. P. (2012). Prophylaxis with human serum butyrylcholinesterase protects guinea pigs exposed to multiple lethal doses of soman or VX. Chemico-Biological Interactions, 200(2-3), 101–108. [Link]

  • Tunc, T., Turgut, M., Ustun, M. E., & Kaplancan, T. (2009). Neuroprotective effect of melatonin on experimental peripheral nerve injury: an electron microscopic and biochemical study. Central European Neurosurgery, 70(3), 109–114. [Link]

  • Jokanović, M., & Stojiljković, M. P. (2006). Effects of atropine, trimedoxime and methylprednisolone on the development of organophosphate-induced delayed polyneuropathy in the hen. Arhiv za higijenu rada i toksikologiju, 57(3), 281–286. [Link]

  • S.N, U., & al, e. (2015). clinical observation of acute delayed neurotoxicity of tri ortho cresyl phosphate in adult hen. Journal of Drug Delivery and Therapeutics, 5(2), 43-46. [Link]

  • Masson, P. (2019). Cholinesterase reactivators and bioscavengers for pre-and post-exposure treatments of organophosphorus poisoning. Neuropharmacology, 151, 149-160. [Link]

  • Pajoumand, A., Shadnia, S., & Abdollahi, M. (2024). N-acetylcysteine as a potentially safe adjuvant in the treatment of neurotoxicity due to pirimiphos-methyl poisoning. Basic & Clinical Pharmacology & Toxicology. [Link]

  • Doctor, B. P., & Saxena, A. (2005). Chapter 7 NERVE AGENT BIOSCAVENGER: DEVELOPMENT OF A NEW APPROACH TO PROTECT AGAINST ORGANO- PHOSPHORUS EXPOSURE. In Medical Aspects of Chemical Warfare. [Link]

  • Ashani, Y., & Pistinner, S. (1993). In vitro and in vivo protection of acetylcholinesterase against organophosphate poisoning by pretreatment with a novel derivative of 1,3,2-dioxaphosphorinane 2-oxide. Biochemical Pharmacology, 45(2), 449–456. [Link]

  • Bird, S. B., Dawson, A., & Ollis, D. (2010). Enzymes and bioscavengers for prophylaxis and treatment of organophosphate poisoning. Frontiers in Bioscience (Scholar Edition), 2(1), 209–220. [Link]

  • Tchekalarova, J., & Tzoneva, R. (2023). The Vital Role of Melatonin and Its Metabolites in the Neuroprotection and Retardation of Brain Aging. International Journal of Molecular Sciences, 24(13), 10596. [Link]

  • PoultryDVM. (n.d.). Prednisolone for Chickens and Ducks. Retrieved from [Link]

  • Pajoumand, A., Shadnia, S., & Abdollahi, M. (n.d.). N-acetylcysteine a Novel Treatment for Acute Human Organophosphate Poisoning. Retrieved from [Link]

  • Peter, J. V., Pichamuthu, K., Jerobin, J., Nair, A., John, G., Kamalesh, J., Thomas, K., Jose, A., Fleming, J. J., Zachariah, A., David, S. S., Daniel, D., & Victor, J. (2010). Bioscavenger therapy for organophosphate poisoning - an open-labeled pilot randomized trial comparing fresh frozen plasma or albumin with saline in acute organophosphate poisoning in humans. Clinical Toxicology, 48(8), 813–819. [Link]

  • Soltaninejad, K., & Abdollahi, M. (2009). Beneficial effect of N-acetylcysteine against organophosphate toxicity in mice. Iranian Journal of Pharmaceutical Research, 8(1), 49–54. [Link]

  • Li, Y., Piao, F., Wang, X., Wu, Y., & Liu, X. (2021). Alleviation of Tri-o-cresyl Phosphate-Induced Myelin Sheath Damage to Sciatic Nerves by Exogenous Progesterone Pretreatment. Toxics, 9(11), 282. [Link]

  • Wu, Y., & Li, W. (2022). Tri-orththis compound induces axonal degeneration in chicken DRG neurons by the NAD+ pathway. Toxicology Letters, 363, 77–84. [Link]

  • Li, Q., & Nachon, F. (2024). Advancements in bioscavenger mediated detoxification of organophosphorus poisoning. Toxicology Research, 13(3), tfae089. [Link]

  • Pajoumand, A., Shadnia, S., & Abdollahi, M. (n.d.). N-acetylcysteine a Novel Treatment for Acute Human Organophosphate Poisoning. Retrieved from [Link]

  • Jiang, L., Yang, Y., Tian, X., Hu, F., & Long, D. (2021). Exploring Tri-Orththis compound Neurotoxicity and Underlying Mechanisms. Journal of Health and Medical Sciences, 4(3). [Link]

  • Yilmaz, I., & Yildirim, M. (2025). Neuroprotection unveiled: melatonin mitigates apoptotic pathways in traumatic brain injury. Folia Medica, 67(3), 405-412. [Link]

  • Lotti, M. (2006). The treatment of delayed polyneuropathy induced by diisopropylfluorophosphate in hens. Toxicology and Applied Pharmacology, 214(1), 76-81. [Link]

  • Ang, C. D., Alviar, M. J. M., Dans, A. L., Bautista, D. G. C., Zarsuelo, M. A. R., & Co, H. U. (2008). Vitamin B for treating peripheral neuropathy. Cochrane Database of Systematic Reviews, (3), CD004573. [Link]

  • Zhang, Y., & Zhang, J. (2022). Progress in Research on the Effect of Melatonin on Postoperative Cognitive Dysfunction in Older Patients. Frontiers in Aging Neuroscience, 14, 848035. [Link]

  • Kim, J., & Kim, H. (2019). The Neuroprotective Effects of Melatonin: Possible Role in the Pathophysiology of Neuropsychiatric Disease. International Journal of Molecular Sciences, 20(20), 5220. [Link]

  • Peccinini, R. G., & de Oliveira, G. H. (2002). Organophosphate induced delayed neuropathy in genetically dissimilar chickens: studies with tri-orththis compound (TOCP) and trichlorfon. Toxicology Letters, 136(2), 143–150. [Link]

  • Biswas, S., Biswas, S. K., & Bhattacharyya, A. K. (1993). Effect of tri-orththis compound on hen nervous system. The Indian Journal of Medical Research, 98, 96–101. [Link]

  • Yilmaz, S., & Erdal, M. (2024). Therapeutic Potential of Vitamin B Complex in Peripheral Nerve Injury Recovery: An Experimental Rat Model Study. Medicina, 60(10), 1601. [Link]

  • Ashani, Y., Rothschild, N., & Segall, Y. (1989). Acetylcholinesterase prophylaxis against organophosphate poisoning. Quantitative correlation between protection and blood-enzyme level in mice. Biochemical Pharmacology, 38(3), 529–534. [Link]

  • Abou-Donia, M. B., & Brown, H. R. (1990). Percutaneous toxicity and delayed neurotoxicity of organophosphates in the scaleless hen. Journal of Toxicology and Environmental Health, 31(3), 229–245. [Link]

  • Buesing, K. (2021). The Role of Neurotropic B Vitamins in Nerve Regeneration. Journal of Clinical Medicine, 10(14), 3093. [Link]

Sources

A Comparative Guide to the Endocrine-Disrupting Potential of Cresyl Phosphate Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Growing Concern Over Cresyl Phosphate Isomers

Tricresyl phosphate (TCP), a widely used organophosphate flame retardant and plasticizer, exists as a complex mixture of ten possible structural isomers, with the ortho- (o), meta- (m), and para- (p) substituted forms being the most common.[1] While the neurotoxicity of the ortho-isomer, tri-o-cresyl phosphate (ToCP), is well-established, leading to organophosphate-induced delayed neuropathy (OPIDN), the endocrine-disrupting potential of the different isomers is an area of increasing scientific scrutiny.[1][2][3] This guide provides a comprehensive comparison of the endocrine-disrupting capabilities of the primary TCP isomers—ToCP, tri-m-cresyl phosphate (TmCP), and tri-p-cresyl phosphate (TpCP)—synthesizing findings from in vitro studies to offer researchers and drug development professionals a clear understanding of their relative risks and mechanisms of action.

Mechanistic Overview: How Cresyl Phosphates Disrupt the Endocrine System

Endocrine-disrupting chemicals (EDCs) interfere with the body's hormonal systems, leading to adverse effects on development, reproduction, and metabolism. Cresyl phosphates have been shown to interact with multiple endocrine pathways, primarily through the following mechanisms:

  • Estrogen Receptor Modulation: TCP isomers can bind to estrogen receptors, acting as either agonists (mimicking estrogen) or antagonists (blocking estrogen). This can disrupt processes regulated by estrogen, such as reproductive development and function.

  • Androgen Receptor Antagonism: Some organophosphates have been shown to block the action of androgens (male hormones), which can lead to reproductive abnormalities.

  • Thyroid Hormone System Disruption: TCPs may interfere with the synthesis, transport, and metabolism of thyroid hormones, which are critical for brain development and metabolism.

  • Steroidogenesis Interference: These compounds can alter the production of steroid hormones, such as testosterone and estradiol, by affecting the expression of key enzymes in the steroidogenic pathway.

This guide will delve into the experimental evidence comparing the potency of ToCP, TmCP, and TpCP in modulating these pathways.

Comparative Analysis of Endocrine-Disrupting Potential

Recent research has begun to elucidate the distinct endocrine-disrupting profiles of the three primary TCP isomers. A key study by Ma et al. (2020) provides a direct comparison of their effects on estrogen receptors, revealing a complex interplay of antagonistic and agonistic activities.[4]

Estrogenic and Anti-Estrogenic Activity

Estrogen Receptor α (ERα) Antagonism:

All three TCP isomers—ToCP, TmCP, and TpCP—have been found to act as antagonists to the classical estrogen receptor α (ERα).[4] This means they can block the action of endogenous estrogen, potentially leading to anti-estrogenic effects. This was demonstrated using a two-hybrid yeast assay, a well-established method for screening receptor-ligand interactions.[4]

G Protein-Coupled Estrogen Receptor (GPER) Agonism:

In contrast to their effect on ERα, all three isomers exhibit agonistic activity towards the G protein-coupled estrogen receptor (GPER).[4] GPER is a membrane-bound estrogen receptor that mediates rapid, non-genomic estrogen signaling. Agonism of GPER can promote cell migration and proliferation.[4]

Isomer-Specific Potency:

Crucially, the study by Ma et al. (2020) highlighted a difference in the potency of the isomers in activating GPER-mediated pathways. Tri-o-cresyl phosphate (ToCP) demonstrated a higher activity in activating GPER-mediated cyclic AMP (cAMP) production and calcium mobilization compared to TmCP and TpCP.[4] Molecular docking analysis suggested that the ortho-position of the methyl group on the aromatic ring contributes to a more effective interaction with GPER.[4] While both ToCP and TpCP activated both cAMP and calcium signaling, TmCP only triggered calcium mobilization, indicating a different mode of action.[4]

Quantitative Comparison of Estrogenic Potential

While the aforementioned study provides a qualitative comparison, obtaining precise quantitative data such as IC50 (half-maximal inhibitory concentration) for ERα antagonism and EC50 (half-maximal effective concentration) for GPER agonism from a single comparative study is challenging. The following table summarizes the observed effects, highlighting the greater potency of the ortho-isomer on GPER.

IsomerERα ActivityGPER ActivityGPER-Mediated SignalingRelative Potency (GPER)
Tri-o-cresyl phosphate (ToCP) AntagonistAgonistcAMP production & Calcium mobilizationHigh
Tri-m-cresyl phosphate (TmCP) AntagonistAgonistCalcium mobilization onlyLow
Tri-p-cresyl phosphate (TpCP) AntagonistAgonistcAMP production & Calcium mobilizationModerate

Table 1: Summary of the comparative estrogenic effects of TCP isomers based on Ma et al. (2020).[4]

Androgenic and Thyroid Disruption: A Need for Further Isomer-Specific Data

Currently, there is a lack of comprehensive comparative studies on the androgenic and thyroid-disrupting potentials of the individual TCP isomers. Most available data pertains to tricresyl phosphate as a mixture. For instance, studies have shown that commercial TCP mixtures can act as androgen receptor antagonists. However, the relative contribution of each isomer to this effect is not well-defined. Similarly, while some organophosphates are known to disrupt thyroid hormone homeostasis, specific data comparing ToCP, TmCP, and TpCP is limited. Further research is critically needed to fill these knowledge gaps and provide a complete picture of the endocrine-disrupting profiles of these isomers.

Experimental Protocols for Assessing Endocrine Disruption

To facilitate further research in this area, this section provides detailed, step-by-step methodologies for key in vitro assays used to characterize the endocrine-disrupting potential of cresyl phosphate isomers.

Estrogen Receptor α (ERα) Two-Hybrid Yeast Assay

This assay is used to determine if a chemical can interact with and either activate or inhibit the ligand-binding domain of the estrogen receptor.

Principle: The yeast two-hybrid system relies on the reconstitution of a functional transcription factor. The ERα ligand-binding domain (LBD) is fused to a DNA-binding domain (DBD), and a coactivator peptide is fused to a transcription activation domain (AD). In the presence of an ERα agonist, the receptor undergoes a conformational change that promotes interaction with the coactivator, bringing the DBD and AD into proximity and activating a reporter gene (e.g., LacZ, leading to a color change). Antagonists compete with the natural ligand, preventing this interaction.

Step-by-Step Protocol:

  • Yeast Strain and Plasmids: Utilize a yeast strain (e.g., Saccharomyces cerevisiae) co-transformed with two plasmids: one expressing the ERα-LBD fused to the GAL4-DBD and another expressing a coactivator (e.g., TIF2) fused to the GAL4-AD.

  • Culture Preparation: Grow the transformed yeast in a selective medium lacking tryptophan and leucine to ensure the maintenance of both plasmids.

  • Exposure: In a 96-well plate, expose the yeast culture to a range of concentrations of the test compounds (ToCP, TmCP, TpCP) and a known ERα agonist (e.g., 17β-estradiol) as a positive control. For antagonism assays, co-expose the yeast with the test compound and a fixed concentration of 17β-estradiol. Include a solvent control (e.g., DMSO).

  • Incubation: Incubate the plates at 30°C for 18-24 hours.

  • Reporter Gene Assay (β-galactosidase activity):

    • Lyse the yeast cells using a lysis buffer containing β-mercaptoethanol and a detergent.

    • Add the substrate o-nitrophenyl-β-D-galactopyranoside (ONPG).

    • Incubate at 37°C until a yellow color develops.

    • Stop the reaction by adding sodium carbonate.

    • Measure the absorbance at 420 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition (for antagonists) or activation (for agonists) relative to the controls. Determine the IC50 or EC50 values by fitting the data to a dose-response curve.

Experimental Workflow for ERα Two-Hybrid Yeast Assay

ER_Yeast_Two_Hybrid cluster_prep Preparation cluster_exposure Exposure (96-well plate) cluster_assay Assay cluster_analysis Data Analysis Yeast Yeast Strain with ERα-LBD-DBD and Coactivator-AD plasmids Culture Culture in Selective Medium Yeast->Culture Incubation Incubate at 30°C Culture->Incubation Expose to Test Compounds & Controls Test_Compounds Cresyl Phosphate Isomers (ToCP, TmCP, TpCP) Controls Positive Control (E2) Solvent Control (DMSO) Lysis Cell Lysis Incubation->Lysis Substrate Add ONPG Substrate Lysis->Substrate Color_Dev Incubate at 37°C (Color Development) Substrate->Color_Dev Stop Stop Reaction Color_Dev->Stop Read Measure Absorbance at 420 nm Stop->Read Calculate Calculate % Inhibition/ Activation Read->Calculate Dose_Response Generate Dose-Response Curve Calculate->Dose_Response IC50_EC50 Determine IC50/EC50 Dose_Response->IC50_EC50

Caption: Workflow for the ERα Two-Hybrid Yeast Assay.

GPER-Mediated Cell Migration (Boyden Chamber Assay)

This assay assesses the ability of a compound to promote cell migration through a porous membrane, a hallmark of GPER activation in certain cancer cell lines.

Principle: The Boyden chamber consists of two compartments separated by a microporous membrane. Cells are seeded in the upper chamber, and a chemoattractant (or the test compound) is placed in the lower chamber. If the compound is a chemoattractant, it will induce the cells to migrate through the pores to the lower side of the membrane.

Step-by-Step Protocol:

  • Cell Culture: Culture GPER-expressing cells (e.g., MCF-7 or SK-BR-3 breast cancer cells) in appropriate medium.

  • Cell Starvation: Prior to the assay, starve the cells in serum-free medium for 24 hours to reduce basal migration.

  • Assay Setup:

    • Rehydrate the Boyden chamber inserts (e.g., 8 µm pore size) with serum-free medium.

    • Add the test compounds (ToCP, TmCP, TpCP) at various concentrations to the lower wells of a 24-well plate. Include a positive control (e.g., G-1, a known GPER agonist) and a solvent control.

    • Harvest and resuspend the starved cells in serum-free medium and seed them into the upper chamber of the inserts.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for a sufficient time to allow for cell migration (typically 6-24 hours).

  • Cell Staining and Quantification:

    • Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

    • Fix the migrated cells on the lower surface of the membrane with methanol.

    • Stain the cells with a suitable stain (e.g., crystal violet).

    • Elute the stain and measure the absorbance, or count the number of migrated cells in several microscopic fields.

  • Data Analysis: Express the results as the percentage of cell migration relative to the solvent control.

GPER Signaling Pathway

GPER_Signaling TCP Cresyl Phosphate Isomers (e.g., ToCP) GPER GPER TCP->GPER G_protein G Proteins (Gαs, Gαi/o, Gβγ) GPER->G_protein AC Adenylyl Cyclase (AC) G_protein->AC + PLC Phospholipase C (PLC) G_protein->PLC + Src Src Kinase G_protein->Src + cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA CREB CREB PKA->CREB Gene_Expression Gene Expression (Cell Proliferation, Migration) CREB->Gene_Expression IP3 IP3 PLC->IP3 Ca_Mobilization Calcium Mobilization IP3->Ca_Mobilization EGFR EGFR (transactivation) Src->EGFR MAPK MAPK/ERK Pathway EGFR->MAPK MAPK->Gene_Expression

Sources

Comparative Analysis of Gene Expression Profiles After Exposure to Different Organophosphates

Author: BenchChem Technical Support Team. Date: January 2026

<_>

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Understanding these differential gene expression profiles is paramount for a comprehensive risk assessment of OPs and for the development of targeted therapeutic interventions. This guide provides a comparative analysis of gene expression changes following exposure to several common organophosphates, including chlorpyrifos, parathion, diazinon, and malathion. It offers a detailed examination of the experimental methodologies used for gene expression profiling and a discussion of the key signaling pathways affected.

Experimental Design and Methodologies

A robust experimental design is the cornerstone of any reliable gene expression study. Key considerations include the choice of model system (e.g., cell lines, animal models), the specific organophosphate and its concentration, and the duration of exposure. For in vivo studies, the route of administration and the selection of relevant tissues for analysis are also critical factors.

Key Experimental Workflow: From Exposure to Data Analysis

The process of analyzing gene expression profiles post-organophosphate exposure involves a series of meticulous steps, from sample preparation to bioinformatics analysis.

Experimental Workflow cluster_wet_lab Wet Lab Procedures cluster_dry_lab Bioinformatics Analysis Exposure Exposure to Organophosphate (In Vitro / In Vivo) RNA_Extraction RNA Extraction & QC Exposure->RNA_Extraction Library_Prep Library Preparation RNA_Extraction->Library_Prep Sequencing RNA Sequencing Library_Prep->Sequencing QC_Raw_Data Raw Data QC & Trimming Sequencing->QC_Raw_Data Alignment Alignment to Reference Genome QC_Raw_Data->Alignment Quantification Gene Expression Quantification Alignment->Quantification DEG_Analysis Differential Gene Expression (DEG) Analysis Quantification->DEG_Analysis Pathway_Analysis Pathway & Functional Enrichment Analysis DEG_Analysis->Pathway_Analysis

Caption: A generalized workflow for gene expression analysis after organophosphate exposure.

Detailed Experimental Protocols

1. RNA Extraction and Quality Control:

  • Objective: To isolate high-quality RNA from cells or tissues exposed to organophosphates.

  • Protocol:

    • Homogenize tissue samples or lyse cells in a suitable lysis buffer (e.g., containing guanidinium thiocyanate) to inactivate RNases.

    • Isolate total RNA using a silica-based column or a phenol-chloroform extraction method.

    • Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) to measure A260/A280 and A260/A230 ratios, and a microfluidics-based platform (e.g., Agilent Bioanalyzer) to determine the RNA Integrity Number (RIN). A RIN value ≥ 7 is generally considered acceptable for downstream applications.[12]

2. RNA-Sequencing (RNA-Seq) Library Preparation:

  • Objective: To convert RNA into a library of cDNA fragments suitable for sequencing.

  • Protocol (using a standard poly-A selection method):

    • Enrich for messenger RNA (mRNA) from total RNA using oligo(dT) magnetic beads that bind to the poly-A tails of mRNA.

    • Fragment the enriched mRNA into smaller pieces.

    • Synthesize first-strand complementary DNA (cDNA) using reverse transcriptase and random primers.

    • Synthesize the second strand of cDNA.

    • Perform end-repair, A-tailing, and ligation of sequencing adapters to the cDNA fragments.

    • Amplify the library via PCR to generate a sufficient quantity for sequencing.

    • Perform quality control on the final library to assess its size distribution and concentration.

3. Bioinformatic Analysis of RNA-Seq Data:

  • Objective: To process raw sequencing data to identify differentially expressed genes and enriched biological pathways.

  • Workflow:

    • Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.

    • Trimming: Remove adapter sequences and low-quality bases from the reads using tools like Trimmomatic.[13]

    • Alignment: Align the cleaned reads to a reference genome or transcriptome using a splice-aware aligner like STAR or HISAT2.

    • Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

    • Differential Gene Expression (DGE) Analysis: Identify genes that are significantly up- or down-regulated between different experimental conditions using packages like DESeq2 or edgeR in the R statistical environment.[13][14][15][16] These tools normalize the raw counts to account for differences in library size and composition.[14]

    • Pathway and Functional Enrichment Analysis: Use the list of differentially expressed genes (DEGs) to identify over-represented biological pathways (e.g., KEGG pathways) and Gene Ontology (GO) terms using tools like DAVID, Metascape, or the goseq R package.[15] This step provides biological context to the observed gene expression changes.[15]

Comparative Analysis of Gene Expression Profiles

Different organophosphates can induce both common and unique changes in gene expression, reflecting their distinct chemical structures and metabolic fates. Below is a comparative summary of the effects of four commonly studied organophosphates.

OrganophosphateModel SystemKey FindingsAffected Pathways
Chlorpyrifos Rat forebrain, mouse brain, human neuroblastoma cells, human iPSC-derived brain organoidsAltered expression of genes involved in nervous system development, synaptic transmission, and insulin signaling.[7] Down-regulation of genes related to Parkinson's disease onset (e.g., Pink1, Park2).[8][9] Perturbation of neurite outgrowth.[17]Axon guidance, long-term potentiation, insulin signaling, neurodegenerative disease pathways.[7][8]
Parathion Human liver carcinoma (HepG2) cells, rat liver and heartInduction of oxidative stress and DNA damage.[18][19] Differential regulation of paraoxonase 2 (PON2) expression compared to chlorpyrifos.[10] Alterations in hepatic adenylyl cyclase signaling.[20]Oxidative stress response, DNA damage repair, cell cycle regulation.[18][21][22]
Diazinon Adult rat hippocampus and dorsal raphe nucleus, mouse oocytesUp-regulation of genes related to glutamatergic, dopaminergic, and serotonergic synaptic transmission.[23] Induction of reactive oxygen species (ROS) and testicular cell damage.[24]Psychological disorders, cell-to-cell signaling, developmental processes.[23]
Malathion Human hematopoietic tissues, murine fibroblasts, fish liverInduction of changes in gene expression and DNA methylation.[25] Activation of caspase-dependent apoptosis.[26] Upregulation of the pro-apoptotic gene bax and downregulation of the anti-apoptotic gene bcl2.[11]Apoptosis, Wnt signaling, inflammation, cancer-related pathways.[11][21][25]

Key Signaling Pathways Perturbed by Organophosphates

While the specific genes affected may vary between different OPs, several key signaling pathways are consistently implicated in their toxicity.

Acetylcholinesterase Inhibition and Downstream Effects

AChE_Inhibition_Pathway OP Organophosphate AChE Acetylcholinesterase (AChE) OP->AChE Inhibition ACh Acetylcholine (ACh) Accumulation AChE->ACh Leads to Receptors Overstimulation of Muscarinic & Nicotinic Receptors ACh->Receptors Excitotoxicity Excitotoxicity Receptors->Excitotoxicity Oxidative_Stress Oxidative Stress Receptors->Oxidative_Stress Neuroinflammation Neuroinflammation Receptors->Neuroinflammation

Caption: Downstream effects of acetylcholinesterase inhibition by organophosphates.

Oxidative Stress and Apoptosis

Many organophosphates, including parathion and malathion, have been shown to induce oxidative stress by increasing the production of reactive oxygen species (ROS) and lipid peroxidation.[10][18][19][27] This oxidative damage can lead to DNA damage and trigger apoptotic cell death.[11][18][26] For instance, malathion has been shown to induce apoptosis through a caspase-dependent pathway, involving the upregulation of the pro-apoptotic protein p53 and an increased Bax/Bcl-2 ratio.[11][26]

Neurodevelopmental and Neurodegenerative Pathways

Exposure to organophosphates, particularly during development, can have long-lasting effects on the nervous system.[4][8] Studies on chlorpyrifos have revealed altered expression of genes crucial for nervous system development, including those involved in axon guidance and synaptic transmission.[7] Furthermore, some OPs have been linked to an increased risk of neurodegenerative diseases like Parkinson's, with studies showing downregulation of genes such as Pink1 and Park2 following chlorpyrifos exposure.[8][9]

Conclusion and Future Directions

The comparative analysis of gene expression profiles provides valuable insights into the diverse molecular mechanisms underlying organophosphate toxicity. While AChE inhibition remains a central tenet, it is clear that different OPs can trigger unique transcriptional responses, impacting a wide array of cellular pathways. This highlights the importance of moving beyond a one-size-fits-all approach to risk assessment and underscores the need for further research into the specific effects of individual OPs and their mixtures.

Future studies should aim to integrate transcriptomic data with other 'omics' technologies, such as proteomics and metabolomics, to gain a more holistic understanding of the toxicological landscape of organophosphates. Additionally, the use of advanced in vitro models, such as three-dimensional brain organoids, will be instrumental in elucidating the gene-environment interactions that contribute to OP-induced neurotoxicity.[17] Ultimately, a deeper understanding of these complex molecular pathways will pave the way for the development of more effective diagnostic biomarkers and targeted therapeutic strategies to mitigate the adverse health effects of organophosphate exposure.

References

  • Differential gene expression analysis pipelines and bioinformatic tools for the identification of specific biomarkers: A review. PubMed Central. [Link]

  • Subtoxic chlorpyrifos treatment resulted in differential expression of genes implicated in neurological functions and development. PubMed. [Link]

  • Differential gene expression analysis pipelines and bioinformatic tools for the identification of specific biomarkers: A review. PubMed. [Link]

  • Specific Effects of Chronic Dietary Exposure to Chlorpyrifos on Brain Gene Expression—A Mouse Study. MDPI. [Link]

  • Specific Effects of Chronic Dietary Exposure to Chlorpyrifos on Brain Gene Expression-A Mouse Study. PubMed. [Link]

  • TiSA: TimeSeriesAnalysis—a pipeline for the analysis of longitudinal transcriptomics data. NAR Genomics and Bioinformatics. [Link]

  • Repeated exposure to neurotoxic levels of chlorpyrifos alters hippocampal expression of neurotrophins and neuropeptides. PubMed Central. [Link]

  • Exposure to Insecticides Modifies Gene Expression and DNA Methylation in Hematopoietic Tissues In Vitro. MDPI. [Link]

  • Transcriptome-Based Identification of Genes Responding to the Organophosphate Pesticide Phosmet in Danio rerio. PubMed Central. [Link]

  • Chlorpyrifos and parathion regulate oxidative stress differentially through the expression of paraoxonase 2 in human neuroblastoma cell. PubMed. [Link]

  • Malathion alters the transcription of target genes of the tumour suppressor tp53 and cancerous processes in Colossoma macropomum: Mechanisms of DNA damage response, oxidative stress and apoptosis. ResearchGate. [Link]

  • List of RNA-Seq bioinformatics tools. Wikipedia. [Link]

  • Computational methods for differentially expressed gene analysis from RNA-Seq: an overview. arXiv. [Link]

  • Reaction of organophosphate pesticides with acetylcholinesterase. ResearchGate. [Link]

  • Signs of carcinogenicity induced by parathion, malathion, and estrogen in human breast epithelial cells (Review). Spandidos Publications. [Link]

  • Signs of carcinogenicity induced by parathion, malathion, and estrogen in human breast epithelial cells. PubMed Central. [Link]

  • Gene–environment interactions in developmental neurotoxicity: A case study of synergy between chlorpyrifos and chd8 knockout in human brainspheres. Environmental Health Perspectives. [Link]

  • Distinct patterns of gene and protein expression elicited by organophosphorus pesticides in Caenorhabditis elegans. PubMed Central. [Link]

  • Organophosphate-induced inhibition of acetylcholinesterase, oxidative stress and neuroinflammation. Darcy & Roy Press. [Link]

  • Gene ontology and KEGG enrichment analysis of 21 core targets. ResearchGate. [Link]

  • List of selected enriched KEGG pathways by three OPFRs exposure for 14d. ResearchGate. [Link]

  • Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition. MDPI. [Link]

  • Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition. PubMed. [Link]

  • Top 10 KEGG pathways in phosmet-treated zebrafish compared with... ResearchGate. [Link]

  • Neonatal organophosphorus pesticide exposure alters the developmental trajectory of cell-signaling cascades controlling metabolism: differential effects of diazinon and parathion. Scholars@Duke. [Link]

  • Using transcriptomics in toxicology: toxicogenomics. Wepredic. [Link]

  • Comparative transcriptomics pinpoints conserved and specific transcriptional responses to phosphorus limitation. Journal of Experimental Botany. [Link]

  • Involvement of Oxidative Stress in Methyl Parathion and Parathion-Induced Toxicity and Genotoxicity to Human Liver Carcinoma (HepG2) Cells. PubMed Central. [Link]

  • Organophosphate Insecticide Toxicity in Neural Development, Cognition, Behaviour and Degeneration: Insights from Zebrafish. MDPI. [Link]

  • Pattern of expression of metabolic and oxidative stress-related genes. ResearchGate. [Link]

  • Effects of Key RNA-Sequencing Technical Elements on Toxicity Assessment Using Three Biological Replicates. FDA. [Link]

  • KEGG PATHWAY: map00440. KEGG. [Link]

  • Effect of malathion on apoptosis of murine L929 fibroblasts: a possible mechanism for toxicity in low dose exposure. PubMed. [Link]

  • Impact of Sequencing Depth and Library Preparation on Toxicological Interpretation of RNA-Seq Data in a “Three-Sample” Scenario. ACS Publications. [Link]

  • RNA-Seq Provides New Insights in the Transcriptome Responses Induced by the Carcinogen Benzo[a]pyrene. Toxicological Sciences. [Link]

  • Gene expression analysis reveals chronic low level exposure to the pesticide diazinon affects psychological disorders gene sets in the adult rat. CNGBdb. [Link]

  • Linking Pesticide Exposure to Gestational Diabetes: Current Knowledge and Future Directions. MDPI. [Link]

  • Involvement of oxidative stress in methyl parathion and parathion-induced toxicity and genotoxicity to human liver carcinoma (HepG₂) cells. PubMed. [Link]

  • Associations between Prenatal Organophosphate Pesticide Exposure and Placental Gene Networks. PubMed Central. [Link]

  • Genetic damage caused by methyl-parathion in mouse spermatozoa is related to oxidative stress. PubMed. [Link]

  • Toxicity and Transcriptome Sequencing (RNA-seq) Analyses of Adult Zebrafish in Response to Exposure Carboxymethyl Cellulose Stabilized Iron Sulfide Nanoparticles. NIH. [Link]

  • Comparative transcriptomics pinpoints conserved and specific transcriptional responses to phosphorus limitation. PubMed. [Link]

  • Diazinon induces testicular dysfunction and testicular cell damage through increased reactive oxygen species production in mouse. NIH. [Link]

  • Developmental diazinon neurotoxicity in rats: later effects on emotional response. PubMed. [Link]

  • Regulatory trends of organophosphate and pyrethroid pesticides in cannabis and applications of the Comparative Toxicogenomics Database and Caenorhabditis elegans. PubMed Central. [Link]

  • Impact of pesticide diazinon on gastric cancer cell lines and the alteration of cholinergic and serotonergic pathway genes affecting cell proliferation. PubMed Central. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
o-Cresyl phosphate
Reactant of Route 2
Reactant of Route 2
o-Cresyl phosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.